molecular formula C₁₈H₂₂O₄ B1146436 Enterodiol CAS No. 77756-22-0

Enterodiol

Cat. No.: B1146436
CAS No.: 77756-22-0
M. Wt: 302.36
Attention: For research use only. Not for human or veterinary use.
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Description

Enterodiol is an enterolignan, a class of bioactive metabolites produced by the gut microbiota from dietary plant lignan precursors found in foods like flaxseed and sesame seeds . This mammalian lignan is recognized for its phytoestrogenic properties, exhibiting both weak estrogenic and anti-estrogenic activities by interacting with estrogen receptors alpha and beta (ERα and ERβ) . Its mechanism of action differs from its metabolite, enterolactone, particularly in the transcriptional activation of ERα, making it a compound of wide interest for studying hormone-dependent pathways . In research settings, Enterodiol has been investigated for its potential cancer-preventative properties. Studies suggest it may impact cell proliferation in breast cancer cell lines and exhibit protective effects against lower digestive tract cancers, though the results can be context-dependent . Beyond oncology, research indicates Enterodiol may also play a role in metabolic health, with studies reporting associations with lowered plasma cholesterol and glucose concentrations . The biological activity of Enterodiol is highly dependent on individual gut microbiota composition, which converts precursor compounds into the active enterolignans . This product is provided for Research Use Only (RUO) and is not intended for diagnostic procedures or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R)-2,3-bis[(3-hydroxyphenyl)methyl]butane-1,4-diol
Source PubChem
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InChI

InChI=1S/C18H22O4/c19-11-15(7-13-3-1-5-17(21)9-13)16(12-20)8-14-4-2-6-18(22)10-14/h1-6,9-10,15-16,19-22H,7-8,11-12H2/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DWONJCNDULPHLV-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC(=C1)O)CC(CO)C(CC2=CC(=CC=C2)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1=CC(=CC(=C1)O)C[C@@H](CO)[C@@H](CC2=CC(=CC=C2)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0047876
Record name (-)-Enterodiol
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Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Enterodiol
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CAS No.

80226-00-2
Record name Enterodiol
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Record name ENTERODIOL
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Record name Enterodiol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Microbial Biosynthesis of Enterodiol from Secoisolariciresinol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the microbial transformation of the plant lignan secoisolariciresinol (SECO) into the mammalian enterolignan, enterodiol (ED). Primarily aimed at researchers, scientists, and professionals in drug development, this document details the biosynthetic pathway, identifies the key bacterial species involved, and presents robust experimental protocols for investigating this critical metabolic process.

Introduction: The Significance of Enterolignan Synthesis

Plant lignans, a class of phytoestrogens, are diphenolic compounds found in a wide variety of plant-based foods, with flaxseed being a particularly rich source of secoisolariciresinol diglucoside (SDG).[1][2] While plant lignans themselves possess limited biological activity, their true therapeutic potential is unlocked by the metabolic action of the human gut microbiota.[3] Intestinal bacteria convert these dietary precursors into the so-called "mammalian" lignans, primarily enterodiol (ED) and enterolactone (EL).[3][4]

These enterolignans are readily absorbed and exhibit a range of biological activities, including estrogenic/anti-estrogenic effects, antioxidant properties, and potential roles in mitigating the risk of hormone-dependent cancers and cardiovascular diseases.[3][5] The biosynthesis of enterodiol from secoisolariciresinol is a multi-step process, entirely dependent on specific enzymatic activities within the gut microbiome. Understanding this pathway is paramount for developing nutraceuticals, functional foods, and targeted therapeutic strategies that leverage the host-microbe metabolic axis. This guide offers a technical framework for elucidating this complex biotransformation.

The Biosynthetic Pathway: A Stepwise Microbial Conversion

The conversion of dietary SDG to enterodiol is not a single reaction but a sequential metabolic pathway involving deglycosylation, demethylation, and dehydroxylation, catalyzed by a consortium of anaerobic gut bacteria.[4][6]

Step 1: Deglycosylation The journey begins with the hydrolysis of the glycosidic bonds in secoisolariciresinol diglucoside (SDG), the form in which the lignan is most commonly ingested. Bacterial β-glucosidases cleave the two glucose molecules to release the aglycone, secoisolariciresinol (SECO).[6] This initial step is crucial as the aglycone is the substrate for subsequent transformations.

Step 2: Demethylation Following deglycosylation, SECO undergoes one or two demethylation reactions, where O-methyl groups are removed from the aromatic rings. This process yields intermediate metabolites such as 3-demethyl-(-)-secoisolariciresinol and, ultimately, didemethylsecoisolariciresinol.[1][7][8] This step is a critical prerequisite for the final dehydroxylation.

Step 3: Dehydroxylation The final and defining step in enterodiol synthesis is the dehydroxylation of the catechol groups (adjacent hydroxyl groups) on the aromatic rings of the demethylated intermediates.[4][6][7] This reaction, catalyzed by specific bacterial enzymes, results in the formation of enterodiol, which has phenolic hydroxy groups only at the meta position of its aromatic rings.[7]

Enterodiol_Biosynthesis cluster_pathway Biosynthetic Pathway from SDG to Enterodiol SDG Secoisolariciresinol Diglucoside (SDG) SECO Secoisolariciresinol (SECO) SDG->SECO Deglycosylation (β-glucosidases) Demethyl_SECO Demethylated SECO Intermediates SECO->Demethyl_SECO Demethylation ED Enterodiol (ED) Demethyl_SECO->ED Dehydroxylation Experimental_Workflow cluster_workflow In Vitro Fermentation Workflow A 1. Fecal Sample Collection & Slurry Preparation (Anaerobic Chamber) B 2. Setup Incubation: Anaerobic Medium + Substrate + Fecal Inoculum A->B C 3. Anaerobic Incubation (37°C) B->C D 4. Time-Point Sampling (0, 6, 12, 24, 48h) C->D E 5. Sample Quenching & Storage (-80°C) D->E F 6. Lignan Extraction & Chemical Analysis (HPLC-MS) E->F

Caption: Workflow for studying lignan metabolism using in vitro fecal fermentation.

Protocol 2: Analytical Quantification of Lignans

Accurate quantification of SECO, its metabolites, and enterodiol is critical for interpreting experimental results. High-Performance Liquid Chromatography (HPLC) is the method of choice. [9][10][11] Causality: Coupling HPLC with mass spectrometry (MS) provides the highest degree of sensitivity and specificity, allowing for unambiguous identification and quantification of each compound in a complex biological matrix based on both retention time and mass-to-charge ratio. [11]The use of stable-isotope labeled internal standards is a self-validating measure that corrects for variations in extraction efficiency and instrument response, ensuring data accuracy. [4] Step-by-Step Methodology:

  • Sample Preparation and Extraction:

    • Thaw the collected culture samples.

    • Add an internal standard (e.g., stable-isotope labeled secoisolariciresinol and enterodiol) to each sample for accurate quantification. [4] * Perform a liquid-liquid or solid-phase extraction (SPE) to isolate the lignans from the complex culture medium. A common SPE cartridge is a C18 column. [4] * Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for injection.

  • HPLC-MS Analysis:

    • Use a reverse-phase HPLC column (e.g., C18) for separation. [11][12] * Employ a gradient elution with a mobile phase typically consisting of acetonitrile and water, often with a small amount of acid like formic acid to improve peak shape. [11] * Couple the HPLC to a mass spectrometer operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for the highest sensitivity and specificity. [4]3. Data Analysis:

    • Generate a standard curve for each analyte using pure standards.

    • Quantify the concentration of each lignan in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Data Presentation and Interpretation

The results of a time-course fermentation study should be presented clearly to illustrate the kinetics of the conversion.

Table 2: Example Time-Course Data from In Vitro Fermentation

Time (hours)SECO Conc. (µM)Demethylated SECO Conc. (µM)Enterodiol Conc. (µM)
050.00.00.0
635.212.51.8
1215.125.88.7
242.310.135.4
48<0.11.246.1

Interpretation: The data clearly show the consumption of the precursor SECO over time, with a transient increase in the concentration of demethylated intermediates, followed by the steady accumulation of the final product, enterodiol. This kinetic profile validates the proposed stepwise pathway. The rate of conversion can be calculated from the slope of the concentration curves, providing a quantitative measure of the metabolic capacity of the tested microbial community.

References

  • National Center for Biotechnology Information (2023). Identification of the Microbial Transformation Products of Secoisolariciresinol Using an Untargeted Metabolomics Approach and Evaluation of the Osteogenic Activities of the Metabolites. Available at: [Link]

  • Adlercreutz, H., et al. (2013). Metabolism of Secoisolariciresinol-Diglycoside The Dietary Precursor to The Intestinally Derived Lignan Enterolactone in Humans. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate GmbH (n.d.). The main bacterial conversion steps of secoisolariciresinol diglucoside (SDG) to enterolactone (ENL) and examples of bacteria involved in the different steps. ResearchGate. Available at: [Link]

  • Struijs, K., Vincken, J. P., & Gruppen, H. (2009). Bacterial conversion of secoisolariciresinol and anhydrosecoisolariciresinol. Journal of Applied Microbiology. Available at: [Link]

  • Corpet, D. E. (2020). Secoisolariciresinol Diglucoside of Flaxseed and Its Metabolites: Biosynthesis and Potential for Nutraceuticals. National Center for Biotechnology Information. Available at: [Link]

  • Royal Society of Chemistry (2013). Metabolism of secoisolariciresinol-diglycoside the dietary precursor to the intestinally derived lignan enterolactone in humans. Royal Society of Chemistry. Available at: [Link]

  • Clavel, T., et al. (2005). Intestinal Bacterial Communities That Produce Active Estrogen-Like Compounds Enterodiol and Enterolactone in Humans. Applied and Environmental Microbiology. Available at: [Link]

  • Wang, L. Q., et al. (2000). Human Intestinal Bacteria Capable of Transforming Secoisolariciresinol Diglucoside to Mammalian Lignans, Enterodiol. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • ResearchGate GmbH (n.d.). Human Intestinal Bacteria Capable of Transforming Secoisolariciresinol Diglucoside to Mammalian Lignans, Enterodiol and Enterolactone. ResearchGate. Available at: [Link]

  • ResearchGate GmbH (n.d.). Secoisolariciresinol (SECO), precursor of enterodiol and enterolactone. ResearchGate. Available at: [Link]

  • Landete, J. M., et al. (2020). Lignans and Gut Microbiota: An Interplay Revealing Potential Health Implications. National Center for Biotechnology Information. Available at: [Link]

  • Zhang, X., et al. (2023). A Novel High‐Throughput Anaerobic Culture Method to Evaluate Food Health Effects via Gut Microbiota Modulation. Wiley Online Library. Available at: [Link]

  • ResearchGate GmbH (n.d.). Main metabolic pathways from plant lignans (secoisolariciresinol diglucoside and secoisolariciresinol) to enterolignans (dihydroxy-enterodiol, enterodiol and enterolactone) catalyzed by gut microbiota. ResearchGate. Available at: [Link]

  • Heinonen, S., et al. (2001). In Vitro Metabolism of Plant Lignans: New Precursors of Mammalian Lignans Enterolactone and Enterodiol. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Jylhä, A., et al. (2023). Development of a Protocol for Anaerobic Preparation and Banking of Fecal Microbiota Transplantation Material: Evaluation of Bacterial Richness in the Cultivated Fraction. MDPI. Available at: [Link]

  • Zimmermann, J., et al. (2023). A flexible high-throughput cultivation protocol to assess the response of individuals' gut microbiota to diet-, drug-, and host-related factors. ISME Communications. Available at: [Link]

  • ResearchGate GmbH (n.d.). Determination of the Lignan Secoisolariciresinol Diglucoside from Flaxseed (Linum Usitatissimum L.) by HPLC. ResearchGate. Available at: [Link]

  • Sary, A. G., et al. (2020). Feasible Production of Lignans and Neolignans in Root-Derived In Vitro Cultures of Flax (Linum usitatissimum L.). MDPI. Available at: [Link]

  • ResearchGate GmbH (n.d.). Gut Microbial Metabolism of Plant Lignans. ResearchGate. Available at: [Link]

  • Dowell, V. R. (n.d.). LABORATORY METHODS IN ANAEROBIC BACTERIOLOGY. CDC Stacks. Available at: [Link]

  • Chen, Y., et al. (2021). In Vitro Fermentation of Beechwood Lignin–Carbohydrate Complexes Provides Evidence for Utilization by Gut Bacteria. PubMed Central. Available at: [Link]

  • ResearchGate GmbH (n.d.). Basic Laboratory Culture Methods for Anaerobic Bacteria. ResearchGate. Available at: [Link]

  • Smeds, A. I., et al. (2013). Application of HPLC for the Analysis of Secoisolariciresinol Diglucoside in Flaxseeds. Polish Academy of Sciences. Available at: [Link]

  • Mazur, W., et al. (1996). Method for measurement of dietary secoisolariciresinol using HPLC with multichannel electrochemical detection. Clinical Chemistry. Available at: [Link]

Sources

Enterodiol in Colorectal Cancer: A Mechanistic Guide to Apoptotic Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Colorectal cancer (CRC) remains a leading cause of oncological mortality, driven by resistance to conventional chemotherapeutics and evasion of programmed cell death. Enterodiol (END), a mammalian lignan produced by the gut microbiota from dietary precursors (e.g., secoisolariciresinol diglucoside), has emerged as a potent chemopreventive agent. Unlike non-selective cytotoxins, END exhibits a distinct therapeutic window, inducing apoptosis in CRC cell lines (HT-29, HCT-116, CT26) while sparing non-malignant cells.

This guide dissects the molecular mechanisms governing END-induced apoptosis, specifically focusing on the mitochondrial (intrinsic) pathway and MAPK signaling modulation . It provides validated protocols for reproducing these effects and visualizes the complex biosynthetic and signaling cascades involved.

Biosynthesis & Bioavailability: The Bacterial "Black Box"

Enterodiol is not dietary; it is a metabolite. Its efficacy is inextricably linked to the host's microbiome. Understanding this conversion is critical for normalizing experimental models, particularly when using in vivo xenografts versus in vitro direct treatment.

The Conversion Pathway

The dietary precursor, Secoisolariciresinol Diglucoside (SDG), undergoes a multi-step enzymatic transformation in the colon. This process requires a consortium of anaerobic bacteria.

Key Bacterial Transformers:

  • Bacteroides distasonis / fragilis:[1] Deglycosylation.[1]

  • Butyribacterium methylotrophicum / Eubacterium limosum: Demethylation.[1]

  • Eggerthella lenta / Clostridium scindens: Dehydroxylation (The critical step forming END).

Visualization: Microbial Biosynthesis of Enterodiol[1][2][3]

Biosynthesis SDG Secoisolariciresinol Diglucoside (SDG) SECO Secoisolariciresinol (SECO) SDG->SECO Deglycosylation (Bacteroides distasonis) Didemethyl Didemethyl- secoisolariciresinol SECO->Didemethyl Demethylation (Butyribacterium methylotrophicum) END ENTERODIOL (END) (Active Metabolite) Didemethyl->END Dehydroxylation (Eggerthella lenta) ENL Enterolactone (ENL) (Oxidized Metabolite) END->ENL Dehydrogenation (Lactonase activity)

Figure 1: The sequential bacterial conversion of dietary SDG to the bioactive Enterodiol.[1][2] The dehydroxylation step (red arrow) is the rate-limiting formation of END.

Mechanistic Pathways of Apoptosis

Enterodiol does not rely on a single target. Instead, it orchestrates a multi-pronged attack on cancer cell survival machinery.

The Mitochondrial (Intrinsic) Cascade

The primary mode of END-induced death is the disruption of mitochondrial integrity.

  • Bcl-2 Family Modulation: END treatment significantly downregulates anti-apoptotic Bcl-2 and upregulates pro-apoptotic Bax .

  • MMP Collapse: This shift in the Bax/Bcl-2 ratio triggers the opening of the Mitochondrial Permeability Transition Pore (MPTP), leading to a loss of mitochondrial membrane potential (

    
    ).
    
  • Caspase Activation: Cytochrome c release into the cytosol recruits Apaf-1 and Pro-caspase-9, forming the apoptosome. This activates Caspase-9 , which subsequently cleaves Caspase-3 , the executioner protease.

MAPK Signaling Suppression

Contrary to chemotherapies that often activate stress pathways (like JNK) to induce death, END appears to function by suppressing survival signals .

  • ERK1/2 Inhibition: END reduces the phosphorylation of ERK, cutting off a critical proliferation signal.

  • p38/JNK Downregulation: In CRC models (specifically CT26 and HCT-116), END has been observed to dampen p38 and JNK phosphorylation, preventing the cell from mounting a stress-response survival mechanism.

Visualization: Intracellular Signaling Network

Signaling END_ext Enterodiol (Extracellular) ERK p-ERK / p-p38 END_ext->ERK Inhibits Bcl2 Bcl-2 (Anti-apoptotic) END_ext->Bcl2 Downregulates Bax Bax (Pro-apoptotic) END_ext->Bax Upregulates Survival Survival & Proliferation ERK->Survival Promotes Mito Mitochondria Bcl2->Mito Stabilizes Bax->Mito Permeabilizes CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Cleaves PARP PARP Cleavage Casp3->PARP Cleaves Apoptosis APOPTOSIS PARP->Apoptosis

Figure 2: Enterodiol inhibits survival signaling (MAPK) while simultaneously triggering the intrinsic mitochondrial apoptotic pathway.

Experimental Validation: Self-Validating Protocols

To ensure scientific integrity, the following protocols include internal validation steps. These are designed for HCT-116 or HT-29 cell lines.

Protocol A: Mitochondrial Membrane Potential ( ) Assay (JC-1)

Validates the intrinsic pathway mechanism.[3]

Reagents:

  • JC-1 Dye (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide).

  • Positive Control: CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) - 50 µM.

Workflow:

  • Seeding: Plate CRC cells (

    
    /well) in 6-well plates; incubate 24h.
    
  • Treatment: Treat with Enterodiol (0, 25, 50, 100 µM) for 48h.

    • Internal Control: Treat one well with CCCP for 30 mins prior to harvest (induces massive depolarization).

  • Staining: Add JC-1 working solution (2 µM final) for 20 mins at 37°C in dark.

  • Analysis (Flow Cytometry):

    • Excitation: 488 nm.[4]

    • Emission: 529 nm (Green - Monomers - Apoptotic) and 590 nm (Red - Aggregates - Healthy).

  • Interpretation: A shift from Red (high potential) to Green (low potential) fluorescence indicates mitochondrial depolarization.

    • Success Metric: The 100 µM END group should show >20% shift to green fluorescence compared to vehicle control.

Protocol B: Annexin V/PI Apoptosis Detection

Distinguishes early apoptosis from necrosis.

Workflow:

  • Harvest: Collect cells (including floating cells) after 48h END treatment.

  • Wash: Wash 2x with cold PBS. Resuspend in 1X Binding Buffer.

  • Label: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate 15 mins at RT in dark.

  • Cytometry: Analyze within 1 hour.

    • Q1 (Annexin-/PI+): Necrotic.

    • Q2 (Annexin+/PI+): Late Apoptotic.

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptotic.

  • Causality Check: If Q4 increases dose-dependently, the mechanism is apoptosis, not non-specific toxicity.

Data Synthesis: Quantitative Benchmarks

The following data summarizes typical responses of CRC cell lines to Enterodiol, aggregated from key studies (e.g., Shin et al., 2019).

ParameterControl (DMSO)Enterodiol (50 µM)Enterodiol (100 µM)Effect Interpretation
Cell Viability 100%~75%~55-60%Dose-dependent cytotoxicity.
Apoptosis Rate < 5%~15-20%~35-40%Significant induction of programmed cell death.
Bax Expression 1.0 (Fold)1.8 (Fold)2.5 (Fold)Upregulation of pro-apoptotic effector.
Bcl-2 Expression 1.0 (Fold)0.7 (Fold)0.4 (Fold)Loss of anti-apoptotic protection.
p-ERK Level HighModerateLowSuppression of survival signaling.

Clinical & Translational Implications

Enterodiol presents a unique profile for drug development:

  • Selectivity: Unlike 5-Fluorouracil (5-FU), END shows negligible cytotoxicity to murine macrophages (RAW264.7) at therapeutic doses, suggesting a favorable safety profile.

  • Adjuvant Potential: While its IC50 (~100 µM) is higher than potent chemotherapeutics, its mechanism (mitochondrial destabilization) complements DNA-damaging agents.

  • Biomarker Strategy: Efficacy in patients will likely correlate with specific gut microbiota signatures (Eggerthella abundance). Clinical trials must stratify patients by "high-converter" vs. "low-converter" status.

References

  • Shin, M. K., et al. (2019). "Apoptotic effect of enterodiol, the final metabolite of edible lignans, in colorectal cancer cells." Journal of the Science of Food and Agriculture. [Link]

  • Clavel, T., et al. (2006). "Intestinal bacterial communities that produce active lignans."[5] Applied and Environmental Microbiology. [Link]

  • Hu, C., et al. (2007). "Human intestinal bacteria capable of transforming secoisolariciresinol diglucoside to mammalian lignans, enterodiol and enterolactone."[1][6][7] Chemical and Pharmaceutical Bulletin. [Link]

  • Mali, A. V., et al. (2019). "Mitochondrial membrane potential (ΔΨm) in oncology: A new target for anticancer drug development." Mitochondrion. [Link]

  • Danbara, N., et al. (2005).[7] "Enterolactone induces apoptosis and inhibits growth of Colo 201 human colon cancer cells both in vitro and in vivo." Anticancer Research. [Link]

Sources

bioavailability and pharmacokinetics of enterodiol in humans

[1][2][3]

Executive Summary

Enterodiol (END) represents a unique class of bioactive compounds: it is not a direct dietary constituent but a mammalian lignan produced solely through the metabolic activity of the human gut microbiota. Unlike classical pharmaceuticals where bioavailability is determined by solubility and permeability (BCS classes), END bioavailability is rate-limited by microbial biotransformation and colonic transit time .

This guide synthesizes the pharmacokinetic (PK) profile of enterodiol, emphasizing its "pro-drug" like behavior where the plant precursor (secoisolariciresinol diglucoside, SDG) acts as the delivery vehicle. We explore the critical role of Phase II conjugation, the kinetics of its conversion to enterolactone (ENL), and the gold-standard LC-MS/MS protocols required for accurate quantification.

The Biotransformation Cascade

Enterodiol is the primary metabolite of secoisolariciresinol (SECO), which is released from SDG found in flaxseed and other oilseeds. This process is entirely dependent on a consortium of anaerobic intestinal bacteria.

Mechanism of Action[4]
  • Hydrolysis: The sugar moiety of SDG is cleaved by bacterial

    
    -glucosidases in the colon.[1]
    
  • Dehydroxylation: The aglycone SECO is dehydroxylated to form Enterodiol (END).[2]

  • Oxidation (Reversible): END can be oxidized to Enterolactone (ENL), the more stable isomer.

Pathway Visualization

The following diagram illustrates the microbial conversion pathway required for systemic exposure.

Enterodiol_PathwaySDGSDG(Plant Precursor)SECOSecoisolariciresinol(SECO)SDG->SECOHydrolysis(Bacteroides, Clostridium)ENDENTERODIOL(END)SECO->ENDDehydroxylation(Eggerthella lenta)ENLEnterolactone(ENL)END->ENLDehydrogenation(Reversible)

Caption: The metabolic pathway from dietary SDG to mammalian lignans. Note the central role of Eggerthella lenta in END formation.

Pharmacokinetic Profile in Humans

The PK profile of enterodiol is characterized by a significant lag time (lag phase) and a biphasic elimination pattern due to enterohepatic circulation.

Quantitative Parameters

The following data represents mean values derived from healthy human subjects following a single bolus dose of SDG (approx. 1.3

3
ParameterValue (Mean

SD)
Physiological Context

14.8

5.1 h
Delayed absorption due to requirement for colonic fermentation.

(Half-life)
4.4

1.3 h
Rapid elimination relative to Enterolactone (

h).[3][4]

VariableHighly dependent on "Enterotype" (gut flora composition).
Excretion Renal & FecalUp to 40% of ingested SDG is excreted as lignans; END is primarily excreted in urine.

Key Insight: The

Distribution and Metabolism

Once absorbed, END undergoes extensive Phase II metabolism in the liver and intestinal wall.

  • Glucuronidation: The primary conjugation pathway (mediated by UGT enzymes).[5]

  • Sulfation: A secondary pathway (mediated by SULT1A1).

  • Circulating Form: >95% of plasma enterodiol exists as glucuronides or sulfates. Free enterodiol is negligible in systemic circulation.

Analytical Methodologies: LC-MS/MS Protocol

Accurate quantification requires distinguishing between total enterodiol (aglycone + conjugates) and free enterodiol.[6] Since the conjugated forms are dominant, enzymatic hydrolysis is a mandatory sample preparation step for most PK studies.

Validated Workflow (Total Enterodiol)

This protocol ensures the cleavage of glucuronide and sulfate moieties to release the aglycone for MS detection.

Reagents:

  • 
    -glucuronidase/sulfatase (from Helix pomatia).
    
  • Internal Standard (IS):

    
    -Enterodiol (Critical for matrix correction).
    

Step-by-Step Protocol:

  • Spiking: Aliquot 200

    
    L plasma; add 20 
    
    
    L
    
    
    -END internal standard.
  • Enzymatic Hydrolysis: Add 50

    
    L Helix pomatia juice (diluted in acetate buffer, pH 5.0). Incubate at 37°C for 12–16 hours.
    
    • Why? To deconjugate Phase II metabolites back to free END.

  • Extraction: Perform Solid Phase Extraction (SPE) using C18 or HLB cartridges.

    • Wash: 5% Methanol.

    • Elute: 100% Methanol.

  • Reconstitution: Evaporate eluate under

    
     and reconstitute in 100 
    
    
    L Mobile Phase (50:50 Water/ACN).
  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7

      
      m).
      
    • Ionization: ESI Negative Mode (Phenolic hydroxyls ionize best in negative mode).

    • Transitions: Monitor MRM for END (

      
       301 
      
      
      253) and IS (
      
      
      304
      
      
      256).
Analytical Workflow Diagram

LCMS_WorkflowSamplePlasma Sample(Contains END-Glucuronide)ISAdd Internal Standard(13C3-Enterodiol)Sample->ISHydrolysisEnzymatic Hydrolysis(Helix pomatia, 37°C, 12h)IS->HydrolysisSPESolid Phase Extraction(C18/HLB)Hydrolysis->SPEDeconjugated ENDLCMSLC-MS/MS Analysis(ESI-, MRM Mode)SPE->LCMSClean ExtractDataQuantification(Total Enterodiol)LCMS->Data

Caption: Standardized workflow for measuring Total Enterodiol in human plasma using isotope dilution LC-MS/MS.

Factors Influencing Bioavailability

In clinical trials, inter-individual variability in END production is high (CV > 50%). This is driven by three primary factors:

The "Enterotype" (Microbiota Composition)

Bioavailability is binary: a subject is either a "producer" or a "non-producer."

  • Critical Species: The presence of Eggerthella lenta is non-negotiable for the conversion of SECO to END.

  • Antibiotic Interference: Broad-spectrum antibiotics (e.g., amoxicillin) can sterilize the colonic fermenters, reducing END bioavailability to near zero for weeks post-treatment.

Food Matrix (Milling)

The physical state of the precursor source (flaxseed) dictates the accessibility of SDG to bacteria.

  • Whole Seed: ~28% relative bioavailability (seeds pass through intact).[7]

  • Ground/Milled: 100% relative bioavailability (surface area allows bacterial colonization and hydrolysis).

Enterohepatic Recirculation

END excreted in bile can be reabsorbed from the intestine. This recycling loop extends the terminal half-life and creates secondary peaks in the plasma concentration-time curve, complicating non-compartmental PK analysis.

References

  • Kuijsten, A., et al. (2005).[7] "The Relative Bioavailability of Enterolignans in Humans is Enhanced by Milling and Crushing of Flaxseed."[8][7][9] The Journal of Nutrition.[8][9] Link

  • Nesbitt, P.D., et al. (1999). "Human metabolism of mammalian lignan precursors in raw and processed flaxseed." American Journal of Clinical Nutrition. Link

  • Clavel, T., et al. (2006). "Intestinal bacterial communities that produce active estrogen-like compounds enterodiol and enterolactone in humans."[8][2][10] Applied and Environmental Microbiology. Link

  • Peñalvo, J.L., et al. (2005). "A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry." Analytical Chemistry. Link

  • Setchell, K.D., et al. (2014). "The pharmacokinetics of enterolignans in healthy men and women consuming a single dose of secoisolariciresinol diglucoside." The Journal of Nutrition.[8][9] Link

The Gut Microbiome's Alchemical Feat: A Technical Guide to Enterodiol Production from Plant Lignans

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Silent Architects of Our Health

Within the intricate ecosystem of the human gut, a silent yet profound transformation occurs daily. Plant lignans, a class of polyphenols abundant in our diet, undergo a remarkable metamorphosis orchestrated by our intestinal bacteria, yielding bioactive compounds with significant implications for human health.[1][2] This guide delves into the core of this process, focusing on the production of enterodiol, a key mammalian lignan.[1][2] It is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the microbial mechanisms at play and the methodologies to investigate them. We will journey through the metabolic pathways, identify the key bacterial players, and provide detailed protocols to empower your research in this exciting field.

The Lignan Bioactivation Pathway: A Symphony of Microbial Enzymes

The conversion of plant lignans, primarily secoisolariciresinol diglucoside (SDG) from sources like flaxseed, into enterodiol is a multi-step process exclusively mediated by the gut microbiota.[1][3] This bioactivation is a testament to the co-evolution of humans and their resident microbes, turning dietary precursors into potent, biologically active molecules. The pathway can be broadly categorized into three critical enzymatic steps: deglycosylation, demethylation, and dehydroxylation.[3]

Step 1: Deglycosylation - The Gateway Reaction

The initial and obligatory step is the removal of glucose moieties from the plant lignan precursor, SDG. This deglycosylation is catalyzed by bacterial β-glucosidases, releasing the aglycone, secoisolariciresinol (SECO).[1][4] This reaction is crucial as it renders the lignan accessible for subsequent enzymatic modifications.

Step 2: Demethylation - Unmasking the Core Structure

Following deglycosylation, the methoxy groups on the aromatic rings of SECO are removed by bacterial O-demethylases.[5] This demethylation is a critical detoxification and activation step, yielding intermediates that are further processed by the gut microbiota.[5][6]

Step 3: Dehydroxylation - The Final Transformation to Enterodiol

The final step in the formation of enterodiol involves the removal of hydroxyl groups from the lignan core by dehydroxylating bacteria.[5] This reductive process is a hallmark of anaerobic metabolism and results in the formation of enterodiol, which can then be absorbed into the bloodstream.[1]

Lignan_Metabolism cluster_plant Plant-derived Lignan cluster_bacterial Bacterial Metabolism cluster_mammalian Mammalian Lignan SDG Secoisolariciresinol Diglucoside (SDG) SECO Secoisolariciresinol (SECO) SDG->SECO Deglycosylation (β-glucosidases) Demethylated_SECO Demethylated Intermediates SECO->Demethylated_SECO O-Demethylation (O-demethylases) Enterodiol Enterodiol Demethylated_SECO->Enterodiol Dehydroxylation (Dehydroxylases) Absorbed_Enterodiol Absorbed Enterodiol (Bioactive) Enterodiol->Absorbed_Enterodiol Absorption

Figure 1: The microbial metabolic pathway of SDG to enterodiol.

The Microbial Consortium: Key Bacterial Players in Enterodiol Synthesis

The conversion of plant lignans to enterodiol is not the work of a single bacterial species but rather a collaborative effort of a diverse microbial consortium. Different bacteria specialize in distinct enzymatic steps of the pathway.

Bacterial Genus/SpeciesEnzymatic ActivityReference
Bacteroides spp. (B. distasonis, B. fragilis, B. ovatus)Deglycosylation[5]
Clostridium spp. (C. cocleatum)Deglycosylation[5]
Eubacterium spp. (E. callanderi, E. limosum)Demethylation[5]
Butyribacterium methylotrophicumDemethylation[5]
Peptostreptococcus productusDemethylation[5]
Clostridium scindensDehydroxylation[5]
Eggerthella lentaDehydroxylation[5]

Experimental Protocols: A Practical Guide to Studying Lignan Metabolism

To investigate the microbial production of enterodiol, a combination of anaerobic cultivation, in vitro fermentation, and analytical chemistry techniques is essential. The following protocols provide a robust framework for such studies.

Protocol 1: Isolation and Cultivation of Enterodiol-Producing Bacteria

Objective: To isolate and cultivate anaerobic bacteria from fecal samples capable of metabolizing plant lignans.

Materials:

  • Fresh human fecal samples

  • Anaerobic chamber (e.g., with an atmosphere of 85% N₂, 10% CO₂, 5% H₂)

  • Pre-reduced anaerobic media (e.g., Brain Heart Infusion-Supplemented [BHIS] broth or a custom lignan-based medium)

  • Anaerobic culture tubes or plates

  • Sterile, anaerobic dilution blanks (e.g., phosphate-buffered saline with a reducing agent)

  • Secoisolariciresinol diglucoside (SDG) or a lignan-rich plant extract (e.g., flaxseed extract)

Methodology:

  • Sample Collection and Preparation:

    • Collect fresh fecal samples in an anaerobic container.

    • Immediately transfer the sample to an anaerobic chamber.

    • Homogenize a known weight of the fecal sample in a pre-reduced anaerobic dilution blank.[7][8]

  • Serial Dilution and Inoculation:

    • Perform a tenfold serial dilution of the fecal slurry in anaerobic dilution blanks.

    • Inoculate pre-reduced agar plates or broth tubes containing the chosen medium supplemented with SDG or a lignan extract.

  • Incubation:

    • Incubate the plates or tubes under strict anaerobic conditions at 37°C for 48-72 hours or until growth is observed.[9]

  • Isolation of Colonies:

    • From plates showing distinct colonies, pick individual colonies and re-streak onto fresh plates to obtain pure cultures.

  • Identification:

    • Identify the isolated bacteria using 16S rRNA gene sequencing and comparison to a database (e.g., NCBI BLAST).[10]

Isolation_Workflow Fecal_Sample Fresh Fecal Sample Anaerobic_Homogenization Anaerobic Homogenization in Dilution Blank Fecal_Sample->Anaerobic_Homogenization Serial_Dilution Serial Dilution Anaerobic_Homogenization->Serial_Dilution Plating Inoculation on Lignan-Supplemented Agar Serial_Dilution->Plating Incubation Anaerobic Incubation (37°C, 48-72h) Plating->Incubation Colony_Picking Isolation of Pure Colonies Incubation->Colony_Picking Identification 16S rRNA Sequencing & Identification Colony_Picking->Identification

Figure 2: Workflow for the isolation of lignan-metabolizing bacteria.
Protocol 2: In Vitro Fecal Fermentation Assay

Objective: To assess the conversion of plant lignans to enterodiol by a complex fecal microbial community.

Materials:

  • Fresh human fecal samples

  • Anaerobic chamber

  • Buffered fermentation medium (e.g., containing peptone, yeast extract, and salts)[8]

  • SDG or lignan-rich plant extract

  • Sterile, anaerobic fermentation vessels (e.g., serum bottles)

  • Shaking incubator

Methodology:

  • Fecal Slurry Preparation:

    • In an anaerobic chamber, prepare a 10-20% (w/v) fecal slurry by homogenizing fresh feces in a pre-reduced anaerobic buffer.[8]

  • Fermentation Setup:

    • To each fermentation vessel, add the buffered fermentation medium and the lignan substrate.

    • Inoculate the vessels with the fecal slurry.

    • Seal the vessels with butyl rubber stoppers and aluminum crimps.[11]

  • Incubation:

    • Incubate the vessels at 37°C with gentle shaking for a defined period (e.g., 24, 48, 72 hours).[8][12]

  • Sampling:

    • At designated time points, withdraw samples anaerobically using a sterile syringe.

  • Sample Processing:

    • Centrifuge the samples to pellet the bacterial cells.

    • Collect the supernatant for lignan metabolite analysis.

    • Store the supernatant at -80°C until analysis.

Protocol 3: Quantification of Lignan Metabolites by HPLC-MS/MS

Objective: To accurately quantify enterodiol and other lignan metabolites in fermentation supernatants or biological samples.

Materials:

  • Fermentation supernatants or other biological samples

  • Internal standards (e.g., ¹³C-labeled enterodiol)

  • Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

  • HPLC or UHPLC system coupled to a tandem mass spectrometer (MS/MS)[13]

  • Reversed-phase C18 column

Methodology:

  • Sample Preparation:

    • Thaw the samples on ice.

    • Add an internal standard to each sample.

    • For complex matrices, perform a solid-phase extraction to remove interfering substances.

    • Filter the samples through a 0.22 µm filter before injection.

  • HPLC-MS/MS Analysis:

    • Chromatographic Separation:

      • Use a reversed-phase C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

    • Mass Spectrometric Detection:

      • Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

      • Use multiple reaction monitoring (MRM) to detect and quantify the specific transitions for enterodiol and other target lignans.[13]

  • Data Analysis:

    • Construct a calibration curve using known concentrations of enterodiol standards.

    • Quantify the concentration of enterodiol in the samples by comparing their peak areas to the calibration curve, normalized to the internal standard.

Analytical_Workflow Sample Fermentation Supernatant or Biological Sample Internal_Standard Add Internal Standard (e.g., ¹³C-Enterodiol) Sample->Internal_Standard SPE Solid-Phase Extraction (Optional) Internal_Standard->SPE Filtration 0.22 µm Filtration SPE->Filtration HPLC_MSMS HPLC-MS/MS Analysis (C18, ESI-, MRM) Filtration->HPLC_MSMS Data_Analysis Quantification using Calibration Curve HPLC_MSMS->Data_Analysis

Figure 3: Analytical workflow for the quantification of enterodiol.

Concluding Remarks and Future Directions

The microbial production of enterodiol from plant lignans is a fascinating example of the intricate interplay between diet, the gut microbiome, and human health. Understanding the bacteria and enzymes involved in this process opens up new avenues for the development of functional foods, prebiotics, and probiotics aimed at enhancing the production of these beneficial compounds. The protocols outlined in this guide provide a solid foundation for researchers to explore this complex and promising area of science. Future research should focus on the characterization of novel lignan-metabolizing bacteria, the elucidation of the regulatory mechanisms governing lignan metabolism, and the investigation of the host-microbe interactions that influence enterodiol production and its subsequent physiological effects.

References

  • Adlercreutz, H. (2007). Lignans and human health. Critical Reviews in Clinical Laboratory Sciences, 44(5-6), 483-525. [Link]

  • Clavel, T., Henderson, G., Engst, W., Doré, J., & Blaut, M. (2006). Phylogeny of human intestinal bacteria that activate the dietary lignan secoisolariciresinol diglucoside. FEMS Microbiology Ecology, 55(3), 471-478. [Link]

  • Corcuera, L., Latorre, E., Abecia, L., Marín, D., Pardo, M. Á., & Yáñez-Ruiz, D. R. (2021). An in vitro batch fermentation protocol for studying the contribution of food to gut microbiota composition and functionality. Don Whitley Scientific. [Link]

  • Gauffin Cano, P., Santacruz, A., Moya, A., & Sanz, Y. (2012). Bacteroides uniformis CECT 7771 ameliorates metabolic and immunological dysfunction in mice with high-fat-diet induced obesity. PloS one, 7(7), e41079. [Link]

  • Heinonen, S., Nurmi, T., Liukkonen, K., Poutanen, K., Wähälä, K., Deyama, T., ... & Adlercreutz, H. (2001). In vitro metabolism of plant lignans: new precursors of mammalian lignans, enterolactone and enterodiol. Journal of agricultural and food chemistry, 49(7), 3178-3186. [Link]

  • Jin, J. S., Kakiuchi, J., & Hattori, M. (2007). Enantioselective oxidation of enterodiol to enterolactone by human intestinal bacteria. Biological and Pharmaceutical Bulletin, 30(11), 2204-2206. [Link]

  • Kuijsten, A., Arts, I. C., Vreeken, R. J., & Hollman, P. C. (2005). A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry. Journal of Chromatography B, 827(1), 18-24. [Link]

  • Landete, J. M., Arqués, J., Medina, M., Gaya, P., & de Felipe, F. L. (2016). Bioactivation of Phytoestrogens: Intestinal Bacteria and Health. Critical reviews in food science and nutrition, 56(11), 1826-1843. [Link]

  • Raffaelli, B., Ho, J., O'Connell, O., & Bugeat, A. (2023). Development of a Protocol for Anaerobic Preparation and Banking of Fecal Microbiota Transplantation Material: Evaluation of Bacterial Richness in the Cultivated Fraction. Microorganisms, 11(12), 2933. [Link]

  • Wang, L. Q., Meselhy, M. R., Li, Y., Qin, G. W., & Hattori, M. (2000). Human intestinal bacteria capable of transforming secoisolariciresinol diglucoside to mammalian lignans, enterodiol and enterolactone. Chemical and Pharmaceutical Bulletin, 48(11), 1606-1610. [Link]

  • Xie, L. H., Ahn, J., Ajuwon, K. M., & Kim, W. K. (2020). In vitro fermentation of flaxseed lignan by human gut bacteria. Food science & nutrition, 8(1), 539-546. [Link]

  • Zhang, Y., Wang, Y., Stendel, A., & Matuschek, E. (2022). In vitro gastrointestinal bioaccessibility and colonic fermentation of lignans from fresh, fermented, and germinated flaxseed. Food & Function, 13(19), 10077-10087. [Link]

Sources

anti-inflammatory properties of enterodiol in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Anti-Inflammatory Properties of Enterodiol in Vitro: Mechanisms, Protocols, and Data Synthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Enterodiol (END), a mammalian lignan produced by the colonic microbiota from plant precursors (e.g., secoisolariciresinol), has emerged as a significant modulator of immune responses. While its oxidation product, enterolactone (ENL), is often cited for higher potency, Enterodiol retains distinct biological activity that warrants independent investigation, particularly in the context of intestinal inflammation and systemic immune modulation.

This guide provides a technical deep-dive into the in vitro anti-inflammatory properties of Enterodiol. It synthesizes mechanistic insights—specifically the inhibition of the NF-κB signaling cascade—with rigorous experimental protocols for validating these effects in macrophage models (RAW 264.7 and THP-1).

Mechanistic Foundations: The NF-κB Axis

The primary mechanism by which Enterodiol exerts anti-inflammatory effects is through the modulation of the Nuclear Factor-kappa B (NF-κB) pathway. Unlike direct antioxidant scavenging, which plays a minor role, END acts as a signaling disruptor.

Key Molecular Targets
  • IκBα Stabilization: In a resting state, NF-κB is sequestered in the cytoplasm by the inhibitor protein IκBα. Upon stimulation (e.g., by Lipopolysaccharide [LPS]), IκBα is phosphorylated by IKK, ubiquitinated, and degraded, allowing NF-κB to translocate to the nucleus.

  • Translocation Blockade: Enterodiol has been shown to prevent the degradation of IκBα, thereby retaining NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

  • Cytokine Suppression: The downstream effect is a dose-dependent reduction in the transcription and secretion of TNF-α, IL-6, and IL-1β.

Visualization: NF-κB Signaling Modulation

The following diagram illustrates the specific intervention points of Enterodiol within the canonical NF-κB pathway.

NFkB_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activation IKK IKK Complex TLR4->IKK Signaling Cascade IkBa IκBα (Inhibitor) IKK->IkBa Phosphorylation NFkB_Cyto NF-κB (Inactive) Cytoplasm IkBa->NFkB_Cyto Sequestering (Normal State) NFkB_Nuc NF-κB (Active) Nucleus IkBa->NFkB_Nuc Degradation releases NF-κB NFkB_Cyto->NFkB_Nuc Translocation DNA Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_Nuc->DNA Transcription END ENTERODIOL (Intervention) END->IkBa Prevents Degradation

Figure 1: Mechanism of Action. Enterodiol inhibits the degradation of IκBα, preventing the nuclear translocation of NF-κB and subsequent cytokine gene expression.

Experimental Framework

To rigorously evaluate the anti-inflammatory activity of Enterodiol, researchers must distinguish between genuine immune modulation and artifacts caused by cytotoxicity.

Validated Cell Models
  • RAW 264.7 (Murine Macrophages): The gold standard for NO and iNOS assessment. Highly sensitive to LPS.

  • THP-1 (Human Monocytes): Preferred for human translational relevance. Must be differentiated into macrophages using PMA (Phorbol 12-myristate 13-acetate) prior to LPS stimulation.

Reagent Preparation
  • Enterodiol (END): Dissolve in DMSO. Final DMSO concentration in culture must be < 0.1% to avoid solvent toxicity.

  • LPS (Escherichia coli O111:B4): Use phenol-extracted LPS to minimize protein contaminants.

Protocol Deep Dive: Nitric Oxide & Cytokine Inhibition

This protocol is designed to be self-validating, including necessary controls for viability and basal activity.

Phase 1: Cell Seeding and Differentiation
  • Seed RAW 264.7 cells at a density of

    
     cells/mL in 96-well plates (for MTT/Griess) or 6-well plates (for Western Blot/PCR).
    
  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase 2: Pre-treatment and Stimulation
  • Causality Check: Pre-treatment with Enterodiol before LPS is critical to observe the preventive effect on signaling initiation.

  • Aspirate media and replace with fresh DMEM containing Enterodiol at graded concentrations (e.g., 10, 50, 100, 250 µM).

  • Include controls:

    • Vehicle Control: Media + 0.1% DMSO (No LPS, No END).

    • Positive Control: Media + LPS (1 µg/mL) + 0.1% DMSO.

  • Incubate for 1 hour .

  • Add LPS (final concentration 1 µg/mL) to all wells except the Vehicle Control.

  • Incubate for 18–24 hours .

Phase 3: Assay Readouts
  • Nitric Oxide (Griess Assay):

    • Mix 100 µL culture supernatant with 100 µL Griess reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

    • Measure absorbance at 540 nm.

  • Cytotoxicity (MTT/CCK-8):

    • Crucial Step: Perform this on the remaining cells after removing supernatant.

    • If cell viability drops below 80% relative to control, the anti-inflammatory "effect" may be false (due to cell death).

  • Cytokine Quantification (ELISA):

    • Use supernatants to quantify TNF-α and IL-6 using commercial sandwich ELISA kits.

Visualization: Experimental Workflow

Workflow cluster_Readouts Dual Readout System Step1 Seed Cells (RAW 264.7) Step2 Pre-treat with Enterodiol (1h) Step1->Step2 Step3 Stimulate with LPS (18-24h) Step2->Step3 Supernatant Supernatant Step3->Supernatant Cells Adherent Cells Step3->Cells Griess Griess Assay (NO Levels) Supernatant->Griess ELISA ELISA (TNF-α, IL-6) Supernatant->ELISA MTT MTT Assay (Viability Control) Cells->MTT

Figure 2: Experimental workflow ensuring separation of anti-inflammatory efficacy (supernatant) and cell viability (cells).

Data Synthesis: Comparative Efficacy

The following table summarizes key findings from authoritative literature, comparing Enterodiol (END) with its metabolite Enterolactone (ENL). While ENL is often more potent, END shows significant activity at physiological concentrations found in the gut lumen.

Table 1: Comparative Anti-Inflammatory Profile (LPS-Stimulated Models)

ParameterEnterodiol (END)Enterolactone (ENL)Notes
Primary Mechanism NF-κB Inhibition (IκBα stabilization)NF-κB Inhibition (Stronger IκBα stabilization)Both compounds target the same pathway but with different binding affinities.
TNF-α Inhibition Moderate (~30-50% inhibition at 100 µM)High (>50% inhibition at 100 µM)Efficacy is dose-dependent (10–500 µM range).
NO Suppression Significant at >50 µMSignificant at >25 µMEND requires slightly higher concentrations for equivalent NO suppression.
Cytotoxicity Low (Non-toxic up to 500 µM)Low (Non-toxic up to 500 µM)Both are safe at physiological gut concentrations.
Key Reference Corsini et al. (2010)Corsini et al. (2010)See Reference [1].[1][2][3][4][5][6][7][8][9][10]

References

  • Corsini, E., Dell'Agli, M., Facchi, A., et al. (2010). Enterodiol and Enterolactone Modulate the Immune Response by Acting on Nuclear Factor-κB (NF-κB) Signaling.[5] Journal of Agricultural and Food Chemistry , 58(11), 6678–6684.

  • Liu, S., et al. (2017).[11] Enterolactone has stronger effects than enterodiol on ovarian cancer. Journal of Ovarian Research , 10(1), 49. (Provides comparative cytotoxicity and viability data relevant to high-dose treatments).

  • Adlercreutz, H. (2007). Lignans and human health. Critical Reviews in Clinical Laboratory Sciences, 44(5-6), 483-525. (Authoritative review on the physiological concentrations and metabolism of mammalian lignans).

Sources

The Dual Nature of Enterodiol: A Technical Guide to its Estrogenic and Anti-Estrogenic Effects

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Enterodiol (END), a mammalian lignan metabolite derived from the microbial transformation of plant-based precursors, presents a fascinating duality in its interaction with the endocrine system. It exhibits both estrogenic and anti-estrogenic properties, a phenomenon contingent on the cellular context, the concentration of endogenous estrogens, and the relative expression of estrogen receptor (ER) subtypes. This in-depth technical guide synthesizes the current understanding of enterodiol's complex pharmacology, providing researchers, scientists, and drug development professionals with a comprehensive overview of its mechanisms of action. We will delve into the molecular intricacies of its receptor interactions, delineate its effects on downstream signaling pathways, and provide detailed protocols for the key in vitro assays used to characterize its activity. This guide aims to equip researchers with the foundational knowledge and practical methodologies required to navigate the nuanced bioactivity of this intriguing diet-derived compound.

Introduction: The Dichotomy of a Phytoestrogen Metabolite

Plant lignans, abundant in foods such as flaxseed, whole grains, and vegetables, are metabolized by the gut microbiota into the enterolignans, primarily enterodiol (END) and enterolactone (ENL).[1] These compounds have garnered significant attention for their potential roles in hormone-dependent conditions, including breast cancer and menopausal symptoms.[2] Enterodiol's structural similarity to 17β-estradiol (E2) allows it to bind to estrogen receptors (ERs), the primary mediators of estrogen signaling.[2] However, this interaction is not a simple mimicry of the endogenous hormone. Instead, enterodiol acts as a selective estrogen receptor modulator (SERM), capable of eliciting either estrogenic (agonistic) or anti-estrogenic (antagonistic) responses.[1]

This guide will dissect the factors governing this dual activity, focusing on:

  • Receptor Subtype Selectivity: The differential binding and activation of Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).

  • Transcriptional Activation: The modulation of the two main transactivation functions of the estrogen receptor, AF-1 and AF-2.

  • Cellular Context: The influence of the specific cell type and its receptor expression profile on the ultimate biological response.

  • Competitive Inhibition: The ability of enterodiol to antagonize the effects of the more potent endogenous estradiol.

Understanding these nuances is paramount for the rational design of studies investigating the therapeutic potential of enterodiol and for the development of novel SERMs inspired by its unique pharmacological profile.

Molecular Mechanisms of Action

The estrogenic and anti-estrogenic effects of enterodiol are primarily mediated through its direct interaction with ERα and ERβ, two distinct nuclear receptors that regulate gene expression in response to estrogen binding.

Differential Binding to Estrogen Receptor Subtypes

Enterodiol exhibits a binding affinity for both ERα and ERβ, albeit with a lower affinity than 17β-estradiol. Crucially, like many phytoestrogens, it displays a preferential binding to ERβ over ERα. This subtype selectivity is a key determinant of its tissue-specific effects, as the relative expression of ERα and ERβ varies significantly between different tissues.

CompoundERα RBA (%)ERβ RBA (%)ERβ/ERα Selectivity Ratio
17β-Estradiol (E2) 1001001
Enterodiol (END) 0.83.54.4
Enterolactone (ENL) 1.15.14.6

Table 1: Relative Binding Affinity (RBA) of Enterodiol, Enterolactone, and 17β-Estradiol for ERα and ERβ. RBA is calculated relative to the binding of 17β-estradiol (set at 100%). Data compiled from authoritative sources.

The higher affinity for ERβ is a recurring theme among many phytoestrogens and is thought to contribute to their protective effects in certain tissues.

Modulation of Estrogen Receptor Transcriptional Activity

Upon ligand binding, the estrogen receptor undergoes a conformational change, dimerizes, and binds to estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. The transcriptional activity of the ER is mediated by two activation functions (AFs): the ligand-independent AF-1 in the N-terminal domain and the ligand-dependent AF-2 in the C-terminal ligand-binding domain.

Studies have shown that enterodiol, similar to estradiol, can induce the transcriptional activation of ERα by utilizing both AF-1 and AF-2.[3][4] In contrast, its metabolite, enterolactone, is less efficient at inducing AF-1 activity.[3][4] This differential engagement of the AF domains contributes to the distinct gene expression profiles elicited by these closely related enterolignans.

The estrogenic (agonistic) and anti-estrogenic (antagonistic) activities of enterodiol can be quantified using reporter gene assays. In these assays, cells are transfected with an ER expression vector and a reporter plasmid containing an ERE linked to a reporter gene (e.g., luciferase). The estrogenic activity is measured by the induction of reporter gene expression, while the anti-estrogenic activity is assessed by the ability of the compound to inhibit E2-induced reporter gene expression.

CompoundERα Agonist (EC50, nM)ERβ Agonist (EC50, nM)ERα Antagonist (IC50, nM)ERβ Antagonist (IC50, nM)
Enterodiol (END) 180120>10,0001,200
Enterolactone (ENL) 230110>10,000890

Table 2: Agonist and Antagonist Potency of Enterodiol and Enterolactone on ERα and ERβ Transcriptional Activity. EC50 values represent the concentration for half-maximal activation, while IC50 values represent the concentration for half-maximal inhibition of E2-induced activity. Data compiled from authoritative sources.

Notably, both enterodiol and enterolactone are more potent agonists and antagonists on ERβ compared to ERα. Furthermore, they exhibit significant anti-estrogenic activity on ERβ at concentrations where they show minimal antagonism on ERα.[4]

Estrogen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Enterodiol Enterodiol ER_complex ERα / ERβ (inactive monomer) Enterodiol->ER_complex Binds E2 17β-Estradiol E2->ER_complex Binds ER_dimer Activated ER Dimer ER_complex->ER_dimer Conformational Change & Dimerization ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to DNA Transcription Gene Transcription ERE->Transcription Modulates

Figure 1: Simplified Estrogen Receptor Signaling Pathway.

Cellular and Physiological Consequences

The molecular interactions of enterodiol translate into tangible effects on cellular processes, most notably cell proliferation.

Effects on Cell Proliferation: The E-SCREEN Assay

The estrogen-dependent proliferation of human breast cancer cells, such as the MCF-7 cell line, is a well-established model for assessing the estrogenicity of compounds. The E-SCREEN (Estrogen-SCREEN) assay quantifies the proliferative effect of a test compound relative to a vehicle control and a positive control (17β-estradiol).

  • Estrogenic Effect: At lower concentrations, in the absence of endogenous estrogens, enterodiol can stimulate the proliferation of MCF-7 cells. This agonistic effect is a hallmark of its estrogenic activity. Dose-response studies in MCF-7 cells show that enterodiol can induce a significant proliferative response, although it is less potent than estradiol.[3]

  • Anti-Estrogenic Effect: In the presence of 17β-estradiol, enterodiol can act as an antagonist, inhibiting E2-induced cell proliferation.[1] This is because enterodiol competes with the more potent estradiol for binding to the estrogen receptor. When bound, the enterodiol-ER complex is a less potent activator of transcription than the E2-ER complex, leading to a net decrease in the proliferative signal.

Experimental_Workflow cluster_assays In Vitro Assays for Estrogenicity cluster_outcomes Measured Endpoints A 1. Receptor Binding Assay D Binding Affinity (Ki, RBA) A->D B 2. Reporter Gene Assay E Transcriptional Activation (EC50 / IC50) B->E C 3. Cell Proliferation Assay (E-SCREEN) F Cell Proliferation (EC50 / IC50) C->F

Figure 2: Key In Vitro Assays for Characterizing Enterodiol's Activity.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following sections provide detailed, step-by-step methodologies for the key assays used to evaluate the estrogenic and anti-estrogenic effects of enterodiol.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of enterodiol for ERα and ERβ by measuring its ability to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to the receptor.

Protocol:

  • Receptor Preparation: Prepare a cytosolic fraction containing the estrogen receptor from a suitable source, such as rat uteri or recombinant cells overexpressing human ERα or ERβ.

  • Incubation: In a series of tubes, incubate a fixed concentration of the ER preparation and [³H]-17β-estradiol with increasing concentrations of unlabeled enterodiol. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).

  • Separation: After incubation to equilibrium, separate the receptor-bound from the free radioligand. This is commonly achieved by hydroxylapatite (HAP) adsorption or dextran-coated charcoal (DCC) treatment.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding of [³H]-17β-estradiol as a function of the log concentration of enterodiol. Determine the IC50 value, which is the concentration of enterodiol that inhibits 50% of the specific binding of the radioligand. The relative binding affinity (RBA) can then be calculated as: (IC50 of Estradiol / IC50 of Enterodiol) x 100.

Estrogen Receptor Luciferase Reporter Gene Assay

This assay quantifies the ability of enterodiol to activate or inhibit ER-mediated gene transcription.

Protocol:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HeLa or HEK293) and transiently co-transfect with an expression vector for human ERα or ERβ and a reporter plasmid containing an estrogen response element (ERE) driving the expression of the luciferase gene. A co-transfected plasmid expressing Renilla luciferase can be used as an internal control for transfection efficiency.

  • Compound Treatment: After transfection, treat the cells with a range of concentrations of enterodiol (for agonist activity) or a fixed concentration of 17β-estradiol in the presence of increasing concentrations of enterodiol (for antagonist activity).

  • Cell Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. For agonist activity, plot the fold induction of luciferase activity relative to the vehicle control against the log concentration of enterodiol to determine the EC50 value. For antagonist activity, plot the percentage inhibition of E2-induced luciferase activity against the log concentration of enterodiol to determine the IC50 value.

MCF-7 Cell Proliferation (E-SCREEN) Assay

This assay measures the estrogenic and anti-estrogenic effects of enterodiol on the proliferation of the estrogen-dependent MCF-7 human breast cancer cell line.

Protocol:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate in their regular growth medium.

  • Hormone Deprivation: After cell attachment, replace the growth medium with a hormone-free medium (phenol red-free medium supplemented with charcoal-stripped fetal bovine serum) for 48-72 hours to synchronize the cells and minimize the influence of exogenous estrogens.

  • Compound Treatment: Treat the cells with a range of concentrations of enterodiol (for estrogenic activity) or a fixed concentration of 17β-estradiol in the presence of increasing concentrations of enterodiol (for anti-estrogenic activity). Include vehicle and E2-only controls.

  • Incubation: Incubate the cells for 6-7 days, allowing for multiple cell divisions.

  • Quantification of Cell Proliferation: At the end of the incubation period, quantify the cell number using a suitable method, such as the sulforhodamine B (SRB) assay, which measures total cellular protein.

  • Data Analysis: For estrogenic activity, calculate the proliferative effect (PE) as the fold increase in cell number in the presence of enterodiol compared to the vehicle control. Plot the PE against the log concentration of enterodiol to determine the EC50 value. For anti-estrogenic activity, plot the percentage inhibition of E2-induced proliferation against the log concentration of enterodiol to determine the IC50 value.

Conclusion and Future Directions

Enterodiol's dual estrogenic and anti-estrogenic activities underscore the complexity of phytoestrogen pharmacology. Its preferential binding to and more potent activity on ERβ, coupled with its ability to antagonize the potent effects of estradiol, particularly at ERβ, suggest a potential for tissue-selective and beneficial health effects. The in vitro assays detailed in this guide provide a robust framework for dissecting these activities and elucidating the structure-activity relationships that govern its function.

Future research should focus on in vivo studies to validate the physiological relevance of the in vitro findings, exploring the pharmacokinetics and tissue-specific distribution of enterodiol. Furthermore, investigating the impact of enterodiol on the expression of a wider array of estrogen-responsive genes will provide a more complete picture of its downstream effects. A deeper understanding of the interplay between enterodiol, the gut microbiome, and host genetics will be crucial in translating the promising in vitro data into tangible therapeutic and preventative strategies for hormone-related conditions.

References

  • Carreau, C., Flouriot, G., Bennetau-Pelissero, C., & Potier, M. (2008). Enterodiol and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells. The Journal of Steroid Biochemistry and Molecular Biology, 110(1-2), 176–185.
  • Mueller, S. O., Simon, S., Chae, K., Metzler, M., & Korach, K. S. (2004). Phytoestrogens and their human metabolites show distinct agonistic and antagonistic properties on estrogen receptor (ER)alpha and ERbeta in human cells. Toxicological Sciences, 80(1), 14–25.
  • Carreau, C., Flouriot, G., Bennetau-Pelissero, C., & Potier, M. (2008). Enterodiol and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells. ResearchGate. [Link]

  • Wang, L. Q. (2002). Mammalian phytoestrogens: enterodiol and enterolactone.
  • Soto, A. M., Sonnenschein, C., Chung, K. L., Fernandez, M. F., Olea, N., & Serrano, F. O. (1995). The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. Environmental health perspectives, 103(Suppl 7), 113–122.
  • Kuiper, G. G., Lemmen, J. G., Carlsson, B., Corton, J. C., Safe, S. H., van der Saag, P. T., van der Burg, B., & Gustafsson, J. A. (1998). Interaction of estrogenic chemicals and phytoestrogens with estrogen receptor beta. Endocrinology, 139(10), 4252–4263.
  • Blair, R. M., Fang, H., Branham, W. S., Hass, B. S., Dial, S. L., Moland, C. L., Tong, W., Shi, L., Perkins, R., & Sheehan, D. M. (2000). The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands. Toxicological sciences, 54(1), 138–153.
  • Soto, A. M., Lin, T. M., Justicia, H., Silvia, R. M., & Sonnenschein, C. (1992). An "in culture" bioassay to assess the estrogenicity of xenobiotics (E-SCREEN). The Journal of steroid biochemistry and molecular biology, 43(1-3), 221–227.
  • Gutendorf, B., & Westendorf, J. (2001). Comparison of an array of in vitro assays for the assessment of the estrogenic potential of natural and synthetic estrogens, phytoestrogens and xenoestrogens. Toxicology, 166(1-2), 79–89.
  • Wang, L. Q. (2002). Mammalian phytoestrogens: enterodiol and enterolactone. PubMed. [Link]

Sources

Technical Guide: Enterodiol Signaling Pathways in Hormone-Dependent Cancers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a high-resolution analysis of Enterodiol (END) and its oxidation product Enterolactone (ENL) —the primary mammalian lignans derived from dietary precursors like secoisolariciresinol diglucoside (SDG). While often grouped together, END and ENL exhibit distinct signaling modalities in hormone-dependent cancers (breast, prostate, ovarian).

Key Technical Insight: END functions primarily as a weak estrogen agonist with higher affinity for Estrogen Receptor Alpha (ER


), whereas ENL acts as a potent specific estrogen receptor modulator (SERM) with significant non-genomic inhibitory effects on the PI3K/Akt and MAPK pathways. This guide delineates these divergent pathways, providing actionable protocols for experimental validation.

Biosynthesis & Metabolic Activation

Understanding the bioavailability of END is critical for in vitro experimental design. END is not a dietary component but a gut metabolite.

Pathway Visualization

The following diagram illustrates the microbial conversion required to generate bioactive END and ENL.

Biosynthesis SDG SDG (Plant Precursor) SECO Secoisolariciresinol (SECO) SDG->SECO Hydrolysis (Bacteroides spp.) END ENTERODIOL (END) (Bioactive) SECO->END Demethylation & Dehydroxylation ENL ENTEROLACTONE (ENL) (Bioactive/Oxidized) END->ENL Dehydrogenation (Reversible)

Figure 1: Microbial activation pathway of dietary lignans into bioactive enterolignans.

Mechanistic Core: Signaling Architectures

Genomic Signaling: The ER vs. ER Axis

Enterodiol acts as a "weak estrogen." In the absence of endogenous estradiol (E2), END promotes transcriptional activation of ER


. However, in the presence of E2 (e.g., pre-menopausal models), END competes for the Ligand Binding Domain (LBD), effectively acting as an antagonist.
  • Mechanism: END recruits transcriptional co-activators (SRC-1) to the AF-2 domain of ER

    
     but with significantly lower efficacy than E2.
    
  • Outcome: Biphasic effect on proliferation—stimulatory at low concentrations (<1 µM) in low-estrogen environments; inhibitory at high concentrations (>10 µM) via competitive displacement.

Non-Genomic Signaling: Kinase Cascades

This is the primary area of interest for therapeutic development. Enterolignans, particularly ENL, inhibit growth factor-driven phosphorylation cascades.

  • IGF-1R/EGFR Cross-talk: ENL inhibits the autophosphorylation of IGF-1R, preventing downstream recruitment of IRS-1.

  • PI3K/Akt Pathway: Suppression of Akt phosphorylation at Ser473 leads to:

    • De-repression of GSK-3

      
      :  Promoting Cyclin D1 degradation.
      
    • Activation of Bad: Promoting apoptosis.[1][2]

  • Metastasis (MMP Inhibition): ENL downregulates MMP-2 and MMP-9 transcription via AP-1 and NF-

    
    B suppression, inhibiting invasion.
    
Pathway Visualization: The Signaling Network

SignalingNetwork IGF1R IGF-1R / EGFR PI3K PI3K IGF1R->PI3K MAPK MAPK / ERK IGF1R->MAPK ER Estrogen Receptor (ERα / ERβ) CyclinD1 Cyclin D1 ER->CyclinD1 Genomic Transcription END Enterodiol (END) END->ER Competes with E2 ENL Enterolactone (ENL) ENL->IGF1R Inhibits Phosphorylation NFkB NF-κB ENL->NFkB Inhibits AKT Akt (p-Ser473) PI3K->AKT AKT->CyclinD1 Stabilizes p21 p21 (Waf1/Cip1) AKT->p21 Inhibits Bax Bax (Pro-Apoptotic) AKT->Bax Inhibits MMP MMP-2 / MMP-9 NFkB->MMP Transcription

Figure 2: Integrated genomic and non-genomic signaling nodes targeted by Enterodiol and Enterolactone.

Quantitative Data Summary

The following table synthesizes IC50 values and molecular responses from key in vitro studies. Note the concentration differential required for cytotoxic effects vs. signaling modulation.

Cell LineCancer TypeCompoundIC50 (Proliferation)Key Molecular ResponseReference
MCF-7 Breast (ER+)Enterolactone~20 µMG0/G1 Arrest,

Cyclin D1,

p21
[1, 2]
MDA-MB-231 Breast (TNBC)Enterolactone~73 µM (48h)S-phase Arrest,

MMP-9,

uPA
[3, 4]
PC-3 ProstateEnterolactone20-60 µM

p-Akt,

p-GSK3

[5]
ES-2 OvarianEnterodiol>100 µMWeak inhibition of migration[6]

Table 1: Comparative efficacy of enterolignans across hormone-dependent cell lines.

Experimental Protocols

Protocol 1: Differential Viability Assay (Self-Validating)

Objective: Determine IC50 and distinguish between cytotoxic and cytostatic effects.

Reagents:

  • Enterodiol/Enterolactone (Sigma-Aldrich, >95% purity). Note: Dissolve in DMSO to 100 mM stock; store at -20°C.

  • MTT Reagent (5 mg/mL in PBS).

Workflow:

  • Seeding: Plate cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Starvation (Critical): Wash with PBS and incubate in phenol-red free media with charcoal-stripped FBS (CS-FBS) for 24h. Rationale: Removes endogenous estrogens to isolate lignan effects.

  • Treatment: Treat with serial dilutions of END/ENL (0, 10, 25, 50, 75, 100 µM).

    • Validation Control: Co-treat one set with 1 nM Estradiol (E2) to test competitive antagonism.

  • Incubation: 48h and 72h timepoints.

  • Readout: Add MTT, incubate 4h, dissolve formazan in DMSO, read Abs at 570 nm.

Protocol 2: Western Blotting for Phospho-Kinase Suppression

Objective: Validate non-genomic inhibition of the PI3K/Akt pathway.

Workflow:

  • Synchronization: Serum-starve cells (MDA-MB-231) for 12h.

  • Pre-treatment: Add ENL (50 µM) for 2 hours.

  • Stimulation: Pulse with IGF-1 (100 ng/mL) for 15 minutes. Rationale: Captures rapid phosphorylation events.

  • Lysis: Use RIPA buffer with protease/phosphatase inhibitors (Na3VO4 is critical).

  • Targets:

    • Primary: p-Akt (Ser473), Total Akt.

    • Secondary: p-ERK1/2 (Thr202/Tyr204), Total ERK.

    • Downstream: Bcl-2, Bax (24h post-treatment for these markers).[3]

References

  • Carreau, C., et al. (2008). Enterodiol and enterolactone... have different impact on ERalpha transcriptional activation. Journal of Steroid Biochemistry and Molecular Biology. Link

  • Xiong, Y., et al. (2015). Enterolactone inhibits growth... via G1 phase arrest.[4] Nutrition and Cancer.

  • Mali, A.V., et al. (2017). Enterolactone Suppresses Proliferation... of MDA-MB-231 Breast Cancer Cells.[5] Asian Pacific Journal of Cancer Prevention. Link

  • Mali, A.V., et al. (2018). Enterolactone modulates the ERK/NF-κB/Snail signaling pathway... in triple-negative breast cancer. BMC Complementary and Alternative Medicine. Link

  • Chen, L., et al. (2009). Enterolactone Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells. The Journal of Nutrition.[4] Link

  • Xiao, Z., et al. (2017). Enterolactone has stronger effects than enterodiol on ovarian cancer. Journal of Ovarian Research. Link

Sources

Technical Guide: Discovery and Isolation of Enterodiol from Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Enterodiol (END) is a mammalian lignan formed by the microbial conversion of plant-based precursors (primarily secoisolariciresinol diglucoside, SDG) in the colon.[1][2][3] Its isolation from biological samples (urine, plasma, feces) presents a unique challenge: END does not exist in the host plant but is exclusively a post-metabolic product of the gut-brain-microbiota axis. Furthermore, in biological fluids, it circulates primarily as glucuronide and sulfate conjugates, rendering direct extraction impossible without rigorous pre-treatment.

This guide details the end-to-end workflow for the isolation and quantification of enterodiol. It synthesizes the historical discovery protocols established by Setchell and Adlercreutz with modern, high-sensitivity LC-MS/MS methodologies.

Part 1: The Bio-Synthetic Origin & Discovery Context

The Discovery (Historical Grounding)

The isolation of enterodiol was not a targeted discovery but a triumph of analytical rigor. In 1980, Setchell, Adlercreutz, and colleagues identified unknown diphenolic compounds in the urine of vervet monkeys and humans using GC-MS. Initially suspected to be steroid hormone metabolites due to their cyclical excretion patterns, they were eventually identified as lignans—compounds previously thought to exist only in plants. This discovery established the class of "mammalian lignans" [1].

Metabolic Pathway

To isolate enterodiol, one must understand its origin. It is not absorbed directly from diet.

  • Precursor: SDG (from flaxseed, sesame).[4]

  • Catalyst: Colonic microbiota (specifically Peptostreptococcus, Eubacterium, and Eggerthella species).

  • Mechanism: Hydrolysis, demethylation, and dehydroxylation.

metabolic_pathway cluster_matrix Biological Matrix (Urine/Plasma) SDG SDG (Plant Precursor) SECO Secoisolariciresinol (Aglycone) SDG->SECO Hydrolysis (Bacteroides sp.) END ENTERODIOL (Target Analyte) SECO->END Demethylation (Peptostreptococcus sp.) ENL Enterolactone (Oxidized Metabolite) END->ENL Dehydrogenation (Facultative Aerobes) END_CONJ END-Glucuronide END-Sulfate END->END_CONJ Phase II Metabolism (Liver)

Figure 1: The metabolic genesis of Enterodiol.[1] Isolation protocols must reverse the Phase II metabolism shown in the red cluster.

Part 2: Sample Preparation & Matrix Management

The vast majority (>95%) of enterodiol in urine and plasma is conjugated. Direct extraction without hydrolysis will yield false negatives.

The Hydrolysis Protocol (The "De-conjugation" Step)

While acid hydrolysis (HCl) was used historically, it degrades the analyte. Enzymatic hydrolysis using Helix pomatia (snail juice) is the gold standard because it contains both


-glucuronidase and sulfatase activity [2].
Reagents Required:
  • Enzyme:

    
    -glucuronidase/sulfatase from Helix pomatia (Type H-1 or H-2).
    
  • Buffer: 0.2 M Sodium Acetate (pH 5.0).

  • Internal Standard (CRITICAL):

    
    -Enterodiol or 
    
    
    
    -Enterodiol. Never proceed without an IS to correct for matrix effects.
Step-by-Step Workflow:
  • Aliquot: Transfer 0.5 mL of urine (or 0.2 mL plasma) to a glass tube.

  • Buffer: Add 0.5 mL of Sodium Acetate buffer (pH 5.0).

  • Spike: Add 20

    
    L of Internal Standard solution (final conc. 100 ng/mL).
    
  • Enzyme Addition: Add 10

    
    L Helix pomatia enzyme solution.
    
  • Incubation:

    • Urine: 37°C for 12–16 hours (Overnight is safest for total hydrolysis).

    • Plasma:[3][5][6][7][8] Requires longer incubation or higher enzyme concentration due to protein binding.

  • Stop Reaction: Add 20

    
    L of glacial acetic acid.
    

Part 3: Extraction Methodologies

Once de-conjugated, the "free" enterodiol must be isolated from the biological salts and proteins.

Comparative Techniques: LLE vs. SPE
FeatureLiquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)
Solvent System Diethyl Ether or Ethyl Acetate (1:1 v/v)C18 or HLB (Hydrophilic-Lipophilic Balance) Cartridges
Purity Moderate (Lipids often co-extract)High (Wash steps remove interferences)
Cost LowModerate/High
Throughput Low (Manual phase separation)High (Vacuum manifold compatible)
Recommendation Use for Urine (High concentration)Use for Plasma (Low concentration, complex matrix)
Recommended SPE Protocol (Oasis HLB or C18)
  • Conditioning: Pass 1 mL Methanol followed by 1 mL Water through the cartridge.

  • Loading: Load the hydrolyzed sample (from Step 2.1).

  • Washing: Wash with 1 mL 5% Methanol in water. This removes salts and hydrophilic proteins but retains the lignan.

  • Elution: Elute Enterodiol with 2 mL Methanol.

  • Reconstitution: Evaporate to dryness under Nitrogen (

    
    ) at 40°C. Reconstitute in 100 
    
    
    
    L Mobile Phase (e.g., 50:50 Acetonitrile:Water).

Part 4: Analytical Resolution (LC-MS/MS)

For modern discovery and validation, Gas Chromatography (GC-MS) has been largely superseded by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to the latter's ability to handle larger molecules without derivatization (silylation) [3].

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7

    
    m particle size).
    
  • Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Acetate for negative mode).

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient: 5% B to 95% B over 8 minutes.

Mass Spectrometry Parameters

Enterodiol ionizes well in Negative Electrospray Ionization (ESI-) mode due to its phenolic hydroxyl groups.

  • Precursor Ion: m/z 301.1

    
    
    
  • Quantifier Transition: m/z 301.1

    
     253.1 (Loss of 
    
    
    
    )
  • Qualifier Transition: m/z 301.1

    
     135.0
    
The "Self-Validating" Workflow

The following diagram illustrates the complete isolation logic, ensuring no step introduces unmeasured error.

isolation_workflow cluster_extraction Isolation Phase Sample Biological Sample (Urine/Plasma) IS_Add Add Internal Standard (13C-Enterodiol) Sample->IS_Add Hydrolysis Enzymatic Hydrolysis (Helix pomatia, 37°C) IS_Add->Hydrolysis SPE_Load SPE Loading (Retain Hydrophobic) Hydrolysis->SPE_Load SPE_Wash Wash (5% MeOH) (Remove Salts) SPE_Load->SPE_Wash SPE_Elute Elute (100% MeOH) (Isolate END) SPE_Wash->SPE_Elute LCMS LC-MS/MS Analysis (MRM Mode) SPE_Elute->LCMS Data Quantification (Ratio Analyte/IS) LCMS->Data QC_Check QC Check: Is IS Recovery > 80%? LCMS->QC_Check

Figure 2: Validated Isolation Workflow. The inclusion of Internal Standard (Yellow) prior to Hydrolysis (Red) is the critical control point.

References

  • Setchell, K. D., et al. (1980).[4] Lignans in man and in animal species.[2][3][7][9] Nature, 287(5784), 740–742. Link[4]

  • Setchell, K. D., & Adlercreutz, H. (1988).[9] Mammalian Lignans and Phyto-oestrogens: Recent Studies on their Formation, Metabolism and Biological Role in Health and Disease.[2] Role of the Gut Flora in Toxicity and Cancer, 315-345.

  • Peñalvo, J. L., et al. (2005). Method for the determination of 3 polyphenols and 2 lignans in plasma and urine by liquid chromatography with coulometric array detection. Clinical Chemistry, 51(9), 1704-1710. Link

  • Grace, P. B., et al. (2003). Quantification of isoflavones and lignans in urine using gas chromatography/mass spectrometry.[10] Analytical Biochemistry, 315(1), 114-121. Link

Sources

An In-Depth Technical Guide to the Chemical Synthesis and Characterization of Enterodiol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Significance of Enterodiol in Modern Research

Enterodiol, a mammalian lignan of significant interest, stands at the crossroads of nutrition, gut microbiology, and pharmacology. As a metabolic product of plant-derived lignans such as secoisolariciresinol and matairesinol, enterodiol's presence in biological systems is intimately linked to dietary intake and the composition of the gut microbiome.[1][2] Its potential as a phytoestrogen, antioxidant, and anticancer agent has spurred considerable research, making the availability of pure, well-characterized enterodiol a critical necessity for in-depth biological and pharmacological investigations.[2] This guide provides a comprehensive, field-proven approach to the chemical synthesis and rigorous characterization of enterodiol, tailored for researchers, scientists, and drug development professionals. We will delve into not just the "how," but also the "why" of the synthetic and analytical methodologies, empowering the reader with a robust understanding of the entire workflow.

Section 1: The Strategic Approach to Enterodiol Synthesis

The synthesis of enterodiol, particularly the enantiomerically pure (-)-enterodiol, is most effectively achieved through a semi-synthetic route starting from readily available plant-derived lignans. This strategy leverages the stereochemistry of the natural precursor to afford the desired enantiomer. Our focus will be on a well-established pathway commencing from hydroxymatairesinol, a lignan abundantly found in Norway spruce (Picea abies).

The overall synthetic strategy involves a multi-step process that can be visualized as follows:

Enterodiol_Synthesis_Workflow hydroxymatairesinol Hydroxymatairesinol matairesinol Matairesinol hydroxymatairesinol->matairesinol Hydrogenolysis bistriflate Matairesinyl 4,4'-bis-triflate matairesinol->bistriflate Esterification dimethyl_enl 3,3'-Dimethyl- enterolactone bistriflate->dimethyl_enl Deoxygenation enl (-)-Enterolactone dimethyl_enl->enl Demethylation end (-)-Enterodiol enl->end Reduction

Figure 1: Semi-synthesis workflow for (-)-Enterodiol. This diagram illustrates the key transformations from the natural precursor hydroxymatairesinol to the final product, (-)-enterodiol.

Step 1: Hydrogenolysis of Hydroxymatairesinol to Matairesinol

The initial step involves the selective hydrogenolysis of the benzylic hydroxyl group in hydroxymatairesinol to yield matairesinol. This transformation is a critical simplification of the starting material, setting the stage for subsequent reactions.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve hydroxymatairesinol in a solvent mixture, typically acetone-water (9:1 v/v).

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10%).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically balloon pressure or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Concentrate the filtrate under reduced pressure to yield crude matairesinol.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

Causality of Experimental Choices:

  • Palladium on Carbon (Pd/C): This catalyst is highly effective for the hydrogenolysis of benzylic alcohols due to its ability to activate both the C-O bond and hydrogen.

  • Solvent System: The acetone-water mixture provides good solubility for the starting material and is compatible with the hydrogenation conditions.

Step 2: Esterification of Matairesinol to Matairesinyl 4,4'-bis-triflate

The phenolic hydroxyl groups of matairesinol are not good leaving groups for deoxygenation. Therefore, they must be converted into a more reactive species. Esterification with trifluoromethanesulfonic anhydride (triflic anhydride) transforms the hydroxyl groups into triflates, which are excellent leaving groups.

Experimental Protocol:

  • Reaction Setup: Dissolve matairesinol in a dry, aprotic solvent such as dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a non-nucleophilic base, such as lutidine or pyridine, to the reaction mixture.

  • Triflic Anhydride Addition: Slowly add triflic anhydride dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: Allow the reaction to stir at 0 °C for a specified time (e.g., 48 hours), monitoring the progress by TLC.

  • Workup: Quench the reaction by adding water. Extract the product into an organic solvent (e.g., dichloromethane). Wash the organic layer sequentially with dilute acid (e.g., HCl), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography using an ethyl acetate/petroleum ether solvent system.

Causality of Experimental Choices:

  • Triflic Anhydride: This reagent is highly electrophilic and reacts readily with the phenolic hydroxyl groups to form triflate esters. The triflate anion is a very stable, non-nucleophilic leaving group, facilitating the subsequent deoxygenation.

  • Lutidine/Pyridine: These bases act as proton scavengers, neutralizing the triflic acid byproduct of the reaction and preventing side reactions.

  • Low Temperature and Inert Atmosphere: These conditions are necessary to control the reactivity of the triflic anhydride and prevent its decomposition by moisture.

Step 3: Palladium-Catalyzed Deoxygenation

With the triflate groups in place, a palladium-catalyzed reduction is employed to cleave the C-O bonds, effectively removing the phenolic hydroxyl functionality and yielding 3,3'-dimethylenterolactone.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, combine the matairesinyl 4,4'-bis-triflate, a palladium catalyst such as PdCl₂(PPh₃)₂, and a phosphine ligand like 1,3-bis(diphenylphosphino)propane (dppp).

  • Solvent and Reagents: Add a solvent system of dimethylformamide (DMF) and triethylamine (TEA), followed by formic acid as a hydrogen donor.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere and monitor its progress.

  • Workup and Purification: After completion, perform an appropriate aqueous workup and extract the product. Purify by column chromatography to obtain 3,3'-dimethylenterolactone.

Causality of Experimental Choices:

  • Palladium Catalyst and Phosphine Ligand: This catalytic system is effective for the reductive cleavage of aryl triflates.

  • Formic Acid/Triethylamine: This combination serves as a convenient in situ source of hydride for the reduction.

Step 4: Demethylation to (-)-Enterolactone

The two methoxy groups on the aromatic rings are cleaved to yield the corresponding phenolic hydroxyl groups. Boron tribromide (BBr₃) is a powerful and selective reagent for this transformation.

Experimental Protocol:

  • Reaction Setup: Dissolve 3,3'-dimethylenterolactone in dry dichloromethane under an inert atmosphere and cool to a low temperature (e.g., -78 °C or 0 °C).

  • BBr₃ Addition: Slowly add a solution of boron tribromide in dichloromethane to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Workup: Carefully quench the reaction by adding it to a mixture of ice and water.

  • Extraction and Purification: Extract the product into an organic solvent, wash, dry, and concentrate. Purify the crude (-)-enterolactone by column chromatography.

Causality of Experimental Choices:

  • Boron Tribromide (BBr₃): BBr₃ is a strong Lewis acid that coordinates to the ether oxygen, weakening the C-O bond and facilitating cleavage. It is particularly effective for cleaving aryl methyl ethers under mild conditions.[3] The mechanism involves the formation of an ether-BBr₃ adduct, followed by nucleophilic attack of a bromide ion on the methyl group.[3]

Step 5: Reduction of (-)-Enterolactone to (-)-Enterodiol

The final step is the reduction of the lactone functionality in (-)-enterolactone to the corresponding diol, (-)-enterodiol. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent well-suited for this transformation.

Experimental Protocol:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride in a dry ethereal solvent such as tetrahydrofuran (THF).

  • Substrate Addition: Slowly add a solution of (-)-enterolactone in dry THF to the LiAlH₄ suspension, maintaining a controlled temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature until the reduction is complete.

  • Workup (Fieser Method): Carefully quench the reaction by the sequential addition of water, followed by a sodium hydroxide solution, and then more water. This procedure is crucial for safe and effective workup of LiAlH₄ reactions.

  • Extraction and Purification: Filter the resulting granular precipitate and wash it thoroughly with an organic solvent. Concentrate the filtrate and purify the crude (-)-enterodiol by column chromatography to yield the final product.

Causality of Experimental Choices:

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful source of hydride ions (H⁻) that readily reduces esters and lactones to the corresponding alcohols.[4] The mechanism involves the nucleophilic attack of the hydride on the carbonyl carbon of the lactone, followed by ring-opening and further reduction of the resulting aldehyde intermediate to the primary alcohol.[5]

  • Dry, Aprotic Solvent and Inert Atmosphere: LiAlH₄ reacts violently with water and protic solvents. Therefore, anhydrous conditions and an inert atmosphere are essential for safety and to prevent decomposition of the reagent.

Section 2: Purification and Characterization of Enterodiol

Rigorous purification and unambiguous characterization are paramount to ensure the quality and reliability of the synthesized enterodiol for subsequent applications.

Purification

Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh) is typically used.

  • Mobile Phase: A gradient of ethyl acetate in petroleum ether or hexane is effective for eluting enterodiol. The polarity of the solvent system can be adjusted based on TLC analysis.

High-Performance Liquid Chromatography (HPLC):

For higher purity, reversed-phase HPLC is a suitable method.

ParameterRecommended Conditions
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water (often with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape)
Flow Rate 1.0 mL/min
Detection UV at 280 nm or fluorescence detection
Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is the most powerful tool for the structural elucidation of enterodiol.

Representative ¹H and ¹³C NMR Data for (-)-Enterodiol:

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1, 1'~3.6 (m)~62.5
2, 2'~1.8 (m)~42.0
3, 3'~2.5 (m)~35.0
4, 4'-~140.0
5, 5'~6.6-7.1 (m)~113-122
6, 6'~6.6-7.1 (m)~113-122
7, 7'-~156.0
8, 8'~6.6-7.1 (m)~113-122
9, 9'~6.6-7.1 (m)~130.0

Note: The exact chemical shifts may vary depending on the solvent and instrument used. The aromatic region will show a complex multiplet pattern.

Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

Expected Mass Spectrometry Data for Enterodiol (C₁₈H₂₂O₄, MW: 302.37):

  • Electrospray Ionization (ESI-MS):

    • Positive Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 303.16, as well as adducts with sodium [M+Na]⁺ at m/z 325.14 and potassium [M+K]⁺ at m/z 341.12.

    • Negative Mode: The deprotonated molecule [M-H]⁻ at m/z 301.14 is expected.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the [M+H]⁺ or [M-H]⁻ ion will likely involve cleavage of the C-C bond between the two benzylic carbons, leading to fragment ions corresponding to the substituted benzyl moieties.

Section 3: Safety and Handling of Critical Reagents

The synthesis of enterodiol involves the use of several hazardous reagents that require careful handling and appropriate safety precautions.

ReagentKey HazardsRecommended Handling Procedures
Triflic Anhydride Corrosive, causes severe skin burns and eye damage, reacts violently with water.[6][7]Handle in a fume hood, wear appropriate personal protective equipment (PPE) including gloves, lab coat, and eye protection. Avoid contact with moisture.
Boron Tribromide (BBr₃) Highly toxic by inhalation, corrosive, causes severe burns to skin, eyes, and respiratory tract, reacts violently with water.Work exclusively in a well-ventilated fume hood. Use a gas-tight syringe for transfers. Have an appropriate quenching agent readily available. Wear extensive PPE.
Lithium Aluminum Hydride (LiAlH₄) Reacts violently with water to produce flammable hydrogen gas, corrosive, causes burns.Handle as a solid in a glovebox or under an inert atmosphere. Use non-metallic spatulas. Ensure no contact with water or protic solvents. Use a Class D fire extinguisher for fires.

Section 4: Conclusion and Future Perspectives

This guide has provided a detailed, scientifically grounded protocol for the semi-synthesis and characterization of (-)-enterodiol. By understanding the rationale behind each experimental step, researchers can confidently and safely produce high-purity enterodiol for their studies. The availability of this important mammalian lignan will continue to facilitate research into its biological roles and potential therapeutic applications in areas such as cancer prevention, cardiovascular health, and hormonal regulation. Future work may focus on developing more efficient and scalable synthetic routes, as well as the synthesis of enterodiol analogs to probe structure-activity relationships.

References

  • Eklund, P., Lindholm, A., Mikkola, J. P., Smeds, A., Lehtilä, R., & Sjöholm, R. (2003). Synthesis of (−)-Matairesinol, (−)-Enterolactone, and (−)-Enterodiol from the Natural Lignan Hydroxymatairesinol. Organic Letters, 5(4), 491-493.
  • Organic Syntheses Procedure. (n.d.). 4. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 3,3'-dihydroxybiphenyl. Retrieved from [Link]

  • Chen, Y., Miao, Z., Zhao, T., & Wang, Z. (2022). Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells. Molecules, 27(15), 4789.
  • Eklund, P., Lindholm, A., Mikkola, J. P., Smeds, A., Lehtilä, R., & Sjöholm, R. (2003). Synthesis of (−)-Matairesinol, (−)-Enterolactone, and (−)-Enterodiol from the Natural Lignan Hydroxymatairesinol. Åbo Akademi University Research Portal.
  • Peñalvo, J. L., Heinonen, S. M., Aura, A. M., & Adlercreutz, H. (2005). A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry.
  • Quílez, A. M., & Saura-Calixto, F. (2021).
  • Peñalvo, J. L., Heinonen, S. M., Aura, A. M., & Adlercreutz, H. (2005). A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Boron Tribromide. NJ.gov.
  • Eklund, P., Lindholm, A., Mikkola, J. P., Smeds, A., Lehtilä, R., & Sjöholm, R. (2003). Synthesis of (−)-Matairesinol, (−)-Enterolactone, and (−)-Enterodiol from the Natural Lignan Hydroxymatairesinol.
  • Liang, Y., et al. (2018). Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis.
  • Sigma-Aldrich. (2024). Safety Data Sheet: Trifluoromethanesulfonic anhydride.
  • Synarchive. (2023). Lithium Aluminum Hydride (LiAlH4)
  • American Chemical Society. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH)
  • Wang, L. Q. (2002). Mammalian phytoestrogens: Enterodiol and enterolactone.
  • Setchell, K. D., et al. (1983). Measurement of enterolactone and enterodiol, the first mammalian lignans, using stable isotope dilution and gas chromatography mass spectrometry. Biomedical Mass Spectrometry.
  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3).
  • Fisher Scientific. (2024). Safety Data Sheet: Trifluoromethanesulfonic anhydride.
  • Wikipedia. (n.d.). Trifluoroperacetic acid.
  • Benchchem. (2025). Application Notes and Protocols: Partial Reduction of Lactones with Diisobutylaluminium Hydride (DIBAL-H).
  • Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride.
  • Sigma-Aldrich. (2025).
  • Clavel, T., et al. (2005). Intestinal Bacterial Communities That Produce Active Estrogen-Like Compounds Enterodiol and Enterolactone in Humans. Applied and Environmental Microbiology.
  • Chemistry LibreTexts. (2023).
  • Carl Roth. (n.d.).
  • ResearchGate. (n.d.). 1H-NMR (a) and 13C-NMR (b) spectra of diol compound.
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Technical Guide: Enterodiol Dynamics and Reciprocal Modulation of the Gut Microbiome

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enterodiol’s Impact on Gut Microbiome Composition Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enterodiol (END) represents a critical intersection between dietary lignans and host physiology. While traditionally viewed merely as a downstream metabolite of secoisolariciresinol diglucoside (SDG), emerging evidence suggests END functions as a bioactive modulator within the colonic ecosystem. This guide dissects the bidirectional relationship between END and the gut microbiome: the specific microbial consortia required for its synthesis ("The Architects") and the reciprocal impact of END accumulation on microbial composition and host immune signaling ("The Modulator").

Part 1: The Biochemical Foundation & Microbial Architects

The conversion of plant lignans to mammalian lignans is a functional redundancy within the gut, yet it relies on a specific, non-ubiquitous consortium of bacteria. Understanding this pathway is a prerequisite for manipulating END levels in therapeutic contexts.

The Enterolignan Biosynthetic Pathway

The transformation from SDG to Enterodiol involves deglycosylation and demethylation, processes strictly governed by anaerobic enzymatic activity.

EnterolignanPathway SDG SDG (Secoisolariciresinol diglucoside) SECO SECO (Secoisolariciresinol) SDG->SECO Deglycosylation (Bacteroides, Clostridium) END Enterodiol (END) SECO->END Demethylation (Blautia producta, Eubacterium) END->SECO Reversible (Rare) EL Enterolactone (EL) END->EL Dehydrogenation (Lactonifactor longoviformis)

Figure 1: The stepwise microbial conversion of dietary SDG to Enterodiol and Enterolactone.

Key Bacterial Consortia

The capacity to produce END is not universal. It requires a "syntrophic core" of bacteria. Absence of these specific taxa results in a "non-producer" phenotype, regardless of dietary lignan intake.

Functional StepKey Bacterial SpeciesMechanism of Action
Deglycosylation Bacteroides distasonis, Bacteroides fragilisHydrolysis of glucose moieties from SDG to release SECO aglycone.
Demethylation Blautia producta, Eubacterium limosumRemoval of methyl groups from SECO to form Enterodiol. This is the rate-limiting step.
Dehydrogenation Lactonifactor longoviformisOxidizes Enterodiol to Enterolactone. High abundance of this species may deplete END pools.
Dehydroxylation Eggerthella lentaCatalyzes dehydroxylation reactions critical for precursor processing.

Part 2: The Reciprocal Effect – How Enterodiol Modulates the Microbiome

While the microbiome creates Enterodiol, Enterodiol reciprocally shapes the microbiome. This modulation occurs through two distinct mechanisms: Direct Antimicrobial Pressure and Host-Mediated Immune Filtering .

Direct Antimicrobial & Prebiotic-like Activity

Enterodiol acts as a diphenolic compound. Like other polyphenols, it exerts selective pressure on the microbial community.

  • Membrane Interaction: At high local concentrations (fecal water), END can disrupt the cell membranes of specific Gram-negative pathogens, acting as a mild bacteriostatic agent.

  • Selective Inhibition: Research indicates that enterolignans can inhibit the growth of certain Clostridium and Staphylococcus species while sparing (or cross-feeding) Lactobacillus and Bifidobacterium spp.

  • Metabolic Cross-feeding: END does not exist in isolation. Its presence signals a nutrient-rich environment, promoting the growth of secondary degraders (e.g., butyrate producers) that thrive in high-polyphenol environments.

Host-Mediated Immune Filtering (The NF-κB Axis)

The most profound impact of END on the microbiome is likely indirect, mediated by the host's immune system.

  • Mechanism: END permeates the colonic epithelium and inhibits NF-κB signaling in host immune cells (macrophages/enterocytes).

  • Outcome: This suppression reduces the production of pro-inflammatory cytokines (TNF-α, IL-6).

  • Microbiome Shift: Chronic gut inflammation favors facultative anaerobes (e.g., Enterobacteriaceae) via the "oxygen hypothesis" (inflammation increases epithelial oxygenation). By dampening inflammation, END restores deep hypoxia, suppressing dysbiotic "blooms" and favoring obligate anaerobes like Faecalibacterium prausnitzii.

HostModulation END_Lumen Luminal Enterodiol Epithelium Colonic Epithelium END_Lumen->Epithelium Absorption NFkB NF-κB Signaling END_Lumen->NFkB Suppresses Epithelium->NFkB Inhibition Inflammation Gut Inflammation (TNF-α, IL-6) NFkB->Inflammation Promotes Homeostasis Obligate Anaerobes (e.g., F. prausnitzii) NFkB->Homeostasis Indirect Restoration Oxygen Epithelial Oxygenation Inflammation->Oxygen Increases Dysbiosis Facultative Anaerobes (e.g., E. coli) Oxygen->Dysbiosis Favors Growth Oxygen->Homeostasis Inhibits Growth

Figure 2: The indirect pathway by which Enterodiol stabilizes the gut microbiome via host immune modulation.

Part 3: Experimental Frameworks

To rigorously evaluate END's impact, researchers must employ self-validating protocols that distinguish between production of END and response to END.

Protocol A: Anaerobic Fecal Batch Culture (Production Potential)

Objective: Determine the "Enterodiol Producer Phenotype" of a donor microbiome.

  • Sample Preparation: Collect fresh fecal samples in anaerobic transport media.

  • Slurry Preparation: Dilute feces 1:10 in pre-reduced PBS (0.1 M, pH 7.0) inside an anaerobic chamber (80% N2, 10% CO2, 10% H2).

  • Substrate Addition:

    • Control: Basal medium (VI medium or equivalent).

    • Test: Basal medium + 100 µM SDG (precursor).

  • Incubation: Incubate at 37°C for 24–48 hours.

  • Extraction: Aliquot 1 mL supernatant, mix with 1 mL methanol (to stop reaction), centrifuge at 10,000 x g.

  • Analysis: Quantify END via LC-MS/MS (see Protocol C).

Protocol B: Minimum Inhibitory Concentration (MIC) Assay (Direct Impact)

Objective: Assess the direct antimicrobial activity of Enterodiol against specific gut isolates.

  • Strain Selection: Select representative Bacteroidetes (e.g., B. fragilis), Firmicutes (e.g., C. difficile), and Proteobacteria (e.g., E. coli).

  • Compound Prep: Dissolve pure Enterodiol (Sigma-Aldrich or similar) in DMSO (stock solution).

  • Microdilution:

    • Use 96-well plates.

    • Serial dilute END in anaerobic broth (Wilkins-Chalgren) from 500 µM down to 1 µM.

    • Ensure final DMSO concentration is <1%.

  • Inoculation: Add bacterial suspension (10^5 CFU/mL) to wells.

  • Readout: Incubate anaerobically for 24h. Measure OD600.

  • Validation: Plate clear wells onto agar to distinguish bacteriostatic vs. bactericidal effects.

Protocol C: LC-MS/MS Quantification Standards

Objective: Precise measurement of END in complex fecal matrices.

  • Column: C18 Reverse Phase (e.g., ACQUITY UPLC BEH, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.[1]

  • Ionization: ESI Negative Mode (Phenols ionize better in negative mode).

  • Transitions: Monitor specific parent-daughter ion transitions for Enterodiol (m/z 301 -> m/z [fragment]).

  • Internal Standard: Use deuterated Enterodiol or 17β-estradiol-d3.

Part 4: Therapeutic Implications

The modulation of the gut microbiome by Enterodiol offers a novel therapeutic avenue for drug development, particularly in:

  • Metabolic Syndrome: By inhibiting NF-κB and restoring obligate anaerobes, END may reduce "metabolic endotoxemia" (leaky gut).

  • Oncology: The antiproliferative effects of END on breast cancer cells are well-documented, but its ability to suppress pro-carcinogenic gut bacteria (e.g., Fusobacterium) warrants further investigation.

  • Synbiotic Formulation: A "Next-Gen Synbiotic" would combine SDG (prebiotic) with Eggerthella lenta (probiotic) to ensure in situ END production for non-producer patients.

References

  • Interplay between Lignans and Gut Microbiota. Nutrients, 2023. [Link]

  • Enterodiol and Enterolactone Modulate the Immune Response by Acting on Nuclear Factor-κB (NF-κB) Signaling. Journal of Agricultural and Food Chemistry, 2010. [Link]

  • Intestinal Bacterial Communities That Produce Active Estrogen-Like Compounds Enterodiol and Enterolactone. Applied and Environmental Microbiology, 2005. [Link]

  • Identification of Human Gut Microbiome Associated with Enterolignan Production. Nutrients, 2022. [Link]

  • Influence of different lignan compounds on enterolignan production by Bifidobacterium and Lactobacillus strains. International Journal of Food Microbiology, 2019. [Link]

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The Gut Microbiome's Keystone Metabolite: A Foundational Guide to Enterodiol and its Therapeutic Potential in Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Metabolic syndrome, a constellation of cardiometabolic risk factors including insulin resistance, central obesity, dyslipidemia, and hypertension, represents a significant and growing global health challenge. Emerging evidence points to the gut microbiome as a critical modulator of host metabolism and a promising therapeutic target. Within the complex interplay between diet, microbiota, and host, the microbial metabolite enterodiol (END) has garnered substantial interest. Produced through the intestinal biotransformation of dietary lignans, enterodiol exhibits a range of bioactive properties that suggest a protective role against the pathologies underlying metabolic syndrome. This in-depth technical guide provides a comprehensive overview of the foundational research on enterodiol, from its biosynthesis and bioavailability to its molecular mechanisms of action. We will explore its impact on key signaling pathways, detail essential experimental protocols for its study, and present the current landscape of clinical and preclinical evidence. This guide is intended to serve as a core resource for researchers and drug development professionals seeking to harness the therapeutic potential of enterodiol in the context of metabolic syndrome.

Introduction: The Rise of a Gut-Derived Endogenous Modulator

The gut microbiome is increasingly recognized as an endocrine organ, producing a vast array of bioactive metabolites that influence host physiology and pathophysiology. Among these are the enterolignans, enterodiol and enterolactone, which are not found in the diet but are exclusively synthesized by the gut microbiota from plant-based precursors called lignans[1][2]. Lignans are abundant in foods such as flaxseed, sesame seeds, whole grains, and certain vegetables[3]. While dietary lignans themselves have limited bioavailability, their microbial metabolites, enterodiol and enterolactone, are readily absorbed and are believed to be responsible for many of the health benefits associated with lignan-rich diets[1][2].

Metabolic syndrome is a complex, multifactorial condition characterized by a cluster of interrelated metabolic abnormalities.[4] Chronic low-grade inflammation, oxidative stress, and dysregulation of key metabolic pathways are central to its pathogenesis. Intriguingly, enterodiol has been shown to exert anti-inflammatory, antioxidant, and metabolic-modulating effects, positioning it as a molecule of significant interest in the prevention and management of metabolic syndrome.[1][5] This guide will dissect the scientific evidence supporting the role of enterodiol in mitigating the core components of metabolic syndrome.

The Journey from Plant to Bioactive Metabolite: Enterodiol Biosynthesis and Bioavailability

The production of enterodiol is a multi-step process orchestrated by a specific consortium of gut bacteria. Understanding this pathway is crucial for appreciating the variability in enterodiol production among individuals and for developing strategies to enhance its formation.

The Lignan Precursors and their Microbial Converters

The primary dietary lignan precursor to enterodiol is secoisolariciresinol diglucoside (SDG), which is particularly abundant in flaxseed. Other lignans like matairesinol can also be converted to enterolignans. The biotransformation begins with the deglycosylation of SDG by bacterial β-glucosidases to release secoisolariciresinol (SECO). This is followed by a series of demethylation and dehydroxylation reactions carried out by specific gut anaerobes to yield enterodiol.[1] Further oxidation of enterodiol can then lead to the formation of enterolactone.

The capacity to produce enterodiol varies significantly among individuals and is dependent on the composition of their gut microbiota.[4] Research has identified several bacterial species, including those from the Clostridium, Bacteroides, and Ruminococcus genera, as being involved in this conversion.

Enterodiol_Biosynthesis cluster_gut Gut Lumen Dietary Lignans (e.g., SDG) Dietary Lignans (e.g., SDG) Secoisolariciresinol (SECO) Secoisolariciresinol (SECO) Dietary Lignans (e.g., SDG)->Secoisolariciresinol (SECO) Gut Microbiota (β-glucosidases) Enterodiol Enterodiol Secoisolariciresinol (SECO)->Enterodiol Demethylation & Dehydroxylation Enterolactone Enterolactone Enterodiol->Enterolactone Oxidation Systemic Circulation Systemic Circulation Enterodiol->Systemic Circulation Absorption Enterolactone->Systemic Circulation Absorption

Figure 1: Biosynthesis of Enterodiol from Dietary Lignans.
Pharmacokinetics and Bioavailability

Following its production in the colon, enterodiol is absorbed into the systemic circulation. Pharmacokinetic studies in humans have shown that peak plasma concentrations of enterodiol are typically reached between 10 and 24 hours after ingestion of lignan precursors, reflecting the time required for microbial metabolism in the gut. The elimination half-life of enterodiol is in the range of 4 to 9 hours. It is important to note that there is considerable inter-individual variation in the plasma levels of enterodiol, even with standardized lignan intake, further highlighting the pivotal role of the individual's gut microbiome composition.

Molecular Mechanisms of Action in Metabolic Syndrome

Enterodiol's potential to counteract metabolic syndrome stems from its ability to modulate multiple key signaling pathways involved in inflammation, insulin sensitivity, adipogenesis, and lipid metabolism.

Attenuation of Chronic Inflammation: The NF-κB Connection

A hallmark of metabolic syndrome is a state of chronic, low-grade inflammation. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, and its aberrant activation is implicated in the pathogenesis of insulin resistance and other metabolic dysfunctions.

Enterodiol has been demonstrated to inhibit the NF-κB signaling pathway.[4][6] It achieves this by preventing the degradation of the inhibitory protein IκB, which normally sequesters NF-κB in the cytoplasm.[4][6] By stabilizing IκB, enterodiol prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[4]

NFkB_Inhibition cluster_pathway NF-κB Signaling Pathway cluster_nucleus Gene Transcription Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK Activates IκB IκB IKK->IκB Phosphorylates for degradation NF-κB NF-κB IκB->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Enterodiol Enterodiol Enterodiol->IκB Prevents degradation Pro-inflammatory Genes\n(TNF-α, IL-6) Pro-inflammatory Genes (TNF-α, IL-6)

Figure 2: Enterodiol's Inhibition of the NF-κB Signaling Pathway.
Enhancing Insulin Sensitivity: A Potential Role for AMPK Activation

Insulin resistance is a core feature of metabolic syndrome. AMP-activated protein kinase (AMPK) is a key cellular energy sensor that, when activated, promotes glucose uptake and utilization, and inhibits energy-consuming processes.[3][7][8] Activation of AMPK is a well-established therapeutic target for improving insulin sensitivity.[3][7]

While direct evidence for enterodiol as a potent AMPK activator is still emerging, several lines of indirect evidence suggest its involvement. Natural compounds with structural similarities to enterodiol have been shown to activate AMPK. Furthermore, the observed improvements in glucose metabolism and insulin sensitivity in some studies with lignan-rich diets are consistent with AMPK activation. Further research is warranted to elucidate the direct interaction, if any, between enterodiol and the AMPK signaling cascade.

Regulation of Adipogenesis and Lipid Metabolism: The PPARγ Interplay

Peroxisome proliferator-activated receptor gamma (PPARγ) is a master regulator of adipogenesis, the process of fat cell formation.[9][10] While activation of PPARγ can improve insulin sensitivity, it is also associated with increased adiposity. Therefore, partial antagonists or modulators of PPARγ are of great interest for separating the beneficial effects on insulin sensitivity from the undesirable effects on fat storage.

Some studies suggest that certain natural compounds can act as PPARγ antagonists, thereby inhibiting adipogenesis.[11] The structural similarity of enterodiol to some of these compounds raises the possibility that it may also modulate PPARγ activity. Research in this area is ongoing, but the potential for enterodiol to act as a PPARγ antagonist presents an exciting avenue for its therapeutic application in obesity and metabolic syndrome.

Experimental Protocols for Investigating the Bioactivity of Enterodiol

To facilitate further research in this field, this section provides detailed, step-by-step methodologies for key in vitro and in vivo experiments.

In Vitro Assessment of Enterodiol's Effect on Glucose Uptake in Adipocytes

This protocol describes a method to assess the direct effect of enterodiol on glucose uptake in a differentiated adipocyte cell line, such as 3T3-L1 cells.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with high glucose, supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin

  • Adipocyte differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)

  • Enterodiol stock solution (in DMSO)

  • 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Insulin

  • Cytochalasin B

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Step-by-Step Methodology:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% FBS until confluent.

    • Induce differentiation by replacing the growth medium with adipocyte differentiation medium.

    • After 2 days, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.

    • After another 2 days, switch to DMEM with 10% FBS and continue to culture for an additional 4-6 days until mature adipocytes with visible lipid droplets are formed.

  • Glucose Uptake Assay:

    • Seed differentiated adipocytes into 96-well black, clear-bottom plates.

    • Serum-starve the cells in DMEM without glucose for 2 hours.

    • Wash the cells twice with KRH buffer.

    • Treat the cells with various concentrations of enterodiol (e.g., 1, 10, 50 µM) or vehicle (DMSO) in KRH buffer for 30 minutes. Include a positive control (insulin, 100 nM) and a negative control for glucose transport (cytochalasin B, 20 µM).

    • Add 2-NBDG to a final concentration of 100 µM to each well and incubate for 30 minutes at 37°C.

    • Stop the uptake by washing the cells three times with ice-cold KRH buffer.

    • Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~535 nm).

Data Analysis:

  • Normalize the fluorescence readings to the vehicle control.

  • Plot the dose-response curve for enterodiol's effect on glucose uptake.

Glucose_Uptake_Protocol cluster_prep Cell Preparation cluster_assay Glucose Uptake Assay Culture 3T3-L1 preadipocytes Culture 3T3-L1 preadipocytes Induce differentiation Induce differentiation Culture 3T3-L1 preadipocytes->Induce differentiation Mature adipocytes Mature adipocytes Induce differentiation->Mature adipocytes Seed adipocytes Seed adipocytes Serum starve Serum starve Seed adipocytes->Serum starve Wash Wash Serum starve->Wash Treat with Enterodiol Treat with Enterodiol Wash->Treat with Enterodiol Add 2-NBDG Add 2-NBDG Treat with Enterodiol->Add 2-NBDG Stop uptake & Wash Stop uptake & Wash Add 2-NBDG->Stop uptake & Wash Measure fluorescence Measure fluorescence Stop uptake & Wash->Measure fluorescence Data Analysis Data Analysis Measure fluorescence->Data Analysis

Figure 3: Workflow for In Vitro Glucose Uptake Assay.
In Vivo Evaluation of Enterodiol's Effect on Metabolic Parameters in a Diet-Induced Obesity Mouse Model

This protocol outlines an in vivo study to assess the effects of oral enterodiol administration on key metabolic parameters in a mouse model of metabolic syndrome induced by a high-fat diet.

Materials:

  • C57BL/6J mice

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Standard chow diet

  • Enterodiol

  • Vehicle for oral gavage (e.g., corn oil)

  • Glucose meter and strips

  • Insulin

  • Equipment for blood collection and analysis (e.g., ELISA kits for insulin, lipids)

  • Blood pressure measurement system for rodents

Step-by-Step Methodology:

  • Induction of Metabolic Syndrome:

    • Wean male C57BL/6J mice and feed them either a HFD or a standard chow diet for 8-12 weeks to induce obesity, insulin resistance, and dyslipidemia in the HFD group.

  • Enterodiol Administration:

    • Randomly assign the HFD-fed mice to two groups: one receiving daily oral gavage of enterodiol (e.g., 10-50 mg/kg body weight) and the other receiving the vehicle.

    • Continue the respective diets and daily gavage for 4-8 weeks.

    • Monitor body weight and food intake weekly.

  • Metabolic Phenotyping:

    • Glucose Tolerance Test (GTT): After an overnight fast, administer an intraperitoneal injection of glucose (2 g/kg body weight). Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.

    • Insulin Tolerance Test (ITT): After a 4-6 hour fast, administer an intraperitoneal injection of insulin (0.75 U/kg body weight). Measure blood glucose levels at 0, 15, 30, 45, and 60 minutes post-injection.

    • Blood Pressure Measurement: Acclimate the mice to the tail-cuff blood pressure measurement system for several days before recording systolic and diastolic blood pressure.

    • Terminal Blood and Tissue Collection: At the end of the study, fast the mice overnight, collect terminal blood via cardiac puncture, and harvest tissues (liver, adipose tissue, muscle) for further analysis.

  • Biochemical Analysis:

    • Measure plasma levels of insulin, triglycerides, total cholesterol, HDL-C, and LDL-C using commercially available kits.

    • Analyze liver tissue for lipid accumulation (e.g., Oil Red O staining) and gene expression of markers for inflammation and lipid metabolism.

Data Analysis:

  • Compare body weight gain, food intake, GTT and ITT curves, blood pressure, and plasma metabolic parameters between the different treatment groups.

Quantitative Data Summary

The following table summarizes representative quantitative data from preclinical studies investigating the effects of enterodiol or its precursors on markers of metabolic syndrome.

ParameterModel SystemTreatmentResult
Glucose Uptake 3T3-L1 Adipocytes50 µM Enterodiol~50% increase in basal glucose uptake
Plasma Triglycerides High-Fat Diet-Fed MiceLignan-Enriched DietSignificant reduction compared to control
Systolic Blood Pressure Spontaneously Hypertensive RatsLignan SupplementationSignificant reduction compared to control
TNF-α Production LPS-stimulated THP-1 cells100 µM EnterodiolSignificant inhibition

Note: The results presented are illustrative and may vary depending on the specific experimental conditions.

Clinical Evidence and Future Directions

Human intervention studies directly administering pure enterodiol are currently lacking. However, a growing body of clinical trials has investigated the effects of lignan-rich diets, primarily from flaxseed, on metabolic syndrome parameters.[10][12][13] These studies have reported mixed but often promising results, including improvements in glycemic control, lipid profiles, and blood pressure. A key challenge in interpreting these studies is the inter-individual variation in enterodiol production from dietary lignans.

Future clinical research should focus on:

  • Stratifying participants based on their ability to produce enterodiol to better understand the true effects of lignan interventions.

  • Conducting intervention trials with pure enterodiol to establish a direct causal link between this metabolite and improvements in metabolic health.

  • Investigating the optimal dosage and formulation of enterodiol for therapeutic efficacy.

Conclusion

Enterodiol, a gut microbial metabolite of dietary lignans, holds significant promise as a therapeutic agent for the prevention and management of metabolic syndrome. Its ability to modulate key signaling pathways involved in inflammation, insulin sensitivity, and lipid metabolism provides a strong mechanistic rationale for its beneficial effects. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the bioactivity of enterodiol and unravel its full therapeutic potential. As our understanding of the intricate communication between the gut microbiome and host metabolism deepens, enterodiol stands out as a prime example of how harnessing the power of our microbial partners can lead to novel strategies for combating chronic metabolic diseases.

References

  • Adlercreutz, H. (2007). Lignans and human health. Critical reviews in clinical laboratory sciences, 44(5-6), 483-525. [Link]

  • Alberti, K. G. M. M., Eckel, R. H., Grundy, S. M., Zimmet, P. Z., Cleeman, J. I., Donato, K. A., ... & Smith, S. C. (2009). Harmonizing the metabolic syndrome: a joint interim statement of the International Diabetes Federation Task Force on Epidemiology and Prevention; National Heart, Lung, and Blood Institute; American Heart Association; World Heart Federation; International Atherosclerosis Society; and International Association for the Study of Obesity. Circulation, 120(16), 1640-1645. [Link]

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  • Immer, D., Raskin, I., & Cuerrier, A. (2021). From the forest to the gut: the beneficial effects of enterolignans. Journal of Berry Research, 11(1), 133-162. [Link]

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  • Valtueña, S., Pellegrini, N., Franzini, L., Bianchi, M. A., & Brighenti, F. (2008). Food selection based on high-lignan content is able to increase the urinary excretion of enterolactone in a group of Italian subjects. British Journal of Nutrition, 99(3), 579-586. [Link]

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  • Caron, A. Z., Hould, F. S., & Richard, D. (2015). The administration of 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR) in vivo, but not in vitro, stimulates glucose uptake in the rat epitrochlearis muscle. Canadian journal of physiology and pharmacology, 93(10), 861-869. [Link]

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Preliminary Studies on Enterodiol and its Neuroprotective Effects: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Emerging Potential of Enterodiol in Neuroprotection

Neurodegenerative diseases, a significant and growing global health concern, are characterized by the progressive loss of structure and function of neurons. The pursuit of effective therapeutic agents has led researchers to explore a diverse range of natural compounds. Among these, lignans and their metabolites have garnered attention for their potential health benefits. Enterodiol, a key metabolite of plant lignans produced by the gut microbiota, is emerging as a molecule of interest for its potential neuroprotective properties. This in-depth technical guide provides a comprehensive overview of the preliminary studies related to enterodiol and its plausible neuroprotective effects, drawing upon evidence from its parent compounds and related metabolites to build a strong case for further investigation. This guide is intended for researchers, scientists, and drug development professionals actively working in the field of neurodegeneration.

Enterodiol: A Metabolite at the Crossroads of Diet and Neuronal Health

Enterodiol is an enterolignan, a class of organic compounds formed by the action of the intestinal microflora on lignan precursors found in a variety of plant-based foods, including flaxseed, whole grains, fruits, and vegetables. Lignans themselves are a large group of polyphenols that have been associated with various health benefits, including antioxidant and anti-inflammatory properties.[1] The transformation of dietary lignans into enterolignans like enterodiol is a critical step that enhances their bioavailability and systemic activity.

Mechanistic Insights into Neuroprotection: A Focus on Anti-Inflammatory and Antioxidant Pathways

While direct evidence for enterodiol's neuroprotective mechanisms is still emerging, studies on enterodiol and its closely related metabolite, enterolactone, provide a strong foundation for its potential modes of action. The primary hypothesized mechanisms revolve around its anti-inflammatory and antioxidant capabilities.

Modulation of the NF-κB Signaling Pathway: An Anti-Inflammatory Axis

Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of the inflammatory response, and its dysregulation is implicated in neuronal damage.

Preliminary evidence in a non-neuronal context suggests that enterodiol can directly modulate the NF-κB signaling pathway. A study conducted on THP-1 cells, a human monocytic cell line often used to study immune responses, demonstrated that enterodiol prevented the degradation of I-κB (inhibitor of NF-κB) and subsequent activation of NF-κB. This inhibition of NF-κB activation led to a decrease in the production of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α).[2] While this study was not performed in neuronal cells, it provides a crucial mechanistic insight into the potential anti-inflammatory properties of enterodiol that could be relevant in the context of neuroinflammation.

Figure 1: Hypothesized Modulation of NF-κB Pathway by Enterodiol cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Translocates Enterodiol Enterodiol Enterodiol->IKK Inhibits (Hypothesized) DNA DNA NFkB_active->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) DNA->Pro_inflammatory_Genes Initiates Figure 2: Potential Involvement of PI3K/Akt Pathway in Enterodiol's Neuroprotection cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Enterodiol Enterodiol Receptor Receptor Enterodiol->Receptor Binds (Hypothesized) PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Pro_apoptotic Pro-apoptotic Proteins (e.g., Bad, Caspases) Akt->Pro_apoptotic Inhibits Anti_apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) Akt->Anti_apoptotic Promotes Apoptosis Apoptosis Pro_apoptotic->Apoptosis Induces Cell_Survival Cell_Survival Anti_apoptotic->Cell_Survival Promotes

Figure 2: Potential Involvement of PI3K/Akt Pathway in Enterodiol's Neuroprotection

Experimental Approaches for Investigating Enterodiol's Neuroprotective Effects

To rigorously evaluate the neuroprotective potential of enterodiol, a combination of in vitro and in vivo experimental models is essential. The following section outlines key experimental workflows and protocols that can be adapted for studying enterodiol.

In Vitro Models of Neurodegeneration

In vitro models provide a controlled environment to dissect the molecular mechanisms of neuroprotection. The human neuroblastoma cell line, SH-SY5Y, is a widely used and versatile model for neurodegenerative research due to its ability to be differentiated into a more mature neuronal phenotype. [1] 3.1.1. Induction of Neuronal Damage

To mimic the pathological conditions of neurodegenerative diseases, various stressors can be applied to neuronal cell cultures:

  • Oxidative Stress: Hydrogen peroxide (H₂O₂) is commonly used to induce oxidative stress and subsequent cell death. [3]* Excitotoxicity: Glutamate or N-methyl-D-aspartate (NMDA) can be used to model excitotoxic neuronal injury, a process implicated in ischemic stroke and other neurodegenerative conditions. [4]* Neurotoxins: Specific neurotoxins can be used to model particular diseases, such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+) for Parkinson's disease models. [5] 3.1.2. Assessment of Neuroprotection

The protective effect of enterodiol can be quantified using various assays:

  • Cell Viability Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability. [4][6]* Apoptosis Assays: Assays that measure caspase activity or use fluorescent dyes to identify apoptotic cells can determine if enterodiol prevents programmed cell death.

  • Measurement of Reactive Oxygen Species (ROS): Fluorescent probes like 2',7'-dichlorofluorescein diacetate (DCFH-DA) can be used to quantify intracellular ROS levels.

  • Western Blotting: This technique can be used to measure the levels of key proteins in signaling pathways, such as NF-κB, Akt, and apoptotic markers.

Table 1: Summary of In Vitro Neuroprotection Assessment Methods

AssayPrincipleEndpoint Measured
MTT Assay Conversion of MTT to formazan by mitochondrial dehydrogenasesCell viability/metabolic activity
Caspase Activity Assay Cleavage of a fluorogenic or colorimetric substrate by caspasesApoptosis induction
DCFH-DA Assay Oxidation of DCFH-DA to fluorescent DCF by ROSIntracellular ROS levels
Western Blot Antibody-based detection of specific proteinsProtein expression and phosphorylation status
Step-by-Step Protocol: Assessing Enterodiol's Neuroprotective Effect Against Oxidative Stress in SH-SY5Y Cells using the MTT Assay

This protocol provides a self-validating system for the preliminary assessment of enterodiol's neuroprotective potential.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin

  • Enterodiol (solubilized in a suitable vehicle, e.g., DMSO)

  • Hydrogen peroxide (H₂O₂)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere and grow for 24 hours.

  • Enterodiol Pre-treatment: Treat the cells with various concentrations of enterodiol (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control group (cells treated with the same concentration of DMSO used to dissolve enterodiol).

  • Induction of Oxidative Stress: After the pre-treatment period, expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 200 µM) for 4-6 hours. Include a control group of cells not exposed to H₂O₂.

  • MTT Assay: a. Remove the medium containing H₂O₂ and enterodiol. b. Add 100 µL of fresh medium and 10 µL of MTT solution to each well. c. Incubate the plate for 4 hours at 37°C. d. Carefully remove the MTT solution. e. Add 100 µL of DMSO to each well to dissolve the formazan crystals. f. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. Plot a dose-response curve of enterodiol concentration versus cell viability to determine the EC₅₀ (half-maximal effective concentration).

Figure 3: Experimental Workflow for In Vitro Neuroprotection Assay Start Start Seed_Cells Seed SH-SY5Y Cells (1x10^4 cells/well) Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Pretreat_Enterodiol Pre-treat with Enterodiol (Various Concentrations) Incubate_24h_1->Pretreat_Enterodiol Incubate_24h_2 Incubate 24h Pretreat_Enterodiol->Incubate_24h_2 Induce_Stress Induce Oxidative Stress (e.g., H2O2) Incubate_24h_2->Induce_Stress Incubate_4_6h Incubate 4-6h Induce_Stress->Incubate_4_6h MTT_Assay Perform MTT Assay Incubate_4_6h->MTT_Assay Measure_Absorbance Measure Absorbance (570 nm) MTT_Assay->Measure_Absorbance Analyze_Data Analyze Data (Calculate Cell Viability) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 3: Experimental Workflow for In Vitro Neuroprotection Assay
In Vivo Models of Neurodegenerative Diseases

Animal models are crucial for evaluating the therapeutic potential of a compound in a complex biological system.

  • Alzheimer's Disease Models: Transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin-1 (PSEN1) are commonly used to study amyloid pathology. [7]* Parkinson's Disease Models: Neurotoxin-based models, such as the administration of MPTP or 6-OHDA to rodents, are widely used to induce dopaminergic neuron loss. [8][9] 3.3.1. Assessment of Neuroprotective Efficacy In Vivo

  • Behavioral Tests: A battery of behavioral tests can be used to assess cognitive function (e.g., Morris water maze for memory) and motor function (e.g., rotarod test for coordination).

  • Histological Analysis: Post-mortem brain tissue can be analyzed to quantify neuronal loss, protein aggregation (e.g., amyloid plaques), and markers of inflammation.

  • Biochemical Analysis: Brain tissue homogenates can be used to measure levels of neurotransmitters, inflammatory cytokines, and oxidative stress markers.

Future Directions and Concluding Remarks

The preliminary evidence, primarily derived from studies on its parent compounds and its immunomodulatory effects, strongly suggests that enterodiol warrants further investigation as a potential neuroprotective agent. Future research should focus on:

  • Directly assessing the neuroprotective effects of enterodiol in neuronal cell culture models using a variety of stressors.

  • Elucidating the specific molecular mechanisms by which enterodiol protects neurons, with a focus on the NF-κB and PI3K/Akt pathways.

  • Evaluating the efficacy of enterodiol in preclinical animal models of neurodegenerative diseases to determine its therapeutic potential.

  • Investigating the bioavailability and blood-brain barrier permeability of enterodiol to understand its potential for central nervous system delivery.

References

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  • Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]

  • Enterolactone decreases cell viability in human prostate carcinoma... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

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An In-depth Technical Guide to the Antioxidant Capacity of Enterodiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Enterodiol (END), a mammalian lignan produced by the gut microbiota from plant-based precursors, has garnered significant scientific interest for its potential health benefits, largely attributed to its antioxidant properties.[1][2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the multifaceted antioxidant capacity of enterodiol. We delve into the core molecular mechanisms, present validated experimental protocols for its assessment, summarize quantitative data, and visualize key biological pathways. The narrative emphasizes the causality behind experimental choices and the importance of biologically relevant assay systems to bridge the gap between in vitro chemical reactivity and in vivo physiological effects.

Section 1: Introduction to Enterodiol (END)

Enterodiol is an organic compound, specifically an enterolignan, that is not found in plants but is formed in the mammalian gut.[4] It is a key bioactive metabolite derived from the microbial transformation of plant lignans, such as secoisolariciresinol diglucoside (SDG), which is abundant in flaxseed, whole grains, nuts, and legumes.[1][5]

Chemical Identity and Biosynthesis

Chemically, enterodiol is (2R,3R)-2,3-Bis[(3-hydroxyphenyl)methyl]butane-1,4-diol.[4] Its structure features two phenolic hydroxyl groups which are critical to its antioxidant function. The journey from dietary precursor to bioactive enterodiol is a multi-step process mediated entirely by the intestinal microflora.[1][6] Upon ingestion of SDG-rich foods, the following transformation occurs in the colon:

  • Deglycosylation: Intestinal bacterial β-glucosidases hydrolyze the glucose moieties from SDG to yield its aglycone, secoisolariciresinol (SECO).[1]

  • Metabolic Conversion: SECO then undergoes a series of demethylation and dehydroxylation reactions catalyzed by specific gut bacteria to form enterodiol.[1] Enterodiol can be further oxidized to form another bioactive enterolignan, enterolactone (ENL).[1][7]

This microbial dependence highlights the significant variability in enterodiol production among individuals, which is influenced by the composition and metabolic activity of their gut microbiome.[8]

digraph "Biosynthesis of Enterodiol" {
    graph [rankdir="LR", splines=ortho, nodesep=0.6];
    node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
    edge [fontname="Arial", fontsize=9];

}

Figure 2: Activation of the Nrf2-ARE pathway by Enterodiol.

Section 3: Experimental Protocols for Antioxidant Capacity Assessment

To rigorously evaluate the antioxidant capacity of enterodiol, a multi-tiered approach combining chemical and cell-based assays is essential. Chemical assays provide a baseline measure of radical scavenging ability, while cell-based assays offer more biologically relevant insights by accounting for bioavailability and metabolism.[9][10]

In Vitro Chemical Assays

These assays are rapid, high-throughput methods to determine direct radical scavenging.

3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. This donation neutralizes the radical, causing a color change from violet to pale yellow, which is measured spectrophotometrically.[11] The degree of color change is proportional to the scavenging potential.

  • Causality: The choice of absorbance wavelength (typically ~517 nm) corresponds to the maximum absorbance of the DPPH radical. A decrease in absorbance indicates consumption of the radical by the antioxidant. The result is often expressed as the IC50 value—the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[12]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare a series of dilutions of enterodiol in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each enterodiol dilution to respective wells. Add 100 µL of the DPPH solution to each well.

  • Controls: Prepare a blank (methanol only) and a positive control (a known antioxidant like ascorbic acid or Trolox). Prepare a negative control (100 µL methanol + 100 µL DPPH solution).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The dark condition is crucial to prevent light-induced degradation of the DPPH radical.

  • Measurement: Read the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • IC50 Determination: Plot the % Inhibition against the concentration of enterodiol to determine the IC50 value. A lower IC50 value signifies higher antioxidant activity.[12]

```dot digraph "DPPH Assay Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

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Methodological & Application

Application Note: Robust Protocol for the Extraction of Enterodiol from Human Urine for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, field-proven protocol for the extraction and purification of enterodiol from human urine samples, preparing them for subsequent quantitative analysis by hyphenated chromatographic techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Enterodiol, a key mammalian lignan and biomarker of dietary phytoestrogen intake, is primarily present in urine as glucuronide and sulfate conjugates. Accurate quantification, therefore, necessitates an efficient hydrolysis step to liberate the parent aglycone prior to analysis. This guide details a self-validating workflow, from sample handling and enzymatic deconjugation to solid-phase extraction (SPE), emphasizing the scientific rationale behind each procedural step to ensure high recovery, precision, and accuracy.

Introduction: The Significance of Enterodiol Measurement

Enterodiol (END) and its metabolite, enterolactone (ENL), are mammalian lignans produced by the intestinal microflora from dietary precursors found abundantly in foods such as flaxseed, whole grains, and legumes.[1] As biomarkers, their urinary concentrations provide a valuable, non-invasive measure of dietary lignan intake and are correlated with various health outcomes. Research has linked lignan consumption to reduced risks of certain hormone-dependent cancers, cardiovascular disease, and weight regulation.[1]

However, the analytical measurement of enterodiol in urine presents a significant challenge. Following absorption, enterodiol undergoes extensive phase II metabolism, resulting in its circulation and excretion primarily as water-soluble glucuronide and sulfate conjugates.[2] Direct measurement of these conjugates is complex; therefore, a critical preparatory step is the enzymatic hydrolysis of the conjugates to release the free, unconjugated enterodiol aglycone. This process is essential for accurate quantification of total urinary enterodiol.[2][3] Subsequent purification and concentration are required to remove matrix interferences inherent in urine, such as salts, pigments, and other metabolites, which can suppress ionization in mass spectrometry.[4] This protocol outlines a robust method combining enzymatic hydrolysis with solid-phase extraction (SPE) to yield a clean, concentrated extract suitable for sensitive instrumental analysis.

Principle of the Method

The extraction protocol is a multi-stage process designed to isolate total (free + conjugated) enterodiol from the complex urinary matrix. The core steps are:

  • Pre-analytical Preparation: Initial handling and clarification of the urine sample to remove cellular debris and particulates.

  • Enzymatic Hydrolysis: Cleavage of glucuronide and sulfate bonds from enterodiol conjugates using a broad-spectrum enzyme preparation. This is the cornerstone of accurately measuring total enterodiol.

  • Solid-Phase Extraction (SPE): Selective retention of the liberated, non-polar enterodiol aglycone on a solid sorbent, followed by the washing away of polar matrix interferents and subsequent elution of the purified analyte.

  • Final Preparation: Evaporation of the elution solvent and reconstitution in a solvent compatible with the analytical instrument (e.g., LC-MS/MS).

This workflow is visualized in the diagram below.

Enterodiol_Extraction_Workflow cluster_preanalytical 1. Pre-analytical cluster_hydrolysis 2. Enzymatic Hydrolysis cluster_spe 3. Solid-Phase Extraction (SPE) cluster_final 4. Final Preparation Urine Urine Sample Collection Centrifuge Centrifugation (400g, 5 min, 4°C) Urine->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Buffer Add Acetate Buffer (pH 5.0) + Internal Standard Supernatant->Buffer Enzyme Add β-glucuronidase/arylsulfatase (e.g., from Helix pomatia) Buffer->Enzyme Incubate Incubate (e.g., 4h to overnight at 37°C) Enzyme->Incubate Load Load Hydrolyzed Sample Incubate->Load Condition Condition SPE Cartridge (Methanol, then Water) Condition->Load Wash Wash Cartridge (e.g., Water, Hexane) To remove interferences Load->Wash Elute Elute Enterodiol (e.g., Methanol or Ethyl Acetate) Wash->Elute Evaporate Evaporate to Dryness (Nitrogen Stream) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Enterodiol Extraction from Urine.

Materials and Reagents

  • Reagents:

    • Methanol (HPLC or LC-MS grade)

    • Ethyl Acetate (HPLC grade)

    • Hexane (HPLC grade)

    • Sodium Acetate Buffer (0.1 M, pH 5.0)

    • β-glucuronidase with arylsulfatase activity (e.g., from Helix pomatia, Type H-1, solid or liquid)[2]

    • Enterodiol analytical standard

    • Stable isotope-labeled internal standard (e.g., d4-Enterodiol)

    • Ultrapure water

  • Equipment:

    • Mixed-mode or reversed-phase C18 Solid-Phase Extraction (SPE) cartridges (e.g., 100 mg, 3 mL)

    • SPE vacuum manifold

    • Centrifuge (capable of 400 g at 4°C)

    • Water bath or incubator (37°C)

    • Nitrogen evaporator

    • Vortex mixer

    • Calibrated pipettes

    • Autosampler vials

Detailed Experimental Protocol

Pre-analytical Sample Handling

The integrity of the results begins with proper sample handling. Standardization at this stage is crucial to minimize pre-analytical variability.[5]

  • Collection & Storage: Collect mid-stream urine in sterile containers. For short-term storage (up to 4 hours), keep samples at 4°C. For long-term storage, freeze at -20°C or preferably -80°C immediately after collection to prevent degradation of analytes.

  • Thawing & Clarification: Thaw frozen samples completely in a refrigerator or at room temperature. Vortex mix for 15 seconds. Centrifuge the urine at 400 g for 5 minutes at 4°C to pellet any sediment and cellular debris.[5]

  • Aliquoting: Carefully transfer the clear supernatant to a new labeled tube for processing. An initial volume of 0.5 mL to 1.0 mL is typically sufficient.

Enzymatic Hydrolysis: The Deconjugation Step

Causality: This step is paramount for quantifying the total enterodiol concentration. The enzyme mixture, containing both β-glucuronidase and arylsulfatase, cleaves the glucuronic acid and sulfate moieties, respectively, converting the water-soluble conjugates back to the free, organic-soluble aglycone form, which can then be extracted.[2] The choice of enzyme and reaction conditions must be optimized to ensure complete hydrolysis without degrading the target analyte.[2][6]

  • Sample Preparation: To a 1.0 mL aliquot of urine supernatant, add 500 µL of 0.1 M sodium acetate buffer (pH 5.0).

  • Internal Standard Spiking: Add the internal standard (e.g., d4-Enterodiol) to all samples, calibrators, and quality controls. The use of a stable isotope-labeled internal standard is critical as it co-elutes with the analyte and experiences similar matrix effects and extraction recovery, thus providing the most accurate quantification.[7]

  • Enzyme Addition: Add a sufficient amount of β-glucuronidase/arylsulfatase. For Helix pomatia Type H-1 solid enzyme, this is typically ≥30 units/µL of urine.[2] Vortex gently to mix.

  • Incubation: Cap the tubes and incubate in a water bath at 37°C. Incubation time should be optimized; a duration of 4 hours to overnight is common to ensure complete cleavage.[2] Some modern recombinant enzymes may achieve complete hydrolysis in shorter times (e.g., 30-60 minutes) at higher temperatures (e.g., 55°C), but must be validated for enterodiol.[3][8]

Solid-Phase Extraction (SPE): Purification and Concentration

Causality: SPE is a highly effective technique for isolating analytes of interest from a complex matrix.[9][10] The process relies on the principle of differential affinity. The non-polar enterodiol is retained on the hydrophobic SPE sorbent while polar, water-soluble interferents like salts and urea are washed away. A final wash with a non-polar solvent can remove lipids before the enterodiol is eluted with a solvent of intermediate polarity.

  • Cartridge Conditioning: Place SPE cartridges on the vacuum manifold.

    • Pass 2 mL of methanol through the cartridge.

    • Pass 2 mL of ultrapure water through the cartridge.

    • Do not allow the sorbent bed to go dry. This ensures the stationary phase is properly solvated and ready for sample interaction.

  • Sample Loading: Load the entire hydrolyzed urine sample onto the conditioned SPE cartridge. Apply a gentle vacuum to draw the sample through the sorbent at a slow, steady rate (approx. 1-2 mL/min).

  • Washing:

    • Wash 1: Add 2 mL of ultrapure water to the cartridge to remove residual salts and other highly polar impurities.

    • Wash 2 (Optional): Add 2 mL of hexane to remove highly non-polar, lipid-soluble interferences.

    • After the final wash, draw a full vacuum for 5-10 minutes to completely dry the sorbent bed. This step is crucial to prevent the carryover of water into the final organic eluate.

  • Elution:

    • Place collection tubes inside the manifold.

    • Add 2 mL of an appropriate elution solvent (e.g., methanol or ethyl acetate) to the cartridge.

    • Allow the solvent to soak the sorbent for 30 seconds before applying a gentle vacuum to slowly elute the enterodiol into the collection tube.

Final Extract Preparation
  • Evaporation: Place the collection tubes in a nitrogen evaporator and evaporate the eluate to complete dryness under a gentle stream of nitrogen at 35-40°C.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase used for the LC-MS analysis (e.g., 50:50 methanol:water). Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.

Method Performance Characteristics

A validated method using this protocol should demonstrate high performance. The following table summarizes typical validation parameters for an LC-MS/MS assay for enterodiol.[11][12][13][14]

ParameterTypical Performance MetricRationale
Linearity (R²) > 0.99Demonstrates a proportional response of the instrument to the analyte concentration across a defined range.
Limit of Quantification (LOQ) 0.1 - 1.0 ng/mLThe lowest concentration of enterodiol that can be reliably and accurately quantified.
Intra-Assay Precision (%CV) < 10%Measures the reproducibility of results within the same analytical run.[13]
Inter-Assay Precision (%CV) < 15%Measures the reproducibility of results across different analytical runs on different days.[13]
Accuracy / Recovery 85 - 115%Measures how close the measured value is to the true value, often assessed by spiking known quantities of analyte into the matrix.[14]
Matrix Effect < 15%Quantifies the degree of ion suppression or enhancement caused by co-eluting compounds from the urine matrix.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the extraction of total enterodiol from human urine. By understanding the rationale behind each step—from the critical enzymatic hydrolysis to the selective purification by solid-phase extraction—researchers can implement a robust and reliable workflow. This self-validating system, when coupled with a sensitive analytical technique like LC-MS/MS and the use of an appropriate internal standard, ensures the generation of high-quality, accurate data essential for clinical research, nutritional science, and drug development.

References

  • N. A. Daniels, et al. (2013). A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry | Request PDF. ResearchGate. Available at: [Link]

  • I. Delanghe, et al. (2018). Preanalytical requirements of urinalysis. Biochemia Medica. Available at: [Link]

  • A. A. Khan, et al. (2014). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. PMC - NIH. Available at: [Link]

  • American Laboratory. (2008). Automation of Solid-Phase Extraction for Urinary Opiate Analysis. American Laboratory. Available at: [Link]

  • J. Namieśnik, et al. (2010). Analytical Procedures Used in Examining Human Urine Samples. Polish Journal of Environmental Studies. Available at: [Link]

  • Q. Sun, et al. (2015). A Prospective Investigation of the Association Between Urinary Excretion of Dietary Lignan Metabolites and Weight Change in US Women. PubMed Central. Available at: [Link]

  • S. O. K. Aydin, et al. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. DergiPark. Available at: [Link]

  • C. K. Lim, et al. (1990). Measurement of enterolactone and enterodiol, the first mammalian lignans, using stable isotope dilution and gas chromatography mass spectrometry. PubMed. Available at: [Link]

  • M. K. Nielsen, et al. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. PMC - NIH. Available at: [Link]

  • M. Szymański, et al. (2022). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Analysis of enterolignan glucuronides in serum and urine by HPLC-ESI-MS. ResearchGate. Available at: [Link]

  • Endocrine Abstracts. (2006). Prevalence of the phyto-oestrogen urinary metabolites enterodiol and enterolactone in patients under endocrine investigation. Endocrine Abstracts. Available at: [Link]

  • Q. Sun, et al. (2015). A Prospective Investigation of the Association Between Urinary Excretion of Dietary Lignan Metabolites and Weight Change in US Women. PubMed. Available at: [Link]

  • M. K. Nielsen, et al. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. PubMed. Available at: [Link]

  • Scribd. (2005). Analysis and Identification of Lignans in Phyllanthus Urinaria by HPLC. Scribd. Available at: [Link]

  • M. P. Francavilla, et al. (2018). Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol. MDPI. Available at: [Link]

  • A. M. Calafat, et al. (2019). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. CDC Stacks. Available at: [Link]

Sources

Application Notes & Protocols: In Vitro Cell Culture Guidelines for Enterodiol Treatment

Author: BenchChem Technical Support Team. Date: February 2026

Scientific Introduction & Rationale

Enterodiol (END) is a mammalian lignan of significant interest in pharmacology and drug development. It is not directly ingested from the diet but is produced in the colon through the metabolic action of gut microbiota on plant-based lignan precursors found in foods such as flaxseed, whole grains, nuts, and vegetables.[1][2][3][4][5][6][7] In recent years, in vitro studies have revealed that enterodiol possesses a compelling range of biological activities, including anti-cancer, anti-inflammatory, and hormone-modulating effects.[5][8][9]

The primary value of in vitro cell culture models is the provision of a controlled, reproducible environment to dissect the specific molecular mechanisms through which enterodiol exerts its effects. This guide provides the foundational principles and detailed protocols necessary to design, execute, and interpret in vitro experiments with enterodiol, ensuring scientific rigor and data integrity. We will explore the causality behind key experimental choices, from cell line selection to endpoint analysis, empowering researchers to build robust and self-validating studies.

Core Mechanistic Principles of Enterodiol

Understanding the known molecular targets of enterodiol is critical for selecting appropriate cell models and designing relevant assays. Enterodiol is a pleiotropic molecule, influencing several key signaling cascades.

  • Estrogen Receptor (ER) Modulation: Enterodiol is classified as a phytoestrogen due to its structural similarity to estradiol, allowing it to bind to estrogen receptors, particularly ERα.[3][10][11] It can act as a selective ER agonist, inducing ER-mediated gene transcription, which is a critical consideration when working with hormone-responsive cancers like breast cancer.[10][12]

  • MAPK Pathway Inhibition in Cancer: In colorectal cancer (CRC) cell lines, enterodiol has been shown to induce apoptosis by down-regulating the phosphorylation of key kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38.[1][7] This inhibition suppresses proliferation signals and decreases the expression of anti-apoptotic proteins.[1][7]

  • NF-κB Pathway Attenuation: Enterodiol exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway. It can prevent the degradation of the inhibitory protein IκB, which in turn blocks the activation and nuclear translocation of NF-κB, leading to decreased production of pro-inflammatory cytokines like TNF-α.[9][13]

Enterodiol_Pathways cluster_ER Estrogen Receptor Pathway cluster_MAPK MAPK Pathway (Cancer Cells) cluster_NFKB NF-κB Pathway (Immune Cells) END Enterodiol ER Estrogen Receptor (ERα) END->ER MAPK_Signal ERK, JNK, p38 Phosphorylation END->MAPK_Signal IKB IκB Degradation END->IKB ER_Activation ER Activation & Nuclear Translocation ER->ER_Activation Gene_Transcription Target Gene Transcription ER_Activation->Gene_Transcription Proliferation Cell Proliferation & Survival MAPK_Signal->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis NFKB_Activation NF-κB Activation IKB->NFKB_Activation Inflammation Pro-inflammatory Cytokine Production NFKB_Activation->Inflammation Experimental_Workflow start Hypothesis & Cell Line Selection prep Protocol 1: Enterodiol Stock Prep & Vehicle Control start->prep dose_response Protocol 2: Dose-Response & Time-Course Viability Assay (e.g., MTT / WST-1) prep->dose_response determine_ic50 Determine IC50 & Select Sub-lethal Doses dose_response->determine_ic50 mechanistic Mechanistic Assays determine_ic50->mechanistic apoptosis Protocol 3: Apoptosis Assay (Annexin V / PI) mechanistic->apoptosis migration Protocol 4: Migration/Invasion Assay (Wound Healing / Transwell) mechanistic->migration western Protocol 5: Signaling Pathway Analysis (Western Blot for p-ERK, etc.) mechanistic->western qpcr Protocol 6: Gene Expression Analysis (RT-qPCR) mechanistic->qpcr analysis Data Analysis & Interpretation apoptosis->analysis migration->analysis western->analysis qpcr->analysis

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Application Notes and Protocols for Enterodiol in MCF-7 Breast Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dualistic Nature of Enterodiol in Estrogen Receptor-Positive Breast Cancer

Enterodiol, a mammalian lignan metabolite derived from the dietary precursor secoisolariciresinol found in flaxseed and other plant sources, has garnered significant attention in cancer research for its potential modulatory effects on hormone-dependent malignancies. The MCF-7 human breast cancer cell line, being estrogen receptor-alpha (ERα) positive, represents a cornerstone in vitro model for studying the intricate interplay between estrogenic compounds and breast cancer progression. The application of enterodiol in MCF-7 cell line studies reveals a fascinating dualism; while it is investigated for its potential anti-cancer properties, including the induction of apoptosis and inhibition of cell proliferation, it also exhibits weak estrogenic activity that necessitates a nuanced experimental approach and interpretation of results.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for investigating the multifaceted effects of enterodiol on MCF-7 cells. We will delve into the mechanistic underpinnings of its action, provide field-proven protocols for key experimental assays, and present expected outcomes to facilitate robust and reproducible research.

Mechanism of Action: A Complex Interplay of Signaling Pathways

The biological effects of enterodiol in MCF-7 cells are not governed by a single, linear pathway but rather a complex network of signaling cascades. Its actions are primarily attributed to its ability to interact with estrogen receptors and modulate downstream signaling pathways that control cell fate.

Estrogen Receptor Modulation

Enterodiol, as a phytoestrogen, can bind to estrogen receptors (ERα and ERβ), albeit with a lower affinity than the endogenous ligand 17β-estradiol (E2). This interaction can lead to both estrogenic and anti-estrogenic effects depending on the cellular context and the concentration of enterodiol. In MCF-7 cells, which are rich in ERα, enterodiol can act as a weak agonist, potentially stimulating cell proliferation at low concentrations. Conversely, at higher concentrations, it may act as an antagonist, competing with the more potent E2 and thereby inhibiting estrogen-dependent growth. This biphasic response is a critical consideration in experimental design.

Induction of Apoptosis and Cell Cycle Arrest

A growing body of evidence suggests that enterodiol can induce apoptosis (programmed cell death) and cause cell cycle arrest in breast cancer cells. This is a key mechanism behind its potential anti-cancer effects. The induction of apoptosis is often mediated by the modulation of the Bcl-2 family of proteins, leading to an increased ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2). This shift in balance disrupts the mitochondrial membrane potential, leading to the activation of the caspase cascade and eventual cell death.

Furthermore, enterodiol has been implicated in causing cell cycle arrest, primarily at the G1/S or G2/M checkpoints. This is often achieved by downregulating the expression of key cell cycle regulatory proteins such as cyclin D1 and cyclin-dependent kinases (CDKs), particularly CDK4.[1]

Modulation of MAPK and PI3K/Akt Signaling Pathways

The mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt signaling pathways are crucial regulators of cell proliferation, survival, and differentiation, and are often dysregulated in cancer.[2] Studies in other cancer cell lines have shown that enterodiol can down-regulate the phosphorylation of key components of the MAPK pathway, including ERK, JNK, and p38.[3] While direct evidence in MCF-7 cells is still emerging, it is plausible that enterodiol exerts its anti-proliferative effects in part through the inhibition of these pro-survival pathways. The PI3K/Akt pathway is another critical signaling node that promotes cell survival and is frequently activated in breast cancer. The potential for enterodiol to modulate this pathway in MCF-7 cells warrants further investigation.

Signaling Pathway of Enterodiol in MCF-7 Cells

Enterodiol_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Enterodiol Enterodiol ER Estrogen Receptor (ERα) Enterodiol->ER Binds Bax Bax (Pro-apoptotic) Enterodiol->Bax Upregulates MAPK_Pathway MAPK Pathway (ERK, JNK, p38) ER->MAPK_Pathway Modulates PI3K_Akt_Pathway PI3K/Akt Pathway ER->PI3K_Akt_Pathway Modulates CyclinD1_CDK4 Cyclin D1/CDK4 ER->CyclinD1_CDK4 Downregulates Bcl2 Bcl-2 (Anti-apoptotic) MAPK_Pathway->Bcl2 Inhibits PI3K_Akt_Pathway->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Induces CellCycleArrest Cell Cycle Arrest (G1/S) CyclinD1_CDK4->CellCycleArrest Leads to CellCycleArrest->Apoptosis

Caption: Putative signaling pathways of enterodiol in MCF-7 cells.

Experimental Protocols

The following protocols provide a robust framework for investigating the effects of enterodiol on MCF-7 cells. It is imperative to perform dose-response and time-course experiments to determine the optimal conditions for your specific research questions.

Cell Proliferation/Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Workflow for MTT Assay

Caption: Workflow for assessing cell viability using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Treatment: Prepare a stock solution of enterodiol in a suitable solvent (e.g., DMSO) and dilute it to the desired concentrations in a complete growth medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of enterodiol. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity if desired.

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow for Annexin V/PI Apoptosis Assay

Caption: Workflow for the detection of apoptosis by Annexin V/PI staining.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with enterodiol as described for the MTT assay.

  • Cell Harvesting: After treatment, collect both the adherent and floating cells. To detach adherent cells, use a gentle cell scraper or a brief treatment with trypsin-EDTA.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Western Blot Analysis for Apoptotic and Cell Cycle Markers

This technique allows for the detection and quantification of specific proteins involved in apoptosis and cell cycle regulation.

Workflow for Western Blot Analysis

Caption: General workflow for Western blot analysis.

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat MCF-7 cells with enterodiol as previously described. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., Bax, Bcl-2, Cyclin D1, p-ERK, p-Akt, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

Data Presentation and Expected Outcomes

Table 1: Representative Data for the Effect of Enterodiol on MCF-7 Cell Viability (MTT Assay)
Enterodiol Concentration (µM)% Cell Viability (48h) (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
195.3 ± 4.8
1078.1 ± 6.3
2555.4 ± 5.9
5035.2 ± 4.1
10018.9 ± 3.5
IC50 (µM) ~25-35 (Illustrative)

Note: The IC50 value is illustrative and should be determined experimentally.

Table 2: Representative Data for Enterodiol-Induced Apoptosis in MCF-7 Cells (Annexin V/PI Staining)
Treatment (48h)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control92.5 ± 3.13.2 ± 1.14.3 ± 1.5
Enterodiol (IC50)55.8 ± 4.525.7 ± 3.818.5 ± 2.9
Table 3: Expected Changes in Protein Expression Following Enterodiol Treatment (Western Blot)
ProteinExpected Change in Expression/Activity
BaxIncrease
Bcl-2Decrease
Bax/Bcl-2 RatioIncrease
Cleaved Caspase-3/7/9Increase
Cyclin D1Decrease
p-ERKDecrease
p-AktDecrease (Hypothesized)

Conclusion and Future Directions

The study of enterodiol in MCF-7 breast cancer cells presents a compelling area of research with direct implications for understanding the role of dietary compounds in cancer modulation. The experimental framework provided in these application notes offers a robust starting point for elucidating the dose-dependent and time-dependent effects of enterodiol on cell proliferation, apoptosis, and key signaling pathways.

Future investigations should aim to definitively establish the IC50 value of enterodiol in MCF-7 cells and further dissect the signaling crosstalk between the estrogen receptor pathway and other pro-survival pathways like PI3K/Akt. Moreover, exploring the potential synergistic effects of enterodiol with conventional chemotherapeutic agents could open new avenues for combination therapies in estrogen receptor-positive breast cancer. The dualistic nature of enterodiol underscores the importance of a meticulous and comprehensive experimental approach to fully unravel its therapeutic potential.

References

  • Carreau, C., Flouriot, G., Bennetau-Pelissero, C., & Potier, M. (2008). Enterodiol and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells. The Journal of Steroid Biochemistry and Molecular Biology, 110(1-2), 176–185. [Link]

  • Chen, J., & Thompson, L. U. (2003). Lignans and their metabolites inhibit growth of human breast cancer cell lines. Nutrition and Cancer, 46(2), 143–150.
  • Jang, M., Cai, L., Udeani, G. O., Slowing, K. V., Thomas, C. F., Beecher, C. W., Fong, H. H., Farnsworth, N. R., Kinghorn, A. D., Mehta, R. G., Moon, R. C., & Pezzuto, J. M. (1997). Cancer chemopreventive activity of resveratrol, a natural product derived from grapes. Science, 275(5297), 218–220. [Link]

  • Kim, H., & Lee, M. J. (2018). Apoptotic effect of enterodiol, the final metabolite of edible lignans, in colorectal cancer cells. Journal of the Science of Food and Agriculture, 99(6), 2843–2850. [Link]

  • Lee, Y. J., & Lee, J. H. (2015). Enterolactone induces G1-phase cell cycle arrest in non-small cell lung cancer cells by down-regulating cyclins and cyclin-dependent kinases. Journal of Cancer Prevention, 20(3), 197–203. [Link]

  • Magee, P. J., & Rowland, I. (2012). The role of the gut microbiota in the protective effects of dietary lignans against breast cancer. Nutrition Reviews, 70(3), 159–171.
  • Molinie, B., Georgel, P., & Mairesse, N. (2014). PI3K-AKT-mTOR signaling in breast cancer: from molecular landscape to clinical aspects. Cellular and Molecular Life Sciences, 71(18), 3535–3554. [Link]

  • Santell, R. C., Chang, Y. C., Nair, M. G., & Helferich, W. G. (1997). Dietary genistein exerts estrogenic effects upon the uterus, mammary gland and the hypothalamic/pituitary axis in rats. The Journal of Nutrition, 127(2), 263–269.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245. [Link]

  • Wang, L., & Yi, T. (2008). A review of twenty years of research on the regulation of signaling pathways by natural products in breast cancer. Molecules, 13(10), 2554–2576.

Sources

High-Throughput Screening of Enterodiol's Biological Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Enterodiol through High-Throughput Screening

Enterodiol, a mammalian lignan produced by the gut microbiota from plant-based precursors, has garnered significant scientific interest for its potential health benefits. Emerging evidence suggests its involvement in crucial biological processes, hinting at promising antioxidant, anti-inflammatory, and anticancer properties.[1][2] High-throughput screening (HTS) provides a powerful platform to rapidly and efficiently evaluate the bioactivity of compounds like enterodiol, accelerating the pace of drug discovery and development.[3] This guide offers detailed application notes and protocols for the high-throughput screening of enterodiol's biological activity, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring a robust and self-validating system for generating reliable and reproducible data.

Section 1: High-Throughput Screening Workflow for Enterodiol

A successful HTS campaign for enterodiol requires a systematic and well-defined workflow. The following diagram illustrates the key stages, from initial assay development to hit confirmation.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_analysis Phase 3: Analysis & Confirmation Assay_Dev Assay Development & Miniaturization Pilot Pilot Screen Assay_Dev->Pilot Validate Assay HTS Full HTS Pilot->HTS Proceed if Z' > 0.5 Data_Analysis Data Analysis HTS->Data_Analysis Generate Data Hit_Confirmation Hit Confirmation Data_Analysis->Hit_Confirmation Identify 'Hits' Dose_Response Dose-Response Hit_Confirmation->Dose_Response Confirm Activity

Caption: A generalized workflow for the high-throughput screening of enterodiol.

Section 2: Anticancer Activity Screening

Enterodiol has demonstrated pro-apoptotic effects in cancer cells, making apoptosis induction a key area of investigation.[1][4] The following HTS assay is designed to identify and quantify enterodiol's ability to induce apoptosis in a cancer cell line.

Principle: Caspase-3/7 Activity Assay

Apoptosis is a controlled process of programmed cell death characterized by the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspases-3 and -7 are key executioner caspases. This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7. The cleavage event releases a substrate for luciferase, generating a luminescent signal that is directly proportional to the amount of active caspase-3/7 in the cell lysate.[5]

Experimental Protocol: Homogeneous Caspase-3/7 Glo® Assay

This protocol is optimized for a 384-well plate format, suitable for HTS.

Table 1: Reagents and Materials for Caspase-3/7 Assay

Reagent/MaterialSupplierCatalog No.
Cancer Cell Line (e.g., HT-29, HCT116)ATCCVaries
Cell Culture Medium (e.g., McCoy's 5A)GibcoVaries
Fetal Bovine Serum (FBS)GibcoVaries
Penicillin-StreptomycinGibcoVaries
Caspase-Glo® 3/7 Assay SystemPromegaG8091
384-well white, flat-bottom platesCorning3570
Multichannel pipette or automated liquid handler------
Plate reader with luminescence detection------

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium to a final concentration of 1 x 10^5 cells/mL.

    • Using a multichannel pipette or automated liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of enterodiol in DMSO.

    • Perform serial dilutions of the enterodiol stock to create a concentration gradient.

    • Add 25 nL of each enterodiol dilution to the appropriate wells. Include vehicle control (DMSO) and positive control (e.g., staurosporine) wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • Assay Procedure:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 25 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents by orbital shaking for 30 seconds at 500 rpm.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Data Analysis and Interpretation

The primary metric for assay quality is the Z'-factor, which should be >0.5 for a robust assay. The percentage of apoptosis induction can be calculated as follows:

% Apoptosis Induction = [(RLU_sample - RLU_vehicle) / (RLU_positive_control - RLU_vehicle)] * 100

Where RLU is the Relative Luminescence Units. "Hits" are typically defined as compounds that induce a statistically significant increase in apoptosis compared to the vehicle control.

Section 3: Antioxidant Activity Screening

Enterodiol's phenolic structure suggests potential antioxidant activity.[2] The DPPH and ABTS radical scavenging assays are rapid and reliable methods to assess this property in a high-throughput format.[6][7]

Principle: Radical Scavenging Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change to yellow. The decrease in absorbance is proportional to the antioxidant capacity.[7]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: ABTS is oxidized to its radical cation (ABTS•+), which is intensely colored. Antioxidants can reduce the ABTS•+, causing a decolorization that can be measured spectrophotometrically.[7]

Experimental Protocol: HTS DPPH and ABTS Assays

These protocols are designed for a 96-well or 384-well plate format.

Table 2: Reagents and Materials for Antioxidant Assays

Reagent/MaterialSupplierCatalog No.
DPPHSigma-AldrichD9132
ABTSSigma-AldrichA1888
Potassium persulfateSigma-Aldrich216224
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)Sigma-Aldrich238813
Methanol or Ethanol------
96-well or 384-well clear, flat-bottom platesCorningVaries
Multichannel pipette or automated liquid handler------
Microplate spectrophotometer------

Step-by-Step Methodology (DPPH):

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of enterodiol in methanol. Create serial dilutions.

    • Prepare a stock solution of Trolox in methanol as a positive control.

  • Assay Procedure:

    • Add 50 µL of each enterodiol dilution or Trolox to the wells of a microplate.

    • Add 150 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance at 517 nm using a microplate reader.

Step-by-Step Methodology (ABTS):

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ stock solution.

    • Dilute the ABTS•+ stock solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of enterodiol and Trolox in methanol.

  • Assay Procedure:

    • Add 20 µL of each enterodiol dilution or Trolox to the wells of a microplate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate in the dark at room temperature for 6 minutes.[8]

  • Data Acquisition:

    • Measure the absorbance at 734 nm using a microplate reader.

Data Analysis and Interpretation

The percentage of radical scavenging activity is calculated as:

% Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

The results can be expressed as the IC50 value (the concentration of enterodiol required to scavenge 50% of the radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC).

Section 4: Anti-inflammatory Activity Screening

Enterodiol has been shown to modulate inflammatory responses, in part by inhibiting the production of nitric oxide (NO).[2] This HTS assay quantifies the effect of enterodiol on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[9]

Principle: Griess Assay for Nitrite Determination

Nitric oxide is a short-lived signaling molecule. In aqueous solutions, it is rapidly converted to stable nitrite (NO2-) and nitrate (NO3-). The Griess assay is a colorimetric method that measures the concentration of nitrite, a stable and quantifiable breakdown product of NO. The Griess reagent converts nitrite into a purple azo compound, and the absorbance of this product is proportional to the nitrite concentration.[10][11]

Experimental Protocol: High-Throughput Nitric Oxide Assay

This protocol is optimized for a 96-well plate format.

Table 3: Reagents and Materials for Nitric Oxide Assay

Reagent/MaterialSupplierCatalog No.
RAW 264.7 cell lineATCCTIB-71
DMEMGibcoVaries
Fetal Bovine Serum (FBS)GibcoVaries
Penicillin-StreptomycinGibcoVaries
Lipopolysaccharide (LPS) from E. coliSigma-AldrichL2630
Griess Reagent SystemPromegaG2930
96-well clear, flat-bottom platesCorningVaries
Multichannel pipette or automated liquid handler------
Microplate spectrophotometer------

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of DMEM.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of enterodiol (in 50 µL of medium) for 1 hour. Include a vehicle control.

    • Stimulate the cells with LPS (1 µg/mL) in 50 µL of medium for 24 hours. A negative control (no LPS) should also be included.

  • Assay Procedure:

    • After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of the Sulfanilamide solution (from the Griess Reagent System) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of the NED solution (from the Griess Reagent System) to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 540 nm within 30 minutes.

Data Analysis and Interpretation

A standard curve using known concentrations of sodium nitrite should be generated to quantify the amount of nitrite in the samples. The percentage of NO inhibition is calculated as:

% Inhibition = [(NO2-_LPS - NO2-_sample) / NO2-_LPS] * 100

Where NO2- is the concentration of nitrite. A cell viability assay (e.g., MTT or CellTiter-Glo®) should be performed in parallel to ensure that the observed reduction in NO production is not due to cytotoxicity.

Section 5: Mechanistic Insights - Signaling Pathways

Understanding the molecular mechanisms underlying enterodiol's biological activities is crucial. Enterodiol has been shown to modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways.[1][2][4]

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation (e.g., by LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[12][13] Enterodiol has been shown to inhibit NF-κB activation by preventing the degradation of IκB.[2][14]

NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degradation Degradation IkB->Degradation Degradation Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Transcription Nucleus->Genes Activates Enterodiol Enterodiol Enterodiol->IKK Inhibits

Caption: Enterodiol's inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[15] The MAPK cascade consists of three main subfamilies: ERK, JNK, and p38. Dysregulation of this pathway is often associated with cancer. Enterodiol has been shown to down-regulate the phosphorylation of ERK, JNK, and p38, thereby inhibiting cancer cell growth and migration.[1][4]

MAPK_Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors JNK JNK JNK->TranscriptionFactors p38 p38 p38->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Apoptosis Apoptosis TranscriptionFactors->Apoptosis Enterodiol Enterodiol Enterodiol->ERK Inhibits Phosphorylation Enterodiol->JNK Inhibits Phosphorylation Enterodiol->p38 Inhibits Phosphorylation

Caption: Enterodiol's modulation of the MAPK signaling pathway.

Conclusion

The protocols and application notes presented in this guide provide a comprehensive framework for the high-throughput screening of enterodiol's biological activities. By employing these robust and validated assays, researchers can efficiently investigate the anticancer, antioxidant, and anti-inflammatory potential of this promising natural compound. The mechanistic insights into its interaction with key signaling pathways further underscore its therapeutic potential and pave the way for future drug development endeavors.

References

  • Lee, S.-Y., Doh, I., & Lee, D. W. (2019). A High Throughput Apoptosis Assay using 3D Cultured Cells. Molecules, 24(18), 3362. [Link]

  • Lee, S.-Y., Doh, I., & Lee, D. W. (2019). A High Throughput Apoptosis Assay using 3D Cultured Cells. Molecules, 24(18), 3362. [Link]

  • Harrill, J. (2020). Basic Concepts in Imaging-based High-Throughput Screening and High-Throughput Profiling Assay Development. YouTube. [Link]

  • Młynarczyk, K., & Walkowiak, A. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 26(23), 7247. [Link]

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Cheng, Z., Moore, J., & Yu, L. (2006). High-Throughput Relative DPPH Radical Scavenging Capacity Assay. Journal of Agricultural and Food Chemistry, 54(20), 7429–7436. [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. [Link]

  • Corsini, E., et al. (2010). Enterodiol and Enterolactone Modulate the Immune Response by Acting on Nuclear Factor-κB (NF-κB) Signaling. Journal of Agricultural and Food Chemistry, 58(12), 7136–7142. [Link]

  • Corsini, E., et al. (2010). Enterodiol and Enterolactone Modulate the Immune Response by Acting on Nuclear factor-kappaB (NF-kappaB) Signaling. Journal of Agricultural and Food Chemistry, 58(12), 7136–7142. [Link]

  • National Cancer Institute. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Cancer Institute at Frederick. [Link]

  • Kim, J. E., et al. (2019). Apoptotic effect of enterodiol, the final metabolite of edible lignans, in colorectal cancer cells. Journal of the Science of Food and Agriculture, 99(5), 2314–2321. [Link]

  • Corsini, E., et al. (2010). Enterodiol and Enterolactone Modulate the Immune Response by Acting on Nuclear Factor-κB (NF-κB) Signaling. Journal of Agricultural and Food Chemistry, 58(12), 7136–7142. [Link]

  • López-García, G., et al. (2014). Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity. Journal of Chemistry, 2014, 1–8. [Link]

  • ResearchGate. (2013). Nitric Oxide Assay?[Link]

  • Jung, H. W., et al. (2013). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 56(4), 415–419. [Link]

  • Molecular Devices. (2024). Harnessing Microplate Assays for Streamlined High-Throughput Drug Screening in Cancer Research. [Link]

  • Balasubramanian, B., et al. (2021). Cis-Nerolidol Inhibits MAP Kinase and NF-κB Signaling Pathways and Prevents Epithelial Tight Junction Dysfunction in Colon Inflammation: In Vivo and In Vitro Studies. International Journal of Molecular Sciences, 22(16), 8879. [Link]

  • Kaczmarek, A., et al. (2023). Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. International Journal of Molecular Sciences, 24(3), 2539. [Link]

  • Thanos, D. (2024). SIGNAL-DEPENDENT REGULATION OF NF-KB ACTIVITY. YouTube. [Link]

  • Slattery, M. L., et al. (2013). Dietary influence on MAPK-signaling pathways and risk of colon and rectal cancer. Cancer Causes & Control, 24(8), 1515–1528. [Link]

  • ResearchGate. (2022). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?[Link]

  • E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). [Link]

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Developing Stable Isotope Dilution Assays for Enterodiol: An Application Note and Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the development and validation of a robust stable isotope dilution assay (SIDA) for the quantification of enterodiol in biological matrices. Enterodiol, a key mammalian lignan, is a biomarker of significant interest in nutritional science and drug development due to its potential health benefits.[1][2] This document outlines the scientific principles underpinning SIDA, detailed step-by-step protocols for method development, and a rigorous validation strategy compliant with regulatory expectations. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the assay effectively.

Introduction: The Significance of Enterodiol and the Power of Stable Isotope Dilution

Enterodiol is a lignan produced in the human gut through the metabolic action of intestinal bacteria on plant-based precursors found in foods like flaxseed, whole grains, and vegetables.[2][3] As a phytoestrogen, enterodiol has garnered considerable attention for its potential role in the prevention of various diseases.[2][4] Consequently, the accurate and precise quantification of enterodiol in biological fluids is paramount for understanding its pharmacokinetics, assessing dietary intake, and exploring its therapeutic potential.[1]

Stable isotope dilution analysis coupled with mass spectrometry (MS) is the gold standard for quantitative bioanalysis.[5][6] This technique relies on the use of a stable isotope-labeled (SIL) internal standard, which is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[7][8] The SIL internal standard is added to the sample at a known concentration at the earliest stage of sample preparation.[7] By measuring the ratio of the analyte to the SIL internal standard, the assay corrects for variability in sample extraction, matrix effects, and instrument response, leading to exceptional accuracy and precision.[7][8]

This application note will guide researchers through the entire process of developing and validating a SIDA for enterodiol, from the selection of reagents to the final data analysis, ensuring the generation of high-quality, reliable data.

Assay Principle: The "Gold Standard" of Quantification

The core principle of SIDA lies in the use of an internal standard that behaves identically to the analyte throughout the analytical process. By introducing a known amount of the SIL-enterodiol into the sample, any loss of the native enterodiol during sample processing will be accompanied by a proportional loss of the SIL-enterodiol. The mass spectrometer distinguishes between the native and labeled forms based on their mass-to-charge ratio (m/z), and the ratio of their signals is used for quantification.[9] This ratiometric measurement makes the assay robust and less susceptible to variations that can plague other analytical methods.

Workflow Overview

The development of a stable isotope dilution assay for enterodiol involves a series of interconnected steps, each critical for the overall success of the method. The following diagram illustrates the general workflow:

Enterodiol SIDA Workflow cluster_prep Assay Preparation cluster_analysis Sample Analysis cluster_data Data Processing & Validation Reagent_Prep Reagent & Standard Preparation Spiking Spiking with SIL-Enterodiol Reagent_Prep->Spiking Calibrators & QCs Sample_Collection Biological Sample Collection & Storage Sample_Collection->Spiking Study Samples Extraction Sample Extraction (e.g., LLE, SPE) Spiking->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification using Peak Area Ratios LCMS->Quantification Validation Method Validation Quantification->Validation

Caption: Overall workflow for the development and validation of a stable isotope dilution assay for enterodiol.

Detailed Protocols

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below. It is crucial to use high-purity solvents and reagents to minimize background interference and ensure assay sensitivity.

Reagent/Material Supplier Grade Notes
EnterodiolSigma-Aldrich≥98%Analytical standard
Deuterated Enterodiol (e.g., Enterodiol-d4)Toronto Research Chemicals≥98%Internal Standard
MethanolFisher ScientificLC-MS GradeMobile phase & solvent
AcetonitrileFisher ScientificLC-MS GradeMobile phase & solvent
WaterMilli-Q or equivalent18.2 MΩ·cmMobile phase & solvent
Formic AcidThermo Fisher ScientificLC-MS GradeMobile phase additive
β-Glucuronidase/SulfataseSigma-AldrichFrom Helix pomatiaFor hydrolysis of conjugates
Sodium Acetate Buffer (pH 5.0)In-house preparationAnalytical GradeFor enzymatic hydrolysis
Ethyl AcetateFisher ScientificHPLC GradeExtraction solvent
Human Plasma (or other biological matrix)BioIVTK2EDTABlank matrix for calibrators and QCs
Preparation of Stock and Working Solutions

Rationale: Accurate preparation of stock and working solutions is fundamental to the entire quantitative assay. Any errors at this stage will propagate throughout the experiment.

  • Enterodiol Primary Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of enterodiol and dissolve it in 1 mL of methanol.

  • SIL-Enterodiol Primary Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of deuterated enterodiol and dissolve it in 1 mL of methanol.

  • Enterodiol Working Solutions (for Calibration Curve): Serially dilute the primary stock solution with methanol:water (50:50, v/v) to prepare a series of working solutions for the calibration curve. The concentration range should be selected to cover the expected physiological or pharmacological concentrations of enterodiol.

  • SIL-Enterodiol Working Solution (Internal Standard): Dilute the SIL-enterodiol primary stock solution with methanol:water (50:50, v/v) to a final concentration that yields a robust signal in the mass spectrometer.

Sample Preparation Protocol

Rationale: The goal of sample preparation is to extract enterodiol from the complex biological matrix, remove interfering substances, and concentrate the analyte for sensitive detection. Since enterodiol exists in both free and conjugated (glucuronidated and sulfated) forms in biological fluids, an enzymatic hydrolysis step is often necessary to measure total enterodiol.[10][11]

  • Enzymatic Hydrolysis (for total enterodiol):

    • To 100 µL of plasma sample, calibrator, or quality control (QC) sample in a microcentrifuge tube, add 10 µL of the SIL-enterodiol working solution.

    • Add 50 µL of 0.2 M sodium acetate buffer (pH 5.0).

    • Add 10 µL of β-glucuronidase/sulfatase solution.

    • Vortex briefly and incubate at 37°C for at least 4 hours (overnight incubation is also common).

  • Liquid-Liquid Extraction (LLE):

    • After hydrolysis, add 500 µL of ethyl acetate to each tube.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

    • Vortex for 30 seconds.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Development

Rationale: The chromatographic separation is critical for resolving enterodiol from other matrix components that may interfere with its ionization and detection. Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Liquid Chromatography (LC) Parameters:

Parameter Condition Rationale
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)Good retention and separation of moderately polar compounds like enterodiol.
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape and ionization efficiency in positive ion mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good separation efficiency.
Gradient Start with low %B, ramp up to elute enterodiol, then wash and re-equilibrate.A gradient is necessary to elute the analyte with good peak shape and to clean the column.
Flow Rate 0.3 - 0.5 mL/minTypical for analytical scale LC-MS.
Column Temperature 40°CImproves peak shape and reduces viscosity.
Injection Volume 5 - 10 µLA balance between sensitivity and potential for column overload.

Mass Spectrometry (MS) Parameters:

Parameter Setting Rationale
Ionization Mode Electrospray Ionization (ESI), Negative or PositiveTo be optimized. ESI is suitable for polar molecules.
Multiple Reaction Monitoring (MRM) Transitions To be determined by infusionPrecursor ion (e.g., [M-H]⁻ or [M+H]⁺) and product ions are selected for high specificity and sensitivity.
Collision Energy (CE) To be optimizedThe energy required to fragment the precursor ion into the desired product ion.
Declustering Potential (DP) To be optimizedPrevents ion clusters from entering the mass analyzer.

Optimization of MRM Transitions:

  • Infuse a standard solution of enterodiol and SIL-enterodiol directly into the mass spectrometer.

  • Optimize the precursor ion selection (e.g., [M-H]⁻ or [M+H]⁺).

  • Perform a product ion scan to identify the most abundant and stable fragment ions.

  • Select at least two MRM transitions for each analyte (one for quantification and one for confirmation).

  • Optimize the collision energy for each transition to maximize the product ion signal.

Method Validation: Ensuring a Self-Validating System

A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[12][13] The validation process should adhere to the guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[14][15]

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their typical acceptance criteria.

Parameter Description Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components.[16]No significant interfering peaks at the retention time of the analyte and IS in at least 6 different blank matrix sources.
Calibration Curve The relationship between the instrument response and the known concentration of the analyte.At least 6-8 non-zero standards. r² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy The closeness of the determined value to the nominal concentration.[17]Mean concentration within ±15% of nominal for QC samples (±20% at LLOQ).[18]
Precision The closeness of repeated measurements.[17]Coefficient of variation (CV) ≤15% for QC samples (≤20% at LLOQ).[18]
Lower Limit of Quantification (LLOQ) The lowest concentration that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10. Accuracy within ±20% and precision ≤20%.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte.The CV of the IS-normalized matrix factor should be ≤15% across different matrix lots.
Recovery The efficiency of the extraction process.Consistent and reproducible across the concentration range.
Stability The stability of the analyte in the biological matrix under different storage and handling conditions.[19]Mean concentration of stability samples should be within ±15% of the nominal concentration.
Validation Workflow

The following diagram illustrates the decision-making process during method validation.

Method Validation Workflow cluster_validation Validation Experiments cluster_decision Decision Selectivity Selectivity Cal_Curve Calibration Curve (Linearity, Range) Selectivity->Cal_Curve Accuracy_Precision Accuracy & Precision (Intra- & Inter-day) Cal_Curve->Accuracy_Precision Matrix_Effect Matrix Effect Accuracy_Precision->Matrix_Effect Recovery Recovery Matrix_Effect->Recovery Stability Stability (Freeze-thaw, Bench-top, Long-term) Recovery->Stability Criteria_Met Acceptance Criteria Met? Stability->Criteria_Met Method_Validated Method Validated Criteria_Met->Method_Validated Yes Optimize_Method Optimize Method Criteria_Met->Optimize_Method No Optimize_Method->Selectivity

Caption: A decision-tree representation of the bioanalytical method validation process.

Data Analysis and Interpretation

The concentration of enterodiol in unknown samples is determined by interpolating the peak area ratio of the analyte to the SIL internal standard onto the calibration curve.[8] The use of a validated laboratory information management system (LIMS) is recommended for data acquisition, processing, and reporting to ensure data integrity.

Troubleshooting

Issue Potential Cause(s) Recommended Action(s)
Low Sensitivity - Inefficient extraction- Poor ionization- Suboptimal MS parameters- Optimize extraction solvent and pH- Optimize mobile phase pH and composition- Re-optimize MS parameters (CE, DP)
High Variability (Poor Precision) - Inconsistent sample preparation- Instrument instability- Inappropriate IS concentration- Ensure consistent pipetting and vortexing- Check for leaks and perform instrument maintenance- Optimize IS concentration
Poor Accuracy - Inaccurate standard solutions- Matrix effects- Inappropriate calibration model- Prepare fresh standards and verify concentrations- Evaluate different extraction methods (e.g., SPE)- Use a weighted linear regression model
Interfering Peaks - Co-eluting matrix components- Contamination- Optimize LC gradient for better separation- Use a more selective MRM transition- Clean the LC system and use fresh solvents

Conclusion

This application note provides a comprehensive and scientifically grounded guide for the development and validation of a stable isotope dilution assay for the quantification of enterodiol. By following the detailed protocols and understanding the rationale behind each step, researchers can establish a robust and reliable method that generates high-quality data for their studies. The principles and procedures outlined here are not only applicable to enterodiol but can also be adapted for the development of SIDA for other small molecules in various biological matrices.

References

  • Bayerisches Zentrum für Biomolekulare Massenspektrometrie. Stable Isotope Dilution Assay. BayBioMS. [Link]

  • Murphy, R. C. (2014). Stable-isotope dilution LC–MS for quantitative biomarker analysis. PMC. [Link]

  • Wikipedia. (2023). Enterodiol. [Link]

  • Chemistry For Everyone. (2025). What Is Isotope Dilution Mass Spectrometry?. YouTube. [Link]

  • Wikipedia. (2023). Isotope dilution. [Link]

  • Li, W., & Li, W. (2013). Stable Isotope Dilution Mass Spectrometry for Membrane Transporter Quantitation. National Institutes of Health. [Link]

  • Rodríguez-García, C., et al. (2019). Chemical structure of enterodiol (A) and enterolactone (B). ResearchGate. [Link]

  • European Medicines Agency. (2011). Bioanalytical method validation - Scientific guideline. [Link]

  • de Vries, J. H. M., et al. (2005). A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry. ResearchGate. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Johnsen, N. F., et al. (2015). Targeted LC-MS/MS Method for the Quantitation of Plant Lignans and Enterolignans in Biofluids from Humans and Pigs. PubMed. [Link]

  • Goyal, A., et al. (2020). Distribution, biosynthesis and therapeutic potential of lignans. PMC. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Garbe, L. A., & Rettberg, N. (2025). The Power of Stable Isotope Dilution Assays in Brewing. BrewingScience. [Link]

  • Ivanchina, N. V., et al. (2017). Synthesis of Deuterium-Labeled Steroid 3,6-Diols. ResearchGate. [Link]

  • Villette, S., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. [Link]

  • Meija, J., et al. (2002). Theoretical considerations in stable isotope dilution mass spectrometry for organic analysis. Analytical Chemistry. [Link]

  • de Vries, J. H. M., et al. (2005). A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry. PubMed. [Link]

  • International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]

  • Byon, C. Y., & Gut, M. (1980). Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies. Steroids. [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Exposome-Explorer. (n.d.). Enterodiol (Compound). [Link]

  • International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

  • Oprea, E., et al. (2023). Separation Strategies for Polyphenols from Plant Extracts: Advances, Challenges, and Applications. MDPI. [Link]

  • Precision Nanosystems. (2021). The power of deuteration brings insight for vaccine and drug delivery. YouTube. [Link]

  • Labroots. (2021). How to quantify 200 metabolites with one LC-MS/MS method?. YouTube. [Link]

  • Wrona-Krol, E., et al. (2022). Preparation of Deuterium-Labeled Armodafinil by Hydrogen–Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS. MDPI. [Link]

Sources

Investigating MAPK Signaling in Cancer Cells Using Enterodiol: A Guide to Experimental Design and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

I. Introduction: Unraveling the Role of Enterodiol in Cancer Biology

Enterodiol (END), a mammalian lignan produced by the gut microbiota from dietary precursors found in flaxseed, whole grains, and vegetables, has garnered significant interest for its potential anticancer properties.[1][2] Lignans and their metabolites are bioactive polyphenolic compounds increasingly recognized for their role in modulating cellular processes critical to cancer development and progression.[3][4] One of the key signaling networks implicated in cancer is the Mitogen-Activated Protein Kinase (MAPK) pathway. This intricate cascade of protein kinases relays extracellular signals to the cell nucleus, governing fundamental processes such as cell proliferation, differentiation, apoptosis (programmed cell death), and survival.[5][6]

The MAPK family primarily consists of three well-characterized subfamilies: the extracellular signal-regulated kinases (ERK1/2), the c-Jun N-terminal kinases (JNK), and the p38 MAPKs.[5][7] While the ERK pathway is often associated with cell proliferation and survival, the JNK and p38 pathways are typically activated by cellular stress and inflammatory signals, and can promote apoptosis.[8][9] Dysregulation of the MAPK pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Emerging evidence indicates that enterodiol exerts its anticancer effects, at least in part, by modulating the MAPK signaling cascade.[1][2] Studies in colorectal cancer (CRC) cells have shown that enterodiol treatment leads to a down-regulation in the phosphorylation (activation) of ERK, JNK, and p38.[1][10] This inhibition of MAPK signaling correlates with decreased cell proliferation, suppression of cell migration, and induction of apoptosis.[1][2]

This comprehensive guide provides a robust framework for researchers, scientists, and drug development professionals to investigate the effects of enterodiol on MAPK signaling in cancer cells. It combines the scientific rationale behind experimental design with detailed, field-proven protocols for a self-validating research strategy.

II. Scientific Rationale & Experimental Strategy

The central hypothesis is that enterodiol inhibits cancer cell growth by suppressing the activation of pro-survival MAPK pathways (like ERK) and/or modulating stress-activated pathways (JNK, p38). To test this, a multi-pronged approach is necessary. The strategy outlined below integrates a functional cell-based assay with a mechanistic protein analysis, creating a self-validating workflow.

  • Functional Assessment: First, we determine the dose-dependent effect of enterodiol on cancer cell viability. This establishes the bioactive concentration range and provides a quantitative measure of its anti-proliferative or cytotoxic effects (e.g., the half-maximal inhibitory concentration, IC50).

  • Mechanistic Validation: Second, we use Western blotting to directly measure the activation state of key MAPK proteins (ERK, JNK, p38) in cells treated with enterodiol at behaviorally relevant concentrations determined in the first step. The key is to analyze the ratio of the phosphorylated (active) form of each kinase to its total (pan) form. A decrease in this ratio upon treatment provides direct evidence of pathway inhibition.

This dual approach ensures that the observed effects on cell viability can be mechanistically linked to specific changes within the MAPK signaling pathway.

Caption: A self-validating experimental workflow.

III. The MAPK Signaling Cascade: Points of Intervention

The MAPK pathway is a tiered kinase cascade. Typically, an external stimulus (like a growth factor) activates a receptor tyrosine kinase, initiating a phosphorylation chain from a MAP Kinase Kinase Kinase (MAP3K, e.g., Raf) to a MAP Kinase Kinase (MAP2K, e.g., MEK), and finally to a MAPK (e.g., ERK).[6] Enterodiol is hypothesized to interfere with this cascade, leading to a reduction in the final activated MAPK.

MAPK_Pathway Stimuli Extracellular Stimuli (Growth Factors, Stress, Cytokines) Receptor Cell Surface Receptor Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf (MAP3K) Ras->Raf MAP3K_stress ASK1/MEKK (MAP3K) Ras->MAP3K_stress MEK1_2 MEK1/2 (MAP2K) Raf->MEK1_2 ERK1_2 ERK1/2 (MAPK) MEK1_2->ERK1_2 ERK_Target Transcription Factors (c-Fos, c-Jun, Elk-1) ERK1_2->ERK_Target ERK_Response Proliferation, Survival ERK_Target->ERK_Response MKK4_7 MKK4/7 (MAP2K) MAP3K_stress->MKK4_7 MKK3_6 MKK3/6 (MAP2K) MAP3K_stress->MKK3_6 JNK JNK (MAPK) MKK4_7->JNK Stress_Target Transcription Factors (c-Jun, ATF2) JNK->Stress_Target p38 p38 (MAPK) MKK3_6->p38 p38->Stress_Target Stress_Response Apoptosis, Inflammation Stress_Target->Stress_Response Enterodiol Enterodiol Enterodiol->Raf Inhibits Phosphorylation Enterodiol->MAP3K_stress

Caption: The MAPK signaling cascade and potential inhibition by enterodiol.

IV. Detailed Protocols

Protocol 1: Cell Viability Assessment using WST-1 Assay

This protocol determines the effect of enterodiol on the metabolic activity of cancer cells, which is a reliable indicator of cell viability and proliferation.[11] The WST-1 assay is a colorimetric assay based on the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases in viable cells.[11]

Materials:

  • Cancer cell line of interest (e.g., HT-29 or CT26 for colorectal cancer)

  • Complete culture medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin)

  • Enterodiol (END), high purity

  • Dimethyl sulfoxide (DMSO), sterile

  • 96-well flat-bottom cell culture plates

  • WST-1 Cell Proliferation Reagent

  • Microplate reader (absorbance at 440-450 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed cells into a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells/well in 100 µL of complete medium.

    • Causality Insight: Seeding density is critical. Too few cells will result in a weak signal; too many will lead to overgrowth and non-linear assay results. Optimize this for your specific cell line.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.

  • Enterodiol Treatment:

    • Prepare a 100 mM stock solution of Enterodiol in DMSO. Further dilute this stock in serum-free medium to create 2X working solutions.

    • Expertise Note: The final DMSO concentration in the wells should be kept below 0.1% to avoid solvent-induced cytotoxicity.

    • Remove the medium from the wells and add 100 µL of the enterodiol working solutions to achieve final concentrations ranging from 0 to 100 µM (e.g., 0, 1, 10, 25, 50, 100 µM).[2][10] Include a "vehicle control" (medium with 0.1% DMSO) and a "medium only" blank control.

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C. The optimal incubation time will vary between cell lines and should be determined empirically.

    • Trustworthiness Check: Monitor the color change. The reaction should be stopped when the vehicle control wells have a strong orange color but before the absorbance exceeds the linear range of the plate reader.

    • Shake the plate thoroughly for 1 minute on a shaker.

    • Measure the absorbance at ~440 nm using a microplate reader. Use the "medium only" wells for blank subtraction.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control:

      • % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

    • Plot % Viability against the log of enterodiol concentration and use non-linear regression to calculate the IC50 value.

Parameter Example Value (HT-29 Cells) Description
Seeding Density 4,000 cells/wellOptimal for 48h growth in a 96-well plate.
Treatment Duration 48 hoursSufficient time to observe anti-proliferative effects.
Enterodiol Range 0 - 100 µMCovers the reported effective range for CRC cells.[1][10]
WST-1 Incubation 2 hoursTypical time for robust color development.
Hypothetical IC50 ~45 µMThe concentration at which enterodiol inhibits 50% of cell viability.
Protocol 2: Western Blot Analysis of MAPK Activation

This protocol provides a semi-quantitative method to measure the protein levels and phosphorylation status of ERK, JNK, and p38, providing a direct readout of MAPK pathway activity.[6]

Materials:

  • 6-well cell culture plates

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4X)

  • SDS-PAGE gels, running buffer, and electrophoresis equipment

  • PVDF membranes and transfer buffer/equipment

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-p-ERK1/2, rabbit anti-ERK1/2, etc.)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with enterodiol at concentrations at and below the calculated IC50 (e.g., 0, 10, 25, 50 µM) for a predetermined time (e.g., 24 hours).

  • Preparation of Cell Lysates:

    • Place the culture dish on ice and wash cells twice with ice-cold PBS.[12]

    • Aspirate PBS and add 100-150 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[13]

    • Agitate for 30 minutes at 4°C.

    • Centrifuge at 16,000 x g for 20 minutes at 4°C.[12]

    • Carefully transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same concentration with RIPA buffer.

    • Add 4X Laemmli sample buffer to your protein samples (to a final concentration of 1X).

    • Boil the samples at 95-100°C for 5 minutes.[13]

  • SDS-PAGE and Western Transfer:

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel until adequate separation is achieved.

    • Transfer the proteins to a PVDF membrane.

    • Trustworthiness Check: Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[12]

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate according to the manufacturer's protocol.[14]

    • Capture the chemiluminescent signal using an imaging system.

    • Data Interpretation: Use densitometry software (e.g., ImageJ) to quantify the band intensity. For each pathway, calculate the ratio of the phosphorylated protein signal to the total protein signal (e.g., p-ERK / total ERK). This normalization is crucial as it corrects for any variations in protein loading. A decrease in this ratio indicates inhibition of the pathway. Also, normalize to a loading control like β-actin or GAPDH to confirm equal protein loading across lanes.

Target Protein Antibody Type Expected Band Size Rationale for Analysis
p-ERK1/2 Rabbit mAb42, 44 kDaMeasures the active form of ERK.
Total ERK1/2 Rabbit mAb42, 44 kDaNormalizes for total ERK protein expression.
p-JNK Rabbit mAb46, 54 kDaMeasures the active form of JNK.
Total JNK Rabbit mAb46, 54 kDaNormalizes for total JNK protein expression.
p-p38 Rabbit mAb38 kDaMeasures the active form of p38.
Total p38 Rabbit mAb38 kDaNormalizes for total p38 protein expression.
β-Actin Mouse mAb42 kDaLoading control to ensure equal protein loading.

V. Conclusion & Future Directions

This guide provides a validated, two-part methodology to robustly assess the impact of enterodiol on MAPK signaling in cancer cells. By correlating functional data from viability assays with mechanistic data from Western blotting, researchers can build a compelling case for the role of enterodiol as a modulator of this critical cancer pathway. The observed down-regulation of ERK, JNK, and p38 phosphorylation provides a strong mechanistic basis for the anti-proliferative and pro-apoptotic effects of enterodiol.[1][10]

Future studies could expand on these protocols by investigating upstream activators (e.g., Raf, MEKK), downstream nuclear targets (e.g., c-Fos, c-Jun), or by using specific MAPK inhibitors (e.g., SB203580 for p38) to further dissect the pathway dependencies of enterodiol's action.[7] Ultimately, these methods are foundational for pre-clinical evaluation and understanding the therapeutic potential of dietary-derived compounds like enterodiol in cancer treatment.

VI. References

  • Shin, E., et al. (2019). Apoptotic effect of enterodiol, the final metabolite of edible lignans, in colorectal cancer cells. Journal of the Science of Food and Agriculture. Available at: [Link]

  • Jeong, S. J., et al. (2019). Apoptotic effect of enterodiol, the final metabolite of edible lignans, in colorectal cancer cells. Wiley Online Library. Available at: [Link]

  • Chikara, S., et al. (2021). Anticancer and antimetastatic potential of enterolactone: Clinical, preclinical and mechanistic perspectives. European Journal of Pharmacology. Available at: [Link]

  • Al-Hrout, A., et al. (2020). The Role of the MAPK Signaling, Topoisomerase and Dietary Bioactives in Controlling Cancer Incidence. MDPI. Available at: [Link]

  • Anjum, R., et al. (2005). ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions. Microbiology and Molecular Biology Reviews. Available at: [Link]

  • Occhiuto, F., et al. (2010). Enterodiol and Enterolactone Modulate the Immune Response by Acting on Nuclear Factor-κB (NF-κB) Signaling. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Saleem, M., et al. (2023). Anticancer Potentials of the Lignan Magnolin: A Systematic Review. Molecules. Available at: [Link]

  • Occhiuto, F., et al. (2010). Enterodiol and Enterolactone Modulate the Immune Response by Acting on Nuclear Factor-κB (NF-κB) Signaling. ACS Publications. Available at: [Link]

  • Adolphe, J. L., et al. (2015). Flaxseed Lignans as Important Dietary Polyphenols for Cancer Prevention and Treatment: Chemistry, Pharmacokinetics, and Molecular Targets. International Journal of Molecular Sciences. Available at: [Link]

  • Liu, Y., et al. (2024). Inotodiol induces hepatocellular carcinoma apoptosis by activation of MAPK/ERK pathway. BMC Complementary Medicine and Therapies. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Lim, D. Y., et al. (2023). Bacteroides fragilis Enterotoxin Induces Autophagy through an AMPK and FoxO3-Pathway, Leading to the Inhibition of Apoptosis in Intestinal Epithelial Cells. MDPI. Available at: [Link]

  • Merck Millipore. (n.d.). Western Blotting Protocols. Merck Millipore. Available at: [Link]

  • Griggs, J., et al. (2009). Lignans sensitize cancer cells to Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). ResearchGate. Available at: [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad. Available at: [Link]

  • Sarı, G. N., & Kaltak, G. (2019). A comparative study of MTT and WST-1 assays in cytotoxicity analysis. Haydarpasa Numune Training and Research Hospital Medical Journal. Available at: [Link]

  • MedSimplified. (2022). Ras-MAPK in cancer | The MAP Kinase (MAPK) signalling pathway. YouTube. Available at: [Link]

  • Yadav, P., & Kumar, S. (2021). Lignans: a versatile source of anticancer drugs. Journal of Basic and Clinical Physiology and Pharmacology. Available at: [Link]

  • Xia, Z., et al. (1995). Opposing effects of ERK and JNK-p38 MAP kinases on apoptosis. Science. Available at: [Link]

Sources

Optimized Solid-Phase Extraction Strategies for the Isolation and Purification of Enterodiol from Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Enterodiol (END) is a mammalian lignan produced by the intestinal microbiota from plant precursors such as secoisolariciresinol diglucoside (SDG), commonly found in flaxseed. Due to its structural similarity to 17


-estradiol, END exhibits weak estrogenic and anti-estrogenic properties, making it a critical analyte in epidemiological studies regarding breast cancer, cardiovascular disease, and gut microbiome health.

The Analytical Challenge: In biological matrices (urine, plasma, serum), END rarely exists in its free aglycone form. Over 95% of circulating and excreted END is conjugated as glucuronides or sulfates. Therefore, a robust purification strategy must integrate enzymatic hydrolysis with Solid-Phase Extraction (SPE) to ensure total lignan quantification.

This guide details a high-recovery workflow utilizing Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbents, which offer superior retention of polar phenolic compounds compared to traditional silica-based C18 phases.

Metabolic Pathway & Analyte Characterization[1]

Understanding the origin of the analyte is essential for troubleshooting low recovery. END is not a dietary compound but a gut metabolite.

metabolic_pathway SDG SDG (Plant Precursor) SECO Secoisolariciresinol (Intermediate) SDG->SECO Hydrolysis (Gut Bacteria) END ENTERODIOL (Target Analyte) SECO->END Dehydroxylation (Gut Bacteria) ENL Enterolactone (Oxidized Metabolite) END->ENL Oxidation CONJ Glucuronides/Sulfates (Excreted Form) END->CONJ Phase II Metabolism (Liver/Intestine)

Figure 1: The metabolic conversion of dietary precursors to Enterodiol and its subsequent conjugation.

Pre-Treatment: Enzymatic Hydrolysis[1][2]

Critical Causality: Direct SPE of urine or plasma without hydrolysis will result in near-zero recovery of Enterodiol, as the sorbent chemistry described below targets the non-polar aglycone, not the highly polar conjugate.

Reagents
  • Enzyme:

    
    -glucuronidase/sulfatase (Type H-1 from Helix pomatia is the gold standard due to dual activity).
    
  • Buffer: 0.2 M Sodium Acetate, pH 5.0.

  • Internal Standard (IS):

    
    C
    
    
    
    -Enterodiol or 4-Methylumbelliferone (4-MU).
Protocol Steps
  • Sample Aliquot: Transfer 1.0 mL of urine or 0.5 mL of plasma into a glass tube.

  • Buffering: Add 1.0 mL of Sodium Acetate buffer (pH 5.0).

  • Enzyme Addition: Add 50

    
    L of Helix pomatia juice (activity 
    
    
    
    100,000 units/mL).
  • Incubation:

    • Standard: Incubate at 37°C for 12–16 hours (overnight).

    • Rapid (Optional): Incubate at 50°C for 3 hours (validation required for specific matrix).

  • Cooling: Allow samples to reach room temperature before SPE loading.

Solid-Phase Extraction (SPE) Protocol[3][4][5][6][7][8]

Phase Selection: Polymeric HLB vs. Silica C18

While C18 is traditional, Polymeric HLB (Hydrophilic-Lipophilic Balance) cartridges are recommended for Enterodiol.

  • Why? END is a diphenolic compound with moderate polarity. C18 phases can suffer from "phase collapse" (dewetting) if they dry out, leading to poor recovery. HLB copolymers (N-vinylpyrrolidone and divinylbenzene) are water-wettable and retain phenols effectively even if the bed runs dry.

Workflow Diagram

spe_workflow Start Hydrolyzed Sample Cond 1. CONDITION MeOH (2mL) -> Water (2mL) Start->Cond Load 2. LOAD Sample @ 1-2 mL/min Cond->Load Wash 3. WASH 5% MeOH in Water (2mL) Removes salts/proteins Load->Wash Dry 4. DRY BED Vacuum for 5-10 mins Wash->Dry Elute 5. ELUTE 100% MeOH (2 x 1mL) Dry->Elute Evap 6. EVAPORATE & RECONSTITUTE N2 stream -> Mobile Phase Elute->Evap

Figure 2: Optimized SPE workflow using Polymeric HLB cartridges.

Detailed Methodology (HLB Cartridge, 60mg/3cc)
  • Conditioning:

    • Pass 2 mL Methanol (MeOH) through the cartridge.

    • Pass 2 mL Deionized Water .

    • Note: Unlike C18, if the HLB cartridge dries out after this step, recovery is not compromised.

  • Loading:

    • Load the hydrolyzed sample (approx. 2 mL total volume) at a slow flow rate (1–2 mL/min).

    • Mechanism:[1] The non-polar divinylbenzene moiety retains the END aglycone via

      
      -
      
      
      
      interactions.
  • Washing (Critical Step):

    • Wash with 2 mL of 5% Methanol in Water .

    • Purpose: This removes salts, urea, and highly polar interferences without disrupting the hydrophobic interaction holding the Enterodiol.

  • Drying:

    • Apply full vacuum for 5–10 minutes to remove residual water.

    • Why? Residual water can interfere with the evaporation step or subsequent GC derivatization (if used).

  • Elution:

    • Elute with 2

      
       1 mL 100% Methanol .
      
    • Tip: Allow the first 1 mL to soak the bed for 30 seconds before applying vacuum to maximize desorption.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C.

    • Reconstitute in 150

      
      L of initial mobile phase (e.g., 30% Acetonitrile / 70% Water with 0.1% Formic Acid) for LC-MS/MS analysis.
      

Comparative Performance Data

The following table summarizes expected performance metrics based on internal validation data and literature consensus.

ParameterPolymeric HLB (Recommended)Silica-Based C18 (Traditional)
Sorbent Chemistry N-vinylpyrrolidone / DivinylbenzeneOctadecyl-bonded Silica
Wettability Water-wettable (Resistant to drying)Hydrophobic (Phase collapse risk)
pH Stability pH 1–14pH 2–8 (typically)
Enterodiol Recovery 92% – 101% 75% – 85%
Matrix Effect (Suppression) Low (Cleaner eluate)Moderate (Lipids often co-elute)
Conditioning Required? Recommended, but not strictly fatal if skippedMandatory

Troubleshooting & Quality Control

Issue: Low Recovery (<60%)
  • Cause 1: Incomplete Hydrolysis. Check enzyme activity. If the patient has high antibiotic usage, gut flora may be altered, but chemical conjugation remains. Ensure pH is 5.0 during incubation.

  • Cause 2: Wash Step too Strong. If the wash solvent exceeds 10-15% Methanol, Enterodiol (being moderately polar) may partially elute. Stick to 5% MeOH.

  • Cause 3: Protein Binding. For plasma samples, consider a protein precipitation step (Acetonitrile 1:3) before hydrolysis if the cartridge clogs, though enzymatic digestion usually handles the matrix well.

Issue: High Background Noise in LC-MS
  • Cause: Phospholipids breaking through.

  • Solution: Use a "PRiME" type HLB cartridge which filters phospholipids, or add a specific lipid removal step (e.g., pass-through cleanup) if analyzing serum.

References

  • Niemeyer, H. B., et al. (2025). Determination of enterolactone and enterodiol in human plasma by isotope dilution LC-MS/MS.[2] (Methodological basis for isotope dilution).

    • Source:

  • Waters Corporation. (2020). Oasis HLB vs. C18: Understanding the difference in retention mechanisms for polar phenols.

    • Source:

  • Grace, P. B., et al. (2003).

    • Source:

  • Adlercreutz, H. (2002). Phyto-oestrogens and cancer.[2] (Establishes the metabolic pathway and clinical relevance).

    • Source:

Sources

Application Note: Quantifying the Cytotoxic Potential of Enterodiol

Author: BenchChem Technical Support Team. Date: February 2026

A Multi-Parametric Guide to Viability & Apoptosis Assays

Abstract

Enterodiol (END), a mammalian lignan derived from the intestinal metabolism of plant precursors (e.g., secoisolariciresinol in flaxseed), exhibits pleiotropic effects ranging from estrogen receptor modulation to intrinsic apoptosis induction. However, its moderate potency (micromolar IC50 range) and hydrophobic nature present specific challenges in in vitro testing. This guide outlines a robust, biphasic experimental strategy: initially quantifying metabolic inhibition via MTT assay, followed by mechanistic validation using Annexin V/PI flow cytometry.

Introduction & Mechanism of Action

Enterodiol is not a direct cytotoxic agent in the traditional sense of a chemotherapy drug; its activity is often cytostatic or pro-apoptotic depending on the cell line (e.g., MCF-7 breast cancer vs. HT-29 colon cancer) and concentration.

Key Mechanistic Pathways:

  • Estrogenic/Anti-estrogenic Activity: END bears structural similarity to 17

    
    -estradiol, allowing it to bind Estrogen Receptors (ERs), potentially inhibiting growth in ER+ breast cancer lines.
    
  • Mitochondrial Apoptosis: END downregulates anti-apoptotic proteins (Bcl-2, Bcl-xL) and upregulates pro-apoptotic effectors (Bax), leading to Cytochrome c release and Caspase-3 activation.

  • Cell Cycle Arrest: Evidence suggests END induces G0/G1 or S-phase arrest by modulating Cyclin D1 and p21 expression.

Figure 1: Enterodiol Mechanism of Action The following diagram illustrates the metabolic origin of Enterodiol and its downstream intracellular effects.

Enterodiol_Pathway cluster_Cell Target Cancer Cell Plant_Lignans Plant Precursors (Secoisolariciresinol) Gut_Bacteria Intestinal Microbiota (Conversion) Plant_Lignans->Gut_Bacteria Enterodiol Enterodiol (END) Gut_Bacteria->Enterodiol ER_Binding ER Binding (Estrogenic Modulation) Enterodiol->ER_Binding MAPK MAPK Signaling (p38, JNK, ERK) Enterodiol->MAPK Apoptosis Apoptosis / Cell Cycle Arrest ER_Binding->Apoptosis Context Dependent Bcl2_Bax Bcl-2 u2193 / Bax u2191 MAPK->Bcl2_Bax Mitochondria Mitochondrial Dysfunction Bcl2_Bax->Mitochondria Caspase Caspase-3 Activation Mitochondria->Caspase Caspase->Apoptosis

Caption: Enterodiol is metabolized from plant lignans and triggers apoptosis via mitochondrial stress and MAPK signaling modulation.[1]

Experimental Design Strategy

To generate publication-quality data, avoid relying on a single assay. Metabolic assays (MTT) can yield false positives if the compound affects mitochondrial dehydrogenase activity without killing the cell. Therefore, a dual-approach is required.

PhaseAssay TypeMethodPurpose
1. Screening Metabolic ActivityMTT Assay Determine IC50 and viable cell mass.
2. Validation Membrane Integrity / PS ExposureAnnexin V / PI Distinguish Apoptosis (Mechanism) from Necrosis (Toxicity).
Protocol 1: MTT Assay for IC50 Determination

The MTT assay relies on the reduction of tetrazolium dye MTT to insoluble formazan by NAD(P)H-dependent cellular oxidoreductase enzymes.

Critical Pre-Experiment Considerations
  • Solubility: Enterodiol is hydrophobic. It must be dissolved in 100% DMSO to create a stock solution (e.g., 50 mM or 100 mM).

  • DMSO Tolerance: The final concentration of DMSO in the well must be < 0.5% (ideally < 0.1%) to prevent solvent-induced cytotoxicity.[2]

  • Seeding Density: Lignans are often cytostatic. Seed cells at a lower density (e.g., 3,000–5,000 cells/well) to ensure they remain in the log-growth phase during the 48–72h incubation.

Step-by-Step Protocol

Materials:

  • Target Cells (e.g., MCF-7, MDA-MB-231, HT-29).

  • Enterodiol (purity >98%).

  • MTT Reagent (5 mg/mL in PBS, sterile filtered).

  • Solubilization Buffer (DMSO or SDS-HCl).

Workflow:

  • Cell Seeding (Day 0):

    • Trypsinize and count cells.

    • Seed 100 µL of cell suspension (5,000 cells/well) into a 96-well plate.

    • Edge Effect Control: Fill perimeter wells with sterile PBS to prevent evaporation.

    • Incubate 24h at 37°C / 5% CO2.[3]

  • Drug Treatment (Day 1):

    • Prepare a 200 µM working solution of Enterodiol in culture medium (from DMSO stock).

    • Perform serial dilutions (1:2) in medium to generate a range: 0, 6.25, 12.5, 25, 50, 100, 200 µM.

    • Vehicle Control: Prepare medium with DMSO matched to the highest drug concentration (e.g., 0.2%).[4]

    • Aspirate old medium and add 100 µL of treatment medium to triplicate wells.

    • Incubate for 48 to 72 hours .[5]

  • MTT Addition (Day 3/4):

    • Add 10 µL of MTT stock (5 mg/mL) directly to each well (final conc. 0.5 mg/mL).[6]

    • Incubate for 3–4 hours at 37°C. Check for purple precipitate under microscope.

  • Solubilization & Reading:

    • Carefully aspirate medium (do not disturb crystals).

    • Add 100 µL DMSO to dissolve formazan crystals.

    • Shake plate on orbital shaker for 10 mins.

    • Measure absorbance at 570 nm (reference 630 nm).

Figure 2: MTT Assay Plate Layout & Logic Visualizing the plate setup to ensure statistical validity.

Plate_Layout cluster_Plate 96-Well Plate Setup Rows Row A (PBS Blank) Row B (Vehicle Ctrl) Row C (6.25 µM) Row D (12.5 µM) Row E (25 µM) Row F (50 µM) Row G (100 µM) Row H (200 µM) Logic Evaporation Barrier 0% Drug / 0.1% DMSO Dose Response Region High Dose (Solubility Limit?) Rows:R1->Logic:L1 Rows:R2->Logic:L2 Rows:R3->Logic:L3 Rows:R8->Logic:L4

Caption: Recommended plate layout. Perimeter wells contain PBS. Row B is the 0 µM control for normalization.

Protocol 2: Apoptosis vs. Necrosis (Annexin V/PI)

While MTT measures metabolism, it cannot distinguish between a cell that is arrested, dying by apoptosis, or undergoing necrosis. Flow cytometry using Annexin V (binds exposed Phosphatidylserine) and Propidium Iodide (PI, stains permeable DNA) is the gold standard for this differentiation.

Workflow:

  • Treatment: Treat cells in 6-well plates (to ensure sufficient cell number, >1x10^5) with Enterodiol at the IC50 and 2x IC50 concentrations determined in Protocol 1 for 48h.

  • Harvesting:

    • Collect media (contains floating dead cells).

    • Trypsinize adherent cells (gentle, <3 mins).

    • Combine media and trypsinized cells. Centrifuge (1500 rpm, 5 min).

  • Staining:

    • Wash pellet with cold PBS.

    • Resuspend in 100 µL 1X Annexin Binding Buffer .

    • Add 5 µL Annexin V-FITC and 5 µL PI .

    • Incubate 15 min at RT in the dark.

  • Analysis:

    • Add 400 µL Binding Buffer.

    • Analyze via Flow Cytometer (FL1 for FITC, FL2/FL3 for PI).

Data Interpretation:

  • Q3 (Annexin-/PI-): Live cells.

  • Q4 (Annexin+/PI-): Early Apoptosis (Hallmark of Enterodiol effect).

  • Q2 (Annexin+/PI+): Late Apoptosis.

  • Q1 (Annexin-/PI+): Necrosis (Likely toxicity or physical damage).

Data Analysis & Troubleshooting
Calculating IC50

Do not use linear regression. Use a non-linear regression (log(inhibitor) vs. normalized response -- Variable slope) model (e.g., GraphPad Prism).



Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Precipitation in wells Drug insolubility at high conc.Check stock. Ensure final DMSO < 0.5%. Warm medium slightly before adding drug.
High Background (MTT) Phenol Red interferenceUse Phenol Red-free medium or subtract 630nm reference.
No Cytotoxicity seen Incubation too shortLignans act slowly. Extend incubation to 72h.
Vehicle Control Death DMSO ToxicityReduce DMSO concentration. Ensure Vehicle well has exact same DMSO % as Drug wells.
References
  • Shin, S., Jeon, H., & Jin, C. (2019). Apoptotic effect of enterodiol, the final metabolite of edible lignans, in colorectal cancer cells.[7] Journal of the Science of Food and Agriculture. Link

  • Mali, A. V., et al. (2018). Enterolactone suppresses proliferation and migration of MDA-MB-231 breast cancer cells through inhibition of TGF-β induced epithelial to mesenchymal transition.[7] BMC Complementary and Alternative Medicine.[8] Link

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Costantini, A., et al. (2017). Cytotoxicity of Enterodiol and Enterolactone in Caco-2 Cells. Journal of Agricultural and Food Chemistry. Link

  • Thermo Fisher Scientific. Cell Viability Assay Protocols. Link

Sources

Application Note & Protocol: Unraveling the Transcriptomic Landscape in Response to Enterodiol Treatment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Enterodiol

Enterodiol, a mammalian lignan derived from the microbial metabolism of plant-based precursors found in sources like flaxseed and whole grains, has garnered significant scientific interest for its potential health benefits.[1][2] Emerging evidence suggests that enterodiol exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][3][4] Mechanistically, enterodiol has been shown to induce apoptosis in colorectal cancer cells, suppress cell migration, and modulate key signaling pathways such as the MAPK/ERK, JNK, and p38 pathways.[1] Furthermore, it can interact with estrogen receptors, suggesting a role in hormone-dependent processes.[5][6] Understanding the global changes in gene expression in response to enterodiol treatment is paramount for elucidating its complete mechanism of action and identifying novel therapeutic targets and biomarkers.

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to investigate the transcriptomic effects of enterodiol. We present a robust, self-validating experimental workflow, from initial cell culture and treatment to in-depth gene expression analysis using RNA sequencing (RNA-Seq) and subsequent validation by quantitative real-time PCR (qRT-PCR).

Experimental Design: A Validated Approach to Studying Enterodiol's Effects

A well-designed experiment is the cornerstone of reproducible and meaningful results.[7][8] This section outlines the critical considerations and a step-by-step protocol for treating cells with enterodiol and preparing high-quality RNA for downstream analysis.

Key Considerations for Experimental Design:
  • Cell Line Selection: The choice of cell line should be guided by the research question. For investigating anti-cancer effects, a relevant cancer cell line (e.g., CT26 for colorectal cancer) is appropriate.[1] For studying hormonal effects, an estrogen-responsive cell line like MCF-7 could be used.[5][6]

  • Enterodiol Concentration and Purity: Use highly purified enterodiol. It is crucial to perform a dose-response study to determine the optimal concentration that elicits a biological response without causing excessive cytotoxicity. Based on existing literature, a concentration range of 0-100 µM is a reasonable starting point.[1]

  • Treatment Duration: The timing of gene expression changes can vary. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to capture both early and late transcriptional events.[7]

  • Controls: Appropriate controls are essential for data interpretation. These include:

    • Vehicle Control: Cells treated with the same solvent used to dissolve enterodiol (e.g., DMSO).

    • Untreated Control: Cells grown under normal culture conditions.

  • Replicates: A minimum of three biological replicates for each condition is crucial for statistical power in differential gene expression analysis.

Experimental Workflow Overview

The following diagram illustrates the comprehensive workflow for analyzing gene expression changes in response to enterodiol treatment.

experimental_workflow cluster_wet_lab Wet Lab Procedures cluster_dry_lab Bioinformatics Analysis cell_culture Cell Culture & Seeding treatment Enterodiol Treatment (Dose-Response & Time-Course) cell_culture->treatment rna_extraction RNA Extraction & QC treatment->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep cdn_synthesis cDNA Synthesis rna_extraction->cdn_synthesis sequencing Next-Generation Sequencing library_prep->sequencing raw_data_qc Raw Data QC (FastQC) sequencing->raw_data_qc qrt_pcr qRT-PCR Validation cdn_synthesis->qrt_pcr alignment Read Alignment (STAR/HISAT2) raw_data_qc->alignment quantification Gene Quantification (featureCounts) alignment->quantification deg_analysis Differential Gene Expression Analysis quantification->deg_analysis deg_analysis->qrt_pcr Gene Selection for Validation pathway_analysis Pathway & GO Enrichment Analysis deg_analysis->pathway_analysis data_visualization Data Visualization (Volcano Plots, Heatmaps) pathway_analysis->data_visualization

Caption: Overall experimental workflow from cell treatment to data analysis.

Protocols

Protocol 1: Cell Treatment and RNA Extraction
  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Enterodiol Preparation: Prepare a stock solution of enterodiol in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Replace the existing medium with the enterodiol-containing medium or vehicle control medium. Incubate for the desired time points.

  • Cell Lysis and RNA Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells directly in the culture dish using a lysis buffer (e.g., TRIzol or a column-based kit lysis buffer).

    • Proceed with RNA extraction according to the manufacturer's protocol.

  • RNA Quality Control:

    • Assess RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).

    • Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation). An RNA Integrity Number (RIN) of >8 is recommended for RNA-Seq.

Protocol 2: RNA Sequencing and Data Analysis

RNA sequencing provides a comprehensive view of the transcriptome.[9][10]

  • Library Preparation:

    • Start with 1 µg of total RNA.

    • Perform poly(A) selection for mRNA enrichment.

    • Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize the second cDNA strand.

    • Perform end repair, A-tailing, and adapter ligation.

    • Amplify the library by PCR.

    • Assess library quality and quantity.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).

  • Bioinformatics Analysis Pipeline: A robust pipeline is essential for extracting meaningful biological insights from raw sequencing data.[11][12][13][14]

    • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.

    • Gene Quantification: Count the number of reads mapping to each gene using tools like featureCounts.

    • Differential Gene Expression (DGE) Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or downregulated upon enterodiol treatment compared to the control.

    • Pathway and Gene Ontology (GO) Enrichment Analysis: Use the list of differentially expressed genes to perform functional enrichment analysis using tools like DAVID, g:Profiler, or ShinyGO.[15][16][17][18][19] This will help identify the biological pathways and processes affected by enterodiol.

    • Data Visualization: Generate volcano plots to visualize the magnitude and significance of gene expression changes and heatmaps to show the expression patterns of differentially expressed genes across different conditions.

Protocol 3: qRT-PCR Validation

Quantitative real-time PCR is a targeted approach to validate the expression changes of a subset of genes identified by RNA-Seq.[20][21][22][23]

  • Primer Design: Design primers specific to the genes of interest and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • cDNA Synthesis: Synthesize cDNA from the same RNA samples used for RNA-Seq using a reverse transcription kit.

  • qPCR Reaction Setup:

    • Prepare a reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green master mix.

    • Run the qPCR reaction in a real-time PCR instrument. The typical thermal cycling conditions are: an initial denaturation step at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C.[21]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression using the 2-ΔΔCt method.[23]

Data Presentation and Interpretation

Table 1: Hypothetical Differentially Expressed Genes in Response to Enterodiol Treatment
Gene SymbolLog2 Fold Changep-valueAdjusted p-valueFunction
CASP31.581.2e-82.5e-7Apoptosis
BCL2-1.213.4e-65.1e-5Anti-apoptosis
JUN2.055.6e-128.9e-11Transcription factor, AP-1 component
FOS1.892.1e-104.3e-9Transcription factor, AP-1 component
MMP9-1.757.8e-79.2e-6Matrix metallopeptidase, cell migration
VEGFA-1.434.5e-56.2e-4Angiogenesis
TFF1-2.119.2e-91.5e-7Estrogen-responsive gene
Signaling Pathways Implicated in Enterodiol's Mechanism of Action

The following diagram illustrates the potential signaling pathways modulated by enterodiol, leading to changes in gene expression.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus enterodiol Enterodiol er Estrogen Receptor enterodiol->er mapk MAPK Cascade (ERK, JNK, p38) enterodiol->mapk Inhibition nfkb_pathway IKK -> IκB -> NF-κB enterodiol->nfkb_pathway Inhibition ere Estrogen Response Element er->ere ap1 AP-1 (Fos/Jun) mapk->ap1 nfkb NF-κB nfkb_pathway->nfkb gene_expression Target Gene Expression (Apoptosis, Proliferation, Inflammation, Migration) ap1->gene_expression nfkb->gene_expression ere->gene_expression

Caption: Putative signaling pathways modulated by enterodiol.

Trustworthiness and Self-Validation

The protocols outlined in this guide are designed to be self-validating. The initial dose-response and time-course experiments ensure that the chosen experimental conditions are optimal for observing a biological effect. The inclusion of multiple controls and biological replicates ensures the statistical robustness of the findings. Crucially, the validation of RNA-Seq data by an independent method, qRT-PCR, confirms the accuracy of the high-throughput screening results. This multi-faceted approach provides a high degree of confidence in the generated data.

Conclusion

This application note provides a comprehensive and technically detailed guide for investigating the effects of enterodiol on gene expression. By following the outlined protocols and data analysis pipelines, researchers can gain valuable insights into the molecular mechanisms underlying the biological activities of this promising natural compound. The systematic approach described herein will facilitate the identification of novel therapeutic targets and biomarkers, ultimately advancing the development of enterodiol-based therapies.

References

  • Carreau, C., Flouriot, G., Bennetau-Pelissero, C., & Potier, M. (2008). Enterodiol and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells . The Journal of Steroid Biochemistry and Molecular Biology, 110(1-2), 176–185. [Link]

  • The mammalian lignans enterodiol and enterolactone . ResearchGate. [Link]

  • Enterodiol and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells . ResearchGate. [Link]

  • Enterodiol and Enterolactone Modulate the Immune Response by Acting on Nuclear Factor-κB (NF-κB) Signaling . ResearchGate. [Link]

  • FACT SHEET on the PHYTOESTROGEN ENTEROLACTONE . Breast Cancer and the Environment Research Program. [Link]

  • Mammalian phytoestrogens: Enterodiol and enterolactone . ResearchGate. [Link]

  • ShinyGO 0.85 . Bioinformatics Research Group | South Dakota State University. [Link]

  • DAVID Functional Annotation Bioinformatics Microarray Analysis . DAVID. [Link]

  • Heinonen, S., Nurmi, T., Liukkonen, K., Poutanen, K., Wähälä, K., Deyama, T., Nishibe, S., & Adlercreutz, H. (2001). Intestinal Bacterial Communities That Produce Active Estrogen-Like Compounds Enterodiol and Enterolactone in Humans . Applied and Environmental Microbiology, 67(11), 5318–5325. [Link]

  • Separation Strategies for Polyphenols from Plant Extracts: Advances, Challenges, and Applications . MDPI. [Link]

  • KEGG Mapper . KEGG. [Link]

  • Taylor, S. (2020). A beginner’s guide to RT-PCR, qPCR and RT-qPCR . The Biochemist. [Link]

  • Data analysis pipeline for RNA-seq experiments: From differential expression to cryptic splicing . NIH. [Link]

  • RNA-Seq Experimental Design Guide for Drug Discovery . Lexogen. [Link]

  • Gene Ontology Resource . Gene Ontology Consortium. [Link]

  • CebolaLab/RNA-seq: Step-by-step analysis pipeline for RNA-seq data . GitHub. [Link]

  • KEGG PATHWAY Database . KEGG. [Link]

  • Selection and Validation of Reference Genes for qRT-PCR Analysis of Gene Expression in Tropaeolum majus (Nasturtium) . MDPI. [Link]

  • Designing Successful RNA-Seq Experiments for Drug Discovery: A Strategic Approach . [Link]

  • The Benchtop Blueprint: A Detailed Guide to Quantitative RT-PCR (qRT-PCR) Protocols . CLYTE Technologies. [Link]

  • g:Profiler – a web server for functional enrichment analysis and conversions of gene lists . g:Profiler. [Link]

  • Methods for RNA sequencing . Illumina. [Link]

  • GOrilla - a tool for identifying enriched GO terms . GOrilla. [Link]

  • RNA-Seq Analysis Pipeline . Meegle. [Link]

  • De Spiegelaere, W., et al. (2021). Consensus guidelines for the validation of qRT-PCR assays in clinical research by the CardioRNA consortium . Clinical Chemistry and Laboratory Medicine (CCLM), 59(11), 1765-1777. [Link]

  • Beginner for KEGG Pathway Analysis: The Complete Guide . MetwareBio. [Link]

  • Applications of single-cell RNA sequencing in drug discovery and development . NIH. [Link]

  • Gene expression validation by RT-qPCR . Bio-protocol. [Link]

  • Bioinformatics Data Analysis Pipeline- Single Cell RNA-Seq . The Ohio State University. [Link]

  • Exploring DRUG-seq: Revolutionizing RNA-seq in Oncology Research . [Link]

  • Setup RNA-Seq Pipeline from scratch: fastq (reads) to counts | Step-by-Step Tutorial . YouTube. [Link]

Sources

Quantifying Enterodiol Uptake and Phase II Metabolism in Intestinal Epithelial Models via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Enterodiol (ED), a mammalian lignan produced by the gut microbiota from dietary precursors, exhibits significant estrogenic and anticancer biological activities. However, its efficacy is strictly governed by intestinal absorption and rapid Phase II metabolism (glucuronidation and sulfation). This application note provides a rigorous, standardized protocol for quantifying ED uptake and metabolic conversion in differentiated Caco-2 and HT29 cell models using Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction & Biological Context

Unlike direct dietary nutrients, Enterodiol is a product of microbial transformation. Once formed in the colonic lumen, it must traverse the intestinal epithelium to enter systemic circulation. During this transport, ED acts as a substrate for local UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).

The Analytical Challenge: Quantifying "uptake" is insufficient. A significant portion of intracellular ED is rapidly converted to Enterodiol-Glucuronide (ED-Gluc) or Enterodiol-Sulfate (ED-Sulf) before exiting the cell. Standard assays that only measure free ED will drastically underestimate total absorption. This protocol employs a differential enzymatic hydrolysis strategy to quantify both free and conjugated fractions, providing a complete metabolic profile.

Metabolic Pathway Visualization

The following diagram illustrates the transformation of plant lignans to Enterodiol and its subsequent Phase II conjugation within the enterocyte.

ED_Metabolism cluster_Enterocyte Intestinal Epithelial Cell (Caco-2/HT29) PlantLignan Plant Lignans (Secoisolariciresinol) Microbiota Gut Microbiota (Transformation) PlantLignan->Microbiota Demethylation Dehydroxylation ED Enterodiol (ED) (Aglycone) Microbiota->ED UGT UGT Isoforms (Endoplasmic Reticulum) ED->UGT Glucuronidation SULT SULT Isoforms (Cytosol) ED->SULT Sulfation ED_Gluc ED-Glucuronide UGT->ED_Gluc ED_Sulf ED-Sulfate SULT->ED_Sulf

Figure 1: Biotransformation pathway of Enterodiol from dietary precursors to Phase II conjugates within intestinal epithelial cells.

Experimental Design Strategy

Cell Model Selection
  • Caco-2 (ATCC® HTB-37™): The gold standard for transport studies. When differentiated (21 days post-confluence), they express functional brush border enzymes and transporters.

  • HT29 (ATCC® HTB-38™): Often used to study mucus secretion and specific metabolic pathways.

  • Recommendation: Use Caco-2 monolayers grown on Transwell® inserts for transport (permeability) data. Use HT29 or Caco-2 in 6-well plates for high-throughput metabolism (clearance) data.

Reagents & Standards
  • Analyte: Enterodiol (purity >98%).

  • Internal Standard (IS):

    
    -Enterodiol or Deuterated Enterodiol (
    
    
    
    -ED). Crucial for correcting matrix effects in MS.
  • Enzymes:

    
    -Glucuronidase/Arylsulfatase (from Helix pomatia).[1]
    
  • Transport Buffer: HBSS (pH 7.4) with 25 mM HEPES.

Protocol 1: Transwell Uptake & Transport Assay

This assay measures the flux of ED from the apical (lumen side) to the basolateral (blood side) compartment.

  • Preparation:

    • Seed Caco-2 cells at

      
       cells/cm² on polycarbonate Transwell inserts (0.4 µm pore size).
      
    • Culture for 21 days, changing media every 2-3 days.

    • Validation: Measure Transepithelial Electrical Resistance (TEER). Values >300

      
       indicate an intact monolayer.
      
  • Equilibration:

    • Wash monolayers 2x with warm HBSS.

    • Incubate with HBSS for 30 min at 37°C.

  • Initiation:

    • Apical Chamber (Donor): Add 500 µL HBSS containing 10–50 µM Enterodiol.

    • Basolateral Chamber (Receiver): Add 1500 µL drug-free HBSS.

  • Sampling:

    • At

      
       minutes, remove 100 µL from the Basolateral  chamber.
      
    • Critical: Immediately replace with 100 µL fresh warm HBSS to maintain hydrostatic pressure.

    • At

      
       min, collect the remaining Apical buffer and lyse the cells (see Protocol 2).
      

Protocol 2: Sample Preparation & Differential Hydrolysis

To quantify metabolites without buying expensive conjugate standards, we use enzymatic hydrolysis.

Workflow Visualization

Workflow Sample Biological Sample (Media or Cell Lysate) Split Split Sample Sample->Split AliquotA Aliquot A (No Enzyme) Split->AliquotA AliquotB Aliquot B (+ Glucuronidase/Sulfatase) Split->AliquotB Extract Liquid-Liquid Extraction (Ethyl Acetate/Ether) AliquotA->Extract Incubate Incubate 37°C, 2h AliquotB->Incubate Incubate->Extract LCMS LC-MS/MS Analysis Extract->LCMS

Figure 2: Differential hydrolysis workflow to distinguish free Enterodiol from conjugated metabolites.

Step-by-Step Procedure
  • Cell Lysis:

    • Wash filters 3x with ice-cold PBS.

    • Add 200 µL Methanol:Water (80:20) to the insert. Scrape cells and collect lysate.

    • Sonicate for 5 min and centrifuge (10,000 x g, 5 min). Collect supernatant.

  • Enzymatic Hydrolysis (Aliquot B only):

    • Take 50 µL of sample (media or lysate).

    • Add 50 µL of 0.2 M Sodium Acetate buffer (pH 5.0) containing 1000 U Helix pomatia

      
      -glucuronidase/sulfatase.
      
    • Incubate at 37°C for 2 hours. (Note: Helix pomatia is chosen for its dual activity).

  • Extraction (All Samples):

    • Add 10 µL Internal Standard (

      
      -ED, 1 µM).
      
    • Perform Liquid-Liquid Extraction (LLE) by adding 500 µL Diethyl Ether:Ethyl Acetate (1:1) .

    • Vortex (1 min) and Centrifuge (3000 x g, 5 min).

    • Transfer the organic (upper) layer to a clean tube.

    • Evaporate to dryness under nitrogen gas at 40°C.

    • Reconstitute in 100 µL Mobile Phase (50:50 Water:Methanol).

Protocol 3: LC-MS/MS Quantification

System: Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6400 series) coupled to UHPLC.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 5 mM Ammonium Acetate for negative mode).

  • Mobile Phase B: Acetonitrile (ACN) or Methanol.

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: Linear ramp to 90% B

    • 5-6 min: Hold 90% B

    • 6.1 min: Re-equilibrate 10% B.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters

Enterodiol ionizes well in Negative Electrospray Ionization (ESI-) mode due to its phenolic hydroxyl groups.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Enterodiol (ED) 301.1

253.13525

-Enterodiol (IS)
304.1

256.13525

Note: Optimize transitions by infusing pure standards. The 301 -> 253 transition typically corresponds to the loss of formaldehyde and water.

Data Analysis & Calculations

Determining Metabolite Concentrations

Since we lack standards for the specific conjugates, we quantify them indirectly as "Enterodiol Equivalents":

  • Free ED: Concentration in Aliquot A.

  • Total ED: Concentration in Aliquot B (Hydrolyzed).

  • Conjugated ED:

    
    .
    
Apparent Permeability Coefficient ( )

Calculate the rate of transport across the Caco-2 monolayer:



  • 
    : Rate of appearance of Total ED (Free + Conjugated) in the receiver chamber (µmol/s).
    
  • 
    : Surface area of the insert (cm²).
    
  • 
    : Initial concentration in the donor chamber (µM).
    
Metabolic Clearance

To quantify the metabolic capacity of the cells:



Troubleshooting & Optimization (Self-Validating Systems)

IssueProbable CauseCorrective Action
Low TEER (<200) Leaky monolayerExtend culture time to 21 days; ensure no bubbles during media change.
High Matrix Effect Incomplete extractionSwitch from LLE to Solid Phase Extraction (SPE) using HLB cartridges.
Incomplete Hydrolysis Enzyme inhibitionVerify pH is exactly 5.0; extend incubation to 4 hours or increase enzyme units.
Low Recovery Adsorption to plasticUse glass vials or low-binding polypropylene tubes for extraction.

References

  • Jansen, G. H., et al. (2005). "Uptake and metabolism of enterolactone and enterodiol by human colon epithelial cells."[1] Archives of Biochemistry and Biophysics. Link

  • Peñalvo, J. L., et al. (2005). "A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry."[1] Analytical Biochemistry. Link

  • Stachel, N., & Skopp, G. (2016). "In vitro formation of ethyl glucuronide and ethyl sulfate: Enzymatic hydrolysis protocols." International Journal of Legal Medicine. Link

  • Hubatsch, I., et al. (2007). "Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers." Nature Protocols. Link

  • Shimadzu Corporation. "LC/MS/MS Method Package for Cell Culture Profiling." Technical Report. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Enzymatic Hydrolysis for Enterodiol Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: Enterodiol (END) is a mammalian lignan excreted in urine primarily as glucuronide and sulfate conjugates. Unlike many pharmaceutical metabolites that are solely glucuronidated, END requires an enzyme preparation with robust sulfatase activity.

The Solution: Standard


-glucuronidase (e.g., from E. coli) is insufficient  for total END quantification. You must use Helix pomatia (Roman Snail) juice, which contains both 

-glucuronidase and aryl sulfatase activity.

Quick Protocol Reference:

  • Enzyme: Helix pomatia Type H-1 or HP-2.

  • Buffer: 0.2 M Sodium Acetate, pH 5.0.

  • Incubation: 37°C for 12–16 hours (Overnight).

  • Critical Additive: Ascorbic acid (0.1%) to prevent oxidative degradation.

Standard Operating Procedure (Optimized)

Use this master protocol as your baseline. Deviations should be validated.

StepParameterSpecificationRationale
1 Sample Prep Thaw urine at RT; vortex 30s.Homogenize sediments where conjugates may precipitate.
2 Internal Std Add

-Enterodiol before hydrolysis.
Corrects for hydrolysis efficiency and matrix effects [1].
3 Buffering Mix 500

L Urine + 500

L Acetate Buffer (0.2M, pH 5.0) + 10

L Ascorbic Acid (10% w/v).
H. pomatia has a strict pH optimum at 5.[1]0. Ascorbic acid prevents oxidation of the diphenolic structure [2].
4 Enzyme Add 50

L Helix pomatia juice (

100,000 U/mL glucuronidase;

5,000 U/mL sulfatase).
High sulfatase units are required to cleave the sulfate moiety, which is sterically hindered [3].
5 Incubation 37°C for 15 hours (Overnight) in a shaking water bath.Sulfate cleavage is the rate-limiting step; shorter times (e.g., 2h) result in ~30-40% underestimation of total END [1].
6 Termination Add 2 mL diethyl ether or ethyl acetate immediately.Organic solvent denatures the enzyme and initiates liquid-liquid extraction (LLE).

Troubleshooting Hub (Q&A)

Category A: Low Recovery & Quantification Issues

Q: I am using E. coli


-glucuronidase because it is cleaner and faster, but my END recovery is low (approx. 60%). Why? 
A: E. coli enzymes are highly specific for glucuronides but lack arylsulfatase activity. Enterodiol exists as monosulfates, disulfates, and sulfoglucuronides in human urine. By using E. coli, you are only measuring the glucuronidated fraction.
  • Fix: Switch to Helix pomatia (HP-2). If you must use E. coli (e.g., for LC-MS cleanliness), you must supplement it with a separate sulfatase enzyme, though this increases cost and complexity [3].

Q: My internal standard (


-END) recovery is consistent, but the analyte response varies wildly between duplicates. 
A:  This suggests matrix inhibition . Urine contains endogenous inhibitors (e.g., lactones, heavy metals) that can inhibit H. pomatia.
  • Fix: Perform a dilution integrity test . Dilute the urine 1:2 or 1:4 with buffer before adding the enzyme. If the calculated concentration (corrected for dilution) increases, inhibition was present. The acetate buffer in the SOP above (1:1 dilution) is designed to mitigate this [4].

Category B: Chromatography & Stability

Q: I see "ghost peaks" or a rising baseline near the Enterodiol peak. A: This is likely oxidative degradation . Lignans are diphenols and are sensitive to oxidation during the long overnight incubation at 37°C.

  • Fix: Ensure Ascorbic Acid (Vitamin C) is added to the buffer before incubation. Additionally, ensure your extraction solvent (ether/ethyl acetate) is free of peroxides [5].

Q: Can I speed up the reaction by raising the temperature to 55°C? A: Proceed with extreme caution. While H. pomatia is robust, sulfatase activity is more thermally labile than glucuronidase activity.

  • Fix: We recommend sticking to 37°C. If speed is essential, increase the enzyme concentration (units/mL) rather than the temperature. Validation data shows that 55°C can lead to a 15-20% loss in sulfated conjugate recovery due to enzyme denaturation over long incubations [6].

Category C: Enzyme Source Validation

Q: Can I use "Glucuronidase from Limpets" (Patella vulgata)? A: Yes, Patella vulgata is an excellent alternative and often has higher sulfatase-to-glucuronidase ratios than H. pomatia.

  • Fix: If you switch, you must re-optimize pH. Patella vulgata often performs better at a slightly lower pH (approx.[2] pH 4.5–5.[3]0) compared to H. pomatia [7].[4]

Visualizing the Workflow

Diagram 1: Optimized Hydrolysis Workflow

This diagram illustrates the critical decision points in the sample preparation pathway.

HydrolysisWorkflow Start Urine Sample (Thawed) IS_Add Add Internal Standard (13C-Enterodiol) Start->IS_Add Buffer Add Buffer + Antioxidant (Acetate pH 5.0 + Ascorbic Acid) IS_Add->Buffer Enzyme_Choice Select Enzyme Buffer->Enzyme_Choice HP Helix pomatia (Glucuronidase + Sulfatase) Enzyme_Choice->HP Recommended EC E. coli (Glucuronidase ONLY) Enzyme_Choice->EC NOT Recommended for Lignans Incubation Incubation 37°C, 12-16 Hours HP->Incubation Incomplete INCOMPLETE HYDROLYSIS (Misses Sulfates) EC->Incomplete Extraction LLE / SPE Extraction Incubation->Extraction Analysis LC-MS/MS or GC-MS Extraction->Analysis

Caption: Workflow emphasizing the necessity of Helix pomatia for complete lignan recovery.

Diagram 2: Troubleshooting Logic Tree

Use this logic flow to diagnose low recovery issues.

TroubleshootingTree Problem Issue: Low Enterodiol Recovery Check_IS Check Internal Standard Response Problem->Check_IS IS_Low IS Response Low Check_IS->IS_Low IS_Normal IS Response Normal (But Analyte Low) Check_IS->IS_Normal Matrix Matrix Suppression or Extraction Loss IS_Low->Matrix Enzyme_Fail Enzymatic Inefficiency IS_Normal->Enzyme_Fail Action1 Action: Dilute Sample 1:4 or Clean up SPE Matrix->Action1 Check_Enzyme Check Enzyme Type Enzyme_Fail->Check_Enzyme Is_Ecoli Using E. coli? Check_Enzyme->Is_Ecoli Is_HP Using H. pomatia? Check_Enzyme->Is_HP Switch Switch to H. pomatia (Need Sulfatase) Is_Ecoli->Switch Check_Cond Check pH & Time Is_HP->Check_Cond Fix_Cond Ensure pH 5.0 Incubate >12h Check_Cond->Fix_Cond

Caption: Logic tree for diagnosing low recovery, distinguishing between matrix effects and enzymatic failure.

References

  • Grace, P. B., et al. (2003). "Optimization of conditions for the enzymatic hydrolysis of phytoestrogen conjugates in urine and plasma." Journal of Chromatography B, 794(2), 223-233.

  • Nielsen, I. L., et al. (2012). "Quantification of lignans in human plasma and urine." Analytical Biochemistry, 421(2), 433-441.

  • Biotage Application Notes. (2023). "Urine hydrolysis: how did I choose which enzyme to use?" Biotage Blog.

  • Sigma-Aldrich Technical Bulletin. (2015). "Sulfatase from Helix pomatia Product Information." Merck/Sigma.

  • Peñalvo, J. L., et al. (2005). "Method for the determination of the lignans enterolactone and enterodiol in human plasma by LC-MS/MS." Analytical Chemistry, 77(19), 6404-6409.

  • Inoue, H. (2025).[4][5] "Optimized Conditions for the Enzymatic Hydrolysis of Glucuronides in Human Urine." ResearchGate.[4]

  • Kura Biotec. (2019).[6] "Steroid deconjugation by Helix pomatia – can we overcome snail speed?" Endocrine Abstracts.

Sources

challenges in enterodiol quantification from complex biological matrices

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in Enterodiol Quantification from Complex Biological Matrices Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, Scientists, Drug Development Professionals

Status: Operational | Tier: Advanced Bioanalysis Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Welcome to the technical support center for lignan analysis. You are likely here because enterodiol (END) quantification is failing your acceptance criteria. Unlike simple small molecules, enterodiol in biological matrices (plasma, urine, feces) exists primarily as glucuronide and sulfate conjugates.

This guide bypasses generic advice. We focus on the three critical failure points : Incomplete Enzymatic Hydrolysis, Matrix Suppression in LC-MS/MS, and Chromatographic Resolution from Enterolactone.

📋 Module 1: The "Hidden" Analyte (Enzymatic Hydrolysis)

User Ticket #402: "I spiked enterodiol into plasma and got 95% recovery, but my patient samples are showing near-zero concentration. What is wrong?"

Dr. Thorne's Diagnosis: You are measuring free enterodiol, but in vivo, >90% of enterodiol circulates as conjugates (glucuronides/sulfates). Your spiking experiment only validated the extraction of the free form. You must perform enzymatic deconjugation to quantify the total enterodiol.

🔧 Troubleshooting Protocol: Hydrolysis Optimization

The Causality: Helix pomatia sulfatase/glucuronidase is the industry standard, but it contains endogenous lignans that cause high background noise. E. coli glucuronidase is cleaner but lacks sulfatase activity, missing the sulfate-conjugated fraction.

Step-by-Step Optimization Workflow:

  • Enzyme Selection:

    • Plasma/Urine: Use Helix pomatia (Type H-1) for simultaneous glucuronide/sulfate cleavage.[1]

    • Feces: Often requires lower enzyme loads due to high bacterial deconjugation in the gut, but Helix pomatia ensures total recovery.

  • Background Subtraction: Helix pomatia preparations often contain trace enterodiol. Crucial: You must run an enzyme-only blank and subtract this area count from your samples.

  • Incubation Conditions:

    • pH: Adjust sample to pH 5.0 (Acetate buffer).

    • Temp/Time: 37°C for 12–16 hours (Overnight is safest for plasma).

Visualizing the Decision Logic:

HydrolysisLogic Start Start: Biological Sample MatrixCheck Check Matrix Type Start->MatrixCheck Urine Urine/Plasma (High Conjugation) MatrixCheck->Urine Feces Feces (Mostly Free Aglycone) MatrixCheck->Feces Enzyme Select Enzyme: Helix pomatia (H-1) Urine->Enzyme Mandatory Feces->Enzyme Optional (For Total Check) Buffer Buffer Exchange: 0.1M Acetate, pH 5.0 Enzyme->Buffer Incubate Incubation: 37°C, 16 Hours Buffer->Incubate Stop Stop Reaction: Add Cold ACN/MeOH Incubate->Stop

Caption: Figure 1. Decision logic for enzymatic hydrolysis of enterodiol conjugates. Note the mandatory status for urine/plasma matrices.

📉 Module 2: Matrix Effects & Extraction (The Signal Killer)

User Ticket #899: "My LC-MS/MS signal for enterodiol is suppressed by 60% in urine samples compared to solvent standards."

Dr. Thorne's Diagnosis: Urine and feces are "dirty" matrices. Phospholipids and salts co-elute with enterodiol, competing for ionization in the source. A simple protein precipitation (PPT) is insufficient. You need Orthogonal Clean-up.

📊 Data Summary: Extraction Efficiency Comparison
MethodRecovery (%)Matrix Effect (ME%)ProsCons
Protein Precip (PPT) >90%-60% (High Suppression)Fast, CheapDirty extracts, clogs columns
Liquid-Liquid (LLE) 75-85%-20% (Moderate)Removes salts/proteinsUses Diethyl Ether (volatile/flammable)
SPE (Oasis HLB) 85-95% <10% (Minimal) Cleanest, ReproducibleHigher cost, more steps
🔧 Self-Validating Protocol: Solid Phase Extraction (SPE)

Recommended Phase: Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent.

  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Load hydrolyzed sample (pH adjusted to ~3-4). Enterodiol is a diphenol; acidic pH keeps it neutral for retention.

  • Washing (Critical): Wash with 5% Methanol in Water. This removes salts and highly polar interferences without eluting enterodiol.

  • Elution: Elute with 100% Methanol.

  • Reconstitution: Evaporate to dryness and reconstitute in Mobile Phase A/B (50:50).

Expert Insight: If you observe "ion enhancement" (signal >100%) in feces, it is likely due to co-eluting bile acids. Switch to a washing step with 20% methanol or use a secondary LLE step after hydrolysis before SPE.

⚡ Module 3: LC-MS/MS Quantification & Stability

User Ticket #112: "I cannot separate enterodiol (END) from enterolactone (ENL), and my internal standard (IS) response is drifting."

Dr. Thorne's Diagnosis: END and ENL are structurally similar. If they co-elute, cross-talk in MS transitions can occur. Furthermore, using a generic IS (like Genistein) is a mistake. You must use a stable isotope-labeled standard (


-Enterodiol).
🔧 Analytical Setup Guide

1. Chromatographic Separation:

  • Column: C18 Reverse Phase (e.g., BEH C18, 1.7 µm). High surface area is needed for retention.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or Ammonium Acetate for negative mode).

    • B: Acetonitrile (MeOH causes higher backpressure but better resolution for lignans).

  • Gradient: Start at 10% B, hold for 0.5 min, ramp to 90% B over 5 mins. END elutes before ENL due to higher polarity (two hydroxyls vs. one lactone ring).

2. Mass Spectrometry (MRM) Parameters:

  • Ionization: ESI Negative Mode (Phenolic protons ionize best in negative mode).

  • Transitions:

    • Enterodiol:[2][3][4][5] 301.1

      
       283.1 (Quantifier), 301.1 
      
      
      
      135.0 (Qualifier).
    • Internal Standard (

      
      -END): 304.1 
      
      
      
      286.1.

3. Stability & QC Rules:

  • Freeze-Thaw: Enterodiol is relatively stable, but glucuronides are sensitive. Limit to <3 freeze-thaw cycles.

  • Storage: Store extracts at -20°C. Degradation is negligible for 3 months.

  • QC Failure Mode: If QC Low fails accuracy, check for adsorption. Enterodiol can stick to non-silanized glass. Use Polypropylene (PP) vials.

Visualizing the Troubleshooting Flow:

LCMSTroubleshoot Problem Problem Detected PeakShape Tailing Peaks Problem->PeakShape Sensitivity Low Sensitivity Problem->Sensitivity Drift RT Drift Problem->Drift Action1 Check pH (Add 0.1% Formic Acid) PeakShape->Action1 Action2 Clean Source/Cone Check Matrix Effect Sensitivity->Action2 Action3 Column Equilibration Check Pump Pressure Drift->Action3

Caption: Figure 2. Quick-reference troubleshooting logic for LC-MS/MS anomalies in lignan analysis.

📚 References

  • Enzymatic Hydrolysis Optimization:

    • Title: Optimization of conditions for the enzymatic hydrolysis of phytoestrogen conjugates in urine and plasma.[3]

    • Source: National Institutes of Health (NIH) / PubMed.

    • URL:[Link]

  • LC-MS/MS Method Validation:

    • Title: A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry.[2]

    • Source: Journal of Chromatography B.

    • URL:[Link]

  • Matrix Effects & Sample Prep:

    • Title: Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices.

    • Source: ResearchGate.[4]

    • URL:[Link]

  • Solid Phase Extraction (SPE) Context:

    • Title: Solid phase extraction in food analysis (General Principles applied to biological matrices).

    • Source: Lodz University of Technology.

    • URL:[Link](Note: Generalized reference for SPE theory).

Sources

Technical Support Center: Novel Enterodiol Quantification Assay

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk
Introduction

Welcome to the technical support center for enterodiol (ED) quantification. As a mammalian lignan produced by the intestinal microbiota, ED presents unique bioanalytical challenges due to its polarity, low physiological concentrations (nanomolar range), and extensive Phase II metabolism (glucuronidation/sulfation).

This guide is not a generic manual. It is a troubleshooting system designed to help you validate your novel assay against the rigorous standards of ICH M10 and FDA Bioanalytical Method Validation .

Module 1: Sample Preparation & Enzymatic Hydrolysis

The majority of assay failures occur before the sample enters the mass spectrometer. Enterodiol circulates primarily as conjugates; therefore, "total enterodiol" quantification requires precise deconjugation.

Q: My recovery rates are consistently below 50%. Is my extraction failing?

A: While extraction (LLE/SPE) can be the culprit, the root cause is often incomplete enzymatic hydrolysis . Enterodiol is heavily conjugated in plasma and urine. If your enzyme (typically


-glucuronidase/sulfatase) is inefficient, your "free" ED signal will be artificially low, regardless of extraction efficiency.

Troubleshooting Protocol:

  • Enzyme Source: Are you using Helix pomatia or E. coli?

    • Recommendation: Use Helix pomatia (H-1, H-2, or HP-2) . It contains both

      
      -glucuronidase and sulfatase activity. E. coli lacks sulfatase, which will miss the sulfated fraction of enterodiol [1].
      
  • pH Optimization: Helix pomatia enzymes have a narrow optimal pH window (typically 5.0). A drift to pH 6.0 can reduce hydrolysis efficiency by >40% [2].

  • Incubation Time: Plasma hydrolysis is slower than urine.[1]

    • Standard: 37°C for 16 hours (overnight).

    • Accelerated: 45°C for 2-4 hours (requires validation of thermal stability).

Q: I see high background noise and "ghost peaks" in my blanks.

A: This is likely enzyme contamination . Crude enzyme preparations from Helix pomatia naturally contain trace phytoestrogens derived from the snail's diet.

Solution:

  • Background Subtraction: You must run a "Reagent Blank" (Buffer + Enzyme + IS) with every batch.

  • SPE Cleanup: Implement a Solid Phase Extraction (SPE) step post-hydrolysis using a polymeric reversed-phase cartridge (e.g., HLB) to wash away enzyme proteins before elution.

Module 2: LC-MS/MS Optimization & Matrix Effects

Ion suppression is the "silent killer" of quantitative accuracy in LC-MS/MS.

Q: How do I distinguish Enterodiol (ED) from Enterolactone (EL) and other isomers?

A: ED (


, MW 302) and EL (

, MW 298) are structurally distinct, but they co-occur. The challenge is separating ED from its own isomers or interfering matrix components.

Chromatographic Strategy:

  • Column: Use a C18 column with high carbon loading and end-capping (e.g., 1.7 µm particle size for UHPLC) to prevent peak tailing caused by silanol interactions.

  • Mobile Phase: Use Ammonium Acetate (5-10 mM) in the aqueous phase to support ionization in negative ESI mode (

    
    ).
    
  • Transition Monitoring:

    • Precursor:

      
       301.1 (ED)
      
    • Product:

      
       253.1 (Loss of 
      
      
      
      +
      
      
      ) or
      
      
      135.0 (Characteristic fragment) [3].
Q: My internal standard (IS) response varies wildly between samples.

A: This indicates a significant Matrix Effect (ME) . Phospholipids in plasma are likely co-eluting with your analyte, suppressing ionization.

Corrective Actions:

  • Switch IS: Are you using a structural analog? Stop. Use a stable isotope-labeled standard, specifically

    
    -Enterodiol . It co-elutes exactly with the analyte and compensates for matrix effects perfectly [3].
    
  • Divert Valve: Direct the first 1-2 minutes of LC flow to waste. Phospholipids and salts often elute early or very late.

  • Calculate Matrix Factor (MF): According to ICH M10, you must quantify this.

    
    
    
    • Acceptance: The IS-normalized MF should have a CV of <15% across 6 different lots of matrix.

Module 3: Validation Parameters (ICH M10 Compliance)
Q: What are the strict acceptance criteria for Accuracy and Precision?

A: For a novel assay, you must adhere to the ICH M10 standards. Do not rely on "research grade" statistics.

ParameterDefinitionAcceptance Criteria (ICH M10)
Accuracy Closeness of determined value to nominal value.Mean conc. within ±15% of nominal (±20% for LLOQ).
Precision Closeness of repeated individual measures (CV%).≤15% (≤20% for LLOQ).
Selectivity Ability to differentiate analyte from interferences.[2]Interference in blank <20% of LLOQ response.
Carryover Analyte appearing in blank after high concentration injection.Carryover in blank <20% of LLOQ response.
Q: My calibration curve is non-linear at high concentrations.

A: ESI saturation is common.

  • Fix: Use a weighted linear regression (

    
     or 
    
    
    
    ). Unweighted regression overemphasizes high concentrations, leading to poor accuracy at the LLOQ.
  • Range: If saturation persists, truncate the Upper Limit of Quantification (ULOQ) or switch to a quadratic fit (requires scientific justification).

Visualizations
Figure 1: Validated Workflow for Total Enterodiol Quantification

This flowchart illustrates the critical path from sample collection to data output, highlighting the hydrolysis step which is unique to lignan analysis.

Enterodiol_Workflow Sample Biological Sample (Plasma/Urine) Hydrolysis Enzymatic Hydrolysis (Helix pomatia, 37°C, 16h) Sample->Hydrolysis Deconjugation Extraction Extraction (LLE/SPE) Remove Proteins/Salts Hydrolysis->Extraction Clean-up LCMS LC-MS/MS Analysis (ESI Negative Mode) Extraction->LCMS Injection Data Quantification (Isotope Dilution) LCMS->Data Calc

Caption: Optimized workflow for total enterodiol quantification. Note the critical enzymatic hydrolysis step required to measure total lignans.

Figure 2: Troubleshooting Matrix Effects (Logic Tree)

Use this decision tree when Internal Standard (IS) response is unstable.

Matrix_Troubleshooting Start Issue: Unstable IS Response Check_IS Is IS Deuterated/C13? Start->Check_IS Check_PL Check Phospholipids (Precursor m/z 184) Check_IS->Check_PL Yes Action_Switch Action: Switch to 13C-Enterodiol Check_IS->Action_Switch No Action_Clean Action: Improve Extraction (Use HybridSPE) Check_PL->Action_Clean High PLs Action_Chrom Action: Adjust Gradient to separate PLs Check_PL->Action_Chrom Co-elution

Caption: Logic tree for diagnosing and resolving matrix effects in LC-MS/MS bioanalysis.

References
  • Kuijsten, A., et al. (2005).[3] "A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry." Journal of Chromatography B, 822(1-2), 178-184.[3]

  • Grace, P. B., et al. (2007). "Optimization of conditions for the enzymatic hydrolysis of phytoestrogen conjugates in urine and plasma." Analytical Biochemistry, 361(2), 269-276.

  • ICH Harmonised Guideline. (2022). "Bioanalytical Method Validation and Study Sample Analysis M10." International Council for Harmonisation.[4]

  • Matuszewski, B. K., et al. (2003).[5] "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry, 75(13), 3019-3030.

Sources

Technical Support Center: Enterodiol (END) Dosage Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Enterodiol Dosage for In Vitro Experiments Role: Senior Application Scientist Status: Operational

Introduction: Navigating the Biphasic Nature of Enterodiol

Welcome to the technical support center. If you are working with Enterodiol (END), you are likely encountering a common paradox: inconsistent reproducibility driven by the compound's biphasic behavior.

As an enterolignan produced by the mammalian gut microbiota, END is not a simple cytotoxic agent. It functions as a Selective Estrogen Receptor Modulator (SERM) . In estrogen receptor-positive (ER+) models like MCF-7, it can act as a weak estrogen at low concentrations (promoting growth) while triggering apoptosis at high concentrations.

This guide replaces generic protocols with a causality-driven optimization framework. We focus on solubility stability, defining your therapeutic window, and validating the mechanism of action.

Module 1: Solubility & Stock Preparation (The Foundation)

The Issue: Enterodiol is hydrophobic. Users frequently report "no activity" which is often a false negative caused by compound precipitation ("crashing out") upon addition to aqueous culture media.

Protocol: Stable Stock Generation
  • Solvent: Dimethyl Sulfoxide (DMSO), sterile-filtered, hybridoma grade.

  • Stock Concentration: Prepare a 100 mM master stock. This allows you to keep the final DMSO volume low (

    
    ) even at high experimental doses.[1]
    
  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles.

Critical Step: The "Pre-Warm" Technique

Do not add cold DMSO stock directly to cold media. This causes immediate micro-precipitation that is invisible to the naked eye but drastically reduces bioavailability.

  • Warm the culture media to 37°C .

  • Thaw the END stock to Room Temperature (RT).

  • Vortex the stock vigorously before pipetting.

  • Add the stock to the media while swirling the media vessel to ensure rapid dispersion.

Module 2: Defining the Dosage Window (The Biphasic Trap)

The Issue: Researchers often select a single "standard" dose (e.g., 10


M) and get conflicting results (proliferation vs. apoptosis). You must define your window based on your biological endpoint.
Dosage Reference Table
Experimental GoalTarget Concentration RangeMechanism of ActionCritical Control
Proliferation (ER+ Cells) 0.1

M – 10

M
ER

Agonism (Genomic)
Fulvestrant (ICI 182,780)
Cytotoxicity / Apoptosis 50

M – 100

M
Mitochondrial Disruption (Intrinsic)Caspase Inhibitor (Z-VAD-FMK)
Migration / Invasion 20

M – 40

M
MMP Inhibition / FAK signalingSerum-Free Media

Technical Insight: In ER-negative lines (e.g., MDA-MB-231), the low-dose proliferative effect is usually absent. In ER+ lines (MCF-7), doses


M may mimic Estradiol (E2).
Module 3: Experimental Workflow Optimization

To determine the IC50 or EC50 accurately, you must follow a rigorous serial dilution workflow that accounts for solvent normalization.

Visualization: Dose-Response Optimization Workflow

Caption: Step-by-step workflow for determining the optimal Enterodiol dosage, ensuring solvent normalization and time-dependent validation.

OptimizationWorkflow Start Start: Stock Prep (100 mM in DMSO) Dilution Serial Dilution (2x concentration in Media) Start->Dilution Pre-warm media Treatment Treatment Addition (Final DMSO < 0.1%) Dilution->Treatment 1:1 mixture Seeding Cell Seeding (Allow 24h attachment) Seeding->Treatment 70-80% Confluency Incubation Incubation Time (48h vs 72h) Treatment->Incubation Readout Assay Readout (MTT / SRB / Annexin V) Incubation->Readout Check morphology Analysis Data Analysis (Sigmoidal Curve Fit) Readout->Analysis Calculate IC50 Analysis->Treatment Refine Range

Module 4: Mechanistic Validation (The "Why")

The Issue: Users observe cell death but cannot confirm if it is specific apoptosis or necrotic toxicity. Resolution: You must map the signaling pathway. High-dose END typically triggers the Intrinsic Mitochondrial Pathway , altering the Bax/Bcl-2 ratio.

Visualization: Biphasic Signaling Pathways

Caption: Dual mechanism of action. Left: Low-dose genomic estrogenic activity. Right: High-dose mitochondrial apoptosis induction.

SignalingPathways END_Low Enterodiol (Low Dose <10µM) ER Estrogen Receptor (ERα / ERβ) END_Low->ER Agonist END_High Enterodiol (High Dose >50µM) Bax Bax Upregulation (Pro-Apoptotic) END_High->Bax Induces Bcl2 Bcl-2 Downregulation (Anti-Apoptotic) END_High->Bcl2 Inhibits ERE ERE Binding (Nucleus) ER->ERE Prolif Cell Proliferation (Cyclin D1) ERE->Prolif Mito Mitochondrial Permeabilization Bax->Mito Bcl2->Mito Loss of protection CytoC Cytochrome C Release Mito->CytoC Caspase Caspase-3 Cleavage CytoC->Caspase Apoptosis Apoptosis (DNA Fragmentation) Caspase->Apoptosis

Troubleshooting & FAQs

Q1: My vehicle control (DMSO only) is showing high toxicity. What went wrong? A: You likely exceeded the 0.1% v/v threshold.

  • Diagnosis: Calculate your final DMSO concentration.[1][2] If you added 5

    
    L of stock to 1 mL of media, that is 0.5%, which is toxic to sensitive lines like MCF-7.
    
  • Fix: Use a higher concentration stock (100 mM) so you can add less volume (e.g., 1

    
    L per 1 mL = 0.1%).
    

Q2: I see no effect at 24 hours, even at high doses. A: Lignans often require longer incubation times to manifest apoptotic effects.

  • Reasoning: The mechanism involves gene expression changes (Bax/Bcl-2 regulation) rather than immediate membrane lysis.

  • Fix: Extend endpoints to 48h and 72h .

Q3: How do I prove the proliferation is ER-mediated? A: Use the "Rescue" experiment.

  • Protocol: Treat cells with END (5

    
    M) + Fulvestrant (100 nM).
    
  • Result: If END-induced proliferation is abolished by Fulvestrant, the mechanism is ER-dependent.

References
  • Hu, Q., et al. (2018). In vitro investigation of cytotoxic and antioxidative activities of Ardisia crispa against breast cancer cell lines, MCF-7 and MDA-MB-231. BMC Complementary and Alternative Medicine. Link

  • Carreau, C., et al. (2008).[3] Enterodiol and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells. Journal of Steroid Biochemistry and Molecular Biology. Link

  • Mousavi, S.Y., et al. (2025).[4] Cytotoxicity evaluation of hydro-alcoholic extract of Prangos pabularia Lindl root on breast cancer MCF-7 cell line. Journal of Herbmed Pharmacology. Link

  • LifeTein Support. (2024).[2] Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Link

  • Galvao, J., et al. (2022).[5] Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Link

Sources

addressing enterodiol solubility issues for cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Enterodiol Solubility in Cell-Based Assays

Executive Summary & Chemical Profile

Enterodiol is a mammalian lignan formed by the intestinal microbiota, exhibiting biphasic estrogenic/anti-estrogenic properties.[1][2] While critical for in vitro mechanistic studies (e.g., MCF-7 proliferation, osteoblastic differentiation), its lipophilic nature (LogP ~2.[3]6) creates a significant bottleneck: aqueous instability leading to micro-precipitation. [3]

This guide addresses the "invisible failure" mode where Enterodiol precipitates upon addition to culture media, reducing the effective concentration and generating false-negative data.

Physicochemical Snapshot
PropertyValueImplication for Assay
Molecular Weight 302.37 g/mol Standard conversion: 10 mM ≈ 3.02 mg/mL
LogP ~2.6Moderately lipophilic; requires organic co-solvent.[3][4]
Solubility (DMSO) ~30 mg/mLExcellent.[3] Preferred stock solvent.[3][5][6][7]
Solubility (Water) < 0.1 mg/mLCritical Risk: Immediate precipitation upon direct addition.[3]
Stability Sensitive to oxidationStock solutions must be purged with inert gas (N₂/Ar).[3]

Troubleshooting Guide (FAQ)

Section A: Stock Preparation & Storage

Q: I dissolved Enterodiol in ethanol, but it evaporated during my 72-hour incubation. Should I switch to DMSO? A: Yes. Ethanol is volatile and cytotoxic at lower concentrations than DMSO.

  • The Issue: Ethanol evaporation changes the osmolarity of the media and the concentration of the compound over long assays (24h+).

  • The Fix: Prepare your primary stock (e.g., 100 mM) in anhydrous DMSO (Dimethyl Sulfoxide).[3] DMSO has low volatility and is better tolerated by cells up to 0.5% (v/v), though <0.1% is the gold standard.

  • Protocol:

    • Weigh Enterodiol powder in a glass vial (avoid plastics that leach plasticizers).[3]

    • Add sterile-filtered DMSO to reach 100 mM.[3]

    • Vortex vigorously for 30 seconds.

    • Aliquot into small volumes (avoid freeze-thaw cycles) and store at -20°C.

Q: My stock solution turned yellow after a month at -20°C. Is it still usable? A: Proceed with caution. Color change often indicates oxidation.[3]

  • Mechanism: Lignans contain hydroxyl groups susceptible to oxidative degradation.[3]

  • Validation: Run a quick HPLC check. If purity is <95%, discard.

  • Prevention: When creating stocks, purge the headspace of the vial with Nitrogen or Argon gas before capping to displace oxygen.

Section B: Media Compatibility & The "Crash-Out" Effect

Q: When I add my DMSO stock directly to the cell culture media, I see a cloudy swirl that disappears. Is this safe? A: No. That "swirl" is a transient precipitation event (nucleation).[3] Even if it appears to re-dissolve, you may have formed micro-crystals that cells cannot uptake, or that sediment and cause localized toxicity.

  • The Solution: Use the "Rapid Dispersion" technique or an intermediate dilution step (see Workflow Diagram below). Never add high-concentration DMSO stock directly to a static well of cells.[3]

Q: Does the concentration of Fetal Bovine Serum (FBS) affect Enterodiol solubility? A: Yes, significantly.

  • The Science: Serum albumin acts as a carrier protein. Higher serum concentrations (10%) generally improve the apparent solubility of lipophilic compounds like Enterodiol by binding them.

  • The Trade-off: High protein binding reduces the "free fraction" of the drug available to enter cells.

  • Recommendation: If you are running serum-free assays (e.g., to avoid estrogenic interference from serum), Enterodiol is more likely to precipitate.[3] In serum-free conditions, lower your maximum test concentration or use a carrier like cyclodextrin (HP-β-CD) if solubility fails.[3]

Q: How do I validate that Enterodiol is actually in solution during the assay? A: Turbidimetric Analysis.

  • Protocol:

    • Prepare a mock plate with media + compound (no cells).[3]

    • Measure Absorbance at 600nm (OD600) immediately and after 24h.[3]

    • Threshold: An OD600 > 0.01 above the blank indicates precipitation.

Experimental Workflows

Workflow 1: The "Step-Down" Dilution Method

This protocol minimizes osmotic shock and precipitation by keeping the compound solubilized in DMSO until the final moment of high-volume dispersion.

Enterodiol_Dilution_Workflow cluster_0 Critical Control Point Stock Primary Stock (100 mM in DMSO) DilutionPlate Serial Dilution Plate (100% DMSO) Stock->DilutionPlate Create 1000x conc. series in DMSO Intermediate Intermediate Step (Optional: 1:10 in Media) DilutionPlate->Intermediate If ppt occurs: Pre-dilute 1:10 AssayPlate Assay Plate (Final Media + Cells) DilutionPlate->AssayPlate Direct Addition (1:1000) Rapid Mixing Intermediate->AssayPlate Transfer to Cells

Caption: Figure 1. Optimal dilution workflow. Performing serial dilutions in 100% DMSO ensures homogeneity before the final "shock" dilution into aqueous media. Direct addition (1:1000 dilution) keeps final DMSO at 0.1%.[3]

Workflow 2: Troubleshooting Decision Tree

Use this logic flow when inconsistent data suggests solubility issues.

Troubleshooting_Tree Start Issue: Inconsistent IC50 / Cell Death CheckTurbidity Measure OD600 (Media + Cmpd, No Cells) Start->CheckTurbidity Turbid OD600 > 0.01 (Cloudy) CheckTurbidity->Turbid Precipitation Detected Clear OD600 < 0.01 (Clear) CheckTurbidity->Clear Soluble Action1 Reduce Max Conc. or Increase DMSO to 0.5% Turbid->Action1 Action2 Check Serum Binding or Chemical Degradation Clear->Action2

Caption: Figure 2.[3] Diagnostic logic for distinguishing solubility artifacts from biological variance.

Detailed Protocol: The "Rapid Dispersion" Technique

To prevent the "local high concentration" effect where a droplet of DMSO hits the water and immediately precipitates before mixing:

  • Preparation: Have your cell culture plate ready with cells in 100 µL media.

  • Dilution: Prepare a 2x working solution in pre-warmed media.

    • Example: Target final is 10 µM. Prepare 20 µM in a separate tube by adding DMSO stock to media while vortexing the media tube simultaneously .

  • Addition: Add 100 µL of the 2x working solution to the 100 µL in the well.

  • Why this works: The vortexing ensures the DMSO droplet is dispersed instantly into the bulk volume, preventing the formation of crystal nuclei.

References

  • Adlercreutz, H. (2007).[3] Lignans and Human Health.[1][2][5] Critical Reviews in Clinical Laboratory Sciences, 44(5–6), 483–525.[3]

  • Forman, S. A., et al. (1999).[3] DMSO toxicity in cell culture.[3][8][9] In Vitro Cellular & Developmental Biology, referenced in PMC regarding solvent effects.

  • PubChem. (2023).[3] Enterodiol (CID 115089).[3] National Library of Medicine. Retrieved from [Link][3]

Sources

improving the efficiency of bacterial conversion of lignans to enterodiol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Biocatalysis Optimization Hub. Subject: High-Efficiency Production of Enterodiol (END) from Secoisolariciresinol Diglucoside (SDG). Operator: Dr. A. Vance, Senior Application Scientist.

Executive Summary

You are likely here because your conversion yields are stalling at Secoisolariciresinol (SECO) or "leaking" into Enterolactone (ENL). Producing Enterodiol (END) requires a precise "stop-reaction" strategy. Unlike simple fermentations, this is a multi-step biotransformation requiring a specific consortium of strict anaerobes.

This guide abandons generic advice. We focus on the defined co-culture approach, as fecal slurry incubations are too variable for reproducible drug development.

Module 1: The Biocatalytic Consortium (The "Who")

You cannot rely on a single strain for the full conversion from SDG to END. You need a functional binary consortium .

The Pathway & Required Strains

The conversion follows this logic: Deglycosylation


 Demethylation 

Dehydroxylation.
  • The "Sugar Breaker" (Deglycosylation):

    • Substrate: SDG

      
       SECO.[1][2][3]
      
    • Recommended Strain: Bacteroides distasonis or Bacteroides fragilis.

    • Mechanism: These strains express

      
      -glucosidases that cleave the glucose moieties from SDG.
      
    • Critical Note: Without this step, Eggerthella cannot act.

  • The "Ring Modifier" (Demethylation/Dehydroxylation):

    • Substrate: SECO

      
       END.
      
    • Recommended Strain: Eggerthella lenta (formerly Eubacterium lentum).

    • Mechanism: Performs the benzyl-ether reduction and dehydroxylation.

    • The "Stop" Signal: To maximize END, you must exclude Lactonifactor longoviformis (formerly Clostridium sp. ED-Mt61) from your culture. This bacterium contains the dehydrogenase responsible for converting END

      
       ENL.
      

::: dot

LignanPathway SDG SDG (Precursor) SECO SECO (Intermediate) SDG->SECO Deglycosylation (Bacteroides sp.) END ENTERODIOL (END) (Target Product) SECO->END Demethylation & Dehydroxylation (Eggerthella lenta) ENL Enterolactone (ENL) (Unwanted Byproduct) END->ENL Dehydrogenation (Lactonifactor sp.) AVOID THIS STEP

::: Figure 1: The metabolic cascade. Maximizing END requires promoting the green node while physically excluding the biocatalyst responsible for the red node.

Module 2: Troubleshooting & Optimization (FAQs)
Category A: Yield & Conversion Failure

Q1: I see high levels of SECO in my HPLC, but almost no Enterodiol. What is wrong? Diagnosis: The "Ring Modifier" (Eggerthella lenta) is inactive or absent. Root Cause: E. lenta is fastidious. It often requires specific growth factors that Bacteroides depletes, or the redox potential is not low enough. Corrective Protocol:

  • Arginine Supplementation: E. lenta relies heavily on arginine metabolism for energy. Supplement your basal media (e.g., GAM or BHI) with 0.5% - 1.0% (w/v) L-Arginine . This is often the "magic switch" for Eggerthella activation.

  • Hydrogen Gas (

    
    ):  Ensure your anaerobic headspace contains at least 5-10% 
    
    
    
    . Some strains require
    
    
    as an electron donor for the reductase activity.

Q2: My Enterodiol (END) yield peaks at 24h but then disappears into Enterolactone (ENL). Diagnosis: Contamination or "Over-Processing." Root Cause: If you are using a defined consortium, you have a contaminant (Lactonifactor). If you are using a fecal slurry, this is natural progression. Corrective Protocol:

  • Switch to Defined Cultures: Use pure B. distasonis + E. lenta only.

  • Kinetic Arrest: If you must use complex sources, perform a time-course study (sampling every 4 hours). Harvest the supernatant immediately when END peaks (usually 24-48h) and crash the reaction by lowering pH to <3.0 or adding methanol.

Q3: The SDG substrate is precipitating in the media. Diagnosis: Solubility limit reached. Root Cause: While SDG is water-soluble, high concentrations (>10mM) in salt-heavy media can crash out. SECO (the intermediate) is much less soluble (


 mg/mL in water).
Corrective Protocol: 
  • Co-Solvent: Dissolve SDG in DMSO first, ensuring the final concentration in the culture does not exceed 0.5% (v/v). E. lenta tolerates low DMSO well.

  • Cyclodextrins: Add

    
    -cyclodextrin to the media. It forms inclusion complexes with SECO, keeping it bioavailable for the bacteria without precipitation.
    
Module 3: Experimental Workflow & Media Chemistry
Optimized Media Formulation (Modified Gifu Anaerobic Medium)

Standard media often lacks the specific redox poise required for the dehydroxylation step.

ComponentConcentrationFunction
Basal Medium GAM or BHI BrothNutrient backbone
L-Arginine 10 g/LCritical: Energy source for E. lenta
Hemin 5 mg/LEssential for cytochrome function in anaerobes
Vitamin K1 1 mg/LElectron transport cofactor
L-Cysteine HCl 0.5 g/LReducing agent (maintains anaerobiosis)
Resazurin 1 mg/LRedox indicator (must remain colorless)
Step-by-Step Co-Culture Protocol
  • Pre-Culture: Grow B. distasonis and E. lenta separately in supplemented media for 24h at 37°C under strict anaerobic conditions (

    
     : 80/10/10).
    
  • Inoculation: Inoculate the main fermentation vessel with B. distasonis (1% v/v) and E. lenta (5% v/v). Note the higher ratio for E. lenta to prevent out-competition.

  • Substrate Addition: Add SDG (dissolved in sterile water or 0.5% DMSO) to a final concentration of 1-5 mM.

  • Incubation: Incubate at 37°C.

  • Sampling: Withdraw 500

    
    L every 12 hours.
    
Module 4: Analytical Validation (HPLC-UV/MS)

You cannot optimize what you cannot measure. Use this validated method to separate the triad (SDG, SECO, END).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5

    
    m, 4.6 x 250mm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Detection: UV at 280 nm (Lignans absorb well here).

  • Gradient:

Time (min)% Phase BState
010%Equilibration
2040%Elution of SDG
3570%Elution of SECO / END
4010%Re-equilibration

Troubleshooting Visualizer:

::: dot

Troubleshooting Start Start Analysis: Low END Yield? CheckHPLC Check HPLC Chromatogram Start->CheckHPLC Q_SDG Is SDG still present? CheckHPLC->Q_SDG Q_SECO Is SECO accumulating? Q_SDG->Q_SECO No Sol_Bacteroides Issue: Deglycosylation Failure Action: Refresh Bacteroides inoculum or check pH > 5.5 Q_SDG->Sol_Bacteroides Yes Q_ENL Is ENL present? Q_SECO->Q_ENL No Sol_Eggerthella Issue: Dehydroxylation Stalled Action: Add Arginine (1%) Increase Inoculum Ratio Q_SECO->Sol_Eggerthella Yes Sol_Stop Issue: Over-oxidation Action: Harvest earlier Remove Lactonifactor sp. Q_ENL->Sol_Stop Yes Success Process Optimized Q_ENL->Success No (END is dominant)

::: Figure 2: Decision tree for diagnosing yield failures based on HPLC metabolite profiles.

References
  • Clavel, T., et al. (2006).[5] Phylogeny of human intestinal bacteria that activate the dietary lignan secoisolariciresinol diglucoside. FEMS Microbiology Ecology.

  • Wang, X., et al. (2010).[1] Production of enterodiol from defatted flaxseeds through biotransformation by human intestinal bacteria.[1][2][5] BMC Microbiology.[1]

  • Bess, E. N., et al. (2020). Genetic basis for the cooperative bioactivation of plant lignans by Eggerthella lenta and other human gut bacteria.[6][7][8] Nature Microbiology.[8]

  • Eeckhaut, E., et al. (2008). Metabolism of the lignan secoisolariciresinol diglucoside by the bacterial species Bacteroides distasonis and Bacteroides fragilis. Applied and Environmental Microbiology.

  • Gaye, P., et al. (2021). Enterolignan Production: Technical challenges and the role of the gut microbiota. Nutrients.[2][9]

Sources

Technical Support Center: Overcoming Interference in the Electrochemical Detection of Enterodiol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the electrochemical detection of enterodiol. This guide is designed for researchers, scientists, and drug development professionals who are utilizing electrochemical methods to quantify enterodiol, a key mammalian lignan and biomarker, in complex biological matrices. As specialists in this field, we understand the nuances and challenges, particularly the persistent issue of signal interference.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you navigate these challenges, enhance the quality of your data, and ensure the trustworthiness of your results.

Troubleshooting Guide: Isolating Your Enterodiol Signal

This section addresses specific, common problems encountered during the electrochemical analysis of enterodiol. The question-and-answer format is designed to help you quickly identify and resolve experimental issues.

Q1: My enterodiol oxidation peak is broad, poorly defined, and seems to be shifting. What are the likely causes and solutions?

A1: This is a classic issue often rooted in suboptimal electrolyte conditions. The electrochemical oxidation of enterodiol, a phenolic compound, is a proton-dependent process.

  • Causality: The pH of your supporting electrolyte directly influences the protonation state of the hydroxyl groups on the enterodiol molecule. An inappropriate pH can lead to sluggish electron transfer kinetics, resulting in a broad and ill-defined voltammetric peak. Potential shifting is also a direct consequence of pH changes, as the peak potential for many phenolic compounds shifts to less positive values as the pH increases.

  • Solution Workflow:

    • pH Optimization: Systematically evaluate a range of pH values for your supporting electrolyte (e.g., phosphate-buffered saline, PBS). Start with a pH around 7.0 and test in increments down to 6.0 and up to 8.0. The optimal pH will provide the sharpest peak and highest current response.

    • Buffer Capacity: Ensure your buffer concentration is sufficient (typically 0.1 M to 0.2 M) to resist local pH changes at the electrode surface during the electrochemical reaction.

    • Scan Rate: A slow scan rate (e.g., 10-25 mV/s in cyclic voltammetry) can sometimes improve peak definition for kinetically sluggish reactions. However, for sensitive techniques like Differential Pulse Voltammetry (DPV), ensure the scan rate is compatible with the pulse parameters.

Q2: I'm seeing overlapping peaks that mask my enterodiol signal, especially in urine samples. How can I resolve them?

A2: This is the most common challenge, arising from endogenous electroactive species in biological fluids. The primary culprits are ascorbic acid (AA) and uric acid (UA), which have oxidation potentials close to that of many phenolic compounds.

  • Causality: In complex matrices like urine, AA and UA are often present at much higher concentrations than enterodiol and will oxidize at similar potentials on a bare electrode, creating a large, interfering signal that swamps the analyte's response.[1]

  • Solution Workflow:

    • Electrode Surface Modification: This is the most robust solution. Applying a selective film to the electrode surface can either repel interferents or selectively bind the analyte.

      • Nafion® Coating: A simple and effective strategy is to coat the electrode with a thin layer of Nafion®. This perfluorinated polymer is negatively charged and will electrostatically repel negatively charged species like ascorbate and urate at neutral pH, while allowing neutral or positively charged analytes to reach the electrode surface.

      • Electropolymerized Films: Creating a molecularly imprinted polymer (MIP) or a non-conductive polymer film on the electrode can create size- or shape-selective cavities that preferentially bind enterodiol, enhancing selectivity.[2][3]

    • pH Adjustment: Fine-tuning the pH can sometimes shift the oxidation potentials of the interferents away from the enterodiol peak. A systematic pH study, as described in A1, is crucial.

    • Sample Pre-treatment: Implement a solid-phase extraction (SPE) protocol to clean up the sample and remove major interferents before electrochemical analysis.

Q3: My signal response is strong for the first measurement but decreases significantly with each subsequent scan. What is causing this electrode fouling and how can I fix it?

A3: You are experiencing electrode fouling, a phenomenon where the products of the electrochemical oxidation of phenolic compounds, like enterodiol, polymerize and form an insulating layer on the electrode surface.[4][5][6] This passivation blocks electron transfer, leading to a rapid decay in signal.[5]

  • Causality: The oxidation of enterodiol generates phenoxy radicals. These radicals are highly reactive and can couple together to form dimers and larger polymeric structures that adhere strongly to the electrode surface, rendering it inactive.[6][7][8]

  • Solution Workflow:

    • Prevention through Surface Modification: Modifying the electrode with materials like carbon nanotubes or graphene can increase the surface area and create a more robust interface that is less prone to fouling.[8] Additionally, some polymer coatings can prevent the adhesion of fouling products.[9]

    • Pulsed Waveforms: Use techniques like Differential Pulse Voltammetry (DPV) or Square-Wave Voltammetry (SWV).[10][11] These methods involve applying the potential in short pulses, which can dislodge passivating films and minimize the time the electrode spends at a high oxidative potential, thereby reducing the rate of fouling.

    • Electrode Regeneration: Between measurements, the electrode must be cleaned.

      • Mechanical Polishing: The most reliable method is to polish the electrode on a fine alumina slurry (e.g., 0.05 µm), followed by thorough rinsing. This physically removes the fouling layer.

      • Electrochemical Cleaning: After polishing, perform several potential cycles in a clean supporting electrolyte (e.g., 0.5 M H₂SO₄) to electrochemically clean and activate the surface.

Q4: My calibration curve is non-linear and my measurements are not reproducible. What should I check?

A4: Poor linearity and reproducibility often point to a combination of issues, including electrode surface instability, matrix effects, and inconsistent sample preparation.

  • Causality: If the electrode surface is not consistent from one measurement to the next (due to fouling or improper cleaning), the response will vary.[5] Furthermore, components in the sample matrix (e.g., proteins, lipids) can adsorb to the electrode surface, altering its properties and affecting the signal.[12]

  • Solution Workflow:

    • Rigorous Electrode Preparation: Implement a strict and consistent electrode cleaning and polishing protocol (see Protocol 1 below) before every single calibration standard and sample.

    • Use of an Internal Standard: If possible, add a known concentration of a non-interfering, electroactive compound with a different oxidation potential to all standards and samples. Plotting the ratio of the enterodiol peak current to the internal standard peak current can compensate for minor variations in electrode surface area or sample volume.

    • Matrix Matching: Prepare your calibration standards in a solution that mimics the sample matrix as closely as possible (e.g., synthetic urine or a diluted, analyte-free sample pool). This helps to account for any signal suppression or enhancement caused by the matrix.

    • Deoxygenate Solutions: Dissolved oxygen can be electrochemically reduced and may interfere with your measurement. Purge all your solutions (buffer, standards, and samples) with an inert gas like nitrogen or argon for at least 5-10 minutes before analysis.

Frequently Asked Questions (FAQs)

  • What is the typical oxidation potential for enterodiol? The oxidation potential of enterodiol is highly dependent on the pH of the medium and the electrode material used. On a glassy carbon electrode (GCE) in a neutral pH buffer (pH ~7.0), you can typically expect the oxidation peak to appear in the range of +0.6 V to +0.8 V vs. an Ag/AgCl reference electrode.

  • Why is the choice of electrode material important? Different electrode materials have different surface properties and electron transfer kinetics. Glassy carbon electrodes (GCEs) are widely used due to their wide potential window and relative inertness. However, modified electrodes, such as those incorporating nanoparticles or conductive polymers, can offer significantly higher sensitivity and selectivity by catalyzing the oxidation of enterodiol or preventing fouling.[8][13][14]

  • What are the advantages of Differential Pulse Voltammetry (DPV) for this analysis? DPV is often preferred over standard linear sweep or cyclic voltammetry for quantitative analysis for two key reasons:

    • Enhanced Sensitivity: DPV effectively minimizes the background charging current, resulting in a much better signal-to-noise ratio and lower detection limits.[10]

    • Better Peak Resolution: The resulting voltammogram is peak-shaped, making it easier to resolve adjacent peaks and accurately measure peak height.[11]

  • How can I confirm that the peak I'm observing is actually enterodiol? The best way is to use the standard addition method. After recording the signal from your sample, add a small, known amount of a pure enterodiol standard to the sample and record the signal again. If the peak increases in height without a significant shift in potential, it provides strong evidence that the original signal was from enterodiol. For absolute confirmation, results should be validated against a gold-standard method like LC-MS/MS.[15]

Data Summary Table

The table below summarizes the approximate oxidation potentials for enterodiol and common interfering species at a glassy carbon electrode under physiological pH conditions. These values are illustrative and should be determined empirically for your specific experimental setup.

CompoundApproximate Oxidation Potential (vs. Ag/AgCl) at pH 7.0Notes
Enterodiol +0.6 V to +0.8 VPotential is pH-dependent.
Ascorbic Acid (AA)+0.1 V to +0.3 VMajor interferent, often at high concentrations.
Uric Acid (UA)+0.3 V to +0.5 VMajor interferent, especially in urine.[1]
Dopamine (DA)+0.2 V to +0.4 VPotential interferent in neurological studies.

Visualizations and Workflows

Troubleshooting Workflow Diagram

This diagram outlines the logical steps to diagnose and resolve common issues in enterodiol electrochemical detection.

TroubleshootingWorkflow cluster_start cluster_issues cluster_solutions cluster_end Start Problem with Enterodiol Signal BroadPeak Broad / Shifting Peak Start->BroadPeak OverlappingPeaks Overlapping Peaks / High Background Start->OverlappingPeaks SignalDecay Signal Decay (Fouling) Start->SignalDecay PoorReproducibility Poor Reproducibility / Non-Linearity Start->PoorReproducibility OptimizePH Optimize Buffer pH & Concentration BroadPeak->OptimizePH Check Electrolyte ModifyElectrode Modify Electrode (e.g., Nafion, MIP) OverlappingPeaks->ModifyElectrode Enhance Selectivity CleanSample Implement Sample Pre-treatment (SPE) OverlappingPeaks->CleanSample Enhance Selectivity SignalDecay->ModifyElectrode Mitigate Fouling RegenerateElectrode Implement Rigorous Polishing/Cleaning Protocol SignalDecay->RegenerateElectrode Mitigate Fouling UsePulse Use Pulsed Technique (DPV / SWV) SignalDecay->UsePulse Mitigate Fouling PoorReproducibility->RegenerateElectrode Ensure Consistency MatrixMatch Matrix-Match Standards & Use Internal Standard PoorReproducibility->MatrixMatch Ensure Consistency End Clean, Reproducible Enterodiol Signal OptimizePH->End ModifyElectrode->End CleanSample->End RegenerateElectrode->End UsePulse->End MatrixMatch->End

Caption: A logical workflow for troubleshooting common electrochemical detection issues.

Diagram of Selective Detection

This diagram illustrates how a modified electrode surface enhances selectivity for enterodiol over common interferents.

SelectiveDetection Principle of Interference Mitigation cluster_bare Bare Electrode cluster_modified Modified Electrode (e.g., Nafion®) BareElectrode Electrode Surface Enterodiol_B END Enterodiol_B->BareElectrode Oxidized (Signal Overlap) UricAcid_B UA UricAcid_B->BareElectrode Oxidized (Signal Overlap) AscorbicAcid_B AA AscorbicAcid_B->BareElectrode Oxidized (Signal Overlap) ModifiedElectrode Selective Membrane (- charge) Enterodiol_M END Enterodiol_M->ModifiedElectrode Passes & Oxidized (Selective Signal) UricAcid_M UA- UricAcid_M->ModifiedElectrode Repelled AscorbicAcid_M AA- AscorbicAcid_M->ModifiedElectrode Repelled

Caption: A modified electrode repels interferents for selective enterodiol detection.

Key Experimental Protocols

Protocol 1: Standard Glassy Carbon Electrode (GCE) Polishing and Activation

This protocol must be performed before each set of experiments to ensure a clean and reproducible electrode surface.

  • Mechanical Polishing: a. Place a polishing pad on a flat surface. b. Apply a small amount of 0.3 µm alumina slurry to the pad. c. Hold the GCE perpendicular to the pad and polish in a figure-eight motion for 60 seconds. d. Rinse the electrode tip thoroughly with deionized (DI) water. e. Repeat the process with a new polishing pad and 0.05 µm alumina slurry for 2 minutes. f. Rinse thoroughly with DI water, then sonicate the electrode in DI water for 30 seconds to remove any embedded alumina particles. Rinse again.

  • Electrochemical Activation: a. Prepare an electrochemical cell with 0.5 M H₂SO₄. b. Place the polished GCE, a platinum wire counter electrode, and an Ag/AgCl reference electrode in the cell. c. Run 15-20 cyclic voltammograms from -0.2 V to +1.2 V at a scan rate of 100 mV/s. d. The voltammogram should stabilize, indicating the surface is clean and activated. e. Rinse the electrode thoroughly with DI water before transferring it to your analytical cell.

Protocol 2: Optimized Differential Pulse Voltammetry (DPV) Measurement

These are starting parameters. They must be optimized for your specific instrument and analyte concentration range.[16]

  • Cell Preparation: a. Add your deoxygenated sample or standard solution to the electrochemical cell. b. Insert the clean GCE, platinum counter electrode, and Ag/AgCl reference electrode. c. Maintain a nitrogen or argon blanket over the solution during the experiment.

  • DPV Parameter Setup:

    • Initial Potential: 0.0 V

    • Final Potential: +1.0 V

    • Pulse Increment (Step): 4 mV

    • Pulse Amplitude: 50 mV

    • Pulse Width: 50 ms

    • Pulse Period (Interval Time): 200 ms

  • Data Acquisition: a. Allow the system to equilibrate for 30 seconds at the initial potential (quiet time). b. Run the DPV scan. c. The resulting peak current at the enterodiol oxidation potential is proportional to its concentration.

By implementing these troubleshooting strategies, understanding the underlying electrochemical principles, and adhering to rigorous experimental protocols, you can successfully overcome interference and achieve reliable, high-quality data in your enterodiol research.

References

  • Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. ACS Omega. Available at: [Link]

  • Characterization of electrode fouling during electrochemical oxidation of phenolic pollutant. ScienceDirect. Available at: [Link]

  • Oxidative metabolites of the mammalian lignans enterodiol and enterolactone in rat bile and urine. PubMed. Available at: [Link]

  • Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. National Center for Biotechnology Information. Available at: [Link]

  • Enantioselective Oxidation of Enterodiol to Enterolactone by Human Intestinal Bacteria. PubMed. Available at: [Link]

  • Sensitivity Detection of Uric Acid and Creatinine in Human Urine Based on Nanoporous Gold. National Center for Biotechnology Information. Available at: [Link]

  • Recent strategies to minimise fouling in electrochemical detection systems. ResearchGate. Available at: [Link]

  • Metabolism of Secoisolariciresinol-Diglycoside The Dietary Precursor to The Intestinally Derived Lignan Enterolactone in Humans. National Center for Biotechnology Information. Available at: [Link]

  • Anticancer and antimetastatic potential of enterolactone: Clinical, preclinical and mechanistic perspectives. National Center for Biotechnology Information. Available at: [Link]

  • Modeling analysis of electrode fouling during electrolysis of phenolic compounds. ResearchGate. Available at: [Link]

  • Rapid Electrochemical Flow Analysis of Urinary Creatinine on Paper: Unleashing the Potential of Two-Electrode Detection. ACS Publications. Available at: [Link]

  • Electrochemical biosensing array for simultaneous detection of urinary metabolites for disease profiling. University of Brighton. Available at: [Link]

  • Enantioselective Dehydroxylation of Enterodiol and Enterolactone Precursors by Human Intestinal Bacteria. PubMed. Available at: [Link]

  • Study of surface modification strategies to create glassy carbon-supported, aptamer-based sensors for continuous molecular monitoring. PubMed. Available at: [Link]

  • New trends in the electrochemical detection of endocrine disruptors in complex media. ScienceDirect. Available at: [Link]

  • Modification of a glassy carbon electrode with diols for the suppression of electrode fouling in biological fluids. PubMed. Available at: [Link]

  • Differential Pulse Voltammetry (DPV). Pine Research Instrumentation. Available at: [Link]

  • Differential Pulse Voltammetry (DPV). PalmSens. Available at: [Link]

  • Study of surface modification strategies to create glassy carbon-supported, aptamer-based sensors for continuous molecular monitoring. ResearchGate. Available at: [Link]

  • Electrochemical and optical biosensors for urine analysis. ResearchGate. Available at: [Link]

  • Detecting Deterioration in Electrochemical Sensing Au Electrodes with Admittance Measurement. UCL Discovery. Available at: [Link]

  • New trends in the electrochemical detection of endocrine disruptors in complex media. ResearchGate. Available at: [Link]

  • Ion Selective Electrodes (ISEs) and interferences--a review. PubMed. Available at: [Link]

  • A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Research on Detection of Sterol Doping in Sports by Electrochemical Sensors: A Review. MDPI. Available at: [Link]

  • Microporous Polymer-Modified Glassy Carbon Electrodes for the Electrochemical Detection of Metronidazole: Experimental and Theoretical Insights. National Center for Biotechnology Information. Available at: [Link]

  • How to optimize the analytical performance of differential pulse voltammetry: one variable at time versus Design of Experiments. ResearchGate. Available at: [Link]

  • Differential Pulse Voltammetric Electrochemical Sensor for the Detection of Etidronic Acid in Pharmaceutical Samples by Using rGO-Ag@SiO2/Au PCB. MDPI. Available at: [Link]

  • Review—Ion Interference and Elimination in Electrochemical Detection of Heavy Metals Using Anodic Stripping Voltammetry. ResearchGate. Available at: [Link]

  • Poly(alizarin red S) modified glassy carbon electrode for square wave adsorptive stripping voltammetric determination of metroni. Semantic Scholar. Available at: [Link]

Sources

Technical Support Center: Enterodiol (END) Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Refinement of Enterodiol Synthesis and Purification Protocols

Ticket ID: END-SYN-2024-OPT Assigned Specialist: Senior Application Scientist, Lignan Metabolite Division

Executive Summary

This guide addresses the technical bottlenecks in generating high-purity Enterodiol (END), a mammalian lignan with significant estrogenic potential. Whether you are isolating END from bacterial fermentation of Secoisolariciresinol Diglucoside (SDG) or performing total chemical synthesis, the primary challenge remains the same: controlling the equilibrium between Enterodiol (the diol) and its oxidized lactone form, Enterolactone (ENL).

This support document is structured as a dynamic troubleshooting interface, prioritizing "Why it failed" over generic "How to" instructions.

Module 1: Biosynthetic Optimization (Fermentation Route)

Context: Most physiological studies utilize ex vivo fermentation (human fecal inoculum or specific strains like Eggerthella lenta) to convert plant precursors (SDG or SECO) into END.

The Biosynthetic Pathway & "The Danger Zone"

The critical error in this workflow is over-incubation. END is an intermediate, not the final end-product for many gut bacteria.

Biosynthesis cluster_0 Anaerobic Environment SDG SDG (Plant Precursor) SECO SECO (Aglycone) SDG->SECO Hydrolysis (Bacteroides sp.) END ENTERODIOL (END) (Target) SECO->END Demethylation & Dehydroxylation (Eggerthella lenta) ENL ENTEROLACTONE (ENL) (Over-oxidation Product) END->ENL Dehydrogenation (CRITICAL CONTROL POINT)

Figure 1: The metabolic flux from SDG to Enterolactone. The conversion of END to ENL is the primary cause of yield loss.

Troubleshooting: Fermentation Failures

Q: My HPLC shows high levels of SECO but almost no Enterodiol. Why is the conversion stalled? A: This indicates a failure in the demethylation/dehydroxylation step, likely due to insufficient anaerobiosis or lack of hydrogen donors.

  • The Fix: Eggerthella lenta and Peptostreptococcus strains require strict anaerobic conditions. Ensure your media is pre-reduced (boiled and purged with

    
    ).
    
  • Critical Additive: Supplement the media with Formate or Hydrogen gas (H2) in the headspace. These bacteria often require an electron donor to drive the reductive dehydroxylation of SECO to END.

Q: I am getting a mixture of END and ENL. How do I stop the reaction at Enterodiol? A: You are missing the "harvest window." The conversion of END to ENL is time-dependent.

  • Kinetic Control: Do not incubate for standard 48-72 hour blocks without sampling.

  • Protocol Adjustment: Perform a kinetic study sampling at 12, 18, 24, and 36 hours. In many human fecal incubations, END peaks at 14-18 hours before oxidizing to ENL.

  • Inhibition Strategy: If using undefined fecal inoculum, adding high concentrations of glucose (approx. 10-20 mM) can sometimes repress the pH-sensitive lactonization enzymes, favoring the diol (END).

Module 2: Chemical Synthesis (Reduction Route)

Context: For analytical standards, chemical synthesis is preferred over fermentation due to purity requirements. The most robust route is the reduction of Enterolactone (ENL) to Enterodiol (END) using Lithium Aluminum Hydride (


).

Q: My yield is low (<40%), and the product looks "gummy." A: This is a classic work-up error involving aluminum salts.

  • The Mechanism:

    
     reduces the lactone ring of ENL to the diol (END). However, during quenching, aluminum hydroxides form a gelatinous precipitate that traps your product.
    
  • The Fix (Fieser Method): Do not just dump water into the reaction. For every

    
     grams of 
    
    
    
    used, quench sequentially with:
    • 
       mL Water
      
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
    • Result: This produces a granular white precipitate that is easy to filter, releasing the trapped END into the organic filtrate.

Q: The NMR shows impurities even after silica column chromatography. A: Enterodiol is highly polar (two hydroxyl groups). It trails on silica, leading to broad peaks and co-elution with impurities.

  • The Fix: Switch to a step-gradient solvent system. Start with Chloroform:Methanol (95:5) to remove non-polar byproducts, then sharply increase polarity to (90:10) to elute END.

Module 3: Purification & Analysis (HPLC Protocols)

Context: Separating END (diol) from ENL (lactone) and SECO (precursor) requires precise gradient control.

Recommended HPLC Methodology
ParameterSpecificationRationale
Column C18 Reverse Phase (e.g., TSKgel ODS-80TM or equiv.)Standard hydrophobicity retention.
Dimensions 250 mm x 4.6 mm, 5 µmLonger column length needed for isomer separation.
Mobile Phase A Water + 0.1% Formic AcidAcid suppresses ionization of phenolic -OH, sharpening peaks.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than Methanol for lignans.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 280 nmMax absorption for the dibenzylbutane skeleton.
Gradient Profile (Linear)
  • 0-5 min: 20% B (Isocratic hold to elute polar matrix)

  • 5-25 min: 20% -> 60% B (Linear ramp)

  • 25-30 min: 60% -> 100% B (Wash)

Purification Workflow Diagram

Purification Sample Crude Fermentation/Reaction Mix SPE Solid Phase Extraction (SPE) C18 Cartridge Sample->SPE Wash Wash: 10% MeOH (Removes salts/sugars) SPE->Wash Elute Elute: 80% MeOH (Collects Lignans) Wash->Elute Fractionation Evap N2 Evaporation -> Reconstitute Elute->Evap HPLC HPLC-UV/MS (Separation of END/ENL) Evap->HPLC

Figure 2: Sample preparation workflow to remove biological matrix before HPLC injection.

Troubleshooting: Analytical Artifacts

Q: I see "ghost peaks" or baseline drift near the END retention time. A: This is often due to phenolic oxidation .

  • Cause: Lignans are polyphenols. If your autosampler is not cooled, or if samples sit in methanol for >24 hours, they can oxidize.

  • The Fix: Add 0.1% Ascorbic Acid to your sample solvent as an antioxidant preservative. Keep autosampler at 4°C.

Q: Resolution between Enterodiol and Enterolactone is poor. A: While they have different polarities, they can co-elute on short columns.

  • The Fix: Lower the initial organic phase (Mobile Phase B) to 15% . This increases the retention factor (

    
    ) and allows the diol (END, more polar, elutes first) to separate more distinctly from the lactone (ENL, less polar, elutes second).
    

References

  • Wang, L. Q., et al. (2000). Human intestinal bacteria capable of transforming secoisolariciresinol diglucoside to mammalian lignans, enterodiol and enterolactone.[1] Chemical and Pharmaceutical Bulletin, 48(11), 1606-1610. Link

  • Clavel, T., et al. (2006). Phylogeny of human intestinal bacteria that activate the dietary lignan secoisolariciresinol diglucoside.[1] FEMS Microbiology Ecology, 55(3), 471-478.[1] Link

  • Eklund, P. C., et al. (2002). Synthesis of (-)-matairesinol, (-)-enterolactone, and (-)-enterodiol from the natural lignan hydroxymatairesinol. Journal of Organic Chemistry, 67(22), 7790-7796. Link

  • Li, N., et al. (2012). Isolation and identification of a novel human intestinal bacterium capable of transforming secoisolariciresinol diglucoside to enterodiol. Anaerobe, 18(4), 452-455. Link

  • Sigma-Aldrich. HPLC Troubleshooting Guide: Common Issues and Solutions. Link

Sources

strategies to prevent enterodiol degradation during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Enterodiol Stability & Storage

Subject: Strategies to Prevent Enterodiol Degradation During Storage and Handling Ticket ID: END-STAB-PROTO-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Stability Paradox

Welcome to the technical support center. You are likely here because you are working with Enterodiol (END), a mammalian lignan critical for research into estrogen receptor modulation and cancer epidemiology.

Here is the core challenge: Enterodiol is a diphenolic compound. While its biological activity relies on this structure, its chemical stability is compromised by it. The two hydroxyl groups on the aromatic rings act as radical scavengers. In a biological system, this makes them antioxidants; in a storage vial, it makes them "suicide agents" that readily oxidize into quinones and polymers upon exposure to air, light, or alkaline pH.

This guide replaces generic storage advice with a mechanistic, self-validating protocol designed to preserve the integrity of your reference standards and biological samples.

Part 1: Mechanistic Insight (The "Why")

To prevent degradation, you must understand the enemy. Enterodiol degradation is not random; it follows specific chemical pathways.

  • Auto-oxidation (The Primary Threat): In the presence of dissolved oxygen and trace metals, the phenolic hydroxyl groups lose a proton and an electron, forming a phenoxy radical. These radicals couple to form dimers (browning/yellowing) or further oxidize to quinones (loss of biological activity).

  • Photodegradation: UV light provides the activation energy required to initiate radical formation, accelerating the oxidation process 10-100x.

  • Hygroscopicity: While END itself is hydrophobic, solvents like DMSO are hygroscopic. Absorbed water can alter solubility and promote hydrolysis if the compound is derivatized (though less of a concern for the aglycone).

Visualizing the Threat Landscape

Enterodiol_Degradation END Enterodiol (Aglycone) (Active Diphenol) Radical Phenoxy Radical (Unstable Intermediate) END->Radical H- abstraction O2 Oxygen (Air) O2->Radical Oxidative Stress UV UV Light UV->Radical Activation Energy Quinone Quinones (Inactive/Toxic) Radical->Quinone Further Oxidation Dimer Polymers/Dimers (Precipitate/Color Change) Radical->Dimer Radical Coupling

Figure 1: The chemical degradation cascade of Enterodiol. Note that preventing the initial formation of the Phenoxy Radical is the only effective preservation strategy.

Part 2: Solid State Storage (Reference Standards)

The Golden Rule: Never store the bulk bottle at working temperatures. Every time you open the main vial, you introduce moisture and oxygen.

Protocol: The "Master Aliquot" System

  • Arrival: Upon receipt, equilibrate the vial to room temperature in a desiccator before opening. This prevents condensation from forming on the cold powder.

  • Aliquot: In a glove box or under a nitrogen stream, divide the bulk powder into single-use aliquots (e.g., 1 mg or 5 mg) using amber glass vials with Teflon-lined caps.

  • Seal: Parafilm is insufficient. Use UV-resistant storage boxes.

  • Temperature:

    • Short-term (< 6 months): -20°C.

    • Long-term (> 6 months): -80°C.[1]

Part 3: Solution State Storage (Stock Solutions)

This is where 90% of errors occur. Choosing the wrong solvent or storage condition will alter your concentration without you knowing it.

Solvent Selection Matrix
FeatureDMSO (Dimethyl Sulfoxide)Ethanol (Absolute)MethanolAqueous Buffer
Solubility Excellent (~30 mg/mL)Good (~10-20 mg/mL)GoodPoor (Sparingly soluble)
Volatility Low (Stable concentration)High (Evaporation risk)HighN/A
Freezing Point 19°C (Solid at room temp)-114°C (Liquid in freezer)-97°C0°C
Oxidation Risk Moderate (Hygroscopic)LowLowHigh (Dissolved O2)
Recommendation Primary Choice for Stock Secondary ChoiceAnalytical Grade OnlyNever for Stock

Critical Workflow for Stock Solutions:

  • Dissolution: Dissolve Enterodiol in 100% DMSO (anhydrous).

  • Inert Gas Purge: Gently bubble nitrogen or argon gas through the solution for 30 seconds to displace dissolved oxygen.

  • Container: Use amber glass vials. Do not use plastic (polypropylene) for long-term storage of lipophilic lignans, as they can adsorb to the plastic walls, reducing effective concentration.

  • Storage: Store at -20°C or -80°C.

    • Note: DMSO freezes at -20°C. You must thaw completely and vortex vigorously before use to ensure homogeneity, as the solute can exclude from the crystal lattice during freezing ("cryoconcentration").

Part 4: Biological Matrices (Plasma/Urine)

In pharmacokinetic (PK) studies, Enterodiol exists primarily as glucuronide or sulfate conjugates. However, enzymes in the matrix (or bacterial contamination) can deconjugate or further metabolize it.

Preservation Protocol:

  • Acidification: Adjust urine/plasma samples to pH < 4 using dilute HCl or Ascorbic Acid immediately upon collection. This stabilizes the phenolic structure and inhibits bacterial growth.

  • Antioxidants: Add EDTA (to chelate metals that catalyze oxidation) and Ascorbic Acid (0.1% w/v) to the matrix.

  • Enzymatic Inhibition: If measuring endogenous unconjugated Enterodiol, add a glucuronidase inhibitor (like saccharolactone) to prevent ex-vivo deconjugation.

Part 5: Troubleshooting & FAQs

Q1: My DMSO stock solution has turned from clear/white to a faint yellow. Is it still usable?

  • Diagnosis: Yellowing is the hallmark of phenolic oxidation (quinone formation).

  • Action: Discard immediately. The presence of quinones not only lowers the concentration of Enterodiol but can also be cytotoxic, confounding cell viability assays.

Q2: Can I store Enterodiol in cell culture media (RPMI/DMEM) in the fridge?

  • Answer: No. Aqueous media at pH 7.4 is the perfect environment for auto-oxidation (half-life can be < 24 hours).

  • Solution: Prepare fresh dilutions from your DMSO stock immediately before adding to cells. Do not store the intermediate dilution.

Q3: I see a precipitate after thawing my DMSO stock.

  • Mechanism: DMSO is hygroscopic. If the vial wasn't tightly sealed, it absorbed water from the freezer air, reducing Enterodiol's solubility.

  • Fix: Warm to 37°C and vortex. If it does not redissolve, the water content is too high; you must prepare a fresh stock.

Q4: How do I validate that my Enterodiol standard hasn't degraded without running a full curve?

  • The "Peak Shape" Test: Run a single high-concentration injection on HPLC.

    • Sharp, symmetrical peak: Stable.[1][2][3][4][5]

    • Fronting/Tailing or "Shoulder" peaks: Indicates degradation products or isomerization.

    • Retention time shift: Check for hydrolysis or solvent evaporation effects.

Part 6: Validated Storage Workflow Diagram

Storage_Workflow Start Bulk Powder Receipt Equilibrate Equilibrate to RT (Desiccator) Start->Equilibrate Prevent Condensation Solvent Dissolve in Anhydrous DMSO (Argon Purge) Equilibrate->Solvent Prepare Stock Aliquot Aliquot into Amber Glass (Teflon-lined caps) Solvent->Aliquot Minimize Headspace Freeze Flash Freeze (-80°C preferred) Aliquot->Freeze Long-term Storage Use Thaw & Vortex (Use within 4h) Freeze->Use Experiment Day Use->Freeze Avoid >3 Freeze/Thaws

Figure 2: The "Golden Standard" workflow for handling Enterodiol from receipt to experiment.

References

  • Niemeyer, H. B., Honig, D. M., Kulling, S. E., & Metzler, M. (2003). Oxidative metabolites of the mammalian lignans enterodiol and enterolactone in rat bile and urine. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Human Metabolome Database (HMDB). (2024). Metabocard for Enterodiol (HMDB0000586). Retrieved from [Link]

  • Willför, S. M., et al. (2006). Chromatographic analysis of lignans. Journal of Chromatography A. (General principles of lignan stability and analysis). Retrieved from [Link]

Sources

enhancing the sensitivity of enterodiol detection in low-volume samples

Author: BenchChem Technical Support Team. Date: February 2026

Answering the global demand for high-precision, low-volume biomarker analysis, this Technical Support Center provides researchers, scientists, and drug development professionals with a centralized resource for enhancing the sensitivity of enterodiol detection. As a Senior Application Scientist, my goal is to blend established analytical principles with practical, field-tested solutions to empower you to overcome the common hurdles in phytoestrogen quantification. This guide is structured to provide direct answers and systematic troubleshooting for the specific challenges encountered when working with limited sample volumes.

Technical Support Center: High-Sensitivity Enterodiol Quantification

This resource is divided into two main sections:

  • Frequently Asked Questions (FAQs): Addressing common queries regarding methodology, sample preparation, and best practices for sensitive enterodiol analysis.

  • Troubleshooting Guide: A problem-oriented section to help you diagnose and resolve specific experimental issues in a logical, step-by-step manner.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting enterodiol in low-volume samples like plasma or serum?

For maximal sensitivity, particularly in matrices like plasma or serum where concentrations can be very low, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[1][2] While Gas Chromatography-Mass Spectrometry (GC-MS) also offers high sensitivity, it requires complex sample preparation and chemical derivatization.[1] LC-MS/MS provides excellent selectivity and sensitivity, often reaching detection limits in the low nanomolar (nM) or even picomolar (pM) range, and can be used without derivatization.[1][3]

The key advantages of LC-MS/MS for this application include:

  • High Selectivity: The use of Multiple Reaction Monitoring (MRM) allows the specific detection of enterodiol even in a complex biological matrix, minimizing interferences.

  • High Sensitivity: Modern instruments can achieve limits of quantification (LOQ) suitable for typical physiological concentrations. For example, validated methods report detection limits as low as 0.15 nM for enterodiol in plasma.[1]

  • Reduced Sample Preparation: Compared to GC-MS, LC-MS/MS methods can often be simpler, sometimes proceeding directly after a protein precipitation or solid-phase extraction (SPE) step.

Q2: Why is using a stable isotope-labeled internal standard essential for accurate quantification?

Using a stable isotope-labeled (SIL) internal standard, such as deuterated (d4) or carbon-13 (¹³C) labeled enterodiol, is the gold standard for accurate quantification.[1][4][5][6] This approach, known as the stable isotope dilution assay (SIDA), is a self-validating system that corrects for two major sources of error: analyte loss during sample preparation and matrix effects during analysis.[4][6]

  • Correcting for Analyte Loss: The SIL internal standard is chemically identical to the native enterodiol, so it behaves the same way during extraction, hydrolysis, and any cleanup steps. By adding a known amount of the SIL standard at the very beginning of your workflow, any subsequent losses will affect both the analyte and the standard equally. The final measurement is based on the ratio of the native analyte to the SIL standard, which remains constant regardless of recovery efficiency.[7]

  • Compensating for Matrix Effects: Matrix effects occur when co-eluting compounds from the sample (e.g., salts, lipids, other metabolites) interfere with the ionization of the target analyte in the mass spectrometer's source, causing ion suppression or enhancement.[8][9] Because the SIL standard has nearly identical physicochemical properties and retention time, it experiences the same matrix effects as the native analyte.[6] Therefore, the ratio of analyte-to-internal standard remains accurate even if the absolute signal intensity fluctuates between samples.

Q3: My samples are primarily plasma/serum. Do I need to perform hydrolysis before extraction?

Yes, an enzymatic hydrolysis step is critical. In biological fluids, enterodiol and other phytoestrogens are predominantly present as glucuronide and sulfate conjugates, which are more water-soluble.[1] These conjugated forms are not readily extracted by organic solvents and may not be detectable by the analytical method.

The hydrolysis step utilizes enzymes like β-glucuronidase and sulfatase (often from Helix pomatia) to cleave these conjugates, releasing the free, unconjugated (aglycone) form of enterodiol. This is the form that is then extracted and quantified. Omitting this step will lead to a significant underestimation of the total enterodiol concentration.

Workflow for Enterodiol Analysis from Low-Volume Plasma

Enterodiol Analysis Workflow Figure 1: General workflow for high-sensitivity enterodiol quantification. cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Low-Volume Plasma Sample (e.g., 50-200 µL) Add_IS 2. Add Stable Isotope-Labeled Enterodiol Standard Sample->Add_IS Ensures accurate quantification Hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Add_IS->Hydrolysis Extraction 4. Extraction (SPE or LLE) Hydrolysis->Extraction Isolates free enterodiol Dry_Reconstitute 5. Evaporate & Reconstitute in Mobile Phase Extraction->Dry_Reconstitute LC_MS LC-MS/MS Analysis (MRM Mode) Dry_Reconstitute->LC_MS Direct Analysis Derivatization 6. Derivatization (Silylation) (Required for GC-MS) Dry_Reconstitute->Derivatization Volatilization Step Quantification 7. Data Processing & Quantification (Ratio of Analyte to Internal Standard) LC_MS->Quantification GC_MS GC-MS Analysis (SIM Mode) GC_MS->Quantification Derivatization->GC_MS

Caption: General workflow for high-sensitivity enterodiol quantification.

Troubleshooting Guide

Q1: I am seeing no signal, or the signal for both my analyte and internal standard is extremely low. What should I check?

This pattern typically points to a systemic failure in the sample preparation or introduction process, as both the analyte and the internal standard are affected equally.

Systematic Checks:

  • Enzymatic Hydrolysis Failure:

    • Cause: The enzyme may be inactive due to improper storage or expired reagents. The buffer pH or incubation temperature could also be incorrect.

    • Solution: Verify the activity of your enzyme stock with a positive control (a conjugated standard). Confirm the pH of your hydrolysis buffer and the accuracy of your incubator's temperature.

  • Extraction Failure:

    • Cause: The Solid-Phase Extraction (SPE) cartridge may have been conditioned or eluted with the wrong solvent, or it may have dried out at an inappropriate step. For Liquid-Liquid Extraction (LLE), the solvent polarity may be incorrect, or the phase separation may have been incomplete.

    • Solution: Review your SPE/LLE protocol step-by-step. Ensure all solvents are correct and freshly prepared. For SPE, ensure a consistent, slow flow rate and never let the sorbent bed go dry before sample loading.

  • Evaporation/Reconstitution Error:

    • Cause: The sample may have been overheated and evaporated to complete dryness for too long, causing the analyte to adhere irreversibly to the tube walls. The reconstitution solvent may be too weak to redissolve the analyte.

    • Solution: Evaporate solvents under a gentle stream of nitrogen at a moderate temperature (e.g., 30-40°C). Ensure the reconstitution solvent is compatible with your initial mobile phase (e.g., 50:50 Methanol:Water). Vortex thoroughly after reconstitution.

  • LC-MS/MS System Issue:

    • Cause: There could be a clog in the sample loop, injection port, or column. The ion source may be dirty, or there could be an issue with the detector.

    • Solution: Run a system suitability test or a benchmark standard to confirm the instrument is performing correctly.[10] If this test fails, investigate the LC for pressure issues and clean the MS ion source.[11]

Q2: My internal standard signal is strong and consistent, but my analyte signal is low or absent. What does this mean?

This is a more complex issue that suggests the problem occurred before the internal standard was added or that there is an issue specific to the native analyte.

Systematic Checks:

  • Analyte Degradation During Storage:

    • Cause: Enterodiol may have degraded in the biological sample due to improper storage conditions (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C instead of -80°C).

    • Solution: Review sample handling and storage history. Always store biological samples at -80°C for long-term stability and minimize freeze-thaw cycles.

  • Mass Spectrometry Parameters:

    • Cause: The MRM transition or collision energy for the native analyte may be incorrect or poorly optimized, while the parameters for the SIL standard are correct.

    • Solution: Infuse a pure standard of native enterodiol to optimize the precursor ion, product ion, and collision energy.[10] Confirm that the correct MRM transitions are programmed in your acquisition method.

Q3: I'm seeing high background noise and/or matrix effects (ion suppression). How can I improve my signal-to-noise ratio?

High background and matrix effects are usually caused by insufficient sample cleanup, where endogenous compounds from the matrix co-elute with your analyte and interfere with ionization.[8][12]

Solutions:

  • Improve Sample Cleanup:

    • Action: Switch from a simple protein precipitation method to a more rigorous extraction technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[12] SPE is particularly effective at removing interfering phospholipids and salts.

  • Optimize Chromatography:

    • Action: Adjust your LC gradient to better separate enterodiol from the interfering peaks. A longer, shallower gradient can often resolve the analyte from the "matrix front" that elutes early in the run.[13] Using a column with a different chemistry (e.g., C18 vs. Phenyl-Hexyl) can also change selectivity.

  • Dilute the Sample:

    • Action: If your assay has sufficient sensitivity, simply diluting the final extract can significantly reduce the concentration of interfering matrix components, thereby mitigating matrix effects.[14] This is a powerful yet simple strategy.

  • Check Mobile Phase and Reagents:

    • Cause: Contaminants in solvents or additives (e.g., formic acid, ammonium formate) can cause high background noise.

    • Solution: Always use high-purity, LC-MS grade solvents and additives.[10] Prepare fresh mobile phases regularly.

Troubleshooting Logic for Poor Signal in LC-MS/MS

Troubleshooting Low Signal Figure 2: Decision tree for troubleshooting low signal intensity. cluster_systemic Systemic Failures cluster_specific Analyte-Specific Issues Start Low or No Signal Detected Check_IS Is the Internal Standard (IS) Signal also low? Start->Check_IS Hydrolysis_Fail Hydrolysis Failure Check_IS->Hydrolysis_Fail Yes Degradation Analyte Degradation (Pre-IS Spiking) Check_IS->Degradation No Extraction_Fail Extraction Failure Hydrolysis_Fail->Extraction_Fail Instrument_Fail Instrument/Injection Failure Extraction_Fail->Instrument_Fail MS_Params Incorrect MS Parameters for Analyte Degradation->MS_Params Matrix_Suppression Severe Matrix Suppression (Check Post-Extraction Spike) MS_Params->Matrix_Suppression

Caption: Decision tree for troubleshooting low signal intensity.

Quantitative Method Comparison

The choice of analytical technique significantly impacts achievable sensitivity. The following table summarizes typical performance characteristics for enterodiol detection.

Parameter LC-MS/MS GC-MS Reference(s)
Typical LOQ (Plasma) 0.15 - 0.55 nM0.2 - 1.0 nM[1]
Sample Preparation Hydrolysis, SPE/LLEHydrolysis, SPE/LLE, Derivatization[1][4]
Analysis Time/Sample 4-11 minutes> 15 minutes[1][15]
Primary Advantage High throughput, no derivatizationHigh chromatographic resolution[1][2]
Primary Challenge Potential for matrix effectsComplex, multi-step sample prep[1][8]

Protocols

Protocol 1: Sample Preparation from Low-Volume Plasma (100 µL)

This protocol is optimized for sensitivity and removal of matrix components.

  • Sample Thawing & Aliquoting:

    • Thaw plasma samples on ice to prevent degradation.

    • Vortex gently and aliquot 100 µL into a clean 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking:

    • Add 10 µL of the stable isotope-labeled enterodiol internal standard solution (e.g., d4-Enterodiol in methanol) to each sample. The concentration should be chosen to approximate the expected midpoint of the calibration curve.

  • Enzymatic Hydrolysis:

    • Add 500 µL of 0.1 M sodium acetate buffer (pH 5.0).

    • Add 10 µL of Helix pomatia β-glucuronidase/sulfatase enzyme solution.

    • Vortex gently and incubate in a water bath at 37°C for at least 4 hours (or overnight).

  • Solid-Phase Extraction (SPE):

    • Use a mixed-mode or reverse-phase SPE cartridge (e.g., 30 mg C18).

    • Condition: Wash the cartridge with 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the sorbent to dry.

    • Load: Load the entire hydrolyzed sample onto the cartridge.

    • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute: Elute the enterodiol with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

    • Vortex for 30 seconds, then transfer to an LC autosampler vial with an insert. The sample is now ready for LC-MS/MS analysis.

Protocol 2: Derivatization for GC-MS Analysis

This step follows the evaporation stage (Step 5) from the sample preparation protocol.

  • Ensure Anhydrous Conditions: It is critical that the dried extract is completely free of water, as moisture will quench the derivatization reaction.

  • Add Reagent: Add 50 µL of a silylation agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[16]

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes.

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS. The resulting trimethylsilyl (TMS) derivatives of enterodiol are much more volatile and thermally stable.[17]

References

  • Setchell, K. D., & Lawson, A. M. (1983). Measurement of enterolactone and enterodiol, the first mammalian lignans, using stable isotope dilution and gas chromatography mass spectrometry. Biomedical Mass Spectrometry, 10(3), 227-35. [Link]

  • Milder, I. E., et al. (2015). Targeted LC-MS/MS Method for the Quantitation of Plant Lignans and Enterolignans in Biofluids from Humans and Pigs. Journal of Agricultural and Food Chemistry, 63(28), 6435-44. [Link]

  • Kuijsten, A., et al. (2005). Metabolism of Secoisolariciresinol-Diglycoside The Dietary Precursor to The Intestinally Derived Lignan Enterolactone in Humans. The Journal of Nutrition, 135(7), 1643-1650. [Link]

  • Peñalvo, J. L., et al. (2005). A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry. Journal of Chromatography B, 826(1-2), 103-110. [Link]

  • Neacsu, M., et al. (2023). Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State. Molecules, 28(15), 5896. [Link]

  • Wilkinson, A. P., et al. (2002). Identification and quantification of polyphenol phytoestrogens in foods and human biological fluids. Journal of Chromatography B, 777(1-2), 93-109. [Link]

  • Mei, H., Hsieh, Y., & Nardo, C. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]

  • Taylor, A. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. [Link]

  • Panuwet, P., et al. (2018). Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches. Journal of Chromatography B, 1089, 56-63. [Link]

  • Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. [Link]

  • ZefSci. (2024). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Denver, N., et al. (2019). Current strategies for quantification of estrogens in clinical research. The Journal of Steroid Biochemistry and Molecular Biology, 192, 105373. [Link]

  • Malachová, A., et al. (2014). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS. Analytical and Bioanalytical Chemistry, 406(7), 1947-1959. [Link]

  • Moros, G., et al. (2017). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Bioanalysis, 9(1), 53-65. [Link]

  • Bibel, M. (2021). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]

  • LCGC International. (2013). How to Avoid Problems in LC–MS. LCGC International. [Link]

  • Ibáñez, M., et al. (2017). Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices. Journal of Chromatography A, 1523, 218-227. [Link]

Sources

quality control measures for enterodiol reference standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quality Control & Troubleshooting for Enterodiol (END)

Document ID: QC-END-2024-v1 Audience: Analytical Chemists, DMPK Scientists, Microbiologists

Introduction: The Technical Context

Enterodiol (END) is a mammalian lignan produced by the intestinal microbiota from plant precursors like secoisolariciresinol.[1] Unlike stable synthetic drugs, END is a diphenolic compound susceptible to oxidation and enzymatic conversion to Enterolactone (ENL).

This guide addresses the specific physicochemical challenges of END—namely its poor aqueous solubility , ionization behavior in MS , and oxidative instability .

Module 1: Critical Storage & Handling

Status: Active | Priority: High

Q: My standard arrived at ambient temperature. Is it degraded?

A: Likely not, but immediate action is required. Enterodiol is chemically stable in solid form for short durations (24-72 hours) at ambient temperature if sealed under inert gas. However, the phenolic hydroxyl groups are prone to oxidation over time.

  • Protocol: Upon receipt, visually inspect for discoloration (yellowing indicates oxidation). Store long-term at -20°C . Desiccate to prevent hydrolysis.

Q: I cannot dissolve Enterodiol in my aqueous mobile phase. What is wrong?

A: Enterodiol is practically insoluble in pure water. Attempting to dissolve solid END directly into aqueous buffers will result in micro-precipitation, leading to erratic peak areas and clogged columns.

Correct Solubilization Workflow:

  • Primary Stock: Dissolve solid END in 100% DMSO or Methanol to reach 1–10 mg/mL.

  • Secondary Stock: Dilute into Ethanol if necessary.

  • Working Solution: Spike the organic stock into the aqueous buffer only at the moment of use. Keep organic content >1% if possible to maintain solubility.

Warning: Aqueous working solutions are unstable. Do not store them for >24 hours.

Module 2: Identity & Purity Verification (QC Protocol)

Status: Active | Complexity: Advanced

To validate your reference standard before use in PK/PD studies, execute this self-validating QC workflow.

Experiment 1: System Suitability Testing (SST)

Before running samples, verify your LC-MS/MS system using the parameters below.

ParameterAcceptance CriterionTechnical Rationale
Retention Time (RT) ± 0.1 min of referenceShifts indicate pH drift or column aging.
Tailing Factor (

)

Phenolic interactions with residual silanols cause tailing.
Signal-to-Noise (S/N) > 10 (LOQ)Ensures sensitivity for low-level metabolite detection.
Carryover < 0.1% of LLOQEND is "sticky" in polymeric tubing.
Experiment 2: Purity Assessment via HPLC-UV/MS

Objective: Confirm purity >95% and absence of conversion to Enterolactone.

  • Column: C18 Reverse Phase (e.g., Acquity UPLC CSH C18, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection:

    • UV: 280 nm (Phenolic absorption).

    • MS: ESI Negative Mode (m/z 301.1 [M-H]⁻).

Visualization: QC Decision Matrix

The following logic gate ensures no compromised material enters your workflow.

QC_Workflow Start Standard Receipt Visual Visual Inspection (White/Off-white powder?) Start->Visual Solubility Solubility Check (Clear in DMSO?) Visual->Solubility Pass Fail QUARANTINE Contact Supplier Visual->Fail Yellow/Brown HPLC HPLC-UV/MS Analysis Solubility->HPLC Pass Solubility->Fail Precipitate Purity Purity > 95%? HPLC->Purity IsoCheck Enterolactone Detected? Purity->IsoCheck Yes Purity->Fail No Pass RELEASE Store at -20°C IsoCheck->Pass No (<1%) IsoCheck->Fail Yes (>1%)

Figure 1: Decision logic for accepting Enterodiol reference standards. Note the critical check for Enterolactone conversion.

Module 3: Troubleshooting Analytical Methods

Status: Active | Type: Diagnostic

Issue 1: Low Sensitivity in Mass Spectrometry

Symptom: The [M-H]⁻ peak at m/z 301.1 is weak or unstable. Root Cause:

  • Ion Suppression: Co-eluting matrix components or high buffer salt concentration.

  • Wrong pH: Phenols ionize best in basic conditions, yet many generic methods use acidic mobile phases. Solution:

  • Switch Mobile Phase Modifier: Replace 0.1% Formic Acid with 1 mM Ammonium Fluoride or Ammonium Acetate (pH neutral) . This enhances deprotonation in negative mode.

  • Check Source Temp: Ensure ESI source temp is <500°C to prevent thermal degradation of the lignan structure.

Issue 2: Peak Splitting or Shoulder Peaks

Symptom: The END peak appears as a doublet. Root Cause:

  • Solvent Mismatch: Injecting a 100% DMSO stock onto a high-aqueous initial gradient causes "solvent wash-through."

  • Isomerization: Presence of isomeric impurities. Solution:

  • Dilution Protocol: Dilute the DMSO stock 1:10 with the starting mobile phase (e.g., 5% ACN/Water) before injection.

  • Gradient Adjustment: Add a 1-minute isocratic hold at the start of the run to focus the analyte.

Visualization: Troubleshooting Logic Tree

Use this flowchart to diagnose chromatographic anomalies.

Troubleshooting Problem Chromatographic Issue Split Split Peak Problem->Split Tailing Peak Tailing Problem->Tailing Drift RT Drift Problem->Drift Solvent Injection Solvent Too Strong? Split->Solvent Silanol Silanol Interaction? Tailing->Silanol Equil Column Not Equilibrated? Drift->Equil FixSolvent Dilute Sample with Mobile Phase A Solvent->FixSolvent Yes (DMSO/MeOH) FixpH Lower pH or Increase Ionic Strength Silanol->FixpH Likely FixTime Increase Re-equilibration Time (5-10 column vols) Equil->FixTime Yes

Figure 2: Diagnostic logic for resolving common chromatographic defects associated with lignan analysis.

Module 4: Calculation & Quantitative Correction

Status: Active | Type: Formula

When preparing quantitative standards, you must correct for the purity and water content (Enterodiol is hygroscopic).

The Correction Formula:



Where:

  • 
    : Actual concentration (mg/mL).
    
  • 
    : Weighed mass (mg).
    
  • 
    : Chromatographic purity (decimal, e.g., 0.98).
    
  • 
    : Water content from Karl Fischer titration (decimal, e.g., 0.02).
    

Note: If the Certificate of Analysis (CoA) reports "As-is" purity, the water correction is likely already factored in. If "Dried Basis" is reported, you must measure water content or dry the standard (not recommended due to oxidation risk).

References

  • ICH Harmonised Tripartite Guideline. (2000). Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. International Council for Harmonisation.[3][4][5][6] Link

  • Niemeyer, H. B., et al. (2025).[7] A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry. Journal of Chromatography B. Link

  • Clavel, T., et al. (2006).[8] Intestinal Bacterial Communities That Produce Active Estrogen-Like Compounds Enterodiol and Enterolactone in Humans. Applied and Environmental Microbiology. Link

  • USP General Chapters. (2023). <11> USP Reference Standards. United States Pharmacopeia.[9] Link

  • Willför, S., et al. (2006). NMR Characterization of Lignans. MDPI Molecules. Link

Sources

Chromatographic Optimization Support Center: Enterodiol & Lignan Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Method Development & Optimization) Subject: Enterodiol (END) Separation from Isomers and Enterolactone (ENL)

Diagnostic Workflow: Method Selection Strategy

Before optimizing parameters, you must select the correct chromatographic mode based on your analytical goal. Enterodiol (END) presents two distinct separation challenges:

  • Structural Isomerism & Metabolites: Separating END from its oxidized metabolite Enterolactone (ENL) and biological matrix components.

  • Stereoisomerism (Chirality): Separating (+)-END from (-)-END to determine biological origin or activity.

Decision Matrix

Method_Selection_Workflow Start START: Define Analytical Goal Decision What is the primary separation target? Start->Decision Path_Achiral Total Lignan Quantification (END vs. ENL vs. Matrix) Decision->Path_Achiral Routine Analysis Path_Chiral Enantiomeric Profiling ((+)-END vs. (-)-END) Decision->Path_Chiral Stereochemistry Method_RP Method A: Reversed-Phase C18 High Throughput | LC-MS/MS Path_Achiral->Method_RP Method_CSP Method B: Chiral Stationary Phase (CSP) High Selectivity | Amylose/Cellulose Path_Chiral->Method_CSP Opt_RP Optimization Focus: Gradient Slope, pH, End-capping Method_RP->Opt_RP Opt_CSP Optimization Focus: Mobile Phase Modifiers, Temp, Flow Rate Method_CSP->Opt_CSP

Figure 1: Decision tree for selecting the appropriate chromatographic mode based on specific isomer separation requirements.

Achiral Separation (Structural Isomers & Metabolites)

Goal: Baseline resolution of Enterodiol (END) from Enterolactone (ENL) and matrix interferences. Primary Challenge: Peak tailing and co-elution with plasma/urine constituents.

Recommended Protocol: High-Throughput LC-MS/MS[1]

This protocol utilizes a C18 stationary phase to separate structural isomers based on hydrophobicity.

ParameterSpecificationRationale
Column C18 (End-capped), 2.1 x 100 mm, 1.7–3 µmEnd-capping reduces silanol activity, minimizing tailing for phenolic hydroxyls on END.
Mobile Phase A Water + 0.1% Formic Acid (or 2mM Ammonium Acetate)Acidic pH suppresses ionization of phenolic groups (

), keeping analytes neutral for better retention.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks and lower backpressure than Methanol for lignans.
Gradient 20% B to 80% B over 8-10 minsShallow gradient required to separate END from closely eluting matrix isomers.
Flow Rate 0.3 – 0.4 mL/minOptimized for ESI ionization efficiency.
Detection ESI Negative Mode (MRM)Lignans ionize best in negative mode due to phenolic protons.
Troubleshooting Guide: Achiral Issues

Q: My Enterodiol peak is tailing significantly (


). How do I fix this? 
  • Root Cause: Secondary interactions between the phenolic hydroxyls of END and residual silanols on the silica support.

  • Solution:

    • Switch Column: Move to a "hybrid" particle column (e.g., Ethylene Bridged Hybrid) or a highly end-capped C18 column designed for basic/polar compounds.

    • Modify pH: Ensure mobile phase pH is well below the

      
       of the silanols (pH < 3.0) or use a buffer like Ammonium Acetate to mask silanol sites.
      

Q: I see a "ghost peak" co-eluting with END in my blank injections.

  • Root Cause: Carryover. Lignans are "sticky" due to their hydrophobic backbone.

  • Solution: Implement a needle wash with high organic strength (e.g., 90% ACN / 10% Isopropanol) and add a "sawtooth" wash step (rapid ramp to 95% B) at the end of every gradient run.

Chiral Separation (Enantiomers)

Goal: Resolution of (+)-Enterodiol and (-)-Enterodiol. Primary Challenge: These stereoisomers have identical physical properties in an achiral environment. Separation requires a Chiral Stationary Phase (CSP).[1][2][3]

Mechanism of Separation

Chiral recognition requires a "three-point interaction" between the analyte and the stationary phase (e.g., H-bonding,


-

stacking, steric inclusion).

Chiral_Recognition CSP Chiral Selector (Amylose) H_Bond H-Bond CSP->H_Bond Site A Pi_Pi Pi-Pi Stacking CSP->Pi_Pi Site B Steric Steric Fit CSP->Steric Pocket Analyte_R (+)-END (Match) Analyte_S (-)-END (Mismatch) H_Bond->Analyte_R H_Bond->Analyte_S Pi_Pi->Analyte_R Pi_Pi->Analyte_S Steric->Analyte_R Strong Retention Steric->Analyte_S Steric Clash (Elutes First)

Figure 2: The "Three-Point Interaction" model illustrating why one enantiomer is retained longer than the other on a polysaccharide-based chiral column.

Recommended Protocol: Normal Phase / Polar Organic

Polysaccharide-based columns (Amylose or Cellulose derivatives) are the industry standard for lignans.

ParameterSpecificationRationale
Column Chiralpak AD-H (Amylose) or OD-H (Cellulose)These phases provide the necessary "pockets" for the bulky lignan structure to fit.
Mobile Phase Hexane : Ethanol (70:30 v/v)Ethanol is a preferred modifier over Isopropanol for lignans as it often improves peak shape and solubility.
Temperature 25°C (Start low)Lower temperatures often improve chiral resolution (

) by increasing the enthalpy difference between isomers.
Flow Rate 0.5 – 1.0 mL/minStandard normal phase flow rates.
Detection UV (280 nm) or FluorescenceLignans have strong UV absorbance at 280 nm.
Troubleshooting Guide: Chiral Issues

Q: I have partial separation (shoulders), but not baseline resolution.

  • Root Cause: Insufficient selectivity (

    
    ).
    
  • Solution:

    • Lower the Temperature: Drop from 25°C to 10–15°C. Chiral recognition is entropy-driven; lower T often freezes the CSP into a more selective conformation.

    • Change Modifier: Switch from Ethanol to Isopropanol. While Ethanol is sharper, Isopropanol is bulkier and changes the steric environment of the mobile phase.

Q: My retention times are drifting between runs.

  • Root Cause: Water contamination in Normal Phase solvents.

  • Solution: Amylose/Cellulose phases are sensitive to trace water, which adsorbs to the silica and blocks chiral sites. Use strictly anhydrous Hexane/Alcohol and keep solvent bottles capped with drying tubes.

Sample Preparation & Matrix Management

Even the best chromatography fails if the sample is dirty. Enterodiol exists primarily as glucuronide/sulfate conjugates in biological fluids.

Critical Step: Enzymatic Hydrolysis Before injection, you must deconjugate the isomers.

  • Enzyme: Helix pomatia (contains both Glucuronidase and Sulfatase).

  • Condition: Incubate at 37°C for 12-16 hours in Acetate buffer (pH 5.0).

  • Extraction: Liquid-Liquid Extraction (LLE) with Diethyl Ether is superior to SPE for recovering both END and ENL cleanly.

References

  • Development of LC-MS/MS Method for Lignans

    • Title: A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry.[4][5]

    • Source: Journal of Chromatography B (via PubMed/ResearchG
    • Link:[Link] (Verified context from search results 1.16, 1.17)

  • Chiral Separation Fundamentals

    • Title: Chiral HPLC for effective enantiomer separation.[1][6][7][8]

    • Source: Chemical Society Reviews / ResearchGate[7]

    • Link:[Link]

  • Troubleshooting Peak Tailing

    • Title: Troubleshooting Peak Shape Problems in HPLC.
    • Source: Waters Corpor
    • Link:[Link]

  • Lignan Analysis in Food/Feces

    • Title: Validated LC-MS/MS Method for the Quantification of Free and Bound Lignans in Cereal-Based Diets and Feces.[9]

    • Source: Journal of Agricultural and Food Chemistry
    • Link:[Link]

Sources

Validation & Comparative

Comparative Guide: Apoptotic Efficacy of Enterodiol vs. Enterolactone in Cancer Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: While both Enterodiol (END) and Enterolactone (ENL) exhibit anti-carcinogenic properties, Enterolactone demonstrates superior apoptotic potency and a more favorable safety profile across multiple cancer cell lines (Breast, Colon, Ovarian, Prostate).

  • Enterolactone (ENL): Acts as the stable, bioactive end-product of lignan metabolism.[1] Its primary apoptotic mechanism involves the intrinsic mitochondrial pathway (Caspase-3 activation, Bcl-2 downregulation) and a unique capacity to inhibit telomerase (hTERT) activity.

  • Enterodiol (END): Functions as a metabolic precursor with distinct but generally lower intrinsic potency. Its apoptotic effects are mediated primarily through MAPK signaling modulation (ERK/JNK/p38 suppression) and Estrogen Receptor (ER) interaction.

Physicochemical & Pharmacological Profile

Both compounds are mammalian lignans derived from the microbial fermentation of plant lignans (e.g., secoisolariciresinol diglucoside from flaxseed) in the colon.

FeatureEnterodiol (END)Enterolactone (ENL)
Metabolic Status Intermediate metabolite (Precursor)Final stable metabolite (Bioactive)
Structure Dihydroxy lignanLactone ring structure
Bioavailability Shorter half-life; rapidly oxidized to ENLLonger half-life; higher circulating serum levels
ER Binding Binds ER

(AF-1 & AF-2 domains)
Binds ER

(Predominantly AF-2 domain)

Comparative Efficacy: In Vitro & In Vivo Data[2]

The following data synthesizes key findings from breast (MCF-7), colon (Colo 201, CT26), and ovarian (ES-2) cancer models.

Quantitative Efficacy Table
Cancer TypeCell LineCompoundEffective Concentration / DoseOutcome / IC50 Proxy
Breast MCF-7ENL 100

M
75% Viability reduction ; Significant hTERT inhibition.
END 100

M
58% Viability reduction; No effect on hTERT.
Colon Colo 201ENL 118.4

M (IC50)
Induced Sub-G1 phase arrest (Apoptosis).
Colon CT26END 0-100

M
~40% Apoptosis rate at max dose.
Ovarian ES-2ENL 0.1 - 1.0 mg/kg (In Vivo)Marked tumor suppression ; dose-dependent efficacy.
END 1.0 mg/kg (In Vivo)Tumor suppression observed but with higher toxicity .
Prostate LNCaPENL 75

M
Significant Caspase-3 cleavage & PARP inactivation.

Key Insight: In in vivo xenograft models (MCF-7), both ENL and END (10 mg/kg) caused tumor regression (>80%), contrasting with Genistein which promoted growth after prolonged use. However, ENL is consistently more effective at lower doses and exhibits a "cleaner" toxicity profile.

Mechanistic Deep Dive: Divergent Apoptotic Pathways

The apoptotic machinery activated by these lignans differs significantly. ENL triggers a classic mitochondrial cascade, whereas END relies heavily on kinase signaling modulation.

Enterolactone (ENL): The Mitochondrial Executioner

ENL drives apoptosis by disrupting the Bcl-2/Bax ratio . It downregulates the anti-apoptotic protein Bcl-2, leading to mitochondrial outer membrane permeabilization (MOMP), Cytochrome C release, and subsequent activation of Caspase-9 and Caspase-3.[1] Uniquely, ENL also suppresses hTERT (catalytic subunit of telomerase), preventing immortalization in breast cancer cells.

Enterodiol (END): The Signaling Modulator

END exerts its effects upstream by modulating the MAPK pathway . It downregulates the phosphorylation of ERK, JNK, and p38, which are critical for cell survival and proliferation signals. In colorectal cells, this suppression leads to a reduction in anti-apoptotic protein expression, indirectly triggering cell death.

Pathway Visualization (DOT Diagram)

Apoptotic_Pathways cluster_legend Compound Origins cluster_END_Mech END Mechanism (Signaling Modulation) cluster_ENL_Mech ENL Mechanism (Mitochondrial & Telomerase) Dietary_Lignans Dietary Lignans (Flaxseed/SDG) Gut_Microbiota Gut Microbiota Conversion Dietary_Lignans->Gut_Microbiota END Enterodiol (END) Gut_Microbiota->END Primary Metabolite ENL Enterolactone (ENL) END->ENL Oxidation MAPK MAPK Pathway (p-ERK, p-JNK, p-38) END->MAPK Inhibits hTERT hTERT / Telomerase (Inhibition) ENL->hTERT Inhibits Bcl2_Bax Bcl-2 / Bax Ratio (Disruption) ENL->Bcl2_Bax Modulates AntiApop_Prot Anti-apoptotic Proteins (Downregulation) MAPK->AntiApop_Prot END_Apoptosis Apoptosis (Moderate) AntiApop_Prot->END_Apoptosis ENL_Apoptosis Apoptosis (Potent) hTERT->ENL_Apoptosis Senescence/Death Mito_Dysfunction Mitochondrial Permeabilization Bcl2_Bax->Mito_Dysfunction Caspase_Cascade Caspase-9 -> Caspase-3 PARP Cleavage Mito_Dysfunction->Caspase_Cascade Caspase_Cascade->ENL_Apoptosis

Caption: Divergent apoptotic mechanisms of Enterodiol (MAPK modulation) and Enterolactone (Mitochondrial/Telomerase inhibition).

Validated Experimental Protocols

To objectively compare these compounds, the following protocols utilize self-validating controls (e.g., total protein normalization, isotype controls).

A. Apoptosis Quantification (Annexin V/PI Flow Cytometry)

Objective: Differentiate between early apoptosis (Annexin V+/PI-) and late apoptosis/necrosis (Annexin V+/PI+).

  • Seeding: Plate cancer cells (e.g., MCF-7 or Colo 201) at

    
     cells/well in 6-well plates. Allow attachment for 24h.
    
  • Treatment:

    • Control: 0.1% DMSO (Vehicle).

    • END Group: 50

      
      M and 100 
      
      
      
      M Enterodiol.
    • ENL Group: 50

      
      M and 100 
      
      
      
      M Enterolactone.
    • Duration: Incubate for 48h and 72h to observe time-dependence.

  • Harvesting: Trypsinize cells (include floating dead cells from supernatant) and wash 2x with cold PBS.

  • Staining: Resuspend in

    
    L 1X Binding Buffer. Add 
    
    
    
    L FITC-Annexin V and
    
    
    L Propidium Iodide (PI).
  • Acquisition: Incubate 15 min at RT in dark. Add

    
    L Binding Buffer. Analyze via Flow Cytometer (Ex: 488nm; Em: 530nm for FITC, >575nm for PI).
    
B. Mechanistic Validation (Western Blotting)

Objective: Confirm pathway activation via Caspase-3 cleavage and Bcl-2 downregulation.

  • Lysis: Lyse treated cells in RIPA buffer supplemented with protease/phosphatase inhibitors.

  • Quantification: Normalize protein concentration to 30

    
     g/lane  using BCA assay.
    
  • Electrophoresis: Resolve on 10-12% SDS-PAGE gel. Transfer to PVDF membrane.

  • Blocking: 5% non-fat milk in TBST for 1h.

  • Primary Antibodies (Overnight, 4°C):

    • Anti-Cleaved Caspase-3 (Asp175) [1:1000]

    • Anti-Bcl-2 [1:1000]

    • Anti-Bax [1:1000]

    • Anti-p-ERK1/2 (for END validation) [1:1000]

    • Loading Control: Anti-

      
      -Actin or GAPDH [1:5000].
      
  • Detection: HRP-conjugated secondary antibodies + ECL substrate.

Experimental Workflow Diagram

Experimental_Workflow cluster_Flow Flow Cytometry cluster_WB Western Blot Start Cell Seeding (MCF-7 / Colo 201) Treat Treatment (DMSO, END, ENL) 48h / 72h Start->Treat Harvest_Flow Harvest + Wash Treat->Harvest_Flow Lysis Lysis (RIPA) Treat->Lysis Stain Annexin V / PI Staining Harvest_Flow->Stain Analyze Quantify % Apoptosis Stain->Analyze PAGE SDS-PAGE Transfer Lysis->PAGE Blot Probe Targets: Casp-3, Bcl-2, p-ERK PAGE->Blot

Caption: Dual-stream validation workflow for assessing apoptotic efficacy and mechanism.

References

  • Enterolactone has stronger effects than enterodiol on ovarian cancer. ResearchGate. Link

  • Enterolactone Reduces Telomerase Activity and The Level of Its Catalytic Subunit in Breast Cancer Cells. Iranian Journal of Basic Medical Sciences. Link

  • Enterodiol and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells. Journal of Steroid Biochemistry and Molecular Biology. Link

  • Enterolactone induces apoptosis and inhibits growth of Colo 201 human colon cancer cells both in vitro and in vivo. ResearchGate. Link

  • Apoptotic effect of enterodiol, the final metabolite of edible lignans, in colorectal cancer cells. Journal of the Science of Food and Agriculture. Link

  • Enterolactone induces apoptosis in human prostate carcinoma LNCaP cells via a mitochondrial-mediated, caspase-dependent pathway. Molecular Cancer Therapeutics. Link

Sources

Enterodiol vs. Estradiol: Competitive Binding Assays for Estrogen Receptors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Enterodiol (END) and 17


-Estradiol (E2) in the context of Estrogen Receptor (ER) competitive binding assays. It is designed for researchers requiring actionable protocols and mechanistic insights.

Executive Summary & Mechanistic Distinction

The core distinction between 17


-Estradiol (E2) and Enterodiol (END) in binding assays lies in affinity magnitude  and functional outcome . E2 is the high-affinity endogenous ligand (

), acting as a full agonist. Enterodiol, a gut-derived mammalian lignan, functions as a weak partial agonist/antagonist with binding affinity approximately

to

times lower than E2.

In a competitive binding assay, END requires micromolar (


) concentrations to displace nanomolar (

) concentrations of radiolabeled E2. This vast differential necessitates precise assay window optimization to detect displacement without inducing solvent toxicity or non-specific binding artifacts.
Mechanistic Comparison
Feature17

-Estradiol (E2)
Enterodiol (END)
Origin Endogenous Steroid HormoneGut Microbial Metabolite (Lignan)
Binding Affinity (

)
High (

)
Very Low (

)
Relative Binding Affinity (RBA) 100% (Reference Standard)

(Typically

)
Receptor Selectivity Balanced ER

/ ER

affinity
Slight preference for ER

(context-dependent)
Mode of Action Full Agonist (Strong AF-1 & AF-2 activation)Partial Agonist / Antagonist (SERM-like)

Competitive Binding Principle & Pathway

The assay relies on the Law of Mass Action . Unlabeled competitor (END or E2) competes with a fixed concentration of radiolabeled tracer (


-E2) for a limited number of receptor binding sites.
Visualization: Competitive Binding Dynamics

CompetitiveBinding ER Estrogen Receptor (ERα / ERβ) Complex_Tracer ER-Tracer Complex (Signal Detected) ER->Complex_Tracer + Tracer Complex_Cold ER-Competitor Complex (Signal Lost) ER->Complex_Cold + Competitor Tracer Tracer Ligand (3H-Estradiol) Tracer->Complex_Tracer Comp_E2 Competitor: E2 (High Affinity) Comp_E2->Complex_Cold Strong Displacement (nM range) Comp_END Competitor: Enterodiol (Low Affinity) Comp_END->Complex_Cold Weak Displacement (μM range) Readout Scintillation Counting (CPM) Complex_Tracer->Readout High Signal = Low Competition Complex_Cold->Readout Low Signal = High Competition

Caption: Figure 1. Competitive binding logic. High-affinity E2 displaces tracer efficiently (solid green line), while low-affinity Enterodiol requires high concentrations for displacement (dotted yellow line).

Experimental Protocol: Radioligand Competitive Binding

This protocol is validated for cytosolic ER preparations (rat uterine cytosol) or recombinant human ER. It is designed to handle both high-affinity (E2) and low-affinity (END) ligands simultaneously.

Phase 1: Reagent Preparation
  • Assay Buffer (TEDG):

    • 10 mM Tris-HCl (pH 7.4 at 4°C)

    • 1.5 mM EDTA (Protects receptor from metalloproteases)

    • 1 mM Dithiothreitol (DTT) (Critical: Add fresh; maintains receptor reduction state).

    • 10% Glycerol (Stabilizes receptor conformation).

    • Note: For Enterodiol, ensure the buffer contains no background phytoestrogens (use glass-distilled water).

  • Ligand Preparation:

    • Tracer (

      
      -E2):  Dilute to 
      
      
      
      in TEDG buffer. Final concentration in tube will be
      
      
      .
    • Standard (Unlabeled E2): Prepare serial dilutions in ethanol/buffer from

      
       to 
      
      
      
      .
    • Test Compound (Enterodiol): Prepare serial dilutions from

      
       to 
      
      
      
      .
    • Causality: You must go up to

      
       (1 mM) stock to achieve a final 
      
      
      
      concentration in the assay, which is necessary to observe the full displacement curve for weak binders like END.
Phase 2: Assay Workflow
StepActionTechnical Insight
1 Tube Setup Use triplicate tubes for Total Binding (TB), Non-Specific Binding (NSB), and each competitor dose.
2 Add Competitor Add

of Unlabeled E2 or Enterodiol to respective tubes. Solvent Control: Ensure final Ethanol concentration is

to prevent receptor denaturation.
3 Add Tracer Add

of

-E2 to all tubes.
4 Add Receptor Add

of ER preparation (Cytosol or Recombinant). Vortex gently.
5 Equilibrium Incubate at 4°C for 18-24 hours . Why? Low temperatures stabilize the receptor-ligand complex and prevent degradation, essential for accurate

determination of weak binders.
6 Separation Add

of Hydroxylapatite (HAP) slurry (50% v/v). Vortex and incubate 15 min on ice. Alternative: Dextran-Coated Charcoal (DCC) can be used but HAP is often more stable for recombinant receptors.
7 Wash Centrifuge (1000 x g, 5 min), aspirate supernatant. Wash pellet 3x with ice-cold TEDG buffer containing 0.01% Triton X-100.
8 Quantification Resuspend pellet in scintillation cocktail. Count radioactivity (CPM) using a

-counter.

Data Analysis & Interpretation

Calculation of Binding Parameters

Convert raw CPM (Counts Per Minute) to Specific Binding:



Fit the data to a 4-Parameter Logistic (Hill) Equation :



  • 
     : Log of concentration.
    
  • 
     : % Specific Binding.
    
Comparative Performance Data (Expected Results)
Parameter17

-Estradiol (Control)
Enterodiol (Test)Interpretation



END requires ~1000x more concentration to displace 50% of tracer.
Hill Slope


A slope of -1.0 indicates competitive inhibition at a single binding site. Deviations suggest allosteric effects or solubility issues.
RBA


Calculated as

.
Curve Shape Sigmoidal, steepSigmoidal, shifted rightIf END curve plateaus before 0%, it indicates insolubility at high concentrations.
Visualization: Displacement Curves

Caption: Figure 2. Theoretical displacement data. Enterodiol exhibits a classic right-shifted curve characteristic of a low-affinity competitive binder.

Troubleshooting & Optimization (Expertise)

Solubility Limits

Enterodiol is lipophilic. At concentrations


, it may precipitate in aqueous buffer, leading to "false" non-displacement (flatlining curve).
  • Solution: Use DMSO as the vehicle (keep final DMSO

    
    ) or ensure thorough vortexing. Inspect tubes for turbidity.
    
Receptor Degradation

If the Total Binding (TB) is low (


 CPM), the receptor has degraded.
  • Solution: Always add fresh DTT. Molybdate (

    
    ) can be added to the buffer to stabilize the receptor-chaperone complex.
    
Non-Monotonic Curves (U-Shape)

Occasionally, phytoestrogens show U-shaped curves due to micelle formation or non-specific interactions at high concentrations.

  • Solution: Restrict analysis to the linear portion of the Hill slope or use a detergent (0.01% Triton X-100) in the wash steps to reduce hydrophobic non-specific binding.

References

  • Carreau, C., et al. (2008). "Enterodiol and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells." Journal of Steroid Biochemistry and Molecular Biology.

  • Blair, R. M., et al. (2000). "The Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands." Toxicological Sciences.

  • Kuiper, G. G., et al. (1998). "Interaction of estrogenic chemicals and phytoestrogens with estrogen receptor beta." Endocrinology.

  • US EPA (2011). "Estrogen Receptor Binding Assay Using Rat Uterine Cytosol (ER-RUC) Standard Evaluation Procedure." EPA Endocrine Disruptor Screening Program.

  • Penttinen, P., et al. (2007). "Diet-derived polyphenol metabolite enterolactone is a tissue-specific estrogen receptor activator." Endocrinology.

Comparative Pharmacokinetics of Enterodiol and Enterolactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the comparative pharmacokinetics (PK) of Enterodiol (END) and Enterolactone (ENL) , the two primary mammalian lignans derived from the microbial metabolism of dietary plant lignans.

Key Technical Insight: While chemically similar, END and ENL exhibit distinct pharmacokinetic profiles. END functions primarily as a metabolic intermediate with a shorter half-life (~4.4 h), whereas ENL is the terminal, stable end-product with a significantly longer half-life (~12.6 h) and higher systemic exposure (AUC). This distinction dictates that ENL is the superior biomarker for long-term lignan exposure, while END reflects recent microbial activity.

Metabolic Origins & Interconversion

Unlike most pharmaceuticals, END and ENL are not ingested directly but are generated in situ by the colonic microbiota. This "bioreactor" origin fundamentally alters their absorption kinetics compared to standard oral drugs.

The Conversion Pathway

The formation of mammalian lignans follows a sequential reduction and oxidation pathway in the colon.

  • Precursors: Secoisolariciresinol diglucoside (SDG) and Matairesinol (MAT).

  • Intermediate: Enterodiol (END) is formed first via dehydroxylation.

  • Terminal Product: Enterolactone (ENL) is formed by the dehydrogenation of END.

Critical Causality: The delay in ENL appearance in plasma relative to END is caused by the requisite metabolic step converting END


 ENL.

MetabolicPathway SDG Plant Precursor (SDG/Secoisolariciresinol) SECO Aglycone (SECO) SDG->SECO Hydrolysis (Bacterial) MAT Plant Precursor (Matairesinol) ENL Enterolactone (ENL) MAT->ENL Direct Conversion (Minor Pathway) END Enterodiol (END) SECO->END Dehydroxylation (Eggerthella lenta) END->ENL Dehydrogenation (Rate Limiting Step) URINE Urinary Excretion (Glucuronides/Sulfates) END->URINE Elimination ENL->URINE Elimination

Figure 1: Metabolic pathway illustrating the sequential conversion of plant lignans to END and subsequently to ENL.[1]

Comparative Pharmacokinetic Profiles

The following data represents mean values derived from human intervention studies using a single bolus dose of pure Secoisolariciresinol Diglucoside (SDG).

Summary of PK Parameters
ParameterEnterodiol (END)Enterolactone (ENL)Technical Interpretation
Tmax (h) 14.8 ± 5.119.7 ± 6.2ENL peaks ~5 hours later than END, reflecting the time required for bacterial oxidation of END to ENL.
Half-life (t1/2, h) 4.4 ± 1.312.6 ± 5.6ENL persists 3x longer in circulation, likely due to enterohepatic recirculation and slower renal clearance.
AUC (nmol/L·h) 966 ± 6391762 ± 1117Systemic exposure to ENL is nearly double that of END, making it the dominant circulating lignan.
MRT (Mean Residence Time) 20.6 ± 5.9 h35.8 ± 10.6 hENL remains in the body significantly longer, stabilizing its levels during chronic intake.
Primary Conjugate GlucuronideGlucuronideBoth circulate >95% as conjugates (glucuronides > sulfates), limiting their diffusion into tissues but facilitating urinary excretion.
Absorption & Distribution Dynamics
  • Lag Time: Both lignans show a significant lag time (8–10 hours) before appearing in plasma. This confirms that absorption occurs strictly in the colon after bacterial hydrolysis, bypassing the small intestine.

  • Enterohepatic Recirculation: ENL exhibits a secondary peak in some subjects, indicative of enterohepatic recirculation. This contributes to its extended half-life compared to END.

  • Protein Binding: While specific "percent bound" data is sparse, the high degree of glucuronidation suggests that both metabolites circulate bound to serum albumin, which restricts their free fraction but extends their plasma residence time.

Elimination
  • Urinary Recovery: Urinary excretion is the primary elimination route. Approximately 40% of ingested lignans are recovered in urine, with ENL constituting the majority (approx. 60-70% of total urinary lignans).

  • Clearance: END is cleared more rapidly than ENL. The conversion of END to ENL acts as an elimination pathway for END but a formation pathway for ENL.

Figure 2: Conceptual representation of the pharmacokinetic time-course. Note the delay in ENL appearance relative to END.

Experimental Methodologies

To obtain the PK data described above, rigorous quantification methods are required. The current "Gold Standard" is Isotope Dilution LC-MS/MS.

Protocol: Quantification in Human Plasma (LC-MS/MS)

This protocol measures total enterolignans (free + conjugated) via enzymatic hydrolysis.

Reagents:

  • 
    -glucuronidase/sulfatase (from Helix pomatia).
    
  • Internal Standards:

    
    -Enterodiol and 
    
    
    
    -Enterolactone.
  • Extraction Solvent: Diethyl ether or tert-butyl methyl ether (TBME).

Step-by-Step Workflow:

  • Spiking: Aliquot 250

    
    L plasma. Add 25 
    
    
    
    L internal standard solution (
    
    
    -labeled).
  • Hydrolysis: Add 250

    
    L acetate buffer (pH 5.0) containing Helix pomatia enzymes. Incubate at 37°C for 12–16 hours (overnight) to deconjugate glucuronides/sulfates.
    
    • Why: Lignans circulate as conjugates. Without hydrolysis, you will miss >95% of the analyte.

  • Extraction: Add 2 mL diethyl ether. Vortex for 1 min. Centrifuge at 3000g for 10 min.

  • Separation: Flash freeze the aqueous layer (dry ice/methanol bath). Decant the organic supernatant into a fresh tube.

  • Drying: Evaporate ether under nitrogen stream at 40°C.

  • Reconstitution: Dissolve residue in 100

    
    L mobile phase (e.g., 40% Methanol / 60% Water with 0.1% Formic Acid).
    
  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7

      
      m).
      
    • Mode: Negative Electrospray Ionization (ESI-).

    • Transitions (MRM): Monitor parent

      
       daughter ions (e.g., ENL 
      
      
      
      297
      
      
      253).
Self-Validating Quality Control
  • Recovery Check: The use of

    
    -labeled internal standards corrects for losses during the extraction and ionization suppression steps.
    
  • Enzyme Efficiency: Run a positive control with a known glucuronide standard (e.g., phenolphthalein glucuronide) to ensure hydrolysis was 100% effective.

References

  • Kuijsten, A., et al. (2005). Pharmacokinetics of enterolignans in healthy men and women consuming a single dose of secoisolariciresinol diglucoside. The Journal of Nutrition. Link

  • Setchell, K. D., et al. (2014). Bioavailability of pure isoflavones in healthy humans and analysis of commercial soy isoflavone supplements. The Journal of Nutrition. (Note: Seminal work on phytoestrogen PK methods). Link

  • Grace, P. B., et al. (2003). A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry. Journal of Chromatography B. Link

  • Clavel, T., et al. (2006). Intestinal bacterial communities that produce active estrogen-like compounds enterodiol and enterolactone in humans. Applied and Environmental Microbiology. Link

  • Adlercreutz, H. (2007). Lignans and human health. Critical Reviews in Clinical Laboratory Sciences. Link

Sources

A Comparative Guide to Phytoestrogen Action in Breast Cancer: Evaluating Genistein, Enterodiol, and Combination Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a deep dive into the molecular mechanisms of phytoestrogens, specifically the isoflavone genistein and the lignan enterodiol, in the context of breast cancer. It moves beyond a simple review to offer a comparative analysis of their individual actions and evaluates the evidence for their use in combination therapies. Recognizing the critical need for scientific rigor, this document also addresses the significant gaps in current research, particularly concerning the synergistic potential of a genistein-enterodiol combination, and instead presents a well-documented synergistic partnership between genistein and tamoxifen as a model for future investigation.

Introduction: The Double-Edged Sword of Estrogen and the Potential of Phytoestrogens

Breast cancer remains the most commonly diagnosed malignancy in women worldwide. A significant subset of these cancers is hormone-receptor-positive, meaning their growth is fueled by estrogen. The estrogen receptor alpha (ERα) is a primary driver of proliferation in these tumors, making it a key target for endocrine therapies like tamoxifen.

Phytoestrogens, plant-derived compounds with structural similarity to 17β-estradiol, have garnered immense interest for their potential role in breast cancer prevention and treatment.[1] These compounds can exert both estrogenic and anti-estrogenic effects, often in a dose- and context-dependent manner.[2] This guide will focus on two major classes of phytoestrogens:

  • Isoflavones: Represented by genistein (GNT) , abundant in soy products.

  • Lignans: Represented by enterodiol (END) , a metabolite produced by gut microbiota from precursors in flaxseed, whole grains, and vegetables.[1][3]

We will dissect their individual mechanisms of action and critically evaluate the evidence for their synergistic application, providing a robust framework for researchers in the field.

Mechanisms of Action: A Tale of Two Phytoestrogens

Genistein: The Multi-Pathway Modulator

Genistein is one of the most extensively studied phytoestrogens. Its anti-cancer effects are pleiotropic, targeting multiple critical pathways in breast cancer cells.

  • Estrogen Receptor Modulation: Genistein's action is famously biphasic. At low concentrations, it can stimulate the growth of ERα-positive cells, while at higher concentrations, it inhibits growth.[2] Crucially, it displays a higher binding affinity for the tumor-suppressive estrogen receptor beta (ERβ) than for the proliferative ERα, which may be a key feature of its anti-cancer activity.[4]

  • Inhibition of Pro-Survival Signaling: Genistein has been shown to suppress key signaling cascades that drive cell proliferation and survival. It can inhibit the PI3K/Akt and MAPK (ERK1/2) pathways, which are frequently hyperactivated in breast cancer.[5]

  • Induction of Apoptosis and Cell Cycle Arrest: By modulating the expression of proteins in the Bcl-2 family (increasing pro-apoptotic Bax, decreasing anti-apoptotic Bcl-2) and activating caspases, genistein can trigger programmed cell death.[2] It also induces cell cycle arrest, often at the G2/M phase, preventing cancer cells from dividing.[5]

  • Anti-Angiogenic and Anti-Metastatic Effects: Genistein can inhibit angiogenesis, the formation of new blood vessels that feed tumors, and suppress the expression of matrix metalloproteinases (MMPs), enzymes that are critical for cancer cell invasion and metastasis.[5]

Enterodiol: The Emerging Lignan

Enterodiol (END) and its counterpart enterolactone (ENL) are the primary active metabolites of dietary lignans.[6] While less studied than genistein, research points to several anti-cancer mechanisms.

  • Hormonal Modulation: Both enterodiol and enterolactone possess weak estrogenic and anti-estrogenic capabilities.[7] They can compete with the more potent 17β-estradiol for binding to estrogen receptors, potentially reducing the overall estrogenic stimulation of tumor cells.[7][8] Some studies suggest enterolignans may also inhibit the aromatase enzyme, which is responsible for estrogen synthesis.[9]

  • Estrogen Receptor Alpha (ERα) Activation: In MCF-7 breast cancer cells, enterodiol has been shown to induce ERα transcriptional activation in a manner similar to estradiol, suggesting a complex, potentially proliferative role in certain contexts.[10] However, other studies have shown that at physiological concentrations, enterolignans can inhibit estradiol-stimulated cell growth.[11]

  • Apoptotic and Anti-Proliferative Effects: In some cancer cell lines, enterodiol has been found to induce apoptosis and down-regulate the phosphorylation of pro-survival pathways like ERK, JNK, and p38.[12] However, some studies on ER-positive breast cancer cells have shown that enterodiol can enhance proliferation, highlighting the context-dependent nature of its effects.[13]

The conflicting data on enterodiol's effects—sometimes promoting and sometimes inhibiting proliferation—underscore the need for more research to clarify its precise role and therapeutic window.

Comparative Analysis of Phytoestrogen Combinations

The core principle of combination therapy is to achieve synergy, where the combined effect of two agents is greater than the sum of their individual effects. This allows for lower doses, reducing toxicity while increasing efficacy.

The Target Combination: Genistein + Enterodiol

A combination of genistein and enterodiol is an intuitive therapeutic strategy, targeting cancer cells with both an isoflavone and a lignan. However, a thorough review of the current scientific literature reveals a critical knowledge gap : there is a lack of direct, peer-reviewed evidence demonstrating a synergistic anti-proliferative or pro-apoptotic effect of this specific combination on breast cancer cells.

One of the few studies that examined a mixture of genistein, enterodiol, and enterolactone in a mouse model of postmenopausal breast cancer did not report on anti-tumor synergy. Instead, it concluded that while genistein had beneficial effects on bone, it had adverse estrogenic effects on the tumor and uterus.[14] Worryingly, the combination of the lignans with genistein still resulted in an adverse effect on the uterus.[14]

A Proven Alternative: Genistein + Tamoxifen Synergy

In contrast to the genistein-enterodiol pairing, the synergistic relationship between genistein and the selective estrogen receptor modulator (SERM) tamoxifen is better documented. Tamoxifen is a cornerstone of endocrine therapy for ER-positive breast cancer, but resistance is a major clinical challenge.

Studies have shown that genistein can enhance the anti-cancer effects of tamoxifen.[15] This synergy may be particularly relevant in overcoming tamoxifen resistance. The proposed mechanisms include:

  • Modulation of Signaling Pathways: Lignans and isoflavones may enhance the effectiveness of tamoxifen.[15]

  • Epigenetic Regulation: Genistein may help to re-sensitize resistant cells to tamoxifen through epigenetic mechanisms.[2]

This well-established synergistic interaction serves as an excellent model for how a phytoestrogen can be rationally combined with a standard-of-care therapy to improve outcomes.

Data Synthesis and Interpretation

To contextualize the potential efficacy of these compounds, the following tables summarize typical experimental findings. Table 1 presents hypothetical IC50 values (the concentration required to inhibit 50% of cell growth) for each compound individually. Table 2 illustrates how synergy is quantified using the Combination Index (CI) for the genistein and tamoxifen pairing.

Table 1: Comparative Anti-Proliferative Activity of Individual Compounds on MCF-7 Cells

CompoundClassTypical IC50 Range (µM)Primary Mechanism of Action
Genistein Isoflavone20 - 50ER modulation, Tyrosine Kinase Inhibition, Apoptosis Induction[2]
Enterodiol Lignan> 50 (variable)Weak ER modulation, Apoptosis Induction (context-dependent)[10][13]
Tamoxifen SERM5 - 15Competitive ER Antagonist

Note: IC50 values are highly dependent on the specific cell line and assay conditions.

Table 2: Synergy Quantification for Genistein + Tamoxifen Combination (Hypothetical Data)

Genistein (µM)Tamoxifen (µM)Effect (% Inhibition)Combination Index (CI)Interpretation
5.01.25500.75Synergy
10.02.50750.60Strong Synergy
20.05.00900.45Very Strong Synergy

Interpretation based on the Chou-Talalay method: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Visualizing the Mechanisms

Graphviz diagrams are used here to illustrate complex biological and experimental processes clearly.

Proposed Synergistic Signaling Pathway

This diagram illustrates how genistein and tamoxifen might synergistically inhibit ER-positive breast cancer cell growth by targeting multiple nodes in the estrogen receptor and PI3K/Akt signaling pathways.

Synergy_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response ER Estrogen Receptor α (ERα) ERE Estrogen Response Element (DNA) ER->ERE GF_Receptor Growth Factor Receptor (e.g., EGFR) PI3K PI3K GF_Receptor->PI3K Akt Akt PI3K->Akt Akt->ER Activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation + Transcription Gene Transcription (e.g., Cyclin D1, c-Myc) ERE->Transcription Transcription->Proliferation + Tamoxifen Tamoxifen Tamoxifen->ER Blocks Genistein Genistein Genistein->ER Modulates Genistein->PI3K Inhibits Genistein->Akt Inhibits

Caption: Genistein and Tamoxifen synergistic action on ER and PI3K/Akt pathways.

Experimental Workflow for Synergy Assessment

This diagram outlines the logical flow for experimentally determining whether two compounds, such as genistein and enterodiol, act synergistically.

Synergy_Workflow Start 1. Cell Line Selection (e.g., MCF-7, T-47D) Step2 2. Individual Dose-Response (MTT/WST-1 Assay) Start->Step2 Step3 3. Calculate IC50 Values (Compound A & Compound B) Step2->Step3 Step4 4. Combination Treatment (Fixed-Ratio or Checkerboard) Step3->Step4 Step5 5. Measure Combined Effect (% Inhibition) Step4->Step5 Step6 6. Calculate Combination Index (CI) (Chou-Talalay Method) Step5->Step6 Step7 7. Interpret Results Step6->Step7 Synergy Synergy (CI < 1) Step7->Synergy If Additive Additive (CI = 1) Step7->Additive If Antagonism Antagonism (CI > 1) Step7->Antagonism If Step8 8. Mechanistic Validation (e.g., Western Blot, Apoptosis Assay) Synergy->Step8

Caption: Standard experimental workflow for determining drug synergy.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for the key experiments outlined in the workflow.

Protocol 1: Cell Viability and IC50 Determination via WST-1 Assay

This protocol determines the concentration of each compound required to inhibit cell growth by 50% (IC50).

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of Genistein (e.g., 0, 5, 10, 25, 50, 100 µM) and Enterodiol (e.g., 0, 10, 25, 50, 100, 200 µM) in the appropriate cell culture medium.

  • Treatment: Remove the medium from the wells and replace it with 100 µL of the medium containing the different compound concentrations. Include a "vehicle control" (e.g., DMSO) and a "medium only" blank control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well. Incubate for 2-4 hours at 37°C, or until a sufficient color change is observed in the vehicle control wells.

  • Data Acquisition: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.

  • Analysis:

    • Subtract the blank (medium only) absorbance from all other readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Use graphing software (e.g., GraphPad Prism) to plot % Viability vs. log[Concentration] and determine the IC50 value using a non-linear regression (sigmoidal dose-response) curve fit.

Protocol 2: Synergy Assessment using the Chou-Talalay Method

This protocol uses the calculated IC50 values to test combinations and quantify synergy.

  • Experimental Design (Fixed-Ratio): Based on the IC50 values from Protocol 1 (e.g., IC50_GNT = 40 µM, IC50_TAM = 10 µM), create a fixed-ratio stock solution (e.g., 4:1 ratio of Genistein to Tamoxifen).

  • Treatment: Prepare serial dilutions of this combination stock and treat cells in a 96-well plate as described in Protocol 1. Also, run parallel dose-response curves for each drug individually on the same plate.

  • Data Acquisition: Perform the WST-1 assay as described in Protocol 1 to determine the percentage of growth inhibition for each concentration of the individual drugs and the combination.

  • Synergy Analysis:

    • Use specialized software (e.g., CompuSyn) to analyze the dose-effect data.

    • The software will calculate the Combination Index (CI) for different effect levels (e.g., 50%, 75%, 90% inhibition).

    • CI < 1: Indicates synergy.

    • CI = 1: Indicates an additive effect.

    • CI > 1: Indicates antagonism.

    • The software can also generate a Fa-CI plot (Fraction affected vs. CI) and isobolograms for visualization.

Conclusion and Future Directions

This guide illuminates the complex and promising field of phytoestrogen research in breast cancer. Genistein stands out as a potent, multi-targeting agent with demonstrated synergistic potential when combined with standard-of-care therapies like tamoxifen. This synergy provides a strong rationale for further clinical investigation.

Conversely, the role of the lignan enterodiol is more ambiguous. While it shows some anti-cancer properties, its effects can be context-dependent, and crucially, the specific synergistic interaction with genistein remains an unproven and critical area for future research. The potential for adverse effects, as hinted at in animal studies, necessitates a cautious and evidence-based approach.

For researchers, the path forward is clear:

  • Directly Investigate Synergy: The workflow presented in this guide should be employed to formally test the genistein-enterodiol combination across multiple breast cancer cell lines (both ER-positive and ER-negative) to determine if the interaction is synergistic, additive, or antagonistic.

  • Elucidate Mechanisms: If synergy is observed, mechanistic studies (e.g., Western blotting for key signaling proteins, apoptosis assays) are essential to understand the underlying molecular basis.

  • In Vivo Validation: Promising in vitro results must be validated in appropriate animal models of breast cancer before any clinical translation can be considered.

By systematically addressing these knowledge gaps, the scientific community can unlock the true potential of phytoestrogen combinations and develop safer, more effective strategies for the prevention and treatment of breast cancer.

References

  • Carreau, C., Flouriot, G., Bennetau-Pelissero, C., & Potier, M. (2008). Enterodiol and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells. The Journal of Steroid Biochemistry and Molecular Biology, 110(1-2), 176–185. [Link]

  • Wang, L. Q. (2002). Mammalian phytoestrogens: enterodiol and enterolactone. Journal of Chromatography B, 777(1-2), 289-309. [Link]

  • Adlercreutz, H. (2006). Role of dietary lignans in the reduction of breast cancer risk. Molecular Nutrition & Food Research, 50(8), 704-710. [Link]

  • Breast Cancer and the Environment Research Program. (n.d.). FACT SHEET on the PHYTOESTROGEN ENTEROLACTONE. Breast Cancer and the Environment Research Program. [Link]

  • van Die, M. D., et al. (2024). Soy, enterolactone, and green tea may reduce adverse breast cancer outcomes. JNCI Cancer Spectrum. [Link]

  • Shankar, E., et al. (2019). The Microbiome–Estrogen Connection and Breast Cancer Risk. Cells, 8(12), 1642. [Link]

  • Sonestedt, E., et al. (2008). Enterolactone Is Differently Associated with Estrogen Receptor β–Negative and –Positive Breast Cancer in a Swedish Nested Case-Control Study. Cancer Epidemiology, Biomarkers & Prevention, 17(11), 3241-3251. [Link]

  • Wang, Y., et al. (2021). Lignans intake and enterolactone concentration and prognosis of breast cancer: a systematic review and meta-analysis. Breast Cancer Research and Treatment, 186(1), 1-13. [Link]

  • Mousavi, Y., & Adlercreutz, H. (1993). Enterolactone and estradiol inhibit each other's proliferative effect on MCF-7 breast cancer cells in culture. The Journal of Steroid Biochemistry and Molecular Biology, 45(5), 435-439. [Link]

  • Wang, Y., et al. (2021). Lignans intake and enterolactone concentration and prognosis of breast cancer: a systematic review and meta-analysis. Breast Cancer Research and Treatment, 186(1), 1-13. [Link]

  • Taylor & Francis. (n.d.). Enterolactone – Knowledge and References. Taylor & Francis. [Link]

  • Carreau, C., et al. (2008). (PDF) Enterodiol and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERα transcriptional activation in human breast cancer cells. ResearchGate. [Link]

  • Zaineddin, A. K., et al. (2021). Comprehensive Review of Isoflavones and Lignans in the Prophylaxis and Treatment of Breast Cancer. Molecules, 26(17), 5224. [Link]

  • Saarinen, N. M., et al. (2006). Genistein alone and in combination with the mammalian lignans enterolactone and enterodiol induce estrogenic effects on bone and uterus in a postmenopausal breast cancer mouse model. Bone, 39(1), 160-168. [Link]

  • Lignans For Life. (2025). How Lignans May Help Reduce the Risk of Breast Cancer. Lignans For Life. [Link]

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Sources

Publish Comparison Guide: Validation of Enterodiol as a Selective Estrogen Receptor Modulator (SERM)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Enterodiol (END) is a mammalian lignan produced by the intestinal microbiota from dietary precursors (e.g., secoisolariciresinol).[1] Unlike synthetic SERMs (e.g., Tamoxifen) designed for high-affinity binding, END functions as a "natural SERM" with a unique, biphasic pharmacological profile. This guide validates END’s classification as a SERM through objective comparison with clinical standards, supported by experimental data and mechanistic workflows.

Key Finding: END exhibits weak estrogenic activity at low concentrations but acts as an antagonist at high concentrations, primarily by competing with 17


-estradiol (E2) for Estrogen Receptors (ERs) and modulating the MAPK signaling pathway. Its potency is significantly lower than Tamoxifen, but it offers a distinct safety profile devoid of the uterine hypertrophy often associated with synthetic agonists.

Part 1: Mechanistic Profile & Signaling Architecture

Receptor Interaction Dynamics

Enterodiol binds to both ER


 and ER

, but with a distinct preference pattern and significantly lower affinity than endogenous estrogens or synthetic SERMs.
  • ERngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     Interaction:  END induces transcriptional activation through both Activation Function-1 (AF-1) and AF-2 domains, mimicking E2 but with reduced efficacy.[2]
    
  • ER

    
     Interaction:  END binds ER
    
    
    
    , which is crucial for its antiproliferative effects in breast cancer models. The ratio of ER
    
    
    :ER
    
    
    in target tissue dictates END's net effect (proliferative vs. antiproliferative).
Signaling Pathway Visualization

The following diagram illustrates the dual mechanism of END: genomic regulation via ERE (Estrogen Response Elements) and non-genomic modulation of the MAPK/ERK pathway.

G cluster_cell Target Cell (e.g., MCF-7) Diet Dietary Precursors (Secoisolariciresinol) Gut Gut Microbiota (Conversion) Diet->Gut END Enterodiol (END) Gut->END ER_Alpha ER-alpha (Cytosolic) END->ER_Alpha Weak Binding ER_Beta ER-beta (Nuclear) END->ER_Beta Binding MAPK MAPK/ERK Pathway END->MAPK Non-Genomic Complex END-ER Dimer ER_Alpha->Complex ER_Beta->Complex ERE Estrogen Response Element (DNA) Complex->ERE Genomic Action Proliferation Cell Proliferation (Inhibition) ERE->Proliferation Modulation Apoptosis Apoptosis Induction MAPK->Apoptosis Activation

Figure 1: Dual signaling mechanism of Enterodiol involving genomic ER activation and non-genomic MAPK modulation.

Part 2: Comparative Performance Analysis

The following table objectively compares Enterodiol against the endogenous ligand (17


-Estradiol) and the clinical standard SERM (Tamoxifen).
Table 1: Pharmacological Comparison of SERM Candidates
FeatureEnterodiol (END) Tamoxifen (TAM) 17

-Estradiol (E2)
Class Mammalian Lignan (Phytoestrogen)Synthetic SERM (Triphenylethylene)Endogenous Steroid
Binding Affinity (

)
Weak: ~1–10

M (ER

/

)
High: ~20–30 nMVery High: ~0.1–1.0 nM
MCF-7 Proliferation (

)
> 50

M
(Weak Inhibition)
~18–27

M
(Potent Inhibition)
N/A (Stimulates at pM)
ER Selectivity Non-selective (binds both)ER

biased antagonist
ER

> ER

agonist
Mechanism of Action Competitive inhibition of E2; MAPK activationAF-2 antagonist; recruits co-repressorsAF-1 & AF-2 agonist
Safety Profile High safety; no uterine hypertrophy observedRisk of endometrial hyperplasiaRisk of breast/uterine cancer

Expert Insight: While Tamoxifen is orders of magnitude more potent in binding affinity, Enterodiol's value lies in its dietary origin and ability to maintain a "estrogenic tone" without the severe side effects of synthetic blockade. END requires micromolar concentrations to achieve effects that Tamoxifen achieves at nanomolar levels, necessitating high dietary intake or supplementation for therapeutic efficacy.

Part 3: Experimental Validation Workflows

To validate END as a SERM in your own laboratory, follow these self-validating protocols. These workflows are designed to distinguish true SERM activity from non-specific toxicity.

Protocol A: Competitive Ligand Binding Assay (The "Gold Standard")

Objective: Determine the Relative Binding Affinity (RBA) of END for ER


 and ER

.
  • Preparation:

    • Receptor Source: Recombinant human ER

      
       and ER
      
      
      
      ligand-binding domains (LBD).
    • Tracer:

      
      -Estradiol (1 nM final concentration).
      
    • Competitor: Prepare serial dilutions of END (

      
       M to 
      
      
      
      M) and Tamoxifen (control).
  • Incubation:

    • Incubate receptor, tracer, and competitor in TEG buffer (10 mM Tris, 1.5 mM EDTA, 10% Glycerol) at 4°C for 16–18 hours to reach equilibrium.

  • Separation:

    • Add Dextran-Coated Charcoal (DCC) to strip unbound ligand. Centrifuge at 3000 x g for 10 mins.

  • Quantification:

    • Measure radioactivity of the supernatant (bound fraction) via liquid scintillation counting.

  • Validation Check:

    • Self-Validating Step: The

      
       of unlabeled E2 must be ~1-3 nM. If >10 nM, the receptor integrity is compromised.
      
    • Result: END should displace tracer only at high concentrations (

      
      M), confirming weak affinity.
      
Protocol B: Luciferase Reporter Transactivation Assay

Objective: Assess functional agonism/antagonism at the transcriptional level.[3]

  • Cell System:

    • Cell Line: T47D-KBluc (stably transfected with ERE-Luciferase) or HeLa-9903.

    • Media: Phenol-red free DMEM + 5% Charcoal-Stripped Fetal Bovine Serum (CS-FBS) to remove endogenous hormones.

  • Treatment:

    • Agonist Mode: Treat cells with END (0.1, 1, 10, 50

      
      M) for 24 hours.
      
    • Antagonist Mode: Co-treat with 1 nM E2 + increasing doses of END.

  • Readout:

    • Lyse cells and add Luciferin substrate. Measure luminescence (RLU).

  • Validation Check:

    • Self-Validating Step: 1 nM E2 must induce >10-fold signal over vehicle. Pure anti-estrogen (ICI 182,780) must abolish E2 signal.

    • Result: END will show weak induction (partial agonist) alone but will reduce E2-induced signal (antagonist) at high concentrations.

Protocol C: MCF-7 Cell Proliferation Assay

Objective: Measure the phenotypic outcome (growth inhibition).

  • Seeding:

    • Seed MCF-7 cells (ER+) at

      
       cells/well in 96-well plates using steroid-depleted media.
      
  • Dosing:

    • Allow attachment (24h), then treat with END (1–100

      
      M) vs. Tamoxifen (0.1–20 
      
      
      
      M).
    • Include a "Rescue Arm": END + 1 nM E2.

  • Measurement:

    • Incubate for 6 days (refreshing media/drug every 48h).

    • Quantify viability using ATP-luminescence (CellTiter-Glo) or MTT assay.

  • Validation Check:

    • Self-Validating Step: Tamoxifen (10

      
      M) should inhibit growth by >50%.
      
    • Result: END should show a biphasic curve—slight growth at low doses, inhibition at

      
      M.
      

Part 4: Validation Logic Diagram

This workflow summarizes the decision tree for validating a compound as a SERM.

Validation Compound Test Compound (Enterodiol) Binding 1. Binding Assay (Does it bind ER?) Compound->Binding Result_Bind Yes (Weak Affinity) Binding->Result_Bind Func 2. Luciferase Assay (Agonist or Antagonist?) Result_Func Mixed (Partial Agonist) Func->Result_Func Pheno 3. Proliferation (Inhibit Cancer Growth?) Result_Pheno Biphasic/Inhibitory (High Dose) Pheno->Result_Pheno Result_Bind->Func Result_Func->Pheno Conclusion VALIDATED SERM (Weak/Natural) Result_Pheno->Conclusion

Figure 2: Step-by-step experimental logic for validating Enterodiol as a SERM.

References

  • Carreau, C., et al. (2008). Enterodiol and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells. Journal of Steroid Biochemistry and Molecular Biology. Link

  • Blair, R. M., et al. (2000). The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands. Toxicological Sciences. Link

  • Penttinen, P., et al. (2013). Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms. Molecular Endocrinology. Link

  • Liu, S., et al. (2017). Enterolactone Has Stronger Effects Than Enterodiol on Ovarian Cancer. Journal of Ovarian Research. Link

  • Reddy, B. S., et al. (1999). Role of proliferation and apoptosis in net growth rates of human breast cancer cells (MCF-7) treated with oestradiol and/or tamoxifen. Cell Proliferation. Link

  • Adlercreutz, H. (2007). Lignans and human health. Critical Reviews in Clinical Laboratory Sciences. Link

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A Comparative Analysis of the Anti-Angiogenic Potential of Enterodiol and Enterolactone for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the anti-angiogenic properties of two mammalian lignans, enterodiol (END) and enterolactone (ENL). Synthesizing data from in vitro and in vivo studies, this document is intended for researchers, scientists, and drug development professionals investigating novel anti-angiogenic therapies.

Introduction: The Anti-Angiogenic Imperative in Oncology

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. Tumors co-opt this physiological process to secure a dedicated blood supply, which provides essential oxygen and nutrients for their expansion and facilitates the dissemination of cancer cells to distant sites. The reliance of tumors on angiogenesis has made it a prime target for therapeutic intervention. Key signaling pathways, particularly the Vascular Endothelial Growth Factor (VEGF) pathway, are central to this process and are the focus of many established anti-angiogenic drugs.

Phytoestrogens, plant-derived compounds with estrogen-like activity, have garnered significant attention for their potential role in cancer prevention and treatment. Among these, the mammalian lignans enterodiol (END) and enterolactone (ENL) have emerged as promising candidates.[1] Produced in the colon by the bacterial fermentation of plant-based lignan precursors found in foods like flaxseed, these compounds have demonstrated a range of anti-cancer properties, including the ability to modulate angiogenesis.[2] This guide will dissect the available experimental evidence to evaluate and compare the anti-angiogenic potential of END versus ENL.

Comparative Anti-Angiogenic Efficacy: In Vitro and In Vivo Evidence

A growing body of research suggests that while both enterodiol and enterolactone exhibit anti-cancer activities, enterolactone (ENL) consistently demonstrates superior potency.

In Vitro Studies: Proliferation and Invasion

Direct comparative studies on cancer cell lines have highlighted the greater efficacy of ENL. In a study on ovarian cancer cells, both END and ENL were found to inhibit cancerous proliferation, invasion, and metastasis at high doses. However, ENL exhibited a more pronounced dose- and time-dependent effect compared to END.[3][4] At lower concentrations (up to 10⁻⁵ mol/L), ENL remained effective at inhibiting cell growth while END did not.[4]

Similarly, research on human colon tumor cells demonstrated that at a concentration of 100 microM, both lignans significantly reduced the proliferation of all tested cell lines. Notably, ENL was more than twice as effective as END at this concentration.

In Vivo Studies: Tumor Growth Suppression

Animal models have corroborated the in vitro findings. In a xenograft model of ovarian cancer, both END (at 1 mg/kg) and ENL (at 0.1 mg/kg and 1 mg/kg) significantly suppressed tumor growth. The study concluded that ENL possessed a more effective anti-cancer capability with fewer side effects than END at the same concentration, marking it as a more promising candidate for drug development.[3][4] In vivo studies on breast cancer xenografts also showed that both END and ENL could decrease tumor vasculature.[5]

Table 1: Summary of Comparative Efficacy of Enterodiol (END) vs. Enterolactone (ENL)

Assay/ModelCell Line/Animal ModelKey FindingsReference
In Vitro Proliferation Ovarian Cancer (ES-2)Both inhibit proliferation at high doses; ENL is more potent and effective at lower concentrations in a dose- and time-dependent manner.[3][4]
In Vitro Proliferation Colon Cancer (LS174T, Caco-2, etc.)Both inhibit proliferation; ENL is more than twice as effective as END at 100 µM.
In Vivo Tumor Growth Ovarian Cancer (Nude Mice)Both suppress tumor growth; ENL shows higher anti-cancer activity with fewer side effects than END at the same dose.[3][4]
In Vivo Angiogenesis Breast Cancer (Nude Mice)Both END and ENL decreased tumor vessel density.[5]

Mechanistic Insights: Targeting Pro-Angiogenic Signaling Pathways

The anti-angiogenic effects of enterodiol and enterolactone appear to be mediated through the modulation of key signaling pathways that control endothelial cell proliferation, migration, and survival. The primary mechanism appears to be an indirect inhibition of the VEGF signaling cascade, supplemented by effects on other growth factor pathways.

Indirect Inhibition of the VEGF Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are the principal drivers of angiogenesis.[6][7] The binding of VEGF to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[8][9] These pathways are crucial for promoting endothelial cell survival, proliferation, and migration.[10][11]

Experimental evidence indicates that both END and ENL can significantly decrease the estradiol-induced secretion of VEGF from breast cancer cells.[12] By reducing the concentration of the VEGF ligand in the tumor microenvironment, END and ENL limit the activation of VEGFR-2 on adjacent endothelial cells. This effectively dampens the entire downstream signaling cascade, leading to a reduction in angiogenesis.

VEGF_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_EC Endothelial Cell Cancer_Cell Cancer Cell VEGF VEGF Ligand Cancer_Cell->VEGF Secretes VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates END_ENL Enterodiol (END) & Enterolactone (ENL) END_ENL->Cancer_Cell Inhibit PI3K PI3K VEGFR2->PI3K MAPK_ERK MAPK/ERK VEGFR2->MAPK_ERK Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Akt->Angiogenesis MAPK_ERK->Angiogenesis

Figure 1: Indirect inhibition of VEGF signaling by END and ENL.
Inhibition of the IGF-1 Receptor Pathway

Enterolactone has also been shown to directly inhibit the Insulin-like Growth Factor-1 (IGF-1) receptor signaling pathway in prostate cancer cells.[13] At nutritionally relevant concentrations (20–60 µmol/L), ENL was found to inhibit IGF-1-induced activation of its receptor and the downstream Akt and MAPK/ERK signaling pathways.[13] As this pathway also plays a role in cell proliferation and survival, its inhibition by ENL represents a parallel mechanism that can contribute to its overall anti-cancer and anti-angiogenic effects.

Downregulation of Matrix Metalloproteinases (MMPs)

The invasion and migration of endothelial cells, key steps in angiogenesis, require the degradation of the extracellular matrix (ECM). This process is mediated by enzymes called matrix metalloproteinases (MMPs). Enterolactone has been demonstrated to down-regulate the expression of metastasis-related MMPs, such as MMP-2 and MMP-9, in breast cancer cells.[14] By inhibiting these crucial enzymes, ENL can impede the motility of both cancer and endothelial cells.

Experimental Protocols for Assessing Anti-Angiogenic Potential

To evaluate the anti-angiogenic potential of compounds like enterodiol and enterolactone, a series of standardized in vitro assays are typically employed. These assays allow for the quantitative assessment of key angiogenic processes.

Endothelial Cell Proliferation Assay

This assay measures the ability of a compound to inhibit the growth of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Principle: Endothelial cells are cultured in the presence of a pro-angiogenic stimulus (e.g., VEGF) and varying concentrations of the test compound. Cell viability is assessed after a set incubation period using a colorimetric or luminescent assay (e.g., MTT or CellTiter-Glo®) to determine the compound's inhibitory concentration (IC50).[15][16][17]

Step-by-Step Methodology:

  • Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5,000 cells/well in complete endothelial growth medium.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Starvation (Optional but Recommended): Replace the medium with a basal medium containing a low percentage of serum (e.g., 0.5% FBS) and incubate for 4-6 hours to synchronize the cells.

  • Treatment: Replace the starvation medium with fresh low-serum medium containing a pro-angiogenic factor (e.g., 20 ng/mL VEGF) and a serial dilution of enterodiol or enterolactone. Include appropriate controls (vehicle control, positive control with VEGF only).

  • Incubation: Incubate the plate for 48-72 hours.

  • Viability Assessment: Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Endothelial Cell Tube Formation Assay

This assay is a cornerstone for evaluating in vitro angiogenesis, as it models the ability of endothelial cells to differentiate and form capillary-like structures.

Principle: Endothelial cells are seeded onto a basement membrane matrix (e.g., Matrigel®). In the presence of angiogenic stimuli, the cells will migrate and align to form a network of tubes. The extent of tube formation can be quantified to assess the pro- or anti-angiogenic activity of a test compound.[18]

Step-by-Step Methodology:

  • Matrix Coating: Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate according to the manufacturer's protocol. Allow the gel to solidify at 37°C for at least 30 minutes.

  • Cell Preparation: Harvest HUVECs and resuspend them in basal medium containing the desired concentrations of enterodiol or enterolactone.

  • Cell Seeding: Seed the HUVEC suspension onto the solidified matrix at a density of 1.5 x 10⁴ cells/well.

  • Incubation: Incubate the plate at 37°C for 4-18 hours.

  • Imaging: Visualize the tube network using a phase-contrast microscope and capture images.

  • Quantification: Analyze the images using angiogenesis software to quantify parameters such as total tube length, number of junctions, and number of loops. Compare the results from treated wells to the vehicle control.

Tube_Formation_Workflow Start Start Coat_Plate Coat 96-well plate with basement membrane matrix Start->Coat_Plate Solidify Incubate at 37°C to solidify matrix Coat_Plate->Solidify Prepare_Cells Prepare HUVEC suspension with test compounds (END/ENL) Solidify->Prepare_Cells Seed_Cells Seed cells onto solidified matrix Prepare_Cells->Seed_Cells Incubate_Assay Incubate for 4-18 hours at 37°C Seed_Cells->Incubate_Assay Image Image tube formation (Phase-contrast microscopy) Incubate_Assay->Image Quantify Quantify angiogenesis parameters (Tube length, junctions, loops) Image->Quantify Analyze Compare treated vs. control to determine inhibition Quantify->Analyze End End Analyze->End

Figure 2: Standard workflow for an in vitro tube formation assay.

Discussion and Future Perspectives

The collective evidence strongly suggests that both enterodiol and enterolactone are viable candidates for further investigation as anti-angiogenic agents. The data consistently points to enterolactone as the more potent of the two lignans, exhibiting greater efficacy in inhibiting cancer cell proliferation and in vivo tumor growth.

The primary anti-angiogenic mechanism appears to be the suppression of VEGF secretion from tumor cells, which in turn reduces the activation of the critical VEGFR-2 signaling pathway in endothelial cells. This indirect mode of action is a crucial point of consideration in experimental design and data interpretation. Furthermore, ENL's ability to inhibit the IGF-1 receptor pathway and down-regulate MMPs adds to its multifaceted anti-cancer profile.

For drug development professionals, these findings position enterolactone as a lead compound over enterodiol. However, further research is warranted. Head-to-head studies quantifying the IC50 values of both compounds in endothelial cell-specific proliferation and tube formation assays would provide more definitive comparative data. Additionally, elucidating whether these lignans have any direct effects on endothelial cell receptor tyrosine kinases, independent of their impact on ligand secretion, would offer a more complete mechanistic picture. Future studies should also explore the bioavailability and pharmacokinetic profiles of these compounds to optimize their potential therapeutic application.

Conclusion

References

  • Liu, S., et al. (2017). Enterolactone has stronger effects than enterodiol on ovarian cancer. Gynecological Oncology Research and Practice, 4(1), 1-10. [Link]

  • Zhang, Y., et al. (2008). Effects of metabolites of the lignans enterolactone and enterodiol on osteoblastic differentiation of MG-63 cells. Journal of Bone and Mineral Metabolism, 26(4), 343-350. [Link]

  • Das, S., et al. (2011). In vitro anti-metastatic activity of enterolactone, a mammalian lignan derived from flax lignan, and down-regulation of matrix metalloproteinases in MCF-7 and MDA MB 231 cell lines. Cancer Investigation, 29(7), 467-477. [Link]

  • Bergman, J. M., et al. (2007). Enterodiol and enterolactone decreased E2-induced secretion of VEGF in MCF-7 cell culture in vitro. Clinical Cancer Research, 13(4), 1063-1070. [Link]

  • Vo, T. T., et al. (2011). Synergistic Inhibition of Endothelial Cell Proliferation, Tube Formation, and Sprouting by Cyclosporin A and Itraconazole. PLoS ONE, 6(9), e24793. [Link]

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  • Liu, S., et al. (2017). Enterolactone has stronger effects than enterodiol on ovarian cancer. Gynecological Oncology Research and Practice, 4, 11. [Link]

  • Chen, J., et al. (2009). Enterolactone Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells. The Journal of Nutrition, 139(11), 2070-2076. [Link]

  • Wang, L. Q. (2002). Mammalian phytoestrogens: enterodiol and enterolactone. Journal of Chromatography B, 777(1-2), 289-309. [Link]

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  • Carreau, C., et al. (2008). Enterodiol and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells. The Journal of Steroid Biochemistry and Molecular Biology, 110(1-2), 176-185. [Link]

  • Wang, S., et al. (2015). Simultaneous Activation of Erk1/2 and Akt Signaling is Critical for Formononetin-Induced Promotion of Endothelial Function. Frontiers in Pharmacology, 6, 238. [Link]

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  • Saponara, S., et al. (2005). VEGF-induced HUVEC migration and proliferation are decreased by PDE2 and PDE4 inhibitors. British Journal of Pharmacology, 144(3), 395-404. [Link]

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  • El-Sayed, N., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([3][12][19]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Scientific Reports, 11(1), 11394. [Link]

  • Bagli, E., et al. (2004). Luteolin inhibits vascular endothelial growth factor-induced angiogenesis; inhibition of endothelial cell survival and proliferation by targeting phosphatidylinositol 3'-kinase activity. Cancer Research, 64(21), 7936-7946. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Enterodiol Measurement

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the study of lignans and their impact on health, the accurate quantification of enterodiol is paramount. As a key metabolite of dietary lignans, enterodiol is a biomarker of significant interest in nutritional science, pharmacology, and clinical research. The choice of analytical methodology can profoundly influence the reliability and comparability of experimental data. This guide provides an in-depth comparison of the three primary analytical techniques for enterodiol measurement: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). Beyond a theoretical overview, this document outlines a practical framework for the cross-validation of these methods, ensuring data integrity and empowering researchers to make informed decisions for their specific applications.

The Analytical Landscape for Enterodiol Quantification

The selection of an appropriate analytical method for enterodiol measurement hinges on a balance of sensitivity, specificity, throughput, and cost. Each of the predominant techniques possesses a unique set of advantages and limitations that must be carefully considered in the context of the research question.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS has emerged as a gold standard for the quantification of small molecules like enterodiol in complex biological matrices.[1] This technique combines the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.

Principle: The fundamental principle of liquid chromatography lies in the differential partitioning of analyte molecules between a liquid mobile phase and a solid stationary phase.[2] As the sample passes through the chromatography column, compounds are separated based on their physicochemical properties. The eluent is then introduced into the mass spectrometer, where molecules are ionized and their mass-to-charge ratio is measured, allowing for precise identification and quantification.

Advantages:

  • High Specificity and Sensitivity: LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers exceptional specificity, minimizing the risk of interference from other compounds in the matrix. It can achieve very low detection limits, often in the nanomolar (nM) or even picomolar (pM) range.[1][3]

  • Versatility: LC-MS can be adapted to a wide range of analytes and is suitable for the analysis of both free and conjugated forms of enterodiol after appropriate sample preparation.

  • Rich Information: Provides structural information, which can be crucial for metabolite identification and confirmation.

Limitations:

  • Matrix Effects: The presence of other components in the sample can sometimes suppress or enhance the ionization of the target analyte, leading to inaccurate quantification if not properly addressed.

  • Cost and Complexity: LC-MS systems represent a significant capital investment and require skilled operators for method development, maintenance, and data analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful chromatographic technique that has been successfully employed for the analysis of enterodiol. It is particularly well-suited for volatile and thermally stable compounds.

Principle: In GC-MS, the sample is vaporized and introduced into a gaseous mobile phase (carrier gas).[4][5] Separation occurs as the sample travels through a heated column containing a stationary phase. Compounds are separated based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer for detection and quantification. A critical step for non-volatile compounds like enterodiol is derivatization to increase their volatility.

Advantages:

  • High Chromatographic Resolution: GC columns can provide excellent separation of complex mixtures.

  • High Sensitivity and Specificity: Similar to LC-MS, GC-MS offers high sensitivity and specificity, especially when using techniques like isotope dilution.

  • Established Libraries: Extensive mass spectral libraries are available, which can aid in the identification of unknown compounds.

Limitations:

  • Derivatization Required: Enterodiol is not sufficiently volatile for direct GC analysis and requires a chemical derivatization step (e.g., silylation) prior to analysis. This adds a step to the sample preparation workflow and can introduce variability.

  • Thermal Degradation: Some analytes may be susceptible to degradation at the high temperatures used in the GC injector and column.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based immunoassay technique that utilizes the specific binding of an antibody to its antigen for the detection and quantification of a substance.

Principle: In a competitive ELISA for enterodiol, a known amount of enzyme-labeled enterodiol competes with the enterodiol in the sample for binding to a limited number of specific antibodies coated on a microplate.[6] After an incubation period, the unbound components are washed away. A substrate for the enzyme is then added, and the resulting color change is inversely proportional to the concentration of enterodiol in the sample.

Advantages:

  • High Throughput: ELISA is well-suited for analyzing a large number of samples simultaneously.

  • Cost-Effective: Generally, ELISA is less expensive in terms of instrumentation and reagents compared to mass spectrometry-based methods.

  • Ease of Use: The procedure is relatively simple and can be automated.

Limitations:

  • Cross-Reactivity: The specificity of an ELISA is dependent on the antibody used. There is a potential for cross-reactivity with structurally similar molecules, which can lead to overestimation of the enterodiol concentration.

  • Indirect Measurement: The measurement is based on an enzymatic reaction, which can be influenced by factors such as temperature and incubation time, potentially leading to higher variability.

  • Limited Dynamic Range: ELISAs typically have a narrower dynamic range compared to chromatographic methods.

A Framework for Cross-Validation of Enterodiol Measurement Methods

A robust cross-validation study is essential to ensure that different analytical methods yield comparable results. This is particularly critical when comparing data across different studies or laboratories that may have used different techniques. The following section outlines a comprehensive experimental design for the cross-validation of LC-MS, GC-MS, and ELISA for enterodiol measurement.

Experimental Design

A well-structured experimental design is the cornerstone of a successful cross-validation study. The primary objective is to assess the agreement between the different methods across a range of physiologically relevant concentrations.

A high-level workflow for the cross-validation of analytical methods.
Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the measurement of enterodiol using LC-MS, GC-MS, and ELISA. These are intended as a starting point and may require optimization based on the specific instrumentation and reagents available.

Protocol 1: LC-MS/MS Analysis of Enterodiol in Human Plasma

This protocol is adapted from a validated method for the quantification of enterodiol in plasma.[3]

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard solution (e.g., ¹³C-labeled enterodiol).

    • Perform enzymatic hydrolysis to release conjugated enterodiol. This typically involves incubation with a β-glucuronidase/sulfatase enzyme preparation at 37°C.

    • Extract the deconjugated enterodiol using a suitable organic solvent, such as diethyl ether.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in a mobile phase-compatible solvent.

  • LC-MS/MS Conditions:

    • Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution program. A typical mobile phase system consists of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.

    • Mass Spectrometry: Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for both enterodiol and the internal standard.

Protocol 2: GC-MS Analysis of Enterodiol in Urine

This protocol is based on established methods for the analysis of lignans in biological fluids.

  • Sample Preparation:

    • To a 1 mL urine sample, add an internal standard (e.g., deuterated enterodiol).

    • Perform enzymatic hydrolysis as described for the LC-MS protocol.

    • Extract the sample using a solid-phase extraction (SPE) cartridge to clean up the sample and concentrate the analyte.

    • Elute the enterodiol from the SPE cartridge and evaporate the solvent.

    • Perform derivatization by adding a silylating agent (e.g., BSTFA with 1% TMCS) and incubating at an elevated temperature (e.g., 60-70°C) to form trimethylsilyl (TMS) ethers of enterodiol.

  • GC-MS Conditions:

    • Gas Chromatography: Use a capillary column suitable for the analysis of steroids or other derivatized compounds (e.g., a 5% phenyl-methylpolysiloxane column). Employ a temperature gradient program to ensure good separation.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Use selected ion monitoring (SIM) to monitor characteristic ions of the derivatized enterodiol and internal standard for quantification.

Protocol 3: Competitive ELISA for Enterodiol in Serum

This protocol provides a general outline for a competitive ELISA. Specific details may vary depending on the commercial kit used.

  • Assay Procedure:

    • Prepare standards and samples. Samples may require dilution to fall within the dynamic range of the assay.

    • Add standards and samples to the wells of the antibody-coated microplate.

    • Add the enzyme-conjugated enterodiol to each well.

    • Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature or 37°C to allow for competitive binding.

    • Wash the plate several times to remove unbound reagents.

    • Add the enzyme substrate to each well and incubate in the dark to allow for color development.

    • Stop the reaction by adding a stop solution.

    • Read the absorbance of each well at the appropriate wavelength using a microplate reader.

Statistical Analysis for Method Comparison

The data obtained from the three methods should be subjected to rigorous statistical analysis to assess their agreement.

  • Passing-Bablok Regression: This is a non-parametric method for linear regression that is robust to outliers and does not assume a normal distribution of errors.[7][8] It is used to estimate the systematic and proportional bias between two methods.

  • Bland-Altman Plot: This graphical method plots the difference between the two measurements against their average.[5][9][10] It provides a visual representation of the agreement between the two methods and helps to identify any systematic bias or relationship between the difference and the magnitude of the measurement.

Key statistical methods for comparing analytical techniques.

Comparative Performance of Enterodiol Measurement Methods

The following table summarizes the key performance characteristics of LC-MS, GC-MS, and ELISA for enterodiol measurement, based on published data and general knowledge of these techniques.

FeatureLC-MS/MSGC-MSELISA
Specificity Very HighHighModerate to High
Sensitivity (LOD) ~0.15 nM[3]Low nM rangeng/mL range
Precision (%RSD) Within-run: 3-6%Between-run: 10-14%[3]Generally <15%Typically <15-20%
Throughput ModerateModerateHigh
Sample Prep Hydrolysis, ExtractionHydrolysis, Extraction, DerivatizationDilution (may require extraction)
Cost (Instrument) HighHighLow
Cost (Per Sample) ModerateModerateLow
Expertise Required HighHighLow to Moderate

Conclusion and Recommendations

The choice of the most appropriate analytical method for enterodiol measurement is a critical decision that should be guided by the specific requirements of the research study.

  • LC-MS/MS is the recommended method for studies requiring the highest level of specificity and sensitivity, such as clinical trials and mechanistic studies. Its ability to provide structural confirmation and quantify multiple lignans simultaneously makes it a powerful tool.

  • GC-MS is a viable alternative to LC-MS, particularly in laboratories with existing expertise in this technique. However, the requirement for derivatization adds a layer of complexity to the workflow.

  • ELISA is a suitable option for large-scale epidemiological studies where high throughput and cost-effectiveness are primary considerations. It is crucial to carefully validate the specificity of the antibody to minimize the risk of cross-reactivity.

Ultimately, a thorough cross-validation, as outlined in this guide, is the most effective way to ensure the comparability and reliability of data generated by different analytical methods. By understanding the principles, advantages, and limitations of each technique, and by implementing a rigorous validation strategy, researchers can have confidence in their enterodiol measurements and their contribution to advancing our understanding of the role of lignans in health and disease.

References

  • Kuijsten, A., et al. (2005). A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry. Journal of Chromatography B, 822(1-2), 178-184. [Link]

  • ResearchGate. (n.d.). A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry | Request PDF. Retrieved from [Link]

  • Diva-portal.org. (n.d.). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Retrieved from [Link]

  • Open Research Europe. (2022). Standard Operating Procedure for the determination of trace elements in hydrothermal fluids by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Open Research Europe, 2, 8. [Link]

  • Simundic, A. M. (2013). Comparison of methods: Passing and Bablok regression. Biochemia Medica, 23(3), 279-285. [Link]

  • Westgard QC. (n.d.). The Comparison of Methods Experiment. Retrieved from [Link]

  • Boster Biological Technology. (2022, May 12). ELISA PROTOCOL | Step by step instructions [Video]. YouTube. [Link]

  • JRC Publications Repository. (2010). Report of an interlaboratory comparison organised by the EU Reference Laboratory for Food Contact Materials ILC01 2009 - DIDP in. Retrieved from [Link]

  • Acutecaretesting.org. (n.d.). Statistical analysis in method comparison studies part one. Retrieved from [Link]

  • NCSS. (n.d.). Passing-Bablok Regression for Method Comparison. Retrieved from [Link]

  • Archimer. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed. Retrieved from [Link]

  • XLSTAT. (n.d.). Method comparison (Bland Altman, …) | Statistical Software for Excel. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Global urinary metabolic profiling procedures using gas chromatography–mass spectrometry. Retrieved from [Link]

  • MedCalc. (n.d.). Passing-Bablok regression - method comparison. Retrieved from [Link]

  • National Institutes of Health. (2024). Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. STAR Protocols, 5(4), 103681. [Link]

  • Wikipedia. (n.d.). Bland–Altman plot. Retrieved from [Link]

  • Wilson, I. D., et al. (2010). Global metabolic profiling procedures for urine using UPLC–MS. Nature Protocols, 5(6), 1005-1012. [Link]

  • MedCalc. (n.d.). Comparison of multiple methods. Retrieved from [Link]

  • Agilent. (n.d.). LC/MS Method for Comprehensive Analysis of Plasma Lipids. Retrieved from [Link]

  • Simundic, A. M. (2013). Comparison of methods: Passing and Bablok regression. PubMed, 23(3), 279-85. [Link]

  • ResearchGate. (n.d.). Use and Interpretation of Common Statistical Tests in Method Comparison Studies. Retrieved from [Link]

  • University of York. (n.d.). Measurement in Medicine: the Analysis of Method Comparison Studies†. Retrieved from [Link]

  • Giavarina, D. (2015). Understanding Bland Altman analysis. Biochemia Medica, 25(2), 141-151. [Link]

  • Federal Open Science Repository of Canada. (2021). Direct LC-MS/MS and indirect GC–MS/MS methods for measuring urinary bisphenol A concentrations are comparable. Environment International, 157, 106803. [Link]

  • VSL. (n.d.). VSL interlaboratory comparisons, a basis to reliable measurement results. Retrieved from [Link]

  • Assay Genie. (n.d.). Complete ELISA Guide: Get Reliable Results Every Time | Expert Protocols. Retrieved from [Link]

  • Analyse-it. (n.d.). Difference plot (Bland-Altman plot) > Method comparison / Agreement > Statistical Reference Guide. Retrieved from [Link]

  • International Journal of Metrology and Quality Engineering. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering, 8, 7. [Link]

  • MDPI. (2020). Simplified LC-MS Method for Analysis of Sterols in Biological Samples. Molecules, 25(18), 4189. [Link]

  • PubMed Central. (2018). Gas chromatography-mass spectrometric method-based urine metabolomic profile of rats with pelvic inflammatory disease. Experimental and Therapeutic Medicine, 15(4), 3469-3476. [Link]

  • ResearchGate. (n.d.). Comparison of methods: Passing and Bablok regression. Retrieved from [Link]

  • Chemyx. (n.d.). Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). How Does GC-MS Work and Its Principle Explained. Retrieved from [Link]

  • PraxiLabs. (n.d.). ELISA Principle, Procedure, Types, and Applications. Retrieved from [Link]

  • MediMabs. (n.d.). Estradiol ELISA Kit Instructions. Retrieved from [Link]

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  • Microbe Notes. (2022, May 17). Enzyme-linked immunosorbent assay (ELISA). Retrieved from [Link]

  • StatPearls. (2023). Enzyme Linked Immunosorbent Assay. In StatPearls. StatPearls Publishing. [Link]

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comparative study of enterodiol's effects on different cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Enterodiol's Effects on Different Cancer Cell Lines

Executive Summary

Enterodiol (END) is a mammalian lignan produced by the intestinal microflora from the plant precursor secoisolariciresinol (found abundantly in flaxseed).[1] While often studied alongside its oxidation product Enterolactone (ENL), END possesses a distinct pharmacological profile. This guide provides a technical comparison of END’s effects across breast, prostate, and colorectal cancer cell lines, isolating its efficacy, mechanism of action, and potency relative to ENL and standard controls.

Mechanistic Profile: The Agonist-Antagonist Duality

Enterodiol acts as a "selective estrogen receptor modulator" (SERM)-like compound. Its activity is context-dependent, governed by the endogenous estrogen environment and the specific receptor subtype expression (ER


 vs. ER

).
The AF-1/AF-2 Divergence (Critical Insight)

A defining mechanistic difference between Enterodiol and Enterolactone lies in how they recruit transcriptional machinery at the Estrogen Receptor


 (ER

):
  • Enterodiol (END): Mimics 17

    
    -estradiol (E2) by activating both  Activation Function-1 (AF-1) and Activation Function-2 (AF-2) domains of ER
    
    
    
    .
  • Enterolactone (ENL): Predominantly activates AF-2 , with negligible AF-1 recruitment.

This structural distinction explains why END can exhibit stronger estrogen-like (proliferative) activity in low-estrogen environments compared to ENL, while acting as an antagonist in high-estrogen environments.

G Lignans Dietary Lignans (Secoisolariciresinol) GutFlora Gut Microbiota Conversion Lignans->GutFlora END Enterodiol (END) GutFlora->END Reduction ENL Enterolactone (ENL) END->ENL Oxidation ER_Alpha Estrogen Receptor α (ERα) END->ER_Alpha Binds ENL->ER_Alpha Binds AF1 AF-1 Domain Activation ER_Alpha->AF1 Induced by END AF2 AF-2 Domain Activation ER_Alpha->AF2 Induced by END & ENL Response Transcriptional Response AF1->Response AF2->Response

Figure 1: Differential activation of Estrogen Receptor domains by Enterodiol and Enterolactone.[2]

Comparative Efficacy Analysis

Breast Cancer Cell Lines

Cell Lines: MCF-7 (ER+, Hormone Dependent) vs. MDA-MB-231 (ER-, Triple Negative).

  • MCF-7 (ER+):

    • Effect: Biphasic. At low concentrations (<1

      
      M) without endogenous estrogen, END can stimulate growth (weak agonist). In the presence of E2 (1 nM), END (10 
      
      
      
      M) acts as an antagonist, inhibiting E2-induced proliferation.
    • Potency: Generally lower than ENL. ENL shows superior inhibition of cell cycle progression.

    • Mechanism: Modulation of pS2 mRNA expression and progesterone receptor (PR) induction.

  • MDA-MB-231 (ER-):

    • Effect: Antiproliferative activity is significantly reduced compared to MCF-7.[3] Effects are ER-independent.

    • Mechanism: Inhibition of invasion rather than proliferation. END downregulates MMP-2 and MMP-9 secretion, though less effectively than ENL.

Data Summary: Breast Cancer | Parameter | Enterodiol (END) | Enterolactone (ENL) | 17


-Estradiol (Control) |
| :--- | :--- | :--- | :--- |
| MCF-7 Proliferation  | Weak Agonist (alone) / Antagonist (with E2) | Weak Agonist / Stronger Antagonist | Strong Agonist |
| ER

Activation
| AF-1 & AF-2 | AF-2 Only | AF-1 & AF-2 | | Invasion (MDA-MB-231) | Moderate Inhibition | Strong Inhibition | N/A | | Effective Conc. | 10 - 50

M | 1 - 10

M | 0.001 - 0.01

M |
Prostate Cancer Cell Lines

Cell Lines: LNCaP (Androgen Dependent) vs. PC-3 (Androgen Independent).[4]

  • LNCaP:

    • Effect: END induces apoptosis but requires higher concentrations than ENL.

    • Mechanism: Mitochondrial pathway. END treatment leads to loss of mitochondrial membrane potential (

      
      ), release of cytochrome c, and cleavage of Caspase-3 and PARP.
      
  • PC-3:

    • Effect: Dose-dependent reduction in viability.[3][5][6][7][8][9]

    • Potency: ENL > END. ENL IC50 is typically reported in the 20–50

      
      M range; END often requires >50 
      
      
      
      M for comparable effects.
Colorectal Cancer Cell Lines

Cell Lines: Caco-2, HCT-116, CT26 (Murine).

  • Efficacy: END shows surprising potency in colorectal lines, sometimes rivaling ENL.

  • Mechanism: MAPK Inhibition. Unlike the hormonal mechanism in breast cancer, END in colon cancer works by downregulating the phosphorylation of ERK, JNK, and p38 MAPK.

  • Apoptosis: In CT26 cells, END treatment (50-100

    
    M) achieved apoptotic rates up to 40%.
    

Experimental Protocols

To validate these effects in your own laboratory, follow these standardized protocols. These workflows ensure reproducibility and account for the volatility of lignan metabolites.

Workflow Visualization

Experiment Start Cell Seeding (5x10^3 cells/well) Starve Serum Starvation (24h, Phenol-Red Free) Start->Starve Sync Cell Cycle Treat Treatment (END: 0.1 - 100 µM) Starve->Treat Add Compound Assay1 Viability Assay (MTT / SRB) Treat->Assay1 48-72h Assay2 Apoptosis Assay (Annexin V / PI) Treat->Assay2 24-48h Assay3 Western Blot (Caspase-3, MAPK) Treat->Assay3 24h

Figure 2: Standardized workflow for assessing Enterodiol cytotoxicity and mechanism.

Protocol: Cell Viability Assay (MTT)
  • Objective: Determine IC50 of END vs. ENL.

  • Critical Step (Causality): Use Phenol-Red Free media and Charcoal-Stripped Fetal Bovine Serum (CS-FBS) .

    • Reasoning: Phenol red acts as a weak estrogen mimic; standard FBS contains endogenous hormones that mask END's subtle SERM effects.

  • Seeding: Seed cells (MCF-7 or PC-3) at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Starvation: Wash with PBS and switch to Phenol-Red Free DMEM + 5% CS-FBS for 24h.

  • Treatment: Dissolve END in DMSO (stock 100 mM). Prepare serial dilutions (0, 1, 10, 50, 100

    
    M) in culture media. Final DMSO concentration must be <0.1%.
    
  • Incubation: Incubate for 48h or 72h.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h. Dissolve formazan crystals in DMSO. Read absorbance at 570 nm.

Protocol: Apoptosis Detection (Annexin V/PI)
  • Objective: Distinguish between necrotic and apoptotic cell death.

  • Treatment: Treat cells with END (IC50 concentration) for 24h.

  • Harvest: Trypsinize cells (gentle detachment to preserve membrane integrity).

  • Staining: Resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry:

    • Q1 (Annexin-/PI+): Necrotic.

    • Q2 (Annexin+/PI+): Late Apoptotic.

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptotic (Key metric for END efficacy).

Discussion & Clinical Relevance

Bioavailability: While in vitro data often favors Enterolactone (ENL) regarding potency, Enterodiol (END) remains clinically relevant because it is the direct precursor. In the human gut, conversion rates vary by individual microbiome composition. High END levels in serum are often a marker of recent lignan intake, whereas ENL represents longer-term conversion.

Therapeutic Window: The "weak" potency of END (IC50 > 10


M) compared to chemotherapy (IC50 in nM) suggests it is not a standalone acute treatment. Instead, its value lies in chemoprevention  and adjuvant therapy , where continuous low-level exposure modulates the estrogenic environment, potentially lowering the risk of hormone-dependent recurrence.

References

  • Carreau, C., et al. (2008). Enterodiol and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells.[2] Journal of Steroid Biochemistry and Molecular Biology.

  • Chen, L.H., et al. (2007). Enterolactone induces apoptosis in human prostate carcinoma LNCaP cells via a mitochondrial-mediated, caspase-dependent pathway. Molecular Cancer Therapeutics.

  • Shin, S., et al. (2019). Apoptotic effect of enterodiol, the final metabolite of edible lignans, in colorectal cancer cells. Journal of the Science of Food and Agriculture.

  • Bergman, M., et al. (2013). Mammalian lignans enterolactone and enterodiol, alone and in combination with the isoflavone genistein, do not promote the growth of MCF-7 xenografts in ovariectomized athymic nude mice. Nutrition and Cancer.

  • Mali, A.V., et al. (2019). Anticancer and antimetastatic potential of enterolactone: Clinical, preclinical and mechanistic perspectives. Translational Oncology.

Sources

Technical Guide: Assessing the Relative Binding Affinity of Enterodiol to Estrogen Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous framework for evaluating the binding affinity of Enterodiol (END), a mammalian lignan, to Estrogen Receptors (ER


 and ER

). Unlike endogenous 17

-estradiol (E2), END exhibits weak binding affinity (typically <0.1% Relative Binding Affinity) and demonstrates a functional selectivity for ER

. This document outlines the comparative performance of END against its oxidized metabolite, Enterolactone (ENL), and the standard E2, supported by a self-validating competitive radioligand binding protocol.

Part 1: Mechanistic Context & Metabolic Pathway

Enterodiol is not a direct dietary compound but a metabolite produced by the gut microbiota from plant lignans (primarily secoisolariciresinol).[1] Understanding its position in the metabolic cascade is critical, as END is often a precursor to the more stable and biologically active Enterolactone (ENL).

Figure 1: Lignan Metabolic Activation & Receptor Interaction

The following diagram illustrates the conversion of dietary precursors to active mammalian lignans and their subsequent interaction with estrogen receptors.

LignanMetabolism PlantLignans Dietary Precursors (Secoisolariciresinol) Microbiota Gut Microbiota (Demethylation/Dehydroxylation) PlantLignans->Microbiota END Enterodiol (END) (Weak Binder) Microbiota->END Metabolic Conversion ENL Enterolactone (ENL) (Oxidized Metabolite) END->ENL Oxidation (Gut/Liver) ERs Estrogen Receptors (ERα / ERβ) END->ERs Low Affinity Binding ENL->ERs Higher Affinity Binding Response Transcriptional Response ERs->Response Agonist/Antagonist Activity

Caption: Metabolic pathway of Enterodiol (END) and its conversion to Enterolactone (ENL), highlighting the differential binding potential to Estrogen Receptors.

Part 2: Comparative Performance Analysis

To objectively assess END, we must benchmark it against the gold standard (E2) and its primary metabolite (ENL). The data below synthesizes consensus values from competitive radioligand binding assays.

Table 1: Relative Binding Affinity (RBA) Profile

Values are normalized where 17


-Estradiol = 100. Data derived from competitive displacement of 

-Estradiol.
CompoundStructure TypeER

Affinity (RBA)
ER

Affinity (RBA)
Selectivity Profile
17

-Estradiol (E2)
Steroid (Endogenous)100100Non-selective
Enterodiol (END) Mammalian Lignan0.01 - 0.040.06 - 0.2Weak ER

preference
Enterolactone (ENL) Mammalian Lignan0.08 - 0.150.5 - 1.4Moderate ER

preference
Genistein Isoflavone (Control)4.087.0Strong ER

selective

Key Technical Insights:

  • Potency Gap: END requires concentrations 1,000 to 10,000 times higher than E2 to achieve 50% displacement (

    
    ).
    
  • Metabolite Superiority: ENL consistently demonstrates 2-5x higher affinity than END. In in vivo contexts, the oxidation of END to ENL often drives the observed estrogenic effects.

  • Receptor Selectivity: Like most phytoestrogens, END favors the ER

    
     isoform. This is structurally attributed to the flexibility of the ER
    
    
    
    ligand-binding domain, which accommodates the non-steroidal phenolic ring structure of lignans better than the more rigid ER
    
    
    pocket.

Part 3: Experimental Methodology (Self-Validating Protocol)

Method: Competitive Radioligand Binding Assay using Dextran-Coated Charcoal (DCC) Separation. Objective: Determine the


 of Enterodiol by measuring its ability to displace 

-17

-Estradiol.
A. Reagents & Preparation[2][3]
  • Receptor Source: Recombinant human ER

    
     and ER
    
    
    
    (commercial preparations preferred for consistency) or rat uterine cytosol.
  • Radioligand:

    
    -17
    
    
    
    -Estradiol (Specific Activity: 70–100 Ci/mmol).
  • Ligands:

    • Unlabeled E2 (Standard curve:

      
       to 
      
      
      
      M).
    • Enterodiol (Test curve:

      
       to 
      
      
      
      M). Note: Higher concentrations are required due to weak affinity.
  • DCC Suspension: 0.5% Activated Charcoal + 0.05% Dextran T-70 in assay buffer.

B. Step-by-Step Protocol
  • Buffer Equilibration: Prepare Assay Buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% Glycerol, 1 mM DTT, pH 7.4). Expert Tip: DTT must be fresh to prevent receptor oxidation.

  • Reaction Assembly:

    • Total Binding (TB): Receptor +

      
      -E2 (1 nM final).
      
    • Non-Specific Binding (NSB): Receptor +

      
      -E2 + 1000-fold excess unlabeled E2 (
      
      
      
      ).
    • Experimental (END): Receptor +

      
      -E2 + END (titrated 
      
      
      
      to
      
      
      M).
  • Incubation: Incubate at 4°C for 16–18 hours.

    • Causality: Low temperature prevents receptor degradation and enzymatic metabolism of the ligand during the long equilibrium phase required for weak binders.

  • Separation (The Critical Step):

    • Add ice-cold DCC suspension to all tubes.

    • Incubate on ice for exactly 10 minutes with agitation.

    • Centrifuge at 2500 x g for 10 minutes at 4°C.

    • Validation Check: If NSB > 15% of Total Binding, the charcoal stripping efficiency is insufficient or the radioligand has degraded.

  • Quantification: Decant supernatant (bound fraction) into scintillation fluid and count (LSC).

Figure 2: Assay Workflow & Decision Logic

This workflow ensures data integrity by incorporating "Go/No-Go" validation gates.

BindingAssay Start Start: Reagent Prep Incubation Equilibrium Incubation (4°C, 18h) Start->Incubation DCC_Step DCC Separation (Free Ligand Removal) Incubation->DCC_Step Counting Scintillation Counting DCC_Step->Counting CheckNSB Validation: Is NSB < 15%? Counting->CheckNSB CalcIC50 Calculate IC50 & RBA CheckNSB->CalcIC50 Yes Fail Reject Data: Check Charcoal/Tracer CheckNSB->Fail No

Caption: Operational workflow for Competitive Binding Assay with built-in validation gate for Non-Specific Binding (NSB).

Part 4: Data Calculation

To ensure comparability with literature, calculate the Relative Binding Affinity (RBA) using the following formula:



  • Interpretation: An RBA of 0.1 means END is 1000 times less potent than E2.[2]

  • Curve Fitting: Use a non-linear regression (4-parameter logistic equation) to determine

    
    .[3] Do not rely on linear interpolation for weak binders like END.
    

References

  • Kuiper, G. G., et al. (1998). Interaction of estrogenic chemicals and phytoestrogens with estrogen receptor beta.[4][5] Endocrinology, 139(10), 4252–4263.[4][5]

  • Mueller, S. O., et al. (2004). Phytoestrogens and their human metabolites show distinct agnostic and antagonistic properties on estrogen receptor alpha (ERalpha) and ERbeta in human cells. Toxicological Sciences, 80(1), 14–25.

  • Penttinen, P., et al. (2007). Number of hydroxyl groups in pine heartwood lignans suppresses in vitro expression of the Ki-67 antigen and estrogen receptor alpha in MCF-7 breast cancer cells. European Journal of Pharmaceutical Sciences, 32(2), 126–134.

  • Brooks, J. D., & Thompson, L. U. (2005). Mammalian lignans and genistein decrease the activities of aromatase and 17beta-hydroxysteroid dehydrogenase in MCF-7 cells. Journal of Steroid Biochemistry and Molecular Biology, 94(5), 461–467.

Sources

Synergistic Anti-Cancer Potential of Enterodiol with Conventional Chemotherapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology research, the quest for therapeutic strategies that enhance efficacy while mitigating toxicity is paramount. Combination therapies, particularly those integrating natural compounds with established chemotherapy regimens, represent a promising frontier. This guide provides an in-depth technical overview of the synergistic anti-cancer effects of enterodiol, a mammalian lignan derived from dietary precursors, when combined with conventional chemotherapy drugs. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of performance, supporting experimental data, and detailed methodologies to facilitate further investigation.

Introduction to Enterodiol and the Rationale for Combination Therapy

Enterodiol is a non-steroidal phytoestrogen produced by the gut microbiota from plant lignans, such as secoisolariciresinol diglucoside (SDG), which are abundant in flaxseeds, whole grains, and vegetables. Emerging evidence suggests that enterodiol and its related metabolite, enterolactone, possess intrinsic anti-cancer properties, including the induction of apoptosis and inhibition of cancer cell proliferation and migration. These effects are partly attributed to the modulation of key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

The rationale for combining enterodiol with conventional chemotherapy lies in the potential for synergistic interactions. Synergy in this context refers to an effect where the combined therapeutic outcome is greater than the sum of the individual effects of each agent. Such synergy can lead to several clinical advantages:

  • Enhanced Anti-Cancer Efficacy: Achieving a more potent tumor-killing effect.

  • Dose Reduction of Chemotherapy: Lowering the required dosage of cytotoxic drugs, thereby reducing dose-dependent side effects.

  • Overcoming Drug Resistance: Potentially re-sensitizing resistant cancer cells to chemotherapy.

This guide will focus on the synergistic potential of enterodiol and its precursors with three widely used chemotherapy agents: doxorubicin, cisplatin, and paclitaxel. While direct experimental data on enterodiol combinations is still emerging, we will draw upon findings from its closely related metabolite, enterolactone, and its dietary precursor, SDG, to provide a comprehensive analysis.

Mechanistic Insights into Synergistic Action

The synergistic anti-cancer effects of enterodiol in combination with chemotherapy are believed to arise from the convergence of their respective mechanisms of action on critical cellular pathways that regulate cell survival, proliferation, and apoptosis.

Modulation of the MAPK Signaling Pathway

Enterodiol has been shown to inhibit the phosphorylation of key components of the MAPK pathway, including ERK, JNK, and p38.[1][2] This pathway is frequently hyperactivated in cancer and plays a crucial role in promoting cell proliferation and survival. By downregulating MAPK signaling, enterodiol can induce apoptosis and inhibit cell growth.[1] When combined with chemotherapy drugs that may also influence this pathway, a synergistic effect can be achieved.

For instance, while doxorubicin's primary mechanism is DNA intercalation and topoisomerase II inhibition, it can also induce cellular stress that activates MAPK pathways as a survival response.[3][4] Enterodiol's inhibition of this survival signaling can therefore enhance doxorubicin-induced apoptosis.

DOT Diagram: Enterodiol and Doxorubicin Interaction via MAPK Pathway

MAPK_Synergy cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Apoptosis_Inhibition Inhibition of Apoptosis ERK->Apoptosis_Inhibition Proliferation_Survival Gene Transcription (Proliferation, Survival) ERK->Proliferation_Survival Doxorubicin Doxorubicin Doxorubicin->MEK Stress Response (Potential Activation) DNA_Damage DNA Damage Doxorubicin->DNA_Damage Intercalation & Topoisomerase II Inhibition Enterodiol Enterodiol Enterodiol->MEK Inhibition DNA_Damage->Proliferation_Survival Cell Cycle Arrest/ Apoptosis

Caption: Enterodiol may synergize with doxorubicin by inhibiting the pro-survival MAPK pathway.

Crosstalk with the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, contributing to chemoresistance.[4][5] Enterodiol and its metabolite enterolactone have been shown to inhibit NF-κB activation.[6]

Cisplatin, a platinum-based chemotherapy agent, induces DNA damage and apoptosis but can also paradoxically activate NF-κB as a cellular defense mechanism, leading to resistance.[5][7] By inhibiting cisplatin-induced NF-κB activation, enterodiol can lower the threshold for apoptosis and enhance the drug's efficacy.

DOT Diagram: Enterodiol and Cisplatin Interaction via NF-κB Pathway

NFkB_Synergy cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cisplatin Cisplatin IKK IKK Complex Cisplatin->IKK Stress-induced activation DNA_Adducts DNA Adducts Cisplatin->DNA_Adducts IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibition NFkB_active Active NF-κB NFkB_p65_p50->NFkB_active Translocation Enterodiol Enterodiol Enterodiol->IKK Inhibition Anti_Apoptotic_Genes Anti-Apoptotic Gene Transcription NFkB_active->Anti_Apoptotic_Genes DNA_Adducts->Anti_Apoptotic_Genes Apoptosis Induction

Caption: Enterodiol may enhance cisplatin's efficacy by inhibiting the NF-κB survival pathway.

Impact on the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in cancer. While direct, potent inhibition of this pathway by enterodiol is not as well-documented as its effects on MAPK and NF-κB, some studies on its precursor, SDG, suggest a modulatory role.[8]

Doxorubicin has been reported to have complex, context-dependent effects on the PI3K/AKT pathway, sometimes leading to its activation as a resistance mechanism.[9][10] The combination of a PI3K/AKT/mTOR inhibitor with doxorubicin has shown synergistic effects in preclinical models.[11] It is plausible that enterodiol, by contributing to the downregulation of this pathway, could potentiate the effects of doxorubicin.

Comparative Analysis of Synergistic Efficacy

While direct comparative studies of enterodiol in combination with doxorubicin, cisplatin, and paclitaxel are limited, we can extrapolate potential synergistic effects based on data from its precursor, SDG, and its metabolite, enterolactone. The following table summarizes findings from relevant preclinical studies. It is important to note that the absence of data for enterodiol with certain drugs highlights a critical area for future research.

Combination Cancer Type In Vitro/In Vivo Model Key Findings Synergy Assessment Reference
SDG + Tamoxifen Breast CancerMCF-7 XenograftReduced tumor growth and modulated ER and growth factor receptor signaling pathways.Not explicitly quantified with CI, but demonstrated enhanced effect.[8]
Enterolactone + Doxorubicin Breast CancerMCF-7, MDA-MB-231(Hypothetical based on similar compounds) Expected to increase apoptosis and reduce cell viability.Combination Index (CI) values would need to be determined experimentally.N/A
Enterolactone + Cisplatin Colorectal CancerHCT116, HT-29(Hypothetical based on mechanistic understanding) Expected to enhance cisplatin-induced apoptosis.Isobologram analysis would be required to confirm synergy.N/A
SDG/Enterolignans + Paclitaxel Prostate CancerLNCaP, PC-3Studies with other natural compounds and paclitaxel show synergistic apoptosis induction.CI values for SDG/enterolignans with paclitaxel are needed.[12]

Note: The table includes hypothetical outcomes for combinations lacking direct experimental data, based on mechanistic rationale. These represent key areas for future investigation.

Experimental Protocols for Assessing Synergy

To rigorously evaluate the synergistic potential of enterodiol with chemotherapy, standardized in vitro and in vivo assays are essential. The following are detailed, step-by-step methodologies for key experiments.

In Vitro Synergy Assessment: MTT Assay and Combination Index (CI) Calculation

The MTT assay is a colorimetric method to assess cell viability. When combined with the Chou-Talalay method for calculating the Combination Index (CI), it provides a quantitative measure of synergy.

Step-by-Step Protocol for MTT-Based Synergy Assay:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colorectal cancer) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

  • Drug Preparation: Prepare stock solutions of enterodiol and the chemotherapy drug (e.g., doxorubicin) in a suitable solvent (e.g., DMSO). Create serial dilutions of each drug individually and in combination at a constant ratio (e.g., based on the IC50 of each drug).

  • Treatment: Treat the cells with the single agents and the combination at various concentrations for a specified duration (e.g., 48 or 72 hours). Include untreated and solvent-only controls.

  • MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of 5 mg/mL solution per well) and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis and CI Calculation:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug alone and in combination.

    • Calculate the Combination Index (CI) using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone required to produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the concentrations of the drugs in combination that produce the same effect.

    • Interpretation of CI values:

      • CI < 1 indicates synergy.

      • CI = 1 indicates an additive effect.

      • CI > 1 indicates antagonism.

DOT Diagram: Experimental Workflow for In Vitro Synergy Assessment

in_vitro_workflow A 1. Seed Cancer Cells in 96-well plates B 2. Prepare Serial Dilutions (Single Drugs & Combination) A->B C 3. Treat Cells (48-72 hours) B->C D 4. Add MTT Reagent (3-4 hours) C->D E 5. Solubilize Formazan (with DMSO) D->E F 6. Measure Absorbance (570 nm) E->F G 7. Data Analysis: - Calculate % Viability - Determine IC50 F->G H 8. Calculate Combination Index (CI) G->H I Synergy (CI < 1) Additive (CI = 1) Antagonism (CI > 1) H->I

Sources

A Comparative Guide to the Immunomodulatory Effects of Enterodiol and Enterolactone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of immunomodulation, the mammalian lignans enterodiol (ED) and enterolactone (EL) have emerged as compelling molecules of interest. Derived from the metabolism of plant lignans by the gut microbiota, these compounds are at the forefront of research into diet-derived immunomodulators. This guide offers an in-depth, objective comparison of the immunomodulatory effects of enterodiol and enterolactone, grounded in experimental data to empower researchers, scientists, and drug development professionals in their exploration of these promising agents.

At a Glance: Key Differentiators in Immunomodulation

While both enterodiol and enterolactone exhibit noteworthy anti-inflammatory properties, a critical examination of the existing scientific literature reveals a consistent theme: enterolactone generally demonstrates a more potent immunomodulatory and anti-cancer profile compared to its metabolic precursor, enterodiol .[1][2][3][4] This distinction is likely attributable to a combination of factors, including its longer biological half-life and differential interactions with key cellular targets such as estrogen receptors.[5]

This guide will dissect the nuances of their immunomodulatory activities, from their impact on cytokine production and immune cell function to the intricate signaling pathways they command.

The Metabolic Journey: From Plant Lignans to Bioactive Modulators

The journey of enterodiol and enterolactone begins with the consumption of plant-based foods rich in lignan precursors, such as flaxseed, sesame seeds, and whole grains.[5] Within the gut, the intestinal microflora orchestrate a series of enzymatic transformations, converting these plant lignans into the biologically active mammalian lignans, enterodiol and enterolactone.[4] Enterodiol is a direct metabolic precursor to enterolactone, a conversion that may contribute to the observed differences in their potency and duration of action.[5]

Plant Lignans Plant Lignans Gut Microbiota Gut Microbiota Plant Lignans->Gut Microbiota Metabolism Enterodiol (ED) Enterodiol (ED) Gut Microbiota->Enterodiol (ED) Enterolactone (EL) Enterolactone (EL) Enterodiol (ED)->Enterolactone (EL) Oxidation Immunomodulatory Effects Immunomodulatory Effects Enterodiol (ED)->Immunomodulatory Effects Enterolactone (EL)->Immunomodulatory Effects cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB IkB IKK->IkB Phosphorylation & Degradation NF-kB NF-kB IkB->NF-kB Bound NF-kB_n NF-kB NF-kB->NF-kB_n Translocation Inflammatory Genes Inflammatory Genes NF-kB_n->Inflammatory Genes Transcription Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->IKK Enterodiol/Enterolactone Enterodiol/Enterolactone Enterodiol/Enterolactone->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by enterodiol and enterolactone.

Modulation of Other Key Signaling Pathways

Beyond NF-κB, evidence suggests that enterolactone, in particular, can modulate other signaling pathways implicated in inflammation and cell proliferation. Studies have shown that enterolactone can inhibit the activation of Akt and ERK, downstream components of the IGF-1 receptor signaling pathway. [1]Furthermore, there are indications that enterolactone may also influence the MAPK and STAT signaling pathways, although more detailed comparative studies with enterodiol are needed to fully elucidate these mechanisms.

Impact on Immune Cell Function

The immunomodulatory prowess of enterodiol and enterolactone extends to their ability to influence the behavior and differentiation of key immune cells.

Macrophage Polarization: A Shift Towards Resolution

Macrophages are highly plastic cells that can adopt different functional phenotypes, broadly categorized as pro-inflammatory (M1) and anti-inflammatory (M2). Both enterodiol and enterolactone have been shown to promote the polarization of macrophages towards the M2 phenotype, which is associated with the resolution of inflammation and tissue repair. This skewing of macrophage polarization represents a significant mechanism through which these lignans contribute to an anti-inflammatory environment.

T-Cell Differentiation: An Area Ripe for Exploration

The balance between different T-helper (Th) cell subsets, such as Th1, Th2, Th17, and regulatory T cells (Tregs), is crucial for a well-regulated immune response. While it is known that gut microbiota and their metabolites can influence this delicate balance, direct and comparative studies on the specific effects of enterodiol and enterolactone on T-cell differentiation are currently limited. This represents a critical knowledge gap and a promising avenue for future research to further delineate their immunomodulatory profiles.

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research in this area, this section provides standardized, step-by-step protocols for key in vitro assays used to assess the immunomodulatory effects of enterodiol and enterolactone.

Lymphocyte Proliferation Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or a lymphocyte cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Enterodiol and Enterolactone stock solutions (dissolved in DMSO)

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microtiter plates

Procedure:

  • Seed lymphocytes at a density of 1 x 10^5 cells/well in a 96-well plate.

  • Add varying concentrations of enterodiol or enterolactone to the wells. Include a vehicle control (DMSO).

  • Stimulate the cells with PHA (e.g., 5 µg/mL) or anti-CD3/CD28 antibodies to induce proliferation. Include an unstimulated control.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of proliferation inhibition relative to the stimulated control.

Start Start Seed Lymphocytes Seed Lymphocytes Start->Seed Lymphocytes Add ED/EL & Stimulant Add ED/EL & Stimulant Seed Lymphocytes->Add ED/EL & Stimulant Incubate (72h) Incubate (72h) Add ED/EL & Stimulant->Incubate (72h) Add MTT Add MTT Incubate (72h)->Add MTT Incubate (4h) Incubate (4h) Add MTT->Incubate (4h) Add Solubilization Solution Add Solubilization Solution Incubate (4h)->Add Solubilization Solution Incubate (Overnight) Incubate (Overnight) Add Solubilization Solution->Incubate (Overnight) Read Absorbance Read Absorbance Incubate (Overnight)->Read Absorbance End End Read Absorbance->End

Caption: Workflow for the MTT-based lymphocyte proliferation assay.

Cytokine Quantification (ELISA)

This protocol outlines a sandwich ELISA for the quantification of cytokines in cell culture supernatants.

Materials:

  • Cell culture supernatants from stimulated immune cells treated with enterodiol or enterolactone

  • Cytokine-specific capture and detection antibodies

  • Recombinant cytokine standards

  • 96-well ELISA plates

  • Coating buffer, blocking buffer, assay diluent, and wash buffer

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

Procedure:

  • Coat the ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

  • Add recombinant cytokine standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.

  • Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

  • Wash the plate and add streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature in the dark.

  • Wash the plate and add TMB substrate. Incubate until a color develops.

  • Stop the reaction with the stop solution.

  • Measure the absorbance at 450 nm and calculate the cytokine concentrations based on the standard curve.

Western Blotting for NF-κB Pathway Analysis

This protocol is for the detection of key proteins in the NF-κB pathway.

Materials:

  • Cell lysates from immune cells stimulated and treated with enterodiol or enterolactone

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Separate proteins from cell lysates by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative protein expression levels.

Future Directions and Concluding Remarks

The comparative analysis of enterodiol and enterolactone reveals a compelling narrative of structure-activity relationships in immunomodulation. Enterolactone consistently emerges as the more potent of the two, a finding that has significant implications for drug development and nutritional science.

However, the story is far from complete. Future research should focus on several key areas to build a more comprehensive understanding:

  • Broadening the Cytokine Profile: Obtaining comparative IC50 values for a wider range of pro- and anti-inflammatory cytokines will provide a more complete picture of their immunomodulatory signatures.

  • Dissecting T-Cell Responses: Elucidating the specific effects of enterodiol and enterolactone on the differentiation and function of T-cell subsets is a critical next step.

  • Exploring Synergistic Effects: Investigating the potential for synergistic or antagonistic interactions between these two lignans, as they often coexist in vivo, is essential.

  • In-depth Mechanistic Studies: Further exploration of their impact on signaling pathways beyond NF-κB will provide a more nuanced understanding of their mechanisms of action.

References

  • Chen, Y., et al. (2007). Enterolactone induces apoptosis in human prostate cancer LNCaP cells via a mitochondrial-mediated, caspase-dependent pathway. Molecular Cancer Therapeutics, 6(9), 2581-2590.
  • Lin, Y., et al. (2009). Enterolactone inhibits insulin-like growth factor-1 receptor signaling in human prostatic carcinoma PC-3 cells. The Journal of Nutrition, 139(11), 2073-2079. [Link]

  • Taylor & Francis. (n.d.). Enterolactone – Knowledge and References. Retrieved from a source providing information on the shorter half-life of enterodiol.
  • Wang, L., et al. (2017). Enterolactone has stronger effects than enterodiol on ovarian cancer. Journal of Ovarian Research, 10(1), 49. [Link]

  • Carreau, C., et al. (2008). Enterodiol and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells. The Journal of Steroid Biochemistry and Molecular Biology, 110(1-2), 176-185.
  • Bilal, I., et al. (2021). Evaluation of the Antioxidant and Antiradical Properties of Some Phyto and Mammalian Lignans. Molecules, 26(23), 7159.
  • Breast Cancer and the Environment Research Program. (n.d.). FACT SHEET on the PHYTOESTROGEN ENTEROLACTONE.
  • Khan, M. A., & Devaraj, N. K. (2020). Anticancer and antimetastatic potential of enterolactone: Clinical, preclinical and mechanistic perspectives. Pharmacological Research, 161, 105122. [Link]

  • Wang, L. Q. (2002). Mammalian phytoestrogens: enterodiol and enterolactone.
  • Corsini, E., et al. (2010). Enterodiol and enterolactone modulate the immune response by acting on nuclear factor-κB (NF-κB) signaling. Journal of Agricultural and Food Chemistry, 58(11), 6678-6684. [Link]

  • Corsini, E., et al. (2010). Enterodiol and Enterolactone Modulate the Immune Response by Acting on Nuclear factor-kappaB (NF-kappaB) Signaling. PubMed. [Link]

  • Chen, J., & Thompson, L. U. (2004). Lignans (enterolactone and enterodiol) negate the proliferative effect of isoflavone (genistein) on MCF-7 breast cancer cells in vitro and in vivo.

Sources

validation of enterodiol's neuroprotective effects in a comparative model

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Translational Context

Enterodiol (END) is a mammalian lignan produced by the gut microbiota conversion of plant-based precursors (e.g., secoisolariciresinol diglucoside).[1] Unlike synthetic neuroprotectants, END represents a "bio-metabolic" approach to neuroprotection.

This guide provides a rigorous framework for validating END’s neuroprotective efficacy against Glutamate-induced Excitotoxicity and Oxidative Stress , comparing it directly to the clinical standard Edaravone (radical scavenger) and the hormonal standard 17


-Estradiol (E2) .

Key Technical Insight: While Edaravone functions primarily through direct radical scavenging, and Estradiol through high-affinity ER


/ER

binding, Enterodiol exhibits a dual-kinetic profile :
  • Moderate SERM Activity: Selective Estrogen Receptor Modulation (predominantly ER

    
     in neural tissue).
    
  • Indirect Antioxidant Induction: Activation of the Nrf2/HO-1 axis, distinct from direct stoichiometric scavenging.

Mechanistic Validation: The Dual-Pathway Hypothesis

To validate END, one must prove it operates beyond simple chemical antioxidant activity (which is experimentally lower than Trolox). The validation must target the ER


-Nrf2 Crosstalk .
Signaling Pathway Visualization

The following diagram illustrates the hypothesized mechanism where END acts as a dual-ligand, mitigating mitochondrial apoptosis via Bcl-2 upregulation and neutralizing ROS via HO-1 induction.

Enterodiol_Neuroprotection_Pathway END Enterodiol (END) (Gut Metabolite) ERb ERβ Receptor (Membrane/Cytosol) END->ERb Binding (μM range) Nrf2 Nrf2 (Translocation) ERb->Nrf2 PI3K/Akt Activation ERE ERE (Promoter) ERb->ERE Genomic Action ARE ARE (Promoter) Nrf2->ARE Binding HO1 HO-1 / NQO1 (Antioxidant Enzymes) ARE->HO1 Transcription Bcl2 Bcl-2 (Anti-Apoptotic) ERE->Bcl2 Upregulation ROS ROS / Free Radicals HO1->ROS Neutralization Mito Mitochondrial Integrity Bcl2->Mito Stabilization ROS->Mito Damage

Figure 1: The Dual-Kinetic Signaling Pathway. END activates neuroprotection via ER-dependent genomic signaling and Nrf2-mediated antioxidant defense.

Comparative Landscape: END vs. The Standards

When publishing validation data, reviewers require head-to-head comparisons. Use the following matrix to structure your discussion and experimental design.

FeatureEnterodiol (END) 17

-Estradiol (E2)
Edaravone (EDA)
Primary Class Mammalian Lignan (Gut Metabolite)Steroid HormoneSynthetic Free Radical Scavenger
Receptor Target ER

/ ER

(Weak/Moderate affinity)
ER

/ ER

(High affinity)
None (Chemical Scavenger)
Antioxidant Type Indirect (Nrf2 induction) > DirectIndirect (Receptor mediated)Direct (Stoichiometric scavenging)
Neuroprotection IC50 1 – 10

M
(Typical)
1 – 10 nM (High Potency)10 – 50

M
(Dose Dependent)
Safety Profile High (Dietary origin, non-proliferative)Low (Risk of tumorigenesis in periphery)Moderate (Clinical side effects)
Validation Target Chronic Prevention Acute Rescue (Hormonal)Acute Ischemia Rescue

Scientist's Note: Do not attempt to show END is more potent than E2. Instead, demonstrate that END achieves significant neuroprotection (viability > 80%) without the carcinogenic risks associated with long-term estrogen therapy.

Experimental Protocol: Glutamate-Induced Excitotoxicity

This protocol is designed for PC12 cells (rat pheochromocytoma), a standard model for neuronal differentiation and excitotoxicity.

Workflow Visualization

Experimental_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment Window cluster_2 Phase 3: Readouts PC12 PC12 Cells (NGF Differentiated) Seed Seeding (96-well / 6-well) PC12->Seed PreTreat Pre-Treatment (24h) Group A: Vehicle Group B: END (0.1-10μM) Group C: E2 (10nM) Group D: Edaravone (10μM) Seed->PreTreat Attachment (24h) Insult Glutamate Insult (24h) (10 - 20 mM) PreTreat->Insult MTT Cell Viability (MTT / CCK-8) Insult->MTT ROS ROS Quantification (DCFH-DA Flow Cytometry) Insult->ROS WB Mechanism Check (Western Blot: Nrf2, Caspase-3) Insult->WB

Figure 2: Step-by-step experimental workflow for validating Enterodiol efficacy against glutamate toxicity.

Detailed Protocol Steps
Step 1: Cell Differentiation (Critical Control Point)
  • System: PC12 cells.[2][3][4]

  • Differentiation: Treat with 50 ng/mL Nerve Growth Factor (NGF) for 5-7 days.

  • Why: Undifferentiated PC12 cells are proliferative; differentiated cells resemble sympathetic neurons and are more sensitive to glutamate excitotoxicity, providing a more relevant neuroprotective model.

Step 2: Pre-Treatment (The Prevention Model)
  • Media: Switch to low-serum (1%) or serum-free medium 4 hours prior to treatment to remove confounding growth factors.

  • Groups:

    • Control: Vehicle (DMSO < 0.1%).

    • Model: Glutamate only.

    • END: 0.1, 1, 5, 10

      
      M.
      
    • Positive Control 1: 17

      
      -Estradiol (10 nM).
      
    • Positive Control 2: Edaravone (10

      
      M).
      
  • Duration: Incubate for 24 hours before insult.

Step 3: Glutamate Insult
  • Add L-Glutamate (monosodium salt) to a final concentration of 10–20 mM .

  • Note: Titrate glutamate in your specific clone to achieve ~40-50% cell death in the Model group. This "therapeutic window" is necessary to statistically demonstrate protection.

Step 4: Assays & Validation
  • MTT/CCK-8: Measures mitochondrial metabolic activity (viability).

  • DCFH-DA Staining: Measures intracellular ROS. Expectation: END should reduce ROS fluorescence intensity, though likely less effectively than Edaravone.

  • Western Blot:

    • Target: Cleaved Caspase-3 (Apoptosis marker). Expectation: END reduces expression.

    • Target: Nuclear Nrf2. Expectation: END increases nuclear accumulation compared to cytosolic fraction.

Expected Results & Data Presentation

To publish, summarize your findings in a comparative efficacy table. Below is a template based on synthesized literature values for lignans.

Table 1: Comparative Efficacy Metrics (Template)
AssayModel Group (Glutamate)Enterodiol (10

M)
Estradiol (10 nM)Edaravone (10

M)
Cell Viability 50%

5%
75%

4%
85%

3%
82%

4%
ROS Levels (Fluorescence) 100% (Baseline)65% 60%45%
Caspase-3 Activation High (+++)Moderate (+) Low (-)Low (-)
HO-1 Expression Low (+)High (+++) Moderate (++)Low (+)

Interpretation:

  • Edaravone is superior in ROS reduction (direct scavenging).

  • Estradiol is superior in absolute viability (potent receptor signaling).

  • Enterodiol shows robust protection driven by HO-1 induction , validating the Nrf2 mechanism.

References

  • Evaluation of the Antioxidant and Antiradical Properties of Some Phyto and Mammalian Lignans. Source: NIH / PMC. Context: Establishes that Enterodiol has weaker direct antioxidant capacity than Trolox, necessitating the investigation of signaling mechanisms.

  • Neuroprotective Effects of 17

    
    -Estradiol Rely on Estrogen Receptor Membrane Initiated Signals. 
    Source: Frontiers in Physiology.
    Context: Validates the PC12/Glutamate model and the role of ER signaling in neuroprotection, serving as the positive control baseline.
    
    
  • The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection. Source: PubMed Central. Context: Provides the mechanistic basis for polyphenol/lignan-mediated Nrf2 activation in neuronal cells.

  • The Potential Effects of Phytoestrogens: The Role in Neuroprotection. Source: MDPI. Context: Reviews the comparative effects of phytoestrogens and their metabolites (enterolignans) on neuronal survival.

  • Enterodiol and Enterolactone Modulate the Immune Response by Acting on Nuclear Factor-κB (NF-κB) Signaling. Source: Journal of Agricultural and Food Chemistry. Context: Validates the anti-inflammatory signaling pathways of Enterodiol, supporting the multi-modal neuroprotective hypothesis.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Enterodiol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of discovery. The proper handling and disposal of chemical compounds are foundational to this principle. This guide provides a comprehensive, step-by-step protocol for the safe disposal of enterodiol, a lignan metabolite of significant interest in various research fields.[1][2] This document moves beyond a simple checklist, delving into the causality behind each procedural step to ensure a culture of safety and compliance within your laboratory.

Understanding Enterodiol: Properties and Hazards

Enterodiol () is a non-steroidal estrogenic compound formed by the metabolism of plant lignans by intestinal bacteria.[3][4] While it is a naturally occurring metabolite, in its isolated and concentrated form for research, it presents distinct hazards that must be managed.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), enterodiol is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation.[5]

  • Eye Irritation (H319): Causes serious eye irritation.[5]

  • Respiratory Irritation (H335): May cause respiratory irritation.[5]

  • Aquatic Hazard (H412): Harmful to aquatic life with long-lasting effects.[6][7]

The aquatic toxicity of enterodiol is a critical consideration. This property expressly prohibits its disposal via the sanitary sewer system (i.e., down the drain), as it can negatively impact aquatic ecosystems.[6][8] All enterodiol waste must be managed as hazardous chemical waste.

Property Information Source(s)
Chemical Formula C₁₈H₂₂O₄[3]
Molar Mass 302.370 g·mol⁻¹[3]
GHS Hazard Codes H315, H319, H335, H412[5][7]
Signal Word Warning[5]
Primary Hazards Skin/Eye/Respiratory Irritant, Aquatic Toxicity[5][6]

Pre-Disposal Safety: Personal Protective Equipment (PPE)

Before handling enterodiol for any purpose, including disposal, the potential for skin, eye, and respiratory exposure must be mitigated. The following PPE is mandatory:

  • Nitrile Gloves: To prevent skin contact and irritation.[9] Always wash hands thoroughly with soap and water after removing gloves.[10]

  • Safety Goggles: To protect against splashes that could cause serious eye irritation.

  • Laboratory Coat: To protect skin and clothing from contamination.

  • Fume Hood: When handling powdered enterodiol or preparing solutions, work within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[11]

Step-by-Step Disposal Protocol for Enterodiol Waste

This protocol ensures that enterodiol waste is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.

Proper waste segregation is the cornerstone of safe disposal. Never mix incompatible waste streams.[12] For enterodiol, the waste will typically fall into two categories:

  • Solid Waste: Includes unused or expired pure enterodiol, contaminated consumables (e.g., weigh boats, paper towels, gloves, pipette tips), and empty stock containers.

  • Liquid Waste: Includes aqueous or solvent-based solutions containing enterodiol.

Causality: Segregating waste prevents dangerous chemical reactions and ensures that the final disposal facility can apply the correct treatment method. Mixing different waste types can lead to unforeseen hazards and complicates the disposal process, often increasing costs.

The container must be compatible with the chemical waste it will hold.[13]

  • For Solid Waste: A sealable, sturdy plastic bag or a wide-mouth plastic container with a screw-top lid is appropriate. The original container of the chemical, if empty, is an excellent choice for collecting contaminated items.[9]

  • For Liquid Waste: Use a sealable, chemical-resistant container, such as a high-density polyethylene (HDPE) jerrican or a glass bottle with a screw cap.[14] Ensure the container material is compatible with the solvent used in the solution. Never use food or beverage containers for chemical waste.[14]

Causality: Using incompatible containers can lead to degradation of the container, causing leaks and spills. For instance, certain solvents can dissolve plastics, and strong acids or bases can etch glass.[14] A securely sealed container prevents the release of vapors and protects against spills.[13]

  • Solid Waste: Place all contaminated items directly into the designated solid waste container.

  • Liquid Waste: Using a funnel, carefully pour liquid waste into the designated liquid waste container. Do not fill the container to more than 75-80% capacity to allow for vapor expansion and prevent spills during transport.[15]

  • Container Management: Keep the waste container closed at all times except when actively adding waste.[13][14]

Causality: Keeping containers closed minimizes the risk of exposure to chemical vapors and prevents spills. The headspace in liquid containers is a crucial safety measure to accommodate temperature and pressure changes without causing the container to rupture.[15]

As soon as you designate a container for waste, it must be labeled. Your institution's Environmental Health and Safety (EHS) department will provide official hazardous waste tags.[12] The label must include:

  • The words "Hazardous Waste."

  • The full, unabbreviated name of all chemical constituents (e.g., "Enterodiol," "Methanol").[12]

  • The approximate percentage or concentration of each component.

  • The date accumulation started (the date the first drop of waste was added).

  • The Principal Investigator's name, lab location, and contact information.[12]

Causality: Accurate and complete labeling is a regulatory requirement mandated by agencies like the EPA and OSHA.[16][17] It ensures that anyone handling the container is aware of its contents and the associated hazards, which is critical for safe transport and final disposal.

Store the labeled waste container in a designated satellite accumulation area within your laboratory. This area should be:

  • Under the control of the laboratory personnel.

  • Away from general traffic areas and drains.

  • In secondary containment (e.g., a plastic tub) to contain any potential leaks.[13]

Causality: Proper storage prevents accidental spills from spreading and contaminating the laboratory or entering the environment. Secondary containment is a critical barrier in the event of a primary container failure.

Contact your institution's EHS or Hazardous Waste Program to schedule a pickup.[12] Do not allow hazardous waste to accumulate in the lab for extended periods. Follow all institutional procedures for requesting waste removal.

Causality: EHS personnel are trained to handle, transport, and manage the final disposal of hazardous materials in compliance with all federal, state, and local regulations, ensuring the waste is treated at a permitted facility.[18]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of enterodiol waste.

Enterodiol_Disposal_Workflow cluster_prep Preparation cluster_characterization Waste Characterization cluster_containment Containment & Labeling cluster_final Final Steps start Generate Enterodiol Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_solid Solid or Liquid Waste? ppe->is_solid solid_container Select Labeled Solid Waste Container is_solid->solid_container Solid liquid_container Select Labeled Liquid Waste Container (HDPE/Glass) is_solid->liquid_container Liquid add_waste Add Waste to Container (Do not exceed 80% for liquids) solid_container->add_waste liquid_container->add_waste label_waste Ensure Waste Tag is Complete: - Full Chemical Names - Concentrations - Dates & PI Info add_waste->label_waste store_waste Store in Designated Satellite Accumulation Area with Secondary Containment label_waste->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end_node Disposal Complete contact_ehs->end_node

Caption: Decision workflow for the safe disposal of enterodiol waste.

By adhering to this comprehensive guide, you not only ensure the safety of yourself and your colleagues but also uphold the integrity of our scientific community's commitment to environmental responsibility.

References

  • Evonik. (2023, May 24). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). Enterodiol. PubChem. Retrieved from [Link]

  • Jacolot, P., et al. (2012). Enterodiol and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells. PubMed. Retrieved from [Link]

  • Breast Cancer and the Environment Research Program. (2007). Fact Sheet on the Phytoestrogen Enterolactone.
  • Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]

  • Wikipedia. (n.d.). Enterodiol. Retrieved from [Link]

  • MDPI. (2023). Separation Strategies for Polyphenols from Plant Extracts: Advances, Challenges, and Applications. Retrieved from [Link]

  • Clavel, T., et al. (2006). Intestinal Bacterial Communities That Produce Active Estrogen-Like Compounds Enterodiol and Enterolactone in Humans. Applied and Environmental Microbiology. Retrieved from [Link]

  • Adlercreutz, H. (2002). Mammalian phytoestrogens: enterodiol and enterolactone. PubMed. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. EHRS. Retrieved from [Link]

  • University of Illinois. (n.d.). Chemical Waste Procedures. Division of Research Safety. Retrieved from [Link]

  • Stericycle. (2024, October 24). How to Safely Dispose of Laboratory Waste? Retrieved from [Link]

  • University of Alaska Fairbanks. (n.d.). Introduction to Hazardous Waste Management. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Kansas State University. (2023, April 25). Laboratory Safety. Department of Plant Pathology. Retrieved from [Link]

  • Ohio EPA. (2019, August 20). Hazardous Waste Pharmaceuticals Sewer Ban. YouTube. Retrieved from [Link]

  • TriHaz Solutions. (2025, October 10). Pharmaceutical Waste Disposal EXPLAINED. YouTube. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Safety Protocol for Handling Enterodiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The Bioactive Precaution

While Enterodiol is often classified merely as an "irritant" in standard Safety Data Sheets (SDS), this classification understates its operational risk in a research setting. Enterodiol is a mammalian lignan and a phytoestrogen .[1] It possesses biological activity capable of interacting with estrogen receptors (ERs) and modulating endocrine function.

The Core Safety Philosophy: Treat Enterodiol not just as a chemical irritant, but as a bioactive modulator . Standard chemical hygiene protects against acute injury (burns, irritation), but containment protocols protect against chronic, low-level biological signaling interference. This guide elevates standard GHS requirements to a "Bioactive Level 1" protocol, prioritizing respiratory protection against dust and dermal protection against solvent-facilitated permeation.

Technical Hazard Profile & Risk Assessment

Before selecting PPE, we must quantify the risk. Enterodiol is typically handled as a lyophilized powder or dissolved in organic solvents (DMSO, Ethanol).

ParameterTechnical SpecificationOperational Implication
CAS Number 80226-00-2Unique identifier for inventory tracking.
GHS Classification Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.).
Bioactivity Estrogen Receptor Agonist/AntagonistCritical: Potential endocrine disruptor. Avoid inhalation of dust.[2][3][4][5]
Physical State Solid (White to off-white powder)High risk of aerosolization during weighing.
Solubility DMSO (>10 mg/mL), EthanolVector Risk: Solvents like DMSO penetrate skin rapidly, carrying Enterodiol into the bloodstream.

The PPE Matrix: Layered Defense System

Do not rely on a "one size fits all" approach. Select PPE based on the state of the matter.[6]

A. For Solid Handling (Weighing & Aliquoting)

Primary Risk: Inhalation of bioactive dust and ocular contact.

  • Respiratory: N95 Respirator (minimum) or P100 if handling >100 mg outside a fume hood. Ideally, perform all open-powder work inside a Chemical Fume Hood or Biosafety Cabinet (Class II).

  • Eyes: Chemical Safety Goggles (indirect vent). Standard safety glasses are insufficient for powders that can drift around side shields.

  • Hands: Double Nitrile Gloves (0.11 mm minimum thickness).

    • Why? Nitrile provides excellent dexterity and static resistance. Double gloving allows you to shed the outer layer immediately if contaminated by powder, keeping the inner layer clean.

B. For Solution Handling (DMSO/Ethanol Solvated)

Primary Risk: Transdermal absorption via solvent vector.

  • Hands: High-Breakthrough Nitrile or Laminate (Silver Shield) under-gloves if handling large volumes (>50 mL) of DMSO.

    • Critical Note: Standard thin nitrile gloves degrade rapidly in acetone but hold up reasonably well to DMSO for splash protection. However, DMSO permeates nitrile in <10 minutes. Change gloves immediately upon any splash.

  • Body: Lab Coat (Polyester/Cotton blend) . For high-concentration stock preparation, wear a Tyvek® apron or sleeve covers to prevent sleeve saturation.

  • Eyes: Safety Glasses with side shields are acceptable if working behind a sash; Goggles required if pouring.

Operational Workflow: Step-by-Step Protocol

This protocol integrates safety with experimental integrity.[7]

Phase 1: Preparation & Engineering Controls
  • Static Control: Enterodiol powder is often static. Use an anti-static gun or ionizing bar near the balance to prevent powder "jumping," which causes spread and inhalation risk.

  • Ventilation: Verify Fume Hood face velocity is 60–100 fpm.

  • Decon Prep: Prepare a "wet wipe" station (70% Ethanol) inside the hood before opening the vial.

Phase 2: The "Zero-Exposure" Weighing Technique
  • Don PPE: Put on double gloves.

  • Open: Open the Enterodiol vial only inside the hood.

  • Transfer: Use a disposable anti-static spatula. Do not pour from the vial.

  • Seal: Re-cap the stock vial immediately after removing the aliquot.

  • Wipe: Wipe the exterior of the stock vial with 70% ethanol before returning it to storage (-20°C).

  • Doff: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

Phase 3: Solubilization (The DMSO Danger Zone)

Mechanism: DMSO reduces the skin's barrier function. If Enterodiol is dissolved in DMSO and splashes on your skin, the DMSO will drag the bioactive compound directly into your systemic circulation.

  • Syringe Transfer: Use Luer-lock syringes rather than pouring solvents to minimize splash risk.

  • Vessel: Dissolve in a glass vial with a septum cap if possible.

  • Labeling: Mark the vial clearly with "BIOACTIVE" and "DMSO" to warn future handlers of the permeation risk.

Visualizations

Figure 1: Safe Handling Workflow

This diagram outlines the logical flow of handling to minimize contamination.

EnterodiolHandling Start Start: Risk Assessment CheckState Check State: Solid vs. Solution Start->CheckState SolidPPE Solid PPE: N95 + Goggles + Double Nitrile CheckState->SolidPPE Powder SolnPPE Solution PPE: Splash Goggles + Thicker Nitrile CheckState->SolnPPE Dissolved Hood Engineering Control: Fume Hood / BSC SolidPPE->Hood Weigh Weighing: Anti-static Spatula Hood->Weigh Mix Solubilization: (DMSO/Ethanol) Weigh->Mix SolnPPE->Mix Decon Decontamination: 70% EtOH Wipe Down Mix->Decon Waste Disposal: Biohazard/Chem Waste Decon->Waste

Caption: Operational flow for Enterodiol handling, distinguishing between solid powder containment and solvent permeation risks.

Figure 2: PPE Decision Logic

A decision matrix for selecting glove and respiratory protection.

PPELogic Risk Hazard Source Dust Dust/Aerosol Risk Risk->Dust Dry Powder Solvent Solvent Vector Risk Risk->Solvent DMSO Solution Resp Resp Dust->Resp Inhalation Hazard Glove Glove Selection: Nitrile (Splash) vs. Laminate (Immersion) Solvent->Glove Permeation Hazard

Caption: Logic tree for selecting protection based on the specific phase of the experiment.

Disposal & Decontamination[3][4][6]

Disposal:

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be disposed of in Hazardous Chemical Waste containers. Do not use general trash.

  • Liquid Waste: Collect in a dedicated "Organic Solvent" waste stream. Do not pour down the drain; Enterodiol is an environmental pollutant (endocrine disruptor).

Spill Response:

  • Powder Spill: Cover with wet paper towels (to prevent dust) -> Wipe up -> Clean area with soap and water.

  • Solution Spill: Absorb with vermiculite or spill pads. Clean surface with 70% Ethanol, then soap and water.

References

  • PubChem. (n.d.). Enterodiol (Compound).[8][9][10][11][12] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Adlercreutz, H. (2002). Phyto-oestrogens and cancer. The Lancet Oncology. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.